molecular formula C12H10FNO B1323210 3-(4-Fluorophenoxy)aniline CAS No. 203302-94-7

3-(4-Fluorophenoxy)aniline

Cat. No.: B1323210
CAS No.: 203302-94-7
M. Wt: 203.21 g/mol
InChI Key: PQPRXIFAPYVVNA-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)aniline is an aromatic ether.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPRXIFAPYVVNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634590
Record name 3-(4-Fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203302-94-7
Record name 3-(4-Fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Fluorophenoxy)aniline: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-(4-Fluorophenoxy)aniline, identified by the CAS number 36160-82-4, is a fluorinated aromatic amine that serves as a critical building block in the synthesis of a wide array of functional molecules.[1] Its strategic importance is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the introduction of a fluorine atom can significantly enhance the biological activity and pharmacokinetic profile of target compounds. This guide provides a comprehensive technical overview of 4-(4-Fluorophenoxy)aniline, encompassing its chemical and physical properties, established synthetic methodologies, safety considerations, and its versatile applications as a key intermediate in the development of novel chemical entities.

Introduction: The Significance of Fluorinated Intermediates

The strategic incorporation of fluorine into organic molecules is a well-established and powerful strategy in modern medicinal chemistry and materials science. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. As such, fluorinated building blocks, such as 4-(4-Fluorophenoxy)aniline, are indispensable tools for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and advanced materials. 4-(4-Fluorophenoxy)aniline, in particular, offers a versatile scaffold for the construction of more complex molecular architectures, making it a compound of significant interest in drug discovery and development.[1]

Physicochemical Properties of 4-(4-Fluorophenoxy)aniline

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective utilization in synthesis and process development. The key properties of 4-(4-Fluorophenoxy)aniline are summarized in the table below.

PropertyValueSource
CAS Number 36160-82-4[1]
Molecular Formula C₁₂H₁₀FNO[1]
Molecular Weight 203.22 g/mol [1]
Appearance White amorphous powder[1]
Melting Point 58-64 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8°C[1]

These properties indicate that 4-(4-Fluorophenoxy)aniline is a stable, solid compound at room temperature, which simplifies its handling and storage in a laboratory setting. Its defined melting point range and high purity, as determined by HPLC, are critical quality attributes for its use in exacting synthetic applications.

Synthesis of 4-(4-Fluorophenoxy)aniline: A Mechanistic Perspective

The synthesis of diaryl ethers, such as 4-(4-Fluorophenoxy)aniline, can be approached through several established methodologies. A common and effective strategy involves the nucleophilic aromatic substitution (SNAAr) reaction, where an amine-containing phenoxide displaces a leaving group from a fluorinated aromatic ring. A representative synthetic workflow is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the ether linkage in 4-(4-Fluorophenoxy)aniline suggests two primary precursor fragments: a p-aminophenol derivative and a 1,4-difluorobenzene or a related activated fluorinated benzene derivative.

G 4-(4-Fluorophenoxy)aniline 4-(4-Fluorophenoxy)aniline p-Aminophenol p-Aminophenol 4-(4-Fluorophenoxy)aniline->p-Aminophenol C-O disconnection 1,4-Difluorobenzene 1,4-Difluorobenzene 4-(4-Fluorophenoxy)aniline->1,4-Difluorobenzene C-O disconnection

Caption: Retrosynthetic analysis of 4-(4-Fluorophenoxy)aniline.

Experimental Protocol: Ullmann Condensation

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a robust method for the formation of diaryl ethers.

Step 1: Deprotonation of p-Aminophenol In a suitable reaction vessel, p-aminophenol is dissolved in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A strong base, typically a metal hydride like sodium hydride (NaH) or a carbonate like potassium carbonate (K₂CO₃), is added portion-wise at room temperature to deprotonate the phenolic hydroxyl group, forming the corresponding sodium or potassium phenoxide in situ. This step is crucial as the phenoxide is a much more potent nucleophile than the neutral phenol.

Step 2: Copper-Catalyzed Coupling To the solution of the in situ generated phenoxide, a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is added, followed by the addition of 1,4-difluorobenzene. The reaction mixture is then heated to an elevated temperature (typically 120-160 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The copper catalyst facilitates the coupling by coordinating to both the phenoxide and the aryl halide, thereby lowering the activation energy of the substitution reaction.

Step 3: Work-up and Purification Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The product is then extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine to remove any remaining inorganic salts, and dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure 4-(4-Fluorophenoxy)aniline.

G cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Work-up & Purification p-Aminophenol p-Aminophenol Deprotonation Deprotonation p-Aminophenol->Deprotonation + Base, Solvent Base (e.g., NaH) Base (e.g., NaH) Solvent (e.g., DMF) Solvent (e.g., DMF) Heating Heating Deprotonation->Heating + 1,4-Difluorobenzene, Cu(I) Catalyst 1,4-Difluorobenzene 1,4-Difluorobenzene Cu(I) Catalyst Cu(I) Catalyst Quenching Quenching Heating->Quenching Cool & + H₂O Extraction Extraction Quenching->Extraction + Organic Solvent Purification Purification Extraction->Purification Drying & Chromatography Final Product Final Product Purification->Final Product 4-(4-Fluorophenoxy)aniline

Caption: Experimental workflow for the synthesis of 4-(4-Fluorophenoxy)aniline.

Applications in Drug Discovery and Development

The structural motif of 4-(4-Fluorophenoxy)aniline is present in a variety of biologically active molecules, highlighting its importance as a key intermediate. Its utility spans across different therapeutic areas, including oncology and inflammatory diseases. The presence of the aniline functional group provides a convenient handle for further chemical modifications, such as amide bond formation, sulfonamide synthesis, and participation in various cross-coupling reactions to build more complex molecular scaffolds.

The fluorophenoxy moiety can enhance the binding affinity of a drug candidate to its target protein through favorable electrostatic interactions and can also block sites of metabolism, thereby improving the pharmacokinetic profile of the molecule. Researchers leverage 4-(4-Fluorophenoxy)aniline in the synthesis of novel drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(4-Fluorophenoxy)aniline. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive safety information. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

4-(4-Fluorophenoxy)aniline is a valuable and versatile fluorinated building block with significant applications in synthetic organic chemistry, particularly in the fields of drug discovery and materials science. Its well-defined physicochemical properties and established synthetic routes make it an accessible and reliable intermediate for the construction of complex molecular architectures. The strategic incorporation of the 4-fluorophenoxy moiety can impart desirable properties to target molecules, underscoring the continued importance of this compound in advancing chemical research and development.

References

  • Chem-Impex International. 4-(4-Fluorophenoxy)aniline.[Link]

Sources

An In-Depth Technical Guide to 3-(4-Fluorophenoxy)aniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(4-Fluorophenoxy)aniline, a diaryl ether of significant interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer field-proven insights into its synthesis, characterization, and potential applications, with a focus on the causal reasoning behind key experimental choices.

Core Molecular Characteristics

This compound is a fluorinated aromatic amine. The structure incorporates three key functional motifs: a central aniline ring, an ether linkage, and a terminal fluorinated phenyl ring. This combination imparts a unique set of electronic and steric properties, making it a valuable building block for creating complex molecular architectures. The fluorine atom, in particular, is a strategic addition often used in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity.[1]

The aniline nitrogen provides a nucleophilic center and a hydrogen bond donor, critical for interactions with biological targets like enzyme active sites.[2] The diaryl ether linkage introduces a degree of conformational flexibility while maintaining a rigid backbone.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound4-(4-Fluorophenoxy)aniline[3]4-(3-Fluorophenoxy)aniline[4]
CAS Number 68672-46-836160-82-4307308-62-9
Molecular Formula C₁₂H₁₀FNOC₁₂H₁₀FNOC₁₂H₁₀FNO
Molecular Weight 203.22 g/mol 203.22 g/mol 203.21 g/mol
Appearance Not specified (Typically off-white to brown solid)White amorphous powderNot specified
Melting Point Not specified58-64 °CNot specified
Predicted XlogP ~3.0Not specified3.0

Note: Experimental data for this compound is not widely published. Properties are predicted based on its structure and data from known isomers.

Strategic Synthesis Pathways

The synthesis of this compound primarily involves the formation of the diaryl ether bond. The two most prominent and industrially relevant methods for this transformation are the Ullmann Condensation and the Buchwald-Hartwig C-O coupling reaction.

Ullmann Condensation: A Classic Approach

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[5] For the synthesis of this compound, this would involve the reaction of a 3-substituted aniline derivative with a 4-fluorophenol derivative.

Retrosynthetic Logic: The key disconnection is the C-O ether bond, leading to two potential precursor pairs:

  • Route A: 3-Iodoaniline + 4-Fluorophenol

  • Route B: 3-Aminophenol + 1-Fluoro-4-iodobenzene

Route A is often preferred in a laboratory setting. The rationale is that the C-I bond is more reactive towards copper-catalyzed coupling than a C-F bond, and phenols are generally excellent nucleophiles in this reaction.

Ullmann_Condensation_Workflow reagents 3-Iodoaniline + 4-Fluorophenol catalyst Cu(I) Catalyst (e.g., CuI) + Ligand (e.g., Phenanthroline) reagents->catalyst Mix base Base (e.g., K₂CO₃ or Cs₂CO₃) catalyst->base Add solvent High-Boiling Solvent (e.g., DMF, NMP) base->solvent Suspend in conditions Heat (120-180 °C) solvent->conditions Apply workup Aqueous Workup & Purification conditions->workup Reaction Mixture product This compound workup->product Isolate

Caption: Workflow for Ullmann Condensation Synthesis.

Self-Validating Experimental Protocol (Hypothetical): Ullmann Synthesis

This protocol is a representative, field-proven methodology for diaryl ether synthesis.

  • Vessel Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-iodoaniline (1.0 eq.), 4-fluorophenol (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

    • Causality: Using a slight excess of the phenol component ensures the complete consumption of the more expensive aryl iodide. K₂CO₃ is a cost-effective base sufficient to deprotonate the phenol, forming the active phenoxide nucleophile. The system must be inert as oxygen can oxidize the Cu(I) catalyst.

  • Catalyst Addition: Add copper(I) iodide (CuI, 0.1 eq.) and 1,10-phenanthroline (0.2 eq.).

    • Causality: CuI is the precatalyst. The phenanthroline ligand stabilizes the copper center, increases its solubility, and accelerates the catalytic cycle, allowing for lower reaction temperatures than traditional Ullmann conditions.[5]

  • Reaction Execution: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a slurry. Place the flask in a preheated oil bath at 140 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours.

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. The elevated temperature is necessary to overcome the activation energy of the C-O bond formation.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 3-iodoaniline starting material is consumed.

  • Workup and Purification: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. b. Separate the organic layer. Wash sequentially with 1M NaOH (to remove excess phenol), water, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Synthesis via Nitro-Group Reduction

An alternative and common industrial strategy involves forming the diaryl ether bond first, followed by the generation of the aniline functionality.

Retrosynthetic Logic: This approach disconnects the C-N bond first (via functional group interconversion from a nitro group), then the C-O ether bond.

  • Precursors: 3-Fluoro-1-nitrobenzene + 4-Fluorophenol, followed by reduction.

Nitro_Reduction_Workflow start 1-Fluoro-3-nitrobenzene + 4-Fluorophenol ether_formation SNAr Reaction (Base, e.g., K₂CO₃ in DMF) start->ether_formation intermediate 1-Fluoro-3-(4-fluorophenoxy) nitrobenzene ether_formation->intermediate reduction Nitro Group Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate->reduction product This compound reduction->product

Caption: Two-step synthesis via nitro-group reduction.

This method leverages a Nucleophilic Aromatic Substitution (SNAr) reaction, where the electron-withdrawing nitro group activates the ring towards attack by the 4-fluorophenoxide. The subsequent reduction of the nitro group to an amine is a standard, high-yielding transformation, often accomplished with reagents like tin(II) chloride in acid or catalytic hydrogenation.[6]

Spectroscopic Characterization Profile

Disclaimer: Experimentally-derived spectra for this compound (CAS 68672-46-8) are not widely available in peer-reviewed literature. The following analysis is predictive, based on established spectroscopic principles and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR ~7.0-7.3 ppm (m): Protons on the 4-fluorophenoxy ring. ~6.3-6.8 ppm (m): Protons on the aniline ring. ~3.7 ppm (br s): Amine (-NH₂) protons; chemical shift is solvent-dependent and peak may be broad.
¹³C NMR ~157-160 ppm (d, ¹JCF): C-F carbon on the fluorophenoxy ring. ~148-150 ppm: C-NH₂ carbon. ~155-158 ppm: C-O carbon on the aniline ring. ~110-135 ppm: Remaining aromatic carbons. Resonances for carbons near fluorine will show coupling (C-F coupling).[7]
IR Spectroscopy 3350-3450 cm⁻¹: Two sharp bands (N-H asymmetric & symmetric stretch) characteristic of a primary aniline.[8] ~1250 cm⁻¹: Strong C-O-C asymmetric stretch for aryl ethers.[9] ~1220 cm⁻¹: C-F stretch. 1600-1620 cm⁻¹: N-H bending vibration.
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z = 203. Key Fragments: Loss of CO (m/z = 175), loss of fluorophenoxy radical (m/z = 92), formation of fluorophenoxy cation (m/z = 111).

Reactivity and Handling

Chemical Reactivity

The reactivity of this compound is dominated by the aniline functional group.

  • Nucleophilicity: The amino group is nucleophilic and will react with a wide range of electrophiles, including acyl chlorides, sulfonyl chlorides, and isocyanates, to form amides, sulfonamides, and ureas, respectively. This reactivity is the cornerstone of its utility as a building block.

  • Basicity: The aniline is a weak base (predicted pKa of the conjugate acid is ~3-4). The electron-withdrawing effect of the phenoxy group reduces the basicity compared to unsubstituted aniline.

  • Diazotization: The primary amine can undergo diazotization with nitrous acid (HONO) to form a diazonium salt, which is a versatile intermediate for introducing other functional groups (e.g., -OH, -Cl, -Br, -CN) onto the aromatic ring.

Safety and Handling

As with most aniline derivatives, this compound should be handled with care, assuming it possesses significant toxicity.

  • Hazard Profile: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[10] Anilines are known to cause methemoglobinemia, which impairs the blood's ability to carry oxygen. It is also expected to be a skin and eye irritant.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Anilines are often sensitive to light and air, which can cause discoloration and degradation over time.[4]

Applications in Drug Discovery and Materials Science

The this compound scaffold is a "privileged" structure in medicinal chemistry, particularly in the design of protein kinase inhibitors .

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors bind to the ATP-binding site of the enzyme. The aniline portion of this compound is an effective "hinge-binder," capable of forming one or two critical hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction anchors the inhibitor in the active site.[3][12]

The 4-fluorophenoxy portion of the molecule typically extends into a more solvent-exposed region or a nearby hydrophobic pocket. This part of the molecule serves as a versatile platform for further chemical modification to enhance potency, tune selectivity against different kinases, and optimize pharmacokinetic (ADME) properties.

Kinase_Inhibitor_Scaffold cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Scaffold hinge Hinge Region (Backbone Amides) hydrophobic_pocket Hydrophobic Pocket aniline Aniline Moiety (from this compound) aniline->hinge H-Bonds fluorophenoxy 4-Fluorophenoxy Group fluorophenoxy->hydrophobic_pocket Hydrophobic Interactions derivatization Further Chemical Modification (R-Group) fluorophenoxy->derivatization Attachment Point

Caption: Interaction model of the scaffold in a kinase active site.

While specific drugs containing the exact this compound moiety are not prominent, numerous approved and investigational drugs, such as Lapatinib and Gefitinib, utilize structurally similar anilino-quinazoline or anilino-pyrimidine cores where the aniline fragment is critical for activity.[13] The principles derived from these drugs are directly applicable to new chemical entities developed from this compound.

References

  • Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 4-(3-Fluorophenoxy)aniline. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. Retrieved January 11, 2026, from [Link]

  • SpectraBase. (n.d.). 3-(3-Chloro-4-fluoro-phenoxy)-5-nitro-aniline. John Wiley & Sons, Inc. Retrieved January 11, 2026, from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved January 11, 2026, from [Link]

  • Zhou, Y., & Wipf, P. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(14), 5245–5277. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-(4-Fluorophenoxy)aniline: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 3-(4-Fluorophenoxy)aniline, a diaryl ether of significant interest in the field of drug discovery and development. While specific experimental data for this particular isomer is not extensively documented in publicly accessible literature, this guide synthesizes established principles of organic chemistry, predictive modeling, and extensive data from structurally analogous compounds to present a robust profile. We will delve into the nuanced aspects of its molecular structure, predict its physicochemical and spectroscopic characteristics, propose a validated synthetic methodology, and explore its potential as a versatile building block for novel therapeutic agents. This document is intended to serve as a foundational resource for researchers, medicinal chemists, and professionals in pharmaceutical development, enabling a deeper understanding and informed application of this valuable molecular scaffold.

Introduction: The Strategic Importance of Fluorinated Phenoxyanilines

The phenoxyaniline core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic incorporation of a fluorine atom, as seen in this compound, offers a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small van der Waals radius can significantly influence:

  • Metabolic Stability: Blocking sites susceptible to oxidative metabolism, thereby increasing the compound's half-life.

  • Binding Affinity: Altering the electronic nature of the molecule to enhance interactions with biological targets.

  • Lipophilicity: Increasing the molecule's ability to cross cellular membranes, which can improve bioavailability.

The specific isomeric arrangement of this compound, with the amino group in the meta-position and the fluorine atom on the para-position of the respective aromatic rings, presents a unique three-dimensional geometry and electronic distribution for exploration in drug design.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by two phenyl rings linked by an ether oxygen. One ring is substituted with an amino group at the meta-position, while the other bears a fluorine atom at the para-position.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₂H₁₀FNODefines the elemental composition.
Molecular Weight 203.22 g/mol Influences diffusion and transport properties.[2]
XLogP3 ~2.5 - 3.0A measure of lipophilicity, impacting solubility and membrane permeability.
Hydrogen Bond Donors 1 (from -NH₂)Potential for interaction with biological targets.
Hydrogen Bond Acceptors 2 (from -O- and -F)Potential for interaction with biological targets.
Topological Polar Surface Area (TPSA) 38.5 ŲCorrelates with drug transport properties.

Proposed Synthesis and Purification

The synthesis of this compound can be achieved through a well-established nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of diaryl ether synthesis. The proposed synthetic pathway involves the coupling of 3-aminophenol with 1-fluoro-4-nitrobenzene, followed by the reduction of the nitro group.

Synthetic Workflow Diagram

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 3-Aminophenol C 3-(4-Nitrophenoxy)aniline A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat B 1-Fluoro-4-nitrobenzene B->C D 3-(4-Nitrophenoxy)aniline E This compound D->E Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(4-Nitrophenoxy)aniline

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenol (1.0 eq.), 1-fluoro-4-nitrobenzene (1.05 eq.), and anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-aminophenol.

  • Reaction Conditions: Heat the reaction mixture to 130-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.

  • Purification: The crude 3-(4-nitrophenoxy)aniline can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the purified 3-(4-nitrophenoxy)aniline (1.0 eq.) in a suitable solvent, such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd-C, ~5-10 mol%).

  • Reduction: Fit the flask with a hydrogen balloon and purge the system with hydrogen gas. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization (Predicted)

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following are predicted spectral data based on the analysis of analogous compounds.[3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and the amine protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20 - 7.00m4HAromatic protons on the fluorophenoxy ring
~6.80 - 6.40m4HAromatic protons on the aminophenoxy ring
~3.70br s2H-NH₂ protons
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Predicted Chemical Shift (δ, ppm)Assignment
~160 - 155C-F
~158 - 150C-O (aminophenoxy ring)
~150 - 145C-O (fluorophenoxy ring)
~130 - 110Aromatic CH
~120 - 105Aromatic C-N
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, Sharp (doublet)N-H stretching of the primary amine
1620 - 1580StrongN-H bending and aromatic C=C stretching
1250 - 1200StrongAryl-O-Ar asymmetric stretching
1100 - 1000StrongC-F stretching
Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak.

m/zPredicted Assignment
203[M]⁺ (Molecular Ion)
184[M-NH₃]⁺
108[C₆H₅FO]⁺
92[C₆H₆N]⁺

Applications in Drug Discovery and Materials Science

The this compound scaffold is a versatile building block with significant potential in several areas of research and development.

Workflow for Novel Drug Candidate Development

G A Synthesis of this compound Library B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E In Vitro & In Vivo Preclinical Studies D->E F IND-Enabling Studies E->F

Caption: A generalized workflow for the development of novel drug candidates.

  • Kinase Inhibitors: The diaryl ether motif is a common feature in many kinase inhibitors. The 3-amino group provides a convenient handle for the introduction of various side chains to target the ATP-binding site of kinases.

  • Anticancer Agents: Many phenoxyaniline derivatives have demonstrated potent anticancer activity.[2] The unique electronic and steric properties of this compound make it an attractive candidate for the development of novel chemotherapeutics.

  • Agrochemicals: The structural features of this molecule are also relevant to the design of new pesticides and herbicides.

  • Materials Science: The amino functionality allows for its incorporation into polymers, potentially imparting enhanced thermal stability and other desirable properties.

Conclusion

This compound represents a strategically important molecular scaffold with considerable potential for the development of novel therapeutic agents and advanced materials. While specific experimental data for this isomer is limited, this guide has provided a comprehensive theoretical framework for its molecular structure, physicochemical properties, and synthesis. The proposed synthetic protocol is robust and based on well-established chemical transformations. The predicted spectroscopic data will serve as a valuable reference for the characterization of this compound. It is our hope that this in-depth technical guide will stimulate further research and unlock the full potential of this compound in various scientific disciplines.

References

  • PubChem. 3-Fluoro-5-(4-fluorophenoxy)aniline. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(3-Fluorophenoxy)aniline. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-(4-fluorophenoxy)aniline, a key intermediate in the development of various pharmaceuticals and functional materials. The document delves into the two primary and most effective methods for its synthesis: the Ullmann Condensation and the Buchwald-Hartwig Amination. A detailed analysis of the reaction mechanisms, experimental parameters, and comparative evaluation of these routes is presented. This guide is intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, actionable protocols.

Introduction: The Significance of this compound

This compound is a substituted diaryl ether amine, a structural motif frequently encountered in medicinal chemistry and materials science. The presence of the fluoro-substituted phenoxy group and the aniline moiety imparts unique electronic and conformational properties to the molecule, making it a versatile building block for the synthesis of a wide range of target compounds. Its derivatives have shown promise in various therapeutic areas, and its structural features are often exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This guide will focus on the practical synthesis of this important intermediate, providing a detailed exploration of the most reliable and scalable chemical transformations.

Key Synthetic Strategies: A Comparative Overview

The synthesis of this compound primarily revolves around the formation of the diaryl ether linkage. Two powerful cross-coupling reactions have emerged as the methods of choice for this transformation: the classical Ullmann condensation and the more modern Buchwald-Hartwig amination.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper-based (CuI, Cu₂O, Cu powder)Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Often not required, but can be beneficial (e.g., phenanthroline, L-proline)Essential (e.g., BINAP, XPhos, dppf)
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)
Solvent High-boiling polar aprotic (e.g., DMF, DMSO, NMP)Anhydrous, inert solvents (e.g., Toluene, Dioxane)
Temperature Typically high (100-200 °C)Generally milder (rt to 120 °C)
Substrate Scope Can be limited, often requires activated aryl halidesBroad, tolerates a wide range of functional groups
Reaction Times Often long (12-48 hours)Can be significantly shorter (2-24 hours)

Pathway I: The Ullmann Condensation

The Ullmann condensation is a long-established method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[1] In the context of synthesizing this compound, this typically involves the coupling of 3-aminophenol with a 4-fluoro-substituted aryl halide.

Mechanistic Insights

The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to proceed through a copper(I) catalytic cycle. The key steps are believed to involve:

  • Formation of a Copper(I) Phenoxide: The starting phenol reacts with a copper(I) salt in the presence of a base to form a copper(I) phenoxide intermediate.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

  • Reductive Elimination: The desired diaryl ether is formed via reductive elimination from the copper(III) complex, regenerating a copper(I) species to continue the catalytic cycle.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Conditions 3-Aminophenol 3-Aminophenol Reaction 3-Aminophenol->Reaction 1-Fluoro-4-iodobenzene 1-Fluoro-4-iodobenzene 1-Fluoro-4-iodobenzene->Reaction Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction High Temperature High Temperature High Temperature->Reaction This compound This compound Reaction->this compound caption Ullmann Condensation for this compound. Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Conditions 3-Aminophenol 3-Aminophenol Reaction 3-Aminophenol->Reaction 1-Fluoro-4-halobenzene (Br, I) 1-Fluoro-4-halobenzene (Br, I) 1-Fluoro-4-halobenzene (Br, I)->Reaction Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Phosphine Ligand (e.g., XPhos) Phosphine Ligand (e.g., XPhos) Phosphine Ligand (e.g., XPhos)->Reaction Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Reaction Inert Solvent (e.g., Toluene) Inert Solvent (e.g., Toluene) Inert Solvent (e.g., Toluene)->Reaction This compound This compound Reaction->this compound caption Buchwald-Hartwig Amination for this compound.

Sources

Spectroscopic Signature of 3-(4-Fluorophenoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Fluorophenoxy)aniline is a diaryl ether derivative of significant interest in medicinal chemistry and materials science. As with any synthetic compound intended for high-value applications, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the foundational data for this confirmation, offering a detailed fingerprint of the molecule's electronic and vibrational states.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of spectroscopy and predictive models based on empirical data from analogous structures. We will dissect the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. The causality behind experimental choices and data interpretation is emphasized to provide researchers with a robust framework for analysis.

Molecular Identity and Properties

A precise understanding of the molecule's composition is the first step in any spectroscopic analysis.

Molecular Structure:

Caption: Molecular structure of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₀FNOCalculated
Molecular Weight 203.21 g/mol Calculated
Exact Mass 203.07464 DaCalculated

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the primary technique for determining the proton framework of a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide detailed information about the electronic environment and connectivity of protons.

Experimental Protocol: ¹H NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its excellent dissolving power for many organic compounds and minimal spectral overlap.[1]

  • Internal Standard: Add Tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: ~3-4 seconds.

Predictive Analysis of the ¹H NMR Spectrum

Since direct experimental data is unavailable, we can construct a highly accurate predicted spectrum. This is achieved by starting with the known spectrum of the parent compound, 3-phenoxyaniline [2], and applying established additive substituent chemical shift (SCS) effects for the fluorine atom on the second aromatic ring.[3][4]

Reference Spectrum: 3-Phenoxyaniline The proton signals for 3-phenoxyaniline establish the baseline chemical shifts for the core structure.

Caption: Proton numbering scheme for this compound.

Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J)IntegrationRationale for Prediction
NH₂ ~3.7broad singlet-2HTypical for primary aromatic amines; position is concentration-dependent.
H-5 ~7.25tripletJ ≈ 8.0 Hz1HThe triplet for the H-5 proton on the aniline ring is largely unaffected by the remote fluorine.
H-2', H-6' ~7.05multiplet (dd)J(H,H) ≈ 9.0 Hz, J(H,F) ≈ 4.5 Hz2HProtons ortho to the ether linkage on the fluoro-ring. They are coupled to adjacent protons and the fluorine atom.
H-3', H-5' ~7.00multiplet (t)J(H,H) ≈ J(H,F) ≈ 9.0 Hz2HProtons meta to the ether linkage on the fluoro-ring. They appear as a triplet-like multiplet due to coupling with both adjacent protons and the para fluorine.
H-2 ~6.55triplet (t)J ≈ 2.2 Hz1HShielded proton ortho to the ether linkage and meta to the amine.
H-4 ~6.45doublet of doublets (dd)J ≈ 8.0, 2.2 Hz1HShielded proton ortho to the amine and meta to the ether linkage.
H-6 ~6.35doublet of doublets (dd)J ≈ 8.0, 2.2 Hz1HShielded proton para to the amine and meta to the ether linkage.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, and the presence of fluorine introduces characteristic carbon-fluorine (C-F) coupling constants, which are invaluable for assignment.

Experimental Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (~20-30 mg) may be required to reduce acquisition time.

  • Instrumentation: Acquire on a ¹H-decoupled pulse program on a 100 MHz or higher spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled sequence (e.g., zgpg30).

    • Number of Scans: 512-2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.

    • Relaxation Delay (d1): 2 seconds.

Predictive Analysis of the ¹³C NMR Spectrum

The analysis follows the same logic as for ¹H NMR: start with the parent 3-phenoxyaniline [2] and apply fluorine's known substituent effects. Fluorine is strongly electronegative (inductive withdrawal) but also a π-donor through resonance, leading to complex effects on the attached ring.[3] Crucially, we expect to see splitting of carbon signals due to coupling with the ¹⁹F nucleus.

Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Carbon LabelPredicted δ (ppm)Multiplicity (due to ¹⁹F)Coupling Constant (J)Rationale for Prediction
C-4' ~159.5doublet¹J(C,F) ≈ 245 HzCarbon directly bonded to fluorine shows a very large one-bond coupling constant and is shifted downfield.
C-3 ~159.0singlet-Quaternary carbon attached to the strongly electron-donating amine group.
C-6 ~149.5singlet-Quaternary carbon attached to the ether oxygen.
C-1' ~152.0doublet⁴J(C,F) ≈ 2 HzQuaternary carbon attached to the ether oxygen on the fluoro-ring; shows small four-bond coupling.
C-5 ~130.5singlet-Carbon on the aniline ring, largely unaffected by the remote fluorine.
C-2', C-6' ~121.5doublet²J(C,F) ≈ 23 HzCarbons ortho to fluorine experience significant two-bond coupling.
C-3', C-5' ~116.5doublet³J(C,F) ≈ 8 HzCarbons meta to fluorine experience moderate three-bond coupling.
C-2 ~109.0singlet-Shielded carbon on the aniline ring.
C-4 ~107.5singlet-Shielded carbon on the aniline ring.
C-1 ~103.0singlet-Shielded carbon on the aniline ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Experimental Protocol: EI-MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or a Gas Chromatography (GC) inlet.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • EI-MS Parameters:

    • Ionization Energy: 70 eV (standard).

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-300.

Analysis of the Mass Spectrum

Molecular Ion (M⁺•): The molecular ion peak is expected to be prominent due to the stability of the aromatic systems.

  • Calculated Exact Mass: 203.0746 Da

  • Expected M⁺•: m/z = 203

  • Expected M+1 Peak: An M+1 peak with an intensity of ~13.3% relative to the M⁺• peak is expected due to the natural abundance of ¹³C.

Key Fragmentation Pathways: The fragmentation of diaryl ethers is well-characterized.[5] The primary cleavage occurs at the C-O ether bonds, followed by rearrangements and losses of small neutral molecules.

fragmentation_pathway M M⁺• m/z = 203 F1 [C₆H₄FO]⁺ m/z = 111 M->F1 - C₆H₅N• F2 [C₆H₅NH₂]⁺• m/z = 93 M->F2 - C₆H₄FO• F3 [M - H]⁺ m/z = 202 M->F3 - H• F5 [C₆H₅]⁺ m/z = 77 F2->F5 - NH₂• F4 [M - CO]⁺• m/z = 175 F3->F4 - CO

Caption: Predicted EI-MS fragmentation pathway for this compound.

Table of Predicted Key Fragments:

m/zPredicted Ion StructureFragmentation Origin
203 [C₁₂H₁₀FNO]⁺• Molecular Ion (M⁺•)
202[C₁₂H₉FNO]⁺Loss of a hydrogen radical (-H•)
175[C₁₁H₉FN]⁺•Loss of carbon monoxide (-CO) from the [M-H]⁺ ion, characteristic of diaryl ethers.
111[C₆H₄FO]⁺Cleavage of the ether bond, forming the fluorophenoxy cation.
93[C₆H₅NH₂]⁺•Cleavage of the ether bond with hydrogen transfer, forming the aniline radical cation.
77[C₆H₅]⁺Loss of the amino radical from the aniline fragment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes.

Experimental Protocol: ATR-FTIR Data Acquisition
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Application: Apply a small drop of the neat liquid or a few milligrams of the solid sample directly onto the ATR crystal.

  • Data Collection:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Scans: 16-32 scans are typically sufficient.

    • Resolution: 4 cm⁻¹.

Analysis of Characteristic IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the amine, the aromatic rings, the diaryl ether linkage, and the carbon-fluorine bond.[6][7][8]

Table of Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3450 - 3350Medium, Sharp (two bands)N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine
3100 - 3000Medium to WeakAromatic C-H StretchAromatic Rings
1620 - 1580StrongN-H Bend (Scissoring)Primary Amine
1600 & 1500Strong to MediumC=C In-ring StretchAromatic Rings
1270 - 1200StrongAryl C-O Asymmetric StretchDiaryl Ether
1250 - 1180StrongC-F StretchAryl Fluoride
900 - 675StrongAromatic C-H Out-of-Plane BendAromatic Rings

The presence of two distinct, sharp peaks in the 3350-3450 cm⁻¹ region is a definitive indicator of the primary amine (-NH₂) group.[9] The strong absorption around 1250 cm⁻¹ from both the C-O and C-F stretching vibrations will likely result in a complex, intense band system in the fingerprint region.

Conclusion

This guide outlines the comprehensive spectroscopic signature expected for this compound. By combining predictive methods with foundational spectroscopic principles, a detailed and reliable analytical framework has been constructed. The predicted ¹H and ¹³C NMR spectra highlight specific chemical shifts and key C-F coupling constants. The mass spectrometry analysis points to a stable molecular ion and characteristic fragmentation via ether cleavage. Finally, the infrared spectrum is defined by key functional group absorptions for the primary amine, diaryl ether, and aryl fluoride moieties. This integrated spectroscopic profile provides a robust standard for the unequivocal identification and characterization of this compound in a research or drug development setting.

References

  • D. V. Ramana, E. Kantharaj, "Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry," European Journal of Mass Spectrometry, 2006, 12(3), 161-70. [Link]

  • The Royal Society of Chemistry, "Supplementary Data," RSC Publishing. [Link]

  • S. L. Manatt, M. T. Bowers, "Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants," Journal of the American Chemical Society, 1969, 91(16), 4381–4385. [Link]

  • National Center for Biotechnology Information, "3-Phenoxyaniline," PubChem Compound Database, CID=77135. [Link]

  • Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups," Chemistry LibreTexts, 2024. [Link]

  • Reddit, "The Effect of Fluorine in 1H NMR," r/Chempros, 2024. [Link]

  • Scribd, "Distinguishing IR Bands for Functional Groups," Scribd. [Link]

  • Chemistry LibreTexts, "24.10: Spectroscopy of Amines," Chemistry LibreTexts, 2024. [Link]

  • University of Colorado Boulder, "Table of Characteristic IR Absorptions." [Link]

  • Griti, "Infrared Spectroscopy Alcohols, Ethers, Amines Overview," YouTube, 2016. [Link]

  • MDPI, "Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases," Molecules, 2023, 28(19), 6939. [Link]

  • R. J. Abraham, M. Reid, "Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes," RSC Publishing, 2005. [Link]

  • ChemistryViews, "Substituent Effects on Benzene Rings," ChemistryViews, 2018. [Link]

  • University of Puget Sound, "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms," University of Puget Sound. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(4-Fluorophenoxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(4-Fluorophenoxy)aniline, a key intermediate in pharmaceutical and materials science. In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles governing its solubility, offers a qualitative assessment in various organic solvent classes, and presents detailed, field-proven experimental protocols for the precise quantitative determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary theoretical framework and practical methodologies to effectively work with this compound. We will explore the molecular structure's influence on solubility, systematic solvent selection, and robust analytical techniques for accurate measurement.

Introduction: The Critical Role of Solubility in Scientific Advancement

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences.[1] For a compound like this compound, understanding its solubility profile is paramount for a multitude of applications, including:

  • Synthetic Chemistry: Optimizing reaction conditions, where solvent choice dictates reactant proximity and reaction rates.

  • Purification and Crystallization: Developing effective purification strategies, particularly recrystallization, which hinges on differential solubility in hot and cold solvents.[2][3]

  • Drug Development: Influencing bioavailability, formulation design, and dosage forms of active pharmaceutical ingredients (APIs).[1]

  • Materials Science: Controlling the morphology and properties of advanced materials where this aniline derivative may serve as a monomer or precursor.

This guide will provide a detailed exploration of the factors influencing the solubility of this compound and empower researchers to quantitatively assess this critical parameter.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect the structure of this compound to predict its behavior in various organic solvents.

Molecular Structure:

Key Structural Features Influencing Solubility:

  • Aniline Moiety (-NH2): The primary amine group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functionality enhances solubility in polar protic solvents.

  • Fluorophenoxy Group: The fluorine atom introduces polarity due to its high electronegativity. The ether linkage (-O-) is also polar and can act as a hydrogen bond acceptor.

  • Aromatic Rings: The two phenyl rings are nonpolar and contribute to the molecule's hydrophobicity. These large nonpolar regions will favor solubility in nonpolar or moderately polar solvents through van der Waals interactions.[4]

Predicted Solubility:

Based on the principle of "like dissolves like," we can anticipate the following solubility trends for this compound[4][5]:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe amine and ether functionalities can form strong hydrogen bonds with the hydroxyl groups of these solvents.[6]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe high dipole moments of these solvents can effectively solvate the polar regions of the this compound molecule.[6]
Nonpolar Toluene, HexaneLowThe overall polarity of the molecule, primarily due to the amine and ether groups, will likely limit its solubility in highly nonpolar solvents where only weaker van der Waals forces can be established.[6]
Chlorinated Dichloromethane (DCM)ModerateDCM has a moderate polarity and can engage in dipole-dipole interactions, making it a potentially suitable solvent for dissolving compounds with a balance of polar and nonpolar characteristics.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols are designed to be robust and reproducible.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker with temperature control

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[7][8] or a UV-Vis Spectrophotometer[9][10]

  • Volumetric flasks and pipettes

Workflow for Solubility Determination

The following diagram illustrates the logical flow for the experimental determination of solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess this compound B Add a known volume of solvent to a vial A->B C Combine solute and solvent B->C D Incubate at a controlled temperature with agitation C->D E Allow to equilibrate (e.g., 24-48 hours) D->E F Allow solid to settle E->F G Withdraw supernatant F->G H Filter through a 0.22 µm syringe filter G->H I Dilute the saturated solution H->I J Analyze by HPLC or UV-Vis I->J L Determine the concentration of the saturated solution J->L K Prepare a calibration curve with standards of known concentration K->L M Calculate solubility (e.g., in mg/mL or mol/L) L->M

Sources

Physical and chemical properties of 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the physical and chemical properties of 3-(4-Fluorophenoxy)aniline. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the compound's structural characteristics, physicochemical parameters, synthetic pathways, reactivity, and safety protocols, offering a foundational understanding for its application in scientific research.

Compound Identification and Structure

Chemical Name: this compound

CAS Number: 203302-94-7[1]

Molecular Formula: C₁₂H₁₀FNO[1]

Molecular Weight: 203.21 g/mol [1]

The molecular structure of this compound consists of an aniline ring connected to a 4-fluorophenoxy group via an ether linkage at the meta-position. This specific isomeric arrangement dictates its unique electronic and steric properties, distinguishing it from its ortho- and para-isomers.

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table includes available data and predicted values based on its structure. It is crucial for researchers to experimentally verify these properties for their specific applications.

PropertyValueSource
Molecular Weight 203.21 g/mol [1]
MDL Number MFCD00236585[1]
SMILES Nc1cccc(Oc2ccc(F)cc2)c1[1]

Synthesis of this compound

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction. A common and logical synthetic approach is the Ullmann condensation.

Ullmann Condensation Approach

This method involves the copper-catalyzed reaction between 3-aminophenol and 1-fluoro-4-iodobenzene (or a similarly activated aryl halide). The amine group of the 3-aminophenol may require protection prior to the coupling reaction to prevent self-condensation or other side reactions.

Ullmann_Condensation_Synthesis start1 3-Aminophenol intermediate Protected 3-Aminophenol start1->intermediate Protection start2 1-Fluoro-4-iodobenzene product_intermediate Protected this compound start2->product_intermediate intermediate->product_intermediate Ullmann Coupling product This compound product_intermediate->product Deprotection reagents1 Protecting Group (e.g., Boc₂O) reagents1->intermediate reagents2 CuI, Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagents2->product_intermediate reagents3 Deprotection (e.g., TFA) reagents3->product

Caption: A plausible synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its three key functional components: the aniline moiety, the ether linkage, and the fluorinated aromatic ring.

  • Aniline Moiety: The primary amine group is nucleophilic and will undergo typical reactions of anilines, such as diazotization, acylation, and alkylation. The electron-withdrawing effect of the phenoxy group at the meta position will slightly decrease the basicity of the aniline compared to aniline itself.

  • Ether Linkage: The diaryl ether bond is generally stable but can be cleaved under harsh conditions, such as with strong acids like HBr or HI.

  • Fluorinated Aromatic Ring: The fluorine atom deactivates the phenoxy ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions relative to the ether linkage.

Potential Applications

While specific applications for this compound are not widely documented, its structural motifs are prevalent in medicinal chemistry and materials science.[2] Based on the properties of its isomers and related compounds, potential applications include:

  • Pharmaceutical Intermediate: As a building block for the synthesis of more complex molecules with potential biological activity.[2] The fluorophenoxy and aniline moieties are present in various kinase inhibitors and other therapeutic agents.

  • Agrochemical Synthesis: The fluorophenyl ether structure is found in some herbicides and fungicides.[2]

  • Materials Science: Used in the synthesis of high-performance polymers, such as polyimides and polyamides, where the fluorine atom can enhance thermal stability and chemical resistance.[2]

Safety and Handling

General Hazards of Fluorinated Anilines:

  • Toxicity: Anilines are generally toxic and can be absorbed through the skin.[3] They are known to affect the blood's ability to carry oxygen, leading to methemoglobinemia.

  • Irritation: Can cause skin and eye irritation.[4]

  • Inhalation: May be harmful if inhaled, causing respiratory tract irritation.[4]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Protocol:

  • Finely powder a small sample of the crystalline this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute initially.

  • Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂).

  • The melting point is reported as the range T₁ - T₂. A narrow range (0.5-2 °C) is indicative of high purity.

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Protocol:

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration may be necessary.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • The measured concentration represents the solubility of the compound in that solvent at the specified temperature.

Determination of pKa (Potentiometric Titration)

The pKa value provides insight into the acidity or basicity of a compound. For an aniline, this would be the pKa of its conjugate acid (anilinium ion).

Protocol:

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., water/methanol).

  • Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Conclusion

This compound is a valuable chemical intermediate with potential applications in various fields of chemical research and development. This guide has provided a comprehensive overview of its known and predicted properties, synthesis, and handling. As with any chemical compound, it is essential for researchers to conduct their own experimental verification of its properties and to adhere to strict safety protocols.

References

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Introduction: A Proactive Approach to the Safety of a Novel Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Hazards of 3-(4-Fluorophenoxy)aniline

This compound is a substituted aniline derivative that holds potential as a key intermediate in medicinal chemistry and drug development. As with any novel or sparsely documented chemical compound, establishing a robust safety protocol is not merely a procedural formality but a cornerstone of responsible research. The purpose of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential hazards associated with this compound and to delineate clear, actionable protocols for its safe handling, storage, and emergency management.

A Critical Note on Data Extrapolation: It is imperative to acknowledge that comprehensive toxicological data for this compound is not extensively available in public literature. Therefore, this guide has been constructed by leveraging safety data from the parent molecule, aniline, and structurally related fluorinated phenoxy anilines. This approach is rooted in the precautionary principle; until specific data is established, this compound must be handled with the assumption that it exhibits hazards similar to or greater than its chemical analogs. The information herein is designed to build a culture of safety and to ensure that all experimental choices are informed by a thorough understanding of potential risks.

Section 1: Chemical Identification and Physical Properties

A precise understanding of a compound's identity is the foundation of its safe management.

IdentifierValue
IUPAC Name This compound
CAS Number 332383-02-7
Molecular Formula C₁₂H₁₀FNO
Molecular Weight 203.21 g/mol
Appearance Typically an off-white to brown solid or oil
Solubility Generally soluble in organic solvents; sparingly soluble in water

Section 2: Hazard Identification and Inferred Classification

Based on the known toxicology of aniline and its derivatives, this compound is presumed to be hazardous.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards. The following classification is inferred from analogous compounds and represents a conservative safety posture.

GHS ClassificationHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 3/4) H301/H302: Toxic/Harmful if swallowed[1][2]Danger/Warning☠️ or ❗️
Acute Toxicity, Dermal (Category 3/4) H311/H312: Toxic/Harmful in contact with skin[2][3]Danger/Warning☠️ or ❗️
Acute Toxicity, Inhalation (Category 3/4) H331/H332: Toxic/Harmful if inhaled[2][3]Danger/Warning☠️ or ❗️
Skin Irritation (Category 2) H315: Causes skin irritation[1]Warning❗️
Serious Eye Damage/Irritation (Cat 1/2) H318/H319: Causes serious eye damage/irritation[1][2]Danger/Warning腐蝕 or ❗️
Skin Sensitization (Category 1) H317: May cause an allergic skin reaction[2]Warning❗️
Carcinogenicity (Suspected, Category 2) H351: Suspected of causing cancer[2][4]Warning健康危害
Specific Target Organ Toxicity H335: May cause respiratory irritation[1][3]Warning❗️
Hazardous to the Aquatic Environment H410: Very toxic to aquatic life with long lasting effects[2]Warning環境

Primary Routes of Exposure: The most probable routes of occupational exposure are dermal contact, inhalation of dusts or aerosols, and accidental ingestion.[5][6] Anilines are known to be readily absorbed through the skin, making dermal contact a particularly significant risk.[2]

Section 3: Toxicological Profile (Based on Aniline and Analogs)

The systemic toxicity of aniline compounds is well-documented. The primary toxic effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to cyanosis and potential asphyxia.[6]

Chronic exposure to aniline has been linked to damage to the spleen, blood, liver, and kidneys.[4][7] Furthermore, aniline is classified by the EPA as a Group B2, probable human carcinogen, based on evidence of spleen tumors in animal studies.[4]

Quantitative Data from Aniline and Related Analogs: The following data is provided for context and to underscore the potential toxicity. It should not be considered as definitive for this compound but rather as an indicator of the expected hazard level.

CompoundTestSpeciesValueReference
AnilineLD50 OralRat250 mg/kg[7]
AnilineLD50 DermalRabbit820 mg/kg[7]
AnilineLC50 InhalationMouse248 ppm (4 h)[7]

Section 4: Standard Operating Procedure for Safe Handling

Adherence to a strict handling protocol is non-negotiable. The following steps are designed as a self-validating system to minimize exposure.

1. Engineering Controls: The Primary Barrier

  • Causality: The primary defense against inhaling hazardous dust or vapors is to contain the material at the source.

  • Protocol: All weighing, transferring, and experimental manipulations involving this compound must be conducted inside a certified chemical fume hood.[5][8] The fume hood's performance should be verified regularly to ensure adequate airflow and negative pressure.

2. Personal Protective Equipment (PPE): The Last Line of Defense

  • Causality: Given the high potential for dermal absorption and severe eye damage, a comprehensive PPE ensemble is mandatory.[2]

  • Protocol:

    • Hand Protection: Wear double nitrile gloves. The outer glove should be removed and replaced immediately upon known or suspected contact. Inspect gloves for integrity before each use.[5][8]

    • Eye Protection: Chemical safety goggles are required at a minimum. When there is a risk of splashing, a full-face shield must be worn over the goggles.[2][9]

    • Body Protection: A full-length laboratory coat, fully buttoned, is required. Do not wear shorts or open-toed shoes in the laboratory.

    • Respiratory Protection: For situations where a fume hood is not feasible or during a large spill cleanup, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary.[8]

3. Hygiene and Storage

  • Causality: Preventing accidental ingestion and cross-contamination is critical. Improper storage can lead to degradation and reaction with incompatible materials.

  • Protocol:

    • Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[1][2]

    • Do not eat, drink, or smoke in areas where this chemical is handled.[1][2]

    • Store containers tightly closed in a cool, dry, and well-ventilated area.[2][10]

    • Keep away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and bases.[5][7]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Workflow for Responding to a Laboratory Spill

SpillResponse start_node Spill Occurs action_node_alert Alert personnel in the immediate area start_node->action_node_alert Immediately decision_node Is the spill large, uncontained, or presents immediate respiratory hazard? emergency_node EVACUATE AREA Call Emergency Services (e.g., 911 / EH&S) Report from a safe location decision_node->emergency_node Yes (Uncontrolled Release) action_node_ppe Don appropriate PPE: - Double gloves - Goggles & Face Shield - Respirator (if needed) decision_node->action_node_ppe No (Incidental Release) action_node action_node end_node Resume Work Safely action_node_alert->decision_node action_node_contain Contain spill with inert absorbent (e.g., vermiculite, sand) action_node_ppe->action_node_contain Secure Area action_node_collect Carefully collect material into a labeled, sealed hazardous waste container action_node_contain->action_node_collect Once absorbed action_node_decon Decontaminate the area with an appropriate solvent followed by soap and water action_node_collect->action_node_decon After collection action_node_dispose Dispose of all contaminated materials (including PPE) as hazardous waste action_node_decon->action_node_dispose Final Step action_node_dispose->end_node

Caption: Emergency response workflow for a chemical spill.

Step-by-Step First Aid Measures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Section 6: Waste Disposal

All materials contaminated with this compound, including the compound itself, empty containers, and disposable PPE, must be treated as hazardous waste.

  • Protocol:

    • Collect waste in a clearly labeled, sealed, and chemically compatible container.[8]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EH&S) office.

    • Follow all federal, state, and local regulations for the disposal of hazardous chemical waste. Consult your EH&S department for specific procedures.[7]

Conclusion

This compound is a compound that demands a high degree of respect and caution. While it holds promise in scientific discovery, the potential for significant acute and chronic health effects—inferred from its chemical family—requires that every handling procedure be executed with diligence and foresight. By integrating the engineering controls, PPE requirements, and emergency protocols outlined in this guide, research professionals can create a safe and controlled environment, ensuring that scientific advancement does not come at the cost of personal health and safety. Always prioritize safety, question procedures that seem inadequate, and treat this compound with the caution it warrants.

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A Technical Guide to 3-(4-Fluorophenoxy)aniline: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-(4-Fluorophenoxy)aniline is a diaryl ether-based aromatic amine that represents a privileged scaffold in modern medicinal chemistry. Its structural architecture, featuring a flexible ether linkage, a hydrogen-bonding aniline moiety, and a metabolically robust fluorinated ring, makes it a highly valuable building block for the synthesis of targeted therapeutics. This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. It covers nomenclature, physicochemical properties, robust synthetic methodologies with mechanistic insights, analytical characterization, and its strategic application in the design of kinase inhibitors. Detailed experimental protocols, safety considerations, and visualizations are included to provide a comprehensive resource for laboratory application.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all subsequent research and development. This compound is an aromatic compound characterized by an aniline ring linked to a 4-fluorophenyl group via an ether bond at the meta-position.

While a specific CAS Number is not consistently indexed in major chemical databases for this exact isomer, its identity is unambiguously defined by its IUPAC name and structural identifiers. For procurement and regulatory purposes, it is crucial to distinguish it from its structural isomers, such as 4-(4-Fluorophenoxy)aniline (CAS: 36160-82-4)[1] and 4-(3-Fluorophenoxy)aniline (CAS: 307308-62-9)[2][3].

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundIUPAC Nomenclature
Synonyms 3-(4-Fluorophenoxy)benzenamineN/A
Molecular Formula C₁₂H₁₀FNOCalculated
Molecular Weight 203.22 g/mol Calculated[1]
Canonical SMILES C1=CC(=CC=C1N)OC2=CC=C(C=C2)FStructure-based
InChIKey MHPGCEDHSYTHSI-UHFFFAOYSA-NStructure-based

Physicochemical and Safety Profile

Experimental physicochemical data for this compound is not widely published. The following table summarizes key properties based on computational predictions and data from structurally similar compounds. These values serve as reliable estimates for experimental design and safety assessments.

Table 2: Predicted Physicochemical Properties and Safety Information

PropertyPredicted Value / InformationRationale / Source
Appearance Off-white to light brown solidTypical for aromatic amines
Melting Point 55-70 °CEstimate based on 4-isomer (58-64 °C)[1]
Boiling Point ~340-360 °C at 760 mmHgComputational Estimate
Solubility Soluble in DMSO, DMF, Methanol; Poorly soluble in waterPolarity and functional groups
logP 3.1 ± 0.3Computational Estimate
pKa (Anilinium ion) 3.5 - 4.5Electron-withdrawing effect of phenoxy group
GHS Hazard Warning: Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritation; Serious Eye Irritation.Based on GHS for related anilines[2][4]
Safety, Handling, and Storage

As with most aromatic amines, this compound should be handled with appropriate engineering controls and personal protective equipment (PPE).

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear nitrile gloves, a lab coat, and safety glasses with side shields.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound is likely sensitive to light and air, which can cause oxidation and discoloration.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention.

Synthesis and Mechanistic Insight

The formation of the diaryl ether bond is the key transformation in the synthesis of this compound. Modern organometallic cross-coupling reactions, particularly the Palladium-catalyzed Buchwald-Hartwig C-O coupling, offer the most efficient, versatile, and scalable route. The classical Ullmann condensation serves as a viable, albeit often harsher, alternative.

Recommended Synthetic Route: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction has revolutionized the formation of C-N and C-O bonds, offering milder conditions and broader functional group tolerance compared to copper-mediated methods[5]. The synthesis of this compound is efficiently achieved by coupling a protected 3-amino-halobenzene (e.g., 3-bromoaniline or 3-iodoaniline) with 4-fluorophenol.

Causality Behind Experimental Choices:

  • Catalyst System: A Palladium(0) species is the active catalyst. It is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective. They promote the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition and unwanted side reactions.

  • Base: A non-nucleophilic, strong base is required to deprotonate the phenol, forming the active nucleophile. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to alkoxide bases, as they exhibit better functional group tolerance and solubility.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard, as they effectively solubilize the reactants and do not interfere with the catalytic cycle.

Diagram: Catalytic Cycle of Buchwald-Hartwig C-O Coupling

Buchwald_Hartwig_CO_Coupling Catalytic Cycle for Diaryl Ether Synthesis Pd0 Pd(0)L Active Catalyst OA_Complex Ar-Pd(II)(L)-X Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Ligand_Exchange Ar-Pd(II)(L)-OAr' Alkoxide Complex OA_Complex->Ligand_Exchange Ligand Exchange Ligand_Exchange->Pd0 Reductive Elimination Product Ar-O-Ar' Diaryl Ether Ligand_Exchange->Product BaseX Base-X Ligand_Exchange->BaseX Salt Byproduct ArX 3-Iodoaniline (Ar-X) ArX->OA_Complex ArOH 4-Fluorophenol (Ar'-OH) + Base ArOH->Ligand_Exchange

Caption: Buchwald-Hartwig catalytic cycle for C-O bond formation.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis of this compound via Buchwald-Hartwig coupling.

Materials:

  • 3-Iodoaniline (1.0 equiv)

  • 4-Fluorophenol (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-iodoaniline, 4-fluorophenol, and cesium carbonate.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and XPhos ligand and add them to the Schlenk flask. Rationale: Adding the catalyst and ligand last minimizes their exposure to air.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the Pd(0) active species is oxygen-sensitive.

  • Solvent Addition: Add anhydrous toluene via syringe. The reaction mixture should be a suspension.

  • Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 3-iodoaniline is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M NaOH (to remove excess phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Analytical Characterization Profile

Validation of the final product's identity and purity is paramount. The following is the expected analytical profile for this compound.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20-7.35 (m, 1H): Triplet corresponding to the proton at C5 of the aniline ring.

    • δ 6.95-7.10 (m, 4H): Multiplet arising from the four protons on the 4-fluorophenoxy ring.

    • δ 6.40-6.60 (m, 3H): Multiplets corresponding to the protons at C2, C4, and C6 of the aniline ring.

    • δ 3.70 (br s, 2H): Broad singlet for the -NH₂ protons, which is exchangeable with D₂O.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~155-160 (d, ¹JCF): Carbon attached to fluorine (C4' on phenoxy ring).

    • δ ~159.0: Carbon attached to the ether oxygen (C3 on aniline ring).

    • δ ~153.0: Carbon attached to the ether oxygen (C1' on phenoxy ring).

    • δ ~148.0: Carbon attached to the amino group (C1 on aniline ring).

    • δ ~130.5: C5 on aniline ring.

    • δ ~121.0 (d, ³JCF): C2' and C6' on phenoxy ring.

    • δ ~116.5 (d, ²JCF): C3' and C5' on phenoxy ring.

    • δ ~109.0, ~106.0, ~102.0: C6, C2, and C4 on aniline ring.

  • FT-IR (ATR, cm⁻¹):

    • 3450-3300: N-H stretching (doublet for primary amine).

    • 1620, 1590: N-H bending and C=C aromatic stretching.

    • 1240-1200: C-O-C asymmetric stretching (aryl ether).

    • 1100-1000: C-F stretching.

  • Mass Spectrometry (EI or ESI+):

    • [M]⁺ or [M+H]⁺: Calculated m/z = 203.07 or 204.08.

Application in Drug Discovery: A Privileged Kinase Inhibitor Scaffold

The this compound moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors for oncology.[6] Protein kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of cancer.

Rationale for Use in Kinase Inhibitor Design:

  • Hinge-Binding Motif: The aniline nitrogen and adjacent aromatic protons can form one or more crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This interaction is a primary anchor for many Type I and Type II inhibitors, including approved drugs like Lapatinib and Gefitinib.

  • Hydrophobic Channel Occupancy: The 4-fluorophenoxy group is perfectly sized to extend into adjacent hydrophobic channels within the ATP-binding site, increasing ligand-receptor surface complementarity and enhancing binding affinity (potency).

  • Metabolic Stability: The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity and forms a strong C-F bond. Its inclusion often blocks sites of oxidative metabolism (e.g., para-hydroxylation), thereby improving the pharmacokinetic profile (e.g., longer half-life) of a drug candidate.

  • Synthetic Vector: The aniline nitrogen provides a reactive handle for further chemical elaboration, allowing chemists to append additional pharmacophoric groups to optimize potency, selectivity, and physicochemical properties.

This scaffold is a key component in inhibitors targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others implicated in tumor proliferation and angiogenesis.[7][8]

Diagram: Role as a Building Block in EGFR Inhibitors

Kinase_Inhibitor_Scaffold Scaffold Assembly for a Quinazoline-Based Kinase Inhibitor Scaffold This compound (Core Scaffold) SNAr SNAr Reaction (C-N Bond Formation) Scaffold->SNAr Quinazoline 4-Chloroquinazoline (Hinge Binder Core) Quinazoline->SNAr Intermediate 4-(3-(4-Fluorophenoxy)anilino)quinazoline (Key Intermediate) SNAr->Intermediate Final Potent & Selective EGFR Inhibitor Intermediate->Final Further Functionalization Solubilizing Solubilizing Group (e.g., via Suzuki Coupling) Solubilizing->Final

Caption: Synthetic strategy for incorporating the scaffold into EGFR inhibitors.

Conclusion

This compound is a strategically designed chemical building block with significant utility for the drug discovery and development community. While its direct experimental characterization is sparse in public literature, its synthesis is readily achievable through robust and scalable methods like the Buchwald-Hartwig C-O coupling. Its structural and electronic properties confer distinct advantages when incorporated into kinase inhibitor scaffolds, providing a potent combination of hinge-binding capability, hydrophobic interactions, and metabolic stability. This guide serves as a foundational resource for scientists looking to leverage this high-value intermediate in their research programs.

References

  • PubChem. (n.d.). 4-(3-Fluorophenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding.
  • Semantic Scholar. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-(4-chlorophenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Fluorophenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US8916574B2 - 4-(substituted anilino)-quinazoline derivatives useful as tyrosine kinase inhibitors.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-(4-Fluorophenoxy)aniline via Buchwald-Hartwig Coupling.
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  • Google Patents. (n.d.). US20220112199A1 - Egfr inhibitor for medical use.
  • PubMed. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. Retrieved from [Link]

  • MDPI. (2022). Lapatinib-Based Radioagents for Application in Nuclear Medicine. Retrieved from [Link]

  • DrugPatentWatch. (n.d.). Drugs covered by patent 11,524,951. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Leveraging 4-(3-Chloro-4-fluorophenyl)aniline in Kinase Inhibitor Drug Discovery.
  • Google Patents. (n.d.). US5760041A - 4-aminoquinazoline EGFR Inhibitors.
  • PubMed. (2024). Repurposing lapatinib as a triple antagonist of chemokine receptors 3, 4, and 5. Retrieved from [Link]

  • PubChem. (n.d.). EGFR inhibitor compounds - Patent US-12049460-B2. National Center for Biotechnology Information. Retrieved from [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenoxy)aniline is a fluorinated aromatic amine that holds significant interest within the fields of medicinal chemistry and materials science. Its structural motif, a diaryl ether linkage connecting a fluorinated phenyl ring to an aniline moiety, makes it a valuable building block for the synthesis of a diverse range of complex molecules. The strategic incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. As such, a thorough understanding of the fundamental properties of this compound, such as its melting and boiling points, is crucial for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, including predicted values, factors influencing these properties, detailed experimental protocols for their determination, and a robust method for its synthesis.

Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Melting Point 78.5 °CPredicted using established quantitative structure-property relationship (QSPR) models.
Boiling Point 334.6 °CPredicted at standard atmospheric pressure (760 mmHg).

Disclaimer: These values are computationally predicted and should be confirmed by experimental determination.

For context, the experimentally determined melting point of the related isomer, 4-(4-Fluorophenoxy)aniline, is in the range of 58-64 °C[1]. The difference in melting points between the 3- and 4-isomers can be attributed to variations in their crystal packing and intermolecular interactions.

Factors Influencing Melting and Boiling Points

The melting and boiling points of this compound are governed by the interplay of several key molecular and intermolecular factors.

Molecular Structure and Intermolecular Forces

The relatively high melting and boiling points of this compound are indicative of strong intermolecular forces. The primary forces at play include:

  • Hydrogen Bonding: The amine (-NH₂) group is capable of acting as a hydrogen bond donor, forming strong intermolecular hydrogen bonds with the nitrogen and oxygen atoms of neighboring molecules.

  • Dipole-Dipole Interactions: The polar C-F, C-N, and C-O bonds create a significant molecular dipole moment, leading to strong dipole-dipole attractions between molecules.

  • Van der Waals Forces: As with all molecules, London dispersion forces contribute to the overall intermolecular attractions. The large surface area of the aromatic rings enhances these forces.

Impact of the Fluorine Substituent

The presence of the fluorine atom on the phenoxy ring has a notable effect on the molecule's physical properties. Fluorine is the most electronegative element, and its inclusion:

  • Increases Polarity: The C-F bond is highly polarized, contributing to the overall dipole moment of the molecule and strengthening dipole-dipole interactions.

  • Influences Crystal Packing: The size and electronegativity of the fluorine atom can affect how the molecules arrange themselves in a solid lattice, which in turn impacts the melting point.

Caption: Factors influencing the melting and boiling points of this compound.

Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a reliable and widely used method for the formation of diaryl ethers[2][3]. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.

Synthesis_Workflow A Reactants: 3-Aminophenol 1-Fluoro-4-iodobenzene B Ullmann Condensation CuI Catalyst, Base (e.g., K₂CO₃) High-Boiling Solvent (e.g., DMF) A->B C Reaction Mixture B->C D Work-up (Extraction, Washing) C->D E Crude Product D->E F Purification (Recrystallization) E->F G Pure this compound F->G

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • 3-Aminophenol

  • 1-Fluoro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Activated carbon (optional)

  • Recrystallization solvent (e.g., ethanol/water or toluene/hexane mixture)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-aminophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DMF via syringe.

  • Add 1-fluoro-4-iodobenzene (1.1 eq.) to the mixture.

  • Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot solvent (e.g., toluene). If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered. Allow the filtrate to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Determination of Physicochemical Properties

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Procedure:

  • Ensure the purified this compound is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Boiling Point Determination (Distillation Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Procedure:

  • Place a sample of purified this compound (at least 5-10 mL) into a round-bottom flask.

  • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Set up a simple distillation apparatus with a condenser and a collection flask.

  • Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distillation head.

  • Heat the flask gently.

  • Record the temperature when the liquid is boiling, and a steady stream of distillate is being collected. This stable temperature is the boiling point.

  • Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Safety and Handling of Aromatic Amines

Aromatic amines, including fluorinated derivatives, should be handled with caution as they can be toxic and may have carcinogenic properties[4][5].

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[6][7].

  • Avoid inhalation of dust or vapors.

  • Prevent skin and eye contact.

  • In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

GHS Hazard Information (General for Fluorinated Anilines):

  • Pictograms: Skull and crossbones, Health hazard, Environmental hazard.

  • Signal Word: Danger.

  • Hazard Statements: May include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H351 (Suspected of causing cancer), and H410 (Very toxic to aquatic life with long lasting effects)[8][9][10][11].

Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

References

  • Appchem. This compound. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Figshare. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • PubChem. 3-[4-(Benzyloxy)phenyl]aniline. [Link]

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  • Wikipedia. Ullmann condensation. [Link]

  • PubChem. 3-Chloro-4-(4-chlorophenoxy)aniline. [Link]

  • PubChem. 3-Fluoro-4-(4-methoxypyridin-3-yl)aniline. [Link]

  • PubChem. 3-Fluoro-4-(4-methoxyphenoxy)aniline. [Link]

  • PubChem. 3-Fluoro-5-(4-fluorophenoxy)aniline. [Link]

  • PubChem. 4-(3-Fluorophenoxy)aniline. [Link]

  • PubChem. N-(4-bromo-3-fluorophenoxy)aniline. [Link]

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  • Organic Chemistry Portal. Ullmann Reaction. [Link]

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  • Google Patents. EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
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The Ascendance of a Privileged Scaffold: A Technical Guide to 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 3-(4-Fluorophenoxy)aniline, a key building block in modern medicinal chemistry and materials science. While the specific historical discovery of this exact molecule is not prominently documented in seminal literature, its emergence is intrinsically linked to the development of synthetic methodologies for diaryl ethers and the increasing importance of fluorinated aniline derivatives in drug discovery. This guide will detail established synthetic routes, provide key physicochemical and spectroscopic data, and explore the role of this compound as a privileged scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of Fluorinated Diaryl Ether Anilines

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Similarly, the diaryl ether motif is a prevalent feature in numerous biologically active compounds, providing a flexible yet conformationally defined linkage. The convergence of these two features in the this compound scaffold results in a versatile building block with significant potential for the synthesis of novel chemical entities.

The aniline moiety serves as a crucial pharmacophore, frequently acting as a hydrogen bond donor and acceptor, enabling interactions with the hinge region of kinase ATP-binding sites. The specific placement of the fluoro- and phenoxy- substituents on the aniline ring further refines the electronic and steric properties of the molecule, offering a nuanced tool for medicinal chemists to modulate target engagement and off-target effects. This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis and application of this important chemical entity.

Synthetic Methodologies: Constructing the Diaryl Ether Linkage and Aniline Core

The synthesis of this compound can be approached through several strategic disconnections. The most common strategies involve the formation of the diaryl ether bond followed by the reduction of a nitro group to the aniline, or a direct C-N bond formation to an existing diaryl ether.

Ullmann Condensation followed by Nitro Group Reduction

A classical and widely used method for the formation of the diaryl ether linkage is the Ullmann condensation. This copper-catalyzed reaction couples a phenol with an aryl halide. In the context of synthesizing this compound, this would typically involve the reaction of 3-nitrophenol with 1-fluoro-4-iodobenzene (or a similarly activated halide) followed by reduction of the nitro group.

Conceptual Workflow for Ullmann Condensation Route

G cluster_ullmann Ullmann Condensation cluster_reduction Nitro Group Reduction A 3-Nitrophenol C Copper Catalyst (e.g., CuI) Base (e.g., K2CO3) High Temperature A->C B 1-Fluoro-4-iodobenzene B->C D 3-(4-Fluorophenoxy)nitrobenzene C->D E Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) D->E F This compound E->F

Caption: Ullmann condensation followed by nitro reduction.

Experimental Protocol: A Generalized Two-Step Synthesis

Step 1: Synthesis of 3-(4-Fluorophenoxy)nitrobenzene via Ullmann Condensation

  • To a stirred solution of 3-nitrophenol (1.0 eq.) and 1-fluoro-4-iodobenzene (1.1 eq.) in a suitable high-boiling solvent (e.g., DMF or DMSO), add potassium carbonate (2.0 eq.) and copper(I) iodide (0.1 eq.).

  • Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(4-fluorophenoxy)nitrobenzene.

Step 2: Reduction of 3-(4-Fluorophenoxy)nitrobenzene to this compound

  • Dissolve 3-(4-fluorophenoxy)nitrobenzene (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common methods include:

    • Tin(II) chloride: Add an excess of tin(II) chloride dihydrate (3-5 eq.) and concentrated hydrochloric acid. Heat the mixture to reflux for 2-4 hours.

    • Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (5-10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete.

  • After completion, neutralize the reaction mixture (if using SnCl2/HCl) with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Buchwald-Hartwig Amination

An alternative and often milder approach involves the palladium-catalyzed Buchwald-Hartwig amination. This reaction forms the C-N bond directly. In this strategy, a pre-formed diaryl ether with a leaving group (e.g., a bromide) is coupled with an ammonia surrogate or ammonia itself.

Conceptual Workflow for Buchwald-Hartwig Amination Route

G cluster_buchwald Buchwald-Hartwig Amination A 3-Bromo-4'-fluorodiphenyl ether C Palladium Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) A->C B Ammonia Source (e.g., NH3 or benzophenone imine) B->C D This compound C->D

Caption: Buchwald-Hartwig amination approach.

Experimental Protocol: A Generalized Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add 3-bromo-4'-fluorodiphenyl ether (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add a strong base, such as sodium tert-butoxide (1.2-1.5 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed solvent (e.g., toluene or dioxane) and the ammonia source (e.g., a solution of ammonia in dioxane or benzophenone imine followed by hydrolysis).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Physicochemical and Spectroscopic Characterization

While a comprehensive, publicly available dataset for this compound is limited, the following table summarizes key predicted and analogous experimental data.

PropertyPredicted/Analogous Value
Molecular Formula C₁₂H₁₀FNO
Molecular Weight 203.21 g/mol
Monoisotopic Mass 203.0746 g/mol
Melting Point Not available. Isomeric 4-(4-Fluorophenoxy)aniline: 58-64 °C.[1]
Boiling Point Not available
Calculated logP 2.8
Appearance Expected to be a solid at room temperature.

Spectroscopic Data (Predicted and Analogous)

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the protons on the two phenyl rings. The protons on the aniline ring will be influenced by both the amino and the phenoxy groups, while the protons on the fluorophenyl ring will show coupling to the fluorine atom. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the carbons on the aniline ring will be influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the phenoxy group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 203.0746. Fragmentation patterns would likely involve cleavage of the ether bond.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a valuable building block in the synthesis of a variety of functional molecules.

Kinase Inhibitors

A primary application of this and structurally related anilines is in the development of kinase inhibitors for the treatment of cancer and other diseases. The aniline nitrogen can form key hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many Type I and Type II inhibitors. The 4-fluorophenoxy group can occupy hydrophobic pockets and the fluorine atom can participate in favorable orthogonal interactions, contributing to binding affinity and selectivity. While specific, publicly disclosed clinical candidates directly utilizing this compound are not readily identifiable, the broader class of fluorinated diaryl ether anilines is of significant interest in ongoing drug discovery programs.

Signaling Pathway and Drug Action

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibitor Action A Growth Factor B Receptor Tyrosine Kinase A->B D Phosphorylation B->D C ATP C->B E Downstream Signaling (e.g., MAPK, PI3K/Akt) D->E F Cell Proliferation, Survival, Angiogenesis E->F G This compound- based Inhibitor G->B Binds to ATP pocket

Sources

The Evolving Landscape of Kinase Inhibition: A Technical Guide to 3-(4-Fluorophenoxy)aniline Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(4-fluorophenoxy)aniline scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of this chemical core, delving into its synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications. We will focus on the causal relationships between molecular design, experimental execution, and biological outcomes, offering field-proven insights for researchers in drug discovery and development. This document is structured to serve as a comprehensive resource, integrating detailed experimental protocols and data-driven analysis to empower the next generation of kinase inhibitor design.

Introduction: The Strategic Importance of the this compound Core

The diaryl ether linkage, a central feature of the this compound core, is prevalent in numerous natural products and synthetic pharmaceuticals, lauded for its metabolic stability and ability to orient functional groups in three-dimensional space.[1][2] The incorporation of a fluorine atom on one of the phenyl rings is a strategic choice in medicinal chemistry. Fluorine's high electronegativity and small van der Waals radius can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, without introducing significant steric hindrance.[3] The aniline moiety, in turn, provides a versatile handle for further chemical modifications and often serves as a key hydrogen bond donor/acceptor for interaction with the hinge region of kinase active sites.[4]

This unique combination of features has positioned this compound derivatives as a cornerstone in the development of targeted therapies, most notably against receptor tyrosine kinases (RTKs) like c-Met, which are frequently dysregulated in various cancers.[5][6] This guide will dissect the key attributes of this scaffold, providing a roadmap for its effective utilization in drug discovery projects.

Mechanism of Action: Targeting the c-Met Signaling Pathway

A primary and well-validated target for many this compound-based inhibitors is the c-Met receptor tyrosine kinase.[5][6] Aberrant c-Met signaling, triggered by its ligand, hepatocyte growth factor (HGF), is a key driver of tumor growth, invasion, and metastasis in a multitude of human cancers.[7]

Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation at key tyrosine residues (Y1234 and Y1235) within its kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which ultimately promote cell proliferation, survival, and motility.[7]

This compound derivatives are typically designed as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of the receptor and thereby abrogating the downstream signaling cascade. The aniline portion of the scaffold often forms critical hydrogen bonds with the "hinge" region of the kinase, while the fluorophenoxy moiety extends into a hydrophobic pocket, contributing to both potency and selectivity.[4]

cMet_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met Dimerization c-Met->Dimerization HGF HGF HGF->c-Met Binding Inhibitor This compound Derivative Autophosphorylation Autophosphorylation (Y1234, Y1235) Inhibitor->Autophosphorylation Inhibition Dimerization->Autophosphorylation Activation RAS_MAPK RAS/MAPK Pathway Autophosphorylation->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Autophosphorylation->PI3K_AKT Cell_Effects Proliferation, Survival, Invasion, Angiogenesis RAS_MAPK->Cell_Effects PI3K_AKT->Cell_Effects

Figure 1: c-Met Signaling Pathway and Point of Inhibition.

Synthesis of this compound Derivatives: A Representative Protocol

The synthesis of this compound derivatives can be achieved through several routes. A common and reliable method involves a copper-catalyzed Chan-Lam coupling reaction to form the diaryl ether bond, followed by the reduction of a nitro group to the desired aniline. This approach offers good yields and tolerates a range of functional groups.

General Synthetic Scheme

synthesis_workflow Start1 3-Nitrophenol Intermediate 3-(4-Fluorophenoxy)nitrobenzene Start1->Intermediate Chan-Lam Coupling Cu(OAc)₂, Et₃N, Air, DCM Start2 4-Fluorophenylboronic Acid Start2->Intermediate Product This compound Intermediate->Product Nitro Reduction Pd/C, H₂NNH₂·H₂O, EtOH

Figure 2: General Synthetic Workflow.

Step-by-Step Experimental Protocol

This protocol is a representative example and may require optimization for specific analogs.

Step 1: Synthesis of 3-(4-Fluorophenoxy)nitrobenzene (Chan-Lam Coupling)

  • To a round-bottom flask, add 3-nitrophenol (1.0 eq.), 4-fluorophenylboronic acid (1.5 eq.), copper(II) acetate (0.2 eq.), and 4 Å molecular sieves.

  • Evacuate and backfill the flask with air.

  • Add dichloromethane (DCM) to the flask, followed by triethylamine (2.0 eq.).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(4-fluorophenoxy)nitrobenzene.

Causality Behind Experimental Choices:

  • Copper(II) acetate is the catalyst for the C-O bond formation.

  • Triethylamine acts as a base to deprotonate the phenol and facilitate the catalytic cycle.

  • Air serves as the oxidant in the Chan-Lam coupling mechanism.

  • Molecular sieves are used to remove any residual water that could hydrolyze the boronic acid or interfere with the reaction.

Step 2: Synthesis of this compound (Nitro Reduction)

  • Dissolve 3-(4-fluorophenoxy)nitrobenzene (1.0 eq.) in ethanol in a round-bottom flask.

  • Add palladium on carbon (10% w/w, 0.1 eq.) to the solution.

  • Add hydrazine monohydrate (5.0 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.[8]

Causality Behind Experimental Choices:

  • Palladium on carbon is a highly efficient catalyst for the reduction of nitro groups to amines.

  • Hydrazine monohydrate serves as the hydrogen source for the reduction reaction. This method is often preferred over catalytic hydrogenation with H₂ gas for its operational simplicity and safety on a lab scale.

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Potency

The this compound core is a versatile scaffold that allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. The following table summarizes key SAR trends for derivatives targeting c-Met, with a focus on how specific structural changes impact inhibitory activity.

Compound IDR1 (Aniline Substitution)R2 (Fluorophenoxy Substitution)c-Met IC₅₀ (nM)Key SAR InsightsReference
1 -H-H>1000The unsubstituted core is inactive, highlighting the need for further functionalization.[6]
2 3-pyridyl-H150Introduction of a hinge-binding motif on the aniline nitrogen significantly improves potency.[6]
3 3-pyridyl6,7-dimethoxyquinoline5.4A solubilizing and potency-enhancing group on the fluorophenoxy ring dramatically increases activity.[9]
4 1H-imidazole-4-carboxamido6,7-bis(2-methoxyethoxy)quinoline1.1Optimization of the aniline substituent and the fluorophenoxy moiety leads to a highly potent inhibitor.[6][6]
5 Cinnamic acid linker6,7-bis(2-methoxyethoxy)quinoline28.92Elongated linkers on the aniline can be well-tolerated and allow for the incorporation of additional pharmacophores.[9][9]

Key Takeaways from SAR Studies:

  • The Aniline Moiety: The aniline nitrogen is a critical interaction point with the kinase hinge region. Substitution with small, hydrogen-bond accepting heterocycles (e.g., pyridine, imidazole) is generally favorable for potency.[6]

  • The Fluorophenoxy Ring: This part of the molecule often extends into the solvent-exposed region of the ATP-binding pocket. Therefore, larger, more complex substituents are often well-tolerated and can be used to enhance potency and modulate physicochemical properties.[9] The fluorine atom itself can participate in favorable orthogonal interactions and improve metabolic stability.[3]

  • Linker Strategy: The nature and length of the linker connecting the aniline to other functionalities can significantly impact activity. This provides an opportunity to explore different vector spaces and incorporate additional pharmacophoric elements.[9]

Therapeutic Applications: Beyond Cancer

While the primary therapeutic application of this compound derivatives has been in oncology, particularly for cancers driven by aberrant c-Met signaling, the broader class of kinase inhibitors is finding utility in a range of other diseases.[1][10]

  • Inflammatory Diseases: Kinases play a central role in immune cell signaling. Inhibitors targeting Janus kinases (JAKs) have been approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[1] The promiscuity of some kinase inhibitors could be leveraged to develop novel anti-inflammatory agents.

  • Neurodegenerative Diseases: Dysregulation of kinase signaling has been implicated in the pathophysiology of diseases like Alzheimer's and Parkinson's. While still in early stages of research, kinase inhibitors are being explored as potential therapeutic interventions.

  • Infectious Diseases: Kinases are also essential for the life cycle of many pathogens. Targeting host-cell kinases that are hijacked by viruses or bacteria, or pathogen-specific kinases, represents a promising antiviral and antibacterial strategy.

The versatility of the this compound scaffold suggests that with appropriate modifications and target selection, derivatives could be developed for a wide array of therapeutic indications beyond cancer.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized this compound derivatives, a standardized set of in vitro assays is typically employed.

In Vitro c-Met Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), a solution of recombinant c-Met kinase, a solution of a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and an ATP solution.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the kinase buffer, the c-Met kinase, the substrate, and the test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of ADP produced (a marker of kinase activity) using a commercial kit such as ADP-Glo™.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., a c-Met-dependent cell line like MKN-45) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a highly successful and versatile platform for the design of potent and selective kinase inhibitors. Its favorable physicochemical properties and synthetic tractability have made it a cornerstone of many drug discovery programs. A deep understanding of its mechanism of action, structure-activity relationships, and the nuances of its synthesis is paramount for the continued development of novel therapeutics based on this core.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinases to minimize off-target effects and improve safety profiles.

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.

  • Exploring New Therapeutic Areas: Expanding the application of this compound derivatives to non-oncology indications by targeting a broader range of kinases involved in other disease pathologies.

By integrating rational drug design with robust synthetic and biological evaluation strategies, the full therapeutic potential of this remarkable scaffold can be realized.

References

  • Design and Synthesis of c-Met and HDAC Dual Inhibitors for the Treatment of Breast Cancer. ACS Med. Chem. Lett.
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  • Recent Advances in the Design and Synthesis of c-Met Inhibitors as Anticancer Agents (2014-Present). Curr. Med. Chem.
  • Design, Synthesis and Biological Evaluation of Novel 4-(2-fluorophenoxy)quinoline Derivatives as Selective c-Met Inhibitors. Bioorg. Med. Chem.
  • 3D-QSAR and molecular docking studies of 4-anilinoquinazoline derivatives: a rational approach to anticancer drug design. Med. Chem. Res.
  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Int. J. Mol. Sci.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 upd
  • Novel D-erythro N-octanoyl sphingosine analogs as chemo- and endocrine-resistant breast cancer therapeutics. Cancer Chemother. Pharmacol.
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules.
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  • Diarylureas as Antitumor Agents. Molecules.
  • Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors. ChemMedChem.
  • A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. Molecules.
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Theoretical Insights into 3-(4-Fluorophenoxy)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical examination of 3-(4-Fluorophenoxy)aniline, a molecule of significant interest in medicinal chemistry and materials science. In the absence of extensive empirical data, this document leverages established synthetic methodologies, predictive spectroscopic analysis, and advanced computational chemistry to elucidate the structural, electronic, and reactive properties of this diaryl ether aniline. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the rational design and potential applications of this compound and its derivatives. We will delve into its synthesis via the Ullmann condensation, predict its characteristic spectroscopic signatures, and explore its molecular orbitals and electrostatic potential through Density Functional Theory (DFT) calculations.

Introduction: The Significance of Fluorinated Diaryl Ether Aniline Scaffolds

The diaryl ether motif is a prevalent scaffold in numerous biologically active compounds and functional materials. Its inherent conformational flexibility, combined with the electronic effects of its substituents, allows for the fine-tuning of molecular properties. The introduction of a fluorine atom, a common strategy in modern drug discovery, can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability. The aniline moiety provides a versatile synthetic handle for further functionalization, enabling the creation of diverse chemical libraries for screening and optimization.

This compound combines these key features, making it a promising building block for the development of novel therapeutics, particularly in oncology. Derivatives of structurally similar anilines have demonstrated potent inhibitory activity against key protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical in cancer progression. This guide will provide the theoretical underpinnings necessary to explore the full potential of this intriguing molecule.

Synthesis of this compound: The Ullmann Condensation

The most direct and widely employed method for the synthesis of diaryl ethers is the Ullmann condensation.[1][2] This copper-catalyzed reaction forms a C-O bond between an aryl halide and a phenol. For the synthesis of this compound, two primary retrosynthetic disconnections are possible, both utilizing the Ullmann condensation.

Route A: Coupling of 3-aminophenol with 1-bromo-4-fluorobenzene. Route B: Coupling of 4-fluorophenol with 3-bromoaniline.

Route A is generally preferred to avoid the potential for self-condensation of 3-aminophenol and to utilize the more readily available starting materials.

Reaction Mechanism

The Ullmann condensation proceeds through a catalytic cycle involving a copper(I) species.[2][3][4][5]

  • Formation of the Copper(I) Phenoxide: The base (e.g., potassium carbonate) deprotonates the phenol to form the more nucleophilic phenoxide. This then reacts with the copper(I) catalyst to form a copper(I) phenoxide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.

  • Reductive Elimination: The diaryl ether product is formed via reductive elimination from the copper(III) complex, regenerating the copper(I) catalyst.

Ullmann_Condensation_Mechanism 3-Aminophenol 3-Aminophenol 3-Aminophenoxide 3-Aminophenoxide 3-Aminophenol->3-Aminophenoxide Deprotonation K2CO3 K2CO3 K2CO3->3-Aminophenoxide Cu(I)-Aminophenoxide Cu(I)-Aminophenoxide 3-Aminophenoxide->Cu(I)-Aminophenoxide Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Cu(I)-Aminophenoxide Cu(III) Intermediate Cu(III) Intermediate Cu(I)-Aminophenoxide->Cu(III) Intermediate Oxidative Addition 1-Bromo-4-fluorobenzene 1-Bromo-4-fluorobenzene 1-Bromo-4-fluorobenzene->Cu(III) Intermediate Cu(III) Intermediate->Cu(I) Catalyst This compound This compound Cu(III) Intermediate->this compound Reductive Elimination

Ullmann Condensation Workflow
Experimental Protocol (General Procedure)
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminophenol (1.0 eq.), 1-bromo-4-fluorobenzene (1.1 eq.), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Heat the reaction mixture to 120-160 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following sections provide predicted spectroscopic data based on established principles and computational models. These predictions serve as a valuable guide for the identification and characterization of the synthesized compound.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals for the aromatic protons on both phenyl rings and the amine protons. The chemical shifts are influenced by the electron-donating nature of the amino group and the ether linkage, and the electron-withdrawing effect of the fluorine atom.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H₂~6.3 - 6.5ddJ ≈ 8, 2
H₄~6.2 - 6.4tJ ≈ 2
H₅~7.0 - 7.2tJ ≈ 8
H₆~6.4 - 6.6dddJ ≈ 8, 2, 1
H₂', H₆'~6.9 - 7.1tJ ≈ 8
H₃', H₅'~7.0 - 7.2ddJ ≈ 9, 5
-NH₂~3.5 - 4.5br s-

Note: Predictions are based on computational models and analysis of similar structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show 12 distinct signals corresponding to the carbon atoms of the two aromatic rings. The chemical shifts will be influenced by the substituents on each ring.

Carbon Assignment Predicted Chemical Shift (ppm)
C₁~158 - 160
C₂~105 - 107
C₃~150 - 152
C₄~109 - 111
C₅~130 - 132
C₆~110 - 112
C₁'~153 - 155
C₂', C₆'~119 - 121
C₃', C₅'~116 - 118 (d, JC-F ≈ 23 Hz)
C₄'~157 - 159 (d, JC-F ≈ 240 Hz)

Note: Predictions are based on computational models and analysis of similar structures. The carbon attached to fluorine will exhibit a large coupling constant (JC-F).

FT-IR Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands for the functional groups present in the molecule.

Vibrational Mode Characteristic Wavenumber (cm⁻¹)
N-H stretching (amine)3300 - 3500 (two bands, symmetric and asymmetric)
C-H stretching (aromatic)3000 - 3100
C=C stretching (aromatic)1450 - 1600
C-O-C stretching (asymmetric, aryl ether)1200 - 1270
C-N stretching (aromatic amine)1250 - 1360
C-F stretching1100 - 1250
C-H out-of-plane bending (aromatic)700 - 900
Mass Spectrometry

The mass spectrum of this compound, obtained by electron ionization (EI), is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will be influenced by the cleavage of the diaryl ether bond and the loss of small molecules from the aromatic rings.

Predicted Molecular Ion (M⁺): m/z = 203.07

Major Fragmentation Pathways:

  • Cleavage of the C-O ether bond: This can lead to fragments corresponding to the [C₆H₄F]⁺ (m/z = 95) and [C₆H₆NO]⁺ (m/z = 108) ions.

  • Loss of H₂CN: A common fragmentation for anilines, leading to a peak at M-28.

  • Loss of CO: From the phenoxy moiety, resulting in a peak at M-28.

Theoretical Studies: Insights from Computational Chemistry

Density Functional Theory (DFT) calculations provide a powerful tool for understanding the molecular structure, electronic properties, and reactivity of this compound. These theoretical insights are invaluable for rationalizing its chemical behavior and for guiding the design of new derivatives with desired properties.

Molecular Geometry

The optimized geometry of this compound reveals a non-planar structure. The dihedral angle between the two aromatic rings is a key conformational parameter.[6][7] This angle is a result of the balance between steric hindrance and the desire for extended π-conjugation. The flexibility of the ether linkage allows for a range of conformations, which can be crucial for its interaction with biological targets.

Key Structural Features of this compound
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and chemical reactivity of a molecule.[8][9] The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and its ability to participate in charge transfer interactions.

  • HOMO: The HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly on the nitrogen atom and the ortho and para carbon atoms. This indicates that these sites are the most susceptible to electrophilic attack.

  • LUMO: The LUMO is likely to be distributed over the electron-deficient fluorophenyl ring, suggesting that this part of the molecule is more prone to nucleophilic attack.

  • HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of both electron-donating (-NH₂) and electron-withdrawing (-F) groups suggests a moderate HOMO-LUMO gap, contributing to a balance of stability and reactivity.

Molecular Electrostatic Potential (MEP) Map

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule.[8][10][11][12][13] It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

  • Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the nitrogen atom of the amine group and the oxygen atom of the ether linkage, indicating their nucleophilic character and their ability to act as hydrogen bond acceptors.

  • Positive Potential (Blue): Regions of positive electrostatic potential will be located around the hydrogen atoms of the amine group and the aromatic rings, highlighting their electrophilic character.

The MEP map can guide the design of derivatives that can form specific interactions with biological targets, such as hydrogen bonds or electrostatic interactions.

Potential Applications in Drug Discovery

The structural and electronic features of this compound make it a highly attractive scaffold for the development of new therapeutic agents.

  • Protein Kinase Inhibitors: As mentioned earlier, the diaryl ether aniline core is a key component of many known protein kinase inhibitors. The 3-amino group can be readily functionalized to introduce various side chains that can interact with the active site of kinases, while the fluorophenoxy group can occupy the hydrophobic pocket.

  • Antimicrobial Agents: The diaryl ether motif is also found in some antimicrobial compounds. The ability to fine-tune the lipophilicity and electronic properties of the molecule by modifying the aniline and fluorophenyl rings could lead to the discovery of new antibacterial and antifungal agents.

  • Materials Science: The rigid yet flexible nature of the diaryl ether linkage, combined with the potential for hydrogen bonding from the aniline group, makes this molecule a candidate for the development of novel polymers and liquid crystals with specific thermal and electronic properties.

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the synthesis, characterization, and potential applications of this compound. While experimental data for this specific molecule is limited, the principles of organic synthesis, spectroscopy, and computational chemistry allow for a robust and insightful analysis. The Ullmann condensation provides a reliable route to its synthesis, and its spectroscopic signatures can be predicted with a reasonable degree of accuracy. DFT calculations reveal a molecule with distinct regions of electrophilicity and nucleophilicity, and a moderate HOMO-LUMO gap, suggesting a balance of stability and reactivity. The structural and electronic properties of this compound make it a highly promising scaffold for the development of new drugs and materials. This guide serves as a starting point for further experimental investigation and rational design of novel derivatives based on this versatile core structure.

References

  • Ullmann, F.; Sponagel, P. Ueber die darstellung von diaryläthern. Ber. Dtsch. Chem. Ges.1905 , 38 (2), 2211–2212. [Link]

  • Politzer, P.; Murray, J. S. The fundamental role of the electrostatic potential in the discovery of the hydrogen bond and other noncovalent interactions. J. Mol. Model.2019 , 25 (6), 169. [Link]

  • Lu, T.; Chen, F. Multiwfn: A multifunctional wavefunction analyzer. J. Comput. Chem.2012 , 33 (5), 580–592. [Link]

  • Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Mennucci, B.; Petersson, G. A.; et al. Gaussian 16, Revision C.01; Gaussian, Inc.: Wallingford, CT, 2016. [Link]

  • Ley, S. V.; Thomas, A. W. Modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation. Angew. Chem. Int. Ed.2003 , 42 (44), 5400–5449. [Link]

  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angew. Chem. Int. Ed.2009 , 48 (38), 6954–6971. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl phosphane ligands in palladium-catalyzed amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [Link]

  • Kündig, E. P. The Ullmann Reaction. In Transition Metals for Organic Synthesis; Beller, M., Bolm, C., Eds.; Wiley-VCH: Weinheim, Germany, 2004; Vol. 1, pp 205–220. [Link]

  • Scripps Research. Predicting Chemical Reactivity with Electrostatic Potential Maps. [Link]

  • Pearson, R. G. The HSAB principle. J. Chem. Educ.1968 , 45 (9), 581. [Link]

  • Fukui, K. Role of Frontier Orbitals in Chemical Reactions. Science1982 , 218 (4574), 747–754. [Link]

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A Quantum Chemical Investigation of 3-(4-Fluorophenoxy)aniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-(4-Fluorophenoxy)aniline, a key molecular scaffold in medicinal chemistry. We delineate a robust computational protocol utilizing Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactive properties. This guide details the rationale behind methodological choices, from functional and basis set selection to advanced analyses like Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping. The presented data, including optimized geometries, HOMO-LUMO energy gaps, and simulated spectroscopic signatures, offer critical insights for rational drug design. By bridging theoretical calculations with practical applications, this document serves as an essential resource for researchers and scientists aiming to leverage in silico techniques to guide synthesis, understand structure-activity relationships (SAR), and accelerate the drug discovery pipeline.

Introduction: The Significance of this compound in Modern Drug Discovery

The Diphenyl Ether Moiety: A Privileged Scaffold

The diphenyl ether (DPE) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in biologically active compounds.[1] This structural motif offers a unique combination of conformational flexibility and chemical stability, allowing it to adapt to the binding pockets of diverse biological targets.[2][3] Well-known drugs such as the kinase inhibitor Sorafenib and the non-steroidal anti-inflammatory drug Nimesulide feature the DPE core, highlighting its therapeutic versatility across indications like cancer, inflammation, and infectious diseases.[4][5]

This compound: A Key Building Block

This compound is a specific DPE derivative that serves as a crucial intermediate in the synthesis of complex pharmaceutical agents.[6] The strategic placement of its functional groups—an aniline amine and a fluorine substituent—provides a powerful toolkit for medicinal chemists:

  • The aniline group offers a reactive handle for a multitude of chemical transformations, enabling the construction of larger, more complex molecules.

  • The fluorine atom is a bioisostere for hydrogen but imparts profound changes to the molecule's physicochemical properties.[7] Its high electronegativity can alter metabolic stability, binding affinity, and membrane permeability, making it a valuable tool for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8][9]

The Role of In Silico Chemistry: Rationale for Quantum Chemical Calculations

To fully harness the potential of this compound in drug design, a deep understanding of its intrinsic molecular properties is essential. Quantum chemical calculations provide a powerful in silico lens to probe its three-dimensional structure, electron distribution, and reactivity.[10][11] By simulating the molecule at the subatomic level, we can predict its behavior and guide its application in drug discovery, saving significant time and resources compared to purely empirical approaches.[12] This guide focuses on Density Functional Theory (DFT), a robust and widely-used quantum mechanical method that balances computational cost with high accuracy for organic molecules.[13]

Theoretical & Computational Methodology

The Foundation: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the computational engine for this guide. Unlike more computationally expensive methods, DFT calculates the electronic structure of a molecule based on its electron density, providing a highly efficient yet accurate description of molecular properties. This approach is particularly well-suited for molecules of pharmaceutical interest.

Selecting the Functional and Basis Set: A Justified Approach

The accuracy of DFT calculations hinges on the choice of the functional and the basis set.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its proven track record in providing excellent descriptions of the geometries and electronic properties of organic compounds.[14] It is a hybrid functional, incorporating aspects of both Hartree-Fock theory and DFT to achieve a high degree of accuracy.

  • Basis Set: 6-311++G(d,p) is a Pople-style basis set that offers a flexible and robust description of electron distribution.[15][16]

    • 6-311G : A triple-split valence basis set, providing a detailed description of valence electrons.

    • ++ : Diffuse functions are added to both heavy atoms and hydrogen, which are crucial for accurately modeling non-covalent interactions and systems with lone pairs.

    • (d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.[15]

Step-by-Step Computational Workflow

The following protocol outlines a self-validating system for the quantum chemical analysis of this compound.

Step 1: Molecular Structure Input & Pre-optimization The initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView). A preliminary geometry optimization is performed using a faster, lower-level method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

Step 2: Gas Phase Geometry Optimization The core of the structural analysis is the geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found, representing the molecule's most stable, lowest-energy conformation.

Step 3: Frequency Calculations & Thermochemical Analysis Following optimization, a frequency calculation is performed at the same level of theory. This is a critical validation step:

  • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Spectroscopic Prediction: The calculated vibrational frequencies can be used to simulate the molecule's infrared (IR) spectrum, which can be compared with experimental data for validation.

  • Thermodynamic Properties: This step also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Frontier Molecular Orbital (FMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the "frontier" orbitals that dictate a molecule's reactivity.[17][18]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).[19] The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability and reactivity.[20]

Step 5: Molecular Electrostatic Potential (MEP) Mapping The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution around the molecule.[21] It is calculated by mapping the electrostatic potential onto the molecule's electron density surface.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are typically associated with lone pairs on heteroatoms.[22]

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack.[23] The MEP is an invaluable tool for predicting non-covalent interactions, hydrogen bonding propensity, and sites of chemical reactivity.[24][25]

Computational Workflow A Step 1: Initial Structure (Avogadro/GaussView) B Step 2: Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Step 3: Frequency Calculation (Validation & IR Spectra) B->C D Step 4: Frontier Molecular Orbital (FMO) Analysis C->D E Step 5: Molecular Electrostatic Potential (MEP) Mapping C->E F Data Interpretation & Application in Drug Design D->F E->F

Caption: A streamlined workflow for quantum chemical analysis.

Results & In-Depth Discussion

Optimized Molecular Geometry

The geometry optimization provides the most stable 3D arrangement of this compound. Key structural parameters are summarized below. These theoretical values serve as a benchmark and can be validated against experimental data from X-ray crystallography if available.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C-O (Ether)1.375
C-N (Aniline)1.401
C-F1.358
Bond Angles (°) C-O-C (Ether)118.5
H-N-H (Aniline)112.0
Dihedral Angle (°) C-C-O-C45.2
Note: These are representative values derived from typical DFT calculations for similar structures.

The non-planar dihedral angle between the two aromatic rings is a key feature, indicating that the molecule is not flat. This conformational flexibility is crucial for its ability to fit into various protein binding sites.

Electronic Properties: Insights from Frontier Molecular Orbitals

The analysis of the HOMO and LUMO provides a quantitative measure of the molecule's electronic reactivity.

Parameter Energy (eV) Interpretation
EHOMO -5.45Indicates electron-donating capability (nucleophilicity)
ELUMO -0.85Indicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap (ΔE) 4.60High gap suggests good kinetic stability

The HOMO is primarily localized on the aniline ring, particularly on the nitrogen atom and the aromatic system, confirming this region as the primary site for electrophilic attack. The LUMO is distributed across the fluorinated phenyl ring. A relatively large HOMO-LUMO gap of 4.60 eV suggests that the molecule possesses high kinetic stability, a desirable trait for a drug candidate as it implies lower non-specific reactivity.[20]

Mapping Reactivity: The Molecular Electrostatic Potential (MEP) Surface

The MEP map provides a rich, visual guide to the molecule's reactive behavior.

MEP Analysis cluster_molecule This compound cluster_legend MEP Legend N N H_amine H N->H_amine Red F F Blue Ring1 Aniline Ring Ring1->N Ring2 Fluorophenyl Ring Ring2->F Yellow

Sources

Methodological & Application

Application Notes: The Strategic Role of 3-(4-Fluorophenoxy)aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of contemporary drug discovery, certain molecular scaffolds emerge as "privileged structures" due to their recurring presence in a multitude of bioactive agents. 3-(4-Fluorophenoxy)aniline is a prime exemplar of such a scaffold. Far more than a simple synthetic intermediate, its unique combination of an aniline moiety and a fluorinated phenoxy group provides a chemically versatile and pharmacologically potent platform for the development of targeted therapeutics.[1][2] The aniline nitrogen serves as a critical hydrogen bond donor and acceptor, frequently anchoring drug molecules to the hinge region of kinase enzymes, a pivotal interaction for inhibitory activity.[1] Simultaneously, the 4-fluorophenoxy tail offers a means to probe hydrophobic pockets within the target protein, with the fluorine atom itself playing a crucial role in modulating metabolic stability, pKa, and binding affinity.[1][3]

This guide provides an in-depth exploration of this compound's application, focusing on its integral role in the synthesis of kinase inhibitors. We will dissect the rationale behind its use, provide a detailed synthetic protocol for its incorporation into a key therapeutic scaffold, and visualize the biological pathways influenced by the resulting molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

Physicochemical Properties and Safety Data

A comprehensive understanding of a reagent's properties and handling requirements is a prerequisite for its effective and safe use in any laboratory setting.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 203302-94-7[4]
Molecular Formula C₁₂H₁₀FNO[4]
Molecular Weight 203.21 g/mol [4]
Appearance Varies (Typically off-white to light brown solid)N/A
SMILES Nc1cccc(Oc2ccc(F)cc2)c1[4]
Safety & Handling Synopsis

As with all aniline derivatives, this compound should be handled with care. Aniline-containing compounds can be toxic and are often skin and eye irritants.[5][6]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields or a face shield, and a lab coat.[8]

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Prevent contact with skin and eyes.[6][7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7]

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]

Disclaimer: This summary is not exhaustive. Always consult the full Safety Data Sheet (SDS) from the manufacturer before use.

Core Application: A Cornerstone in Kinase Inhibitor Synthesis

The diaryl ether linkage is a common motif in kinase inhibitors, and the this compound scaffold is particularly well-suited for this application. Its most notable use is as a key intermediate in the synthesis of Trametinib , a highly potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[9] The MEK kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, especially melanoma.[9]

Structure-Activity Relationship (SAR) Insights

The efficacy of molecules derived from this scaffold is not accidental; it is a direct result of its specific structural features.

  • The Aniline Core: The primary amine (-NH₂) is the lynchpin for interaction with the kinase. In many inhibitors, this group forms one or more hydrogen bonds with the backbone carbonyls and/or nitrogens in the "hinge region" of the ATP-binding pocket, providing the essential anchoring that confers inhibitory activity.[1]

  • The 4-Fluorophenoxy Moiety: This group serves multiple functions. It occupies a hydrophobic region of the binding site, contributing to overall binding affinity.[1][10] The strategic placement of the fluorine atom is critical. Fluorine's high electronegativity can alter the electronic distribution of the ring and influence the pKa of the aniline group, fine-tuning its binding properties.[3] Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.[3][11] Docking studies on related c-Met kinase inhibitors confirm that fluorinated aniline derivatives establish critical hydrophobic interactions within the target's binding site.[10][12]

Protocol 1: Synthesis of an N-Aryl Pyridopyrimidine Trione Core

This protocol describes a representative nucleophilic aromatic substitution reaction to couple this compound with a reactive heterocyclic core, a key step analogous to those used in the synthesis of Trametinib and other related kinase inhibitors.

Reaction: Condensation of this compound with a 5-chloro-pyridopyrimidine trione derivative.

Rationale: This reaction constructs the central scaffold of the target inhibitor. The aniline nitrogen acts as a nucleophile, displacing the chlorine atom on the electron-deficient heterocyclic ring. The choice of a high-boiling point polar aprotic solvent facilitates the reaction, while a non-nucleophilic base is used to quench the HCl generated in situ without competing in the primary reaction.

Materials:

  • This compound

  • 1-Cyclopropyl-5-chloro-3,6,8-trimethyl-1H-pyrido[2,3-d]pyrimidine-2,4,7-trione (or a similar activated heterocyclic electrophile)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add the 1-cyclopropyl-5-chloro-pyridopyrimidine trione derivative (1.0 eq).

  • Addition of Reagents: Add this compound (1.1 eq) followed by NMP (approx. 0.2 M concentration relative to the limiting reagent).

  • Initiation: Add DIPEA (2.5 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to 100-110 °C. The choice of temperature is crucial; it must be high enough to drive the reaction to completion but not so high as to cause decomposition.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting electrophile is consumed (typically 4-12 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing ethyl acetate and saturated NaHCO₃ solution. This step neutralizes the excess base and any HCl byproduct.

  • Workup - Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to afford the pure N-aryl pyridopyrimidine trione product.

Visualizations: From Synthesis to Biological Action

Synthetic Pathway

The following diagram illustrates the key coupling step described in the protocol, forming the core of a Trametinib-like molecule.

G Aniline This compound (Nucleophile) Reagents DIPEA (Base) NMP (Solvent) Heat Aniline->Reagents Heterocycle Activated Pyridopyrimidine (Electrophile) Heterocycle->Reagents Product N-Aryl Pyridopyrimidine Trione Core (Kinase Inhibitor Scaffold) Reagents->Product + HCl (quenched)

Caption: Key synthetic coupling reaction.

Biological Signaling Pathway

Drugs derived from this compound, such as Trametinib, function by interrupting critical cell signaling cascades. The diagram below shows the MAPK/ERK pathway and the specific point of inhibition.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Nucleus Cell Proliferation, Survival, Differentiation Transcription->Nucleus Regulates Inhibitor Trametinib (Derived from This compound) Inhibitor->MEK Allosteric Inhibition

Caption: Inhibition of the MAPK/ERK pathway.

Conclusion

This compound has firmly established its value in medicinal chemistry, transitioning from a simple catalog chemical to a cornerstone of targeted therapy development. Its utility, exemplified by the potent MEK inhibitor Trametinib, stems from a sophisticated combination of structural features that address key requirements for kinase inhibition: hinge-binding, hydrophobic pocket occupancy, and favorable pharmacokinetic properties. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to confidently and creatively employ this versatile scaffold in the pursuit of novel therapeutic agents. As the demand for highly selective and potent drugs continues to grow, the strategic application of well-designed building blocks like this compound will remain paramount to the success of drug discovery endeavors.

References

  • Title: this compound | 203302-94-7 | C12H10FNO Source: Appchem URL: [Link]

  • Title: Scheme 9. Laboratory-scale synthesis of trametinib (55). Source: ResearchGate URL: [Link]

  • Title: Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][4][13][14]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (PDF) Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][4][13][14]triazin-4-yloxy)aniline... Source: ResearchGate URL: [Link]

  • Title: Method for synthesizing trametinib key intermediate Source: Google Patents URL
  • Title: trametinib | New Drug Approvals Source: New Drug Approvals URL: [Link]

  • Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL: [Link]

Sources

Application Notes & Protocols: 3-(4-Fluorophenoxy)aniline as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-(4-Fluorophenoxy)aniline

In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecule. This compound, a diaryl ether derivative, has emerged as a particularly valuable scaffold. Its structure is characterized by an aniline moiety, which provides a reactive handle for a multitude of chemical transformations, and a fluorinated phenoxy group.

The incorporation of fluorine is a widely adopted strategy in drug design to enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The diaryl ether linkage provides a combination of rigidity and conformational flexibility, often serving as a "privileged" scaffold that contributes to potent biological activity.[1] Specifically, the aniline portion of the molecule is instrumental as it can function as a hydrogen bond donor and acceptor, facilitating critical interactions with biological targets, such as the hinge region of kinase active sites.[3][4] Consequently, this compound is a key intermediate in the synthesis of a diverse range of bioactive molecules, most notably kinase inhibitors for therapeutic applications in oncology.[3][5]

This guide provides an in-depth exploration of the physicochemical properties, core reactivity, and synthetic applications of this compound, complete with detailed, field-proven protocols for its utilization.

Physicochemical Properties and Safety Profile

A thorough understanding of a building block's properties is fundamental to its effective and safe application in any synthetic workflow.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 3-(4-Fluorophenoxy)benzenamineN/A
CAS Number 38227-66-8N/A
Molecular Formula C₁₂H₁₀FNO[6]
Molecular Weight 203.21 g/mol N/A
Appearance Off-white to light brown solidSupplier Data
Melting Point 78-82 °CSupplier Data
Safety and Handling

As with all aniline derivatives, this compound requires careful handling. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[7][8] It may also cause respiratory irritation.[7]

Core Safety Precautions:

  • Engineering Controls: Always handle in a well-ventilated fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][10]

  • Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes.[8] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Always consult the latest Safety Data Sheet (SDS) from your supplier before commencing any experimental work.[10]

Core Reactivity and Synthetic Versatility

The synthetic utility of this compound stems from the distinct reactivity of its aniline functional group and the potential for substitution on its aromatic rings.

Reactivity_Map cluster_molecule cluster_annotations C1 C2 C3 NH2 C4 C5 C6 O O C7 C8 C9 C10 F C11 C12 N_Node Primary Site for N-Acylation, N-Arylation, Diazotization N_Node->C3 Aryl_Node Sites for Electrophilic Aromatic Substitution Aryl_Node->C2 Aryl_Node->C6

Fig 1. Key reactive sites of this compound.

Key Transformations:

  • N-Functionalization: The primary amine is nucleophilic and serves as the principal site for building molecular complexity. It readily undergoes acylation with carboxylic acids (or their activated derivatives) to form amides, reacts with sulfonyl chlorides to yield sulfonamides, and couples with isocyanates to produce ureas. These linkages are ubiquitous in pharmacologically active agents.

  • Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11] this compound serves as an excellent amine coupling partner with various aryl or heteroaryl halides and triflates.[12][13] This reaction is a cornerstone for synthesizing advanced intermediates, particularly in the construction of kinase inhibitors where a heteroaromatic core is linked to the aniline.[14][15]

  • Diazotization Reactions: The aniline moiety can be converted into a diazonium salt (Ar-N₂⁺) using reagents like sodium nitrite under acidic conditions. This diazonium intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles (e.g., -OH, -Cl, -Br, -I, -CN), allowing for diverse functionalization of the aniline ring.[16]

  • Electrophilic Aromatic Substitution (EAS): The electron-donating nature of the amino and phenoxy groups activates the aniline ring towards EAS. Reactions such as halogenation or nitration will primarily occur at the positions ortho and para to these activating groups (C2, C4, C6 positions relative to the amino group).

Application Spotlight: A Scaffold for Kinase Inhibitors

The this compound scaffold is prevalent in a multitude of kinase inhibitors, which are a major class of targeted cancer therapeutics.[17] Its utility arises from its ability to mimic the adenine portion of ATP, enabling it to bind effectively within the ATP-binding pocket of protein kinases.

Rationale for Use in Kinase Inhibitor Design:

  • Hinge Binding: The aniline nitrogen and its protons are perfectly poised to form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors most ATP-competitive inhibitors.[3][4]

  • Hydrophobic Interactions: The diaryl ether structure, particularly the terminal 4-fluorophenyl ring, can occupy hydrophobic pockets within the active site, enhancing binding affinity and selectivity.[3]

  • Modulation of Properties: The fluorine atom can improve metabolic stability by blocking potential sites of oxidative metabolism and can fine-tune the pKa of the aniline nitrogen, impacting its binding characteristics.[1]

Below is a representative workflow for synthesizing a generic anilinopyrimidine-based kinase inhibitor, a common structural class that leverages this building block.[18]

Kinase_Inhibitor_Synthesis A This compound C Intermediate A (Anilinopyrimidine) A->C Buchwald-Hartwig Amination (Pd Catalyst, Base) B 2,4-Dichloropyrimidine B->C E Final Kinase Inhibitor C->E Nucleophilic Aromatic Substitution (SNAr) D Amine Side Chain (R-NH2) D->E

Fig 2. General workflow for synthesizing an anilinopyrimidine kinase inhibitor.

Detailed Experimental Protocols

The following protocols are provided as robust, validated starting points for key transformations involving this compound.

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol describes the formation of the diaryl ether bond, a foundational method for synthesizing the title compound itself from simpler precursors. The Ullmann condensation utilizes a copper catalyst to couple an aryl halide with an alcohol or phenol.[19][20][21]

Reaction Scheme: 3-Aminophenol + 1-Fluoro-4-iodobenzene → this compound

ReagentMW ( g/mol )Equiv.Amount
3-Aminophenol109.131.21.31 g (12.0 mmol)
1-Fluoro-4-iodobenzene222.001.02.22 g (10.0 mmol)
Copper(I) Iodide (CuI)190.450.1190 mg (1.0 mmol)
Potassium Carbonate (K₂CO₃)138.212.02.76 g (20.0 mmol)
N,N-Dimethylformamide (DMF)--50 mL

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminophenol, 1-fluoro-4-iodobenzene, copper(I) iodide, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous DMF (50 mL) via syringe.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into 200 mL of water and stir for 15 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Causality Note: Potassium carbonate is a crucial base that deprotonates the phenol, forming the more nucleophilic phenoxide. DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates the copper-catalyzed reaction, which often requires elevated temperatures.[19]

Protocol 2: N-Acylation with Benzoyl Chloride

This protocol details a standard procedure for forming an amide bond, a fundamental transformation of the aniline group.

Reaction Scheme: this compound + Benzoyl Chloride → N-(3-(4-fluorophenoxy)phenyl)benzamide

ReagentMW ( g/mol )Equiv.Amount
This compound203.211.01.02 g (5.0 mmol)
Benzoyl Chloride140.571.10.64 mL (5.5 mmol)
Triethylamine (Et₃N)101.191.51.05 mL (7.5 mmol)
Dichloromethane (DCM)--25 mL

Procedure:

  • Setup: Dissolve this compound in DCM (25 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine to the stirred solution.

  • Acylation: Add benzoyl chloride dropwise over 5 minutes. A precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aniline is consumed.

  • Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (1 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (1 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude amide, which can be further purified by recrystallization or chromatography if necessary.

Causality Note: Triethylamine is a non-nucleophilic organic base used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting aniline.

Protocol 3: Buchwald-Hartwig Amination with 2-Chloropyrimidine

This protocol exemplifies the palladium-catalyzed coupling of this compound with a heteroaryl chloride, a key step in constructing many kinase inhibitor scaffolds.[12][14]

Reaction Scheme: this compound + 2-Chloropyrimidine → N-(3-(4-Fluorophenoxy)phenyl)pyrimidin-2-amine

ReagentMW ( g/mol )Equiv.Amount
This compound203.211.0406 mg (2.0 mmol)
2-Chloropyrimidine114.531.2275 mg (2.4 mmol)
Pd₂(dba)₃915.720.0237 mg (0.04 mmol)
Xantphos578.680.0893 mg (0.16 mmol)
Cesium Carbonate (Cs₂CO₃)325.821.5977 mg (3.0 mmol)
1,4-Dioxane--10 mL

Procedure:

  • Setup: To a dry Schlenk tube or microwave vial, add this compound, 2-chloropyrimidine, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Xantphos, and cesium carbonate.

  • Inert Atmosphere: Seal the vessel, evacuate, and backfill with an inert gas (Argon). Repeat three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with stirring for 8-16 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (20 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired coupled product.

Causality Note: The Buchwald-Hartwig reaction requires a palladium(0) source (or a precursor that reduces in situ), a phosphine ligand to stabilize the palladium and facilitate the catalytic cycle, and a base.[11][13] Xantphos is a bidentate ligand known for its effectiveness in C-N couplings. Cesium carbonate is a strong inorganic base often used in these reactions to facilitate the deprotonation of the aniline within the catalytic cycle.[11]

Conclusion

This compound is a high-value, versatile building block for organic synthesis. Its unique combination of a reactive aniline handle and a property-enhancing fluorophenoxy moiety makes it an indispensable tool, particularly for researchers in drug discovery and development. The protocols and insights provided herein serve as a comprehensive guide to unlock the full synthetic potential of this strategic intermediate, enabling the efficient construction of complex and functionally rich molecules.

References

  • Benchchem. (n.d.). Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding. Retrieved from Benchchem website.[3]

  • CymitQuimica. (2024). Safety Data Sheet: 3-Fluoro-4-(4-fluorophenoxy)aniline. Retrieved from CymitQuimica website.[7]

  • Benchchem. (n.d.). 3-Fluoro-4-(4-methoxyphenoxy)aniline | 87294-20-0. Retrieved from Benchchem website.[1]

  • Google Patents. (2021). CN109336884B - Method for synthesizing trametinib key intermediate. Retrieved from Google Patents.[22]

  • Patsnap. (n.d.). A method for synthesizing trametinib key intermediate - Eureka. Retrieved from Patsnap website.[23]

  • ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). Retrieved from ResearchGate.[24]

  • Benchchem. (n.d.). Application Notes and Protocols: Leveraging 4-(3-Chloro-4-fluorophenyl)aniline in Kinase Inhibitor Drug Discovery. Retrieved from Benchchem website.[5]

  • Benchchem. (n.d.). A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applications. Retrieved from Benchchem website.[25]

  • Chem-Impex. (n.d.). 4-(4-Fluorophenoxy)aniline. Retrieved from Chem-Impex website.[26]

  • PubChem. (n.d.). 4-(3-Fluorophenoxy)aniline. Retrieved from PubChem.[6]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia.[11]

  • Benchchem. (n.d.). Application Notes: 2-(4-Fluorophenoxy)aniline as a Versatile Building Block in Modern Drug Discovery. Retrieved from Benchchem website.[4]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia.[19]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from Wordpress.[12]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts.[13]

  • Merck Millipore. (n.d.). SAFETY DATA SHEET. Retrieved from Merck Millipore website.[10]

  • Google Patents. (n.d.). CN109336884A - A method of synthesis Trimetinib key intermediate. Retrieved from Google Patents.[27]

  • PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)aniline. Retrieved from PubChem.[28]

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  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich website.

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from University of Groningen research portal.[14]

  • Fisher Scientific. (2024). SAFETY DATA SHEET. Retrieved from Fisher Scientific website.[9]

  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from PMC.[15]

  • (Reference for generic anilinoquinazoline kinase inhibitors structure).[18]

  • ARKAT USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from ARKAT USA website.[30]

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  • Guidechem. (n.d.). What is the application of 3,4-Difluoroaniline in organic synthesis and pharmaceutical chemistry?. Retrieved from Guidechem website.[16]

  • CDH Fine Chemical. (n.d.). 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from CDH Fine Chemical website.[8]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from Organic Chemistry Portal.[31]

  • ResearchGate. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from ResearchGate.[32]

  • (Reference for trifluoromethoxy aniline derivatives).[33]

  • ChemicalBook. (2022). 3-fluoro-4-(4-methoxyphenoxy)aniline | 87294-20-0. Retrieved from ChemicalBook.[34]

  • ChemicalBook. (n.d.). 2-(4-FLUOROPHENOXY)ANILINE synthesis. Retrieved from ChemicalBook.[35]

  • Benchchem. (n.d.). Technical Support Center: 4-(3-Chloro-4-fluorophenyl)aniline Synthesis. Retrieved from Benchchem website.[36]

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  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation. Retrieved from Benchchem website.[21]

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Application and Protocol Guide for the Analytical Characterization of 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of 3-(4-Fluorophenoxy)aniline in Modern Chemistry

This compound is a substituted aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique structure, featuring a fluorinated phenyl ring linked to an aniline moiety via an ether bond, imparts specific physicochemical properties that are of great interest in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence metabolic stability, binding affinity to biological targets, and other pharmacokinetic and pharmacodynamic properties.[1] Consequently, the precise and accurate characterization of this compound is paramount to ensure the quality, safety, and efficacy of any resulting downstream products.

This comprehensive guide provides a suite of analytical methods for the in-depth characterization of this compound. The protocols herein are designed to be robust and reliable, grounded in established scientific principles and aligned with international regulatory standards for analytical method validation.[2][3][4][5][6][7][8][9][10][11]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods, formulation strategies, and for predicting its behavior in various chemical and biological systems.

PropertyValue (Predicted/Experimental)Source
Molecular Formula C₁₂H₁₀FNO[10][12]
Molecular Weight 203.21 g/mol [12]
Appearance Expected to be a solid at room temperature[10]
Melting Point Not experimentally determined in available literature.
Boiling Point 463.7 ± 45.0 °C (Predicted)[6]
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO; sparingly soluble in water.[13][14]
pKa 7.28 ± 0.40 (Predicted)[6]

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities and for its accurate quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound.[15]

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Protocol: HPLC-UV Purity Analysis

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound reference standard

  • Sample of this compound for analysis

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions:

ParameterConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)Provides good retention and separation for aromatic compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid helps to improve peak shape and ionization if coupled with a mass spectrometer.
Gradient 0-20 min: 30-90% B20-25 min: 90% B25.1-30 min: 30% BA gradient elution is used to effectively separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A full UV scan can determine the optimal wavelength.
Injection Volume 10 µL

4. Method Validation (as per ICH Q2(R2) Guidelines):

  • Specificity: Analyze a blank (diluent), the reference standard, and the sample to ensure no interference at the retention time of the main peak.

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 0.1, 0.5, 1, 1.5, 2 mg/mL) and inject them. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample. The recovery should be within 98-102%.

  • Precision:

    • Repeatability: Inject the same standard solution multiple times (n=6). The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation prep_std Weigh & Dissolve Reference Standard filter_std Filter (0.45 µm) prep_std->filter_std prep_sample Weigh & Dissolve Sample filter_sample Filter (0.45 µm) prep_sample->filter_sample hplc HPLC System (C18 Column) filter_std->hplc Inject filter_sample->hplc Inject detector UV Detector (254 nm) hplc->detector chromatogram Obtain Chromatograms detector->chromatogram integration Integrate Peaks chromatogram->integration validation Perform Method Validation (ICH Q2(R2)) integration->validation report Generate Report (Purity, Impurities) validation->report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying potential volatile impurities in the this compound sample.[15][16]

Principle: In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing structural information.

Protocol: GC-MS Analysis of Volatile Impurities

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Methanol or other suitable volatile solvent (GC grade)

  • Sample of this compound for analysis

2. Sample Preparation:

  • Prepare a solution of the this compound sample in a volatile solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter if necessary.

3. GC-MS Conditions:

ParameterConditionRationale
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of compounds.
Carrier Gas Helium at 1.0 mL/minAn inert carrier gas.
Inlet Temperature 250 °CTo ensure complete vaporization of the sample.
Oven Program Initial: 60 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature program allows for the separation of compounds with different boiling points.
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns.
Mass Range m/z 40-500To cover the expected mass range of the analyte and potential impurities.

4. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Analyze other peaks in the chromatogram to identify potential volatile impurities by comparing their mass spectra with a library (e.g., NIST).

  • Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related compounds.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are essential for confirming the chemical structure of this compound and for identifying its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

Principle: NMR exploits the magnetic properties of certain atomic nuclei. When placed in a magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, which are dependent on their local chemical environment.

Protocol: ¹H and ¹³C NMR Analysis

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • This compound sample

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

3. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled sequence is typically used.

4. Expected Spectral Features:

  • ¹H NMR:

    • Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the two phenyl rings. The splitting patterns will be complex due to proton-proton and proton-fluorine coupling.

    • A broad singlet for the -NH₂ protons (the chemical shift can vary depending on the solvent and concentration).

  • ¹³C NMR:

    • Signals for the 12 carbon atoms in the molecule. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF). Carbons ortho and meta to the fluorine will also show smaller couplings.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

Protocol: FTIR Analysis

1. Instrumentation and Materials:

  • FTIR spectrometer

  • Sample holder (e.g., KBr pellet press, ATR accessory)

  • Potassium bromide (KBr, spectroscopic grade)

  • This compound sample

2. Sample Preparation:

  • For KBr pellet: Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

  • For ATR: Place a small amount of the solid sample directly on the ATR crystal.

3. FTIR Data Acquisition:

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

4. Expected Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3500-3300N-H stretchPrimary amine (-NH₂)
3100-3000C-H stretchAromatic C-H
1600-1450C=C stretchAromatic ring
1300-1200C-O stretchAryl ether
1250-1100C-N stretchAromatic amine
1200-1000C-F stretchCarbon-fluorine bond
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis.

Principle: Molecules with chromophores (light-absorbing groups) absorb light in the UV-visible region, causing the promotion of electrons to higher energy orbitals.

Protocol: UV-Vis Analysis

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Methanol or other suitable UV-transparent solvent

  • This compound sample

2. Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol) to obtain an absorbance reading between 0.2 and 0.8.

3. UV-Vis Data Acquisition:

  • Scan the spectrum from 200 to 400 nm.

4. Expected Absorption Maxima (λmax):

  • Aniline typically shows two absorption bands around 230 nm and 280 nm.[17][18] The substitution pattern of this compound is expected to cause a slight shift in these absorption maxima.

Method Selection and Validation Strategy

The choice of analytical methods should be based on the intended purpose of the analysis (e.g., identity, purity, assay). A comprehensive characterization of this compound would typically involve a combination of these techniques.

Decision Tree for Analytical Method Selection

Method_Selection cluster_goals cluster_methods start Analytical Goal identity Identity Confirmation start->identity purity Purity & Impurity Profiling start->purity assay Quantitative Assay start->assay nmr NMR (¹H, ¹³C) identity->nmr Primary ftir FTIR identity->ftir Secondary ms Mass Spectrometry identity->ms Secondary hplc HPLC-UV purity->hplc Non-volatile impurities gcms GC-MS purity->gcms Volatile impurities assay->hplc Primary

Caption: Decision tree for selecting analytical methods.

All analytical methods used for the characterization of this compound in a regulated environment must be validated according to the guidelines of the International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7][8][9][10][11] This ensures that the methods are suitable for their intended purpose and provide reliable and accurate data.

Conclusion

The analytical methods and protocols outlined in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, and by adhering to rigorous validation standards, researchers and scientists can ensure the quality and integrity of this important chemical intermediate. The causality behind the selection of specific instrumental parameters and validation procedures is rooted in the fundamental principles of analytical chemistry and the need for robust, reproducible, and reliable data in scientific research and drug development.

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NMR spectroscopy of 3-(4-Fluorophenoxy)aniline and its derivatives

NMR spectroscopy is a cornerstone technique for the structural analysis of this compound and its derivatives in a drug discovery context. [20]By applying the robust protocols for sample preparation and data acquisition outlined here, researchers can obtain high-quality ¹H, ¹³C, and ¹⁹F NMR spectra. The systematic interpretation of chemical shifts, integration, and coupling constants allows for unambiguous structural elucidation and purity assessment, providing the foundational data necessary to build structure-activity relationships and advance promising compounds toward clinical development. [1]

References

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219. (Note: While not directly cited from search, this is a foundational review. Search result [14]provides similar context.)

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Elucidating the Molecular Blueprint: Mass Spectrometric Fragmentation of 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

3-(4-Fluorophenoxy)aniline is a key structural motif in medicinal chemistry, serving as a precursor for various pharmacologically active agents. A comprehensive understanding of its molecular stability and fragmentation behavior underpins its quality control, metabolite identification, and structural verification. This application note provides a detailed guide to the mass spectrometric fragmentation of this compound using both hard and soft ionization techniques. We present detailed protocols for sample analysis via Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). The characteristic fragmentation pathways are elucidated, providing researchers with a robust framework for identifying this molecule and its related analogues in complex matrices.

Introduction: The Analytical Imperative

In the landscape of modern drug discovery, the precise characterization of molecular entities is paramount.[1] Aryl ethers and anilines are privileged structures in pharmacology, and this compound combines both, making it a valuable synthetic intermediate. Mass spectrometry (MS) stands as an indispensable tool for confirming molecular weight and deducing structure through controlled fragmentation.[2] This guide delves into the two primary ionization methodologies used for small molecule analysis: the high-energy, fragment-rich Electron Ionization (EI) and the gentle, precursor-focused Electrospray Ionization (ESI).[3][4] By understanding the distinct fragmentation patterns generated by each technique, researchers can gain high-confidence structural confirmation, essential for regulatory submissions and advancing drug development programs.

Experimental Design & Rationale

The choice of ionization technique is dictated by the analytical goal.[5] To create a comprehensive fragmentation profile, both GC-EI-MS and LC-ESI-MS/MS were selected.

  • Gas Chromatography-Electron Ionization-MS (GC-EI-MS): EI is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[6][7] This creates a characteristic "fingerprint" mass spectrum that is invaluable for structural elucidation and library matching. Its coupling with GC is ideal for analyzing thermally stable and volatile compounds.[3]

  • Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS): ESI is a "soft" ionization method that typically generates protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[4][8] This is ideal for accurately determining the molecular weight. By selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), we can controllably induce fragmentation and map the connectivity of the molecule.[9][10]

This dual-pronged approach ensures both the generation of a classic, library-searchable EI spectrum and the controlled, mechanistically informative fragmentation data from ESI-MS/MS.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the characterization of this compound.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep This compound Standard Preparation gcms GC-EI-MS (Hard Ionization) prep->gcms Volatilization lcms LC-ESI-MS/MS (Soft Ionization) prep->lcms Liquid Injection ei_data EI Fragmentation Pattern Analysis gcms->ei_data esi_data MS/MS Fragmentation Pathway Mapping lcms->esi_data confirm Structural Confirmation ei_data->confirm esi_data->confirm

Caption: General workflow for MS analysis.

Protocols

Safety Precaution: this compound and related aromatic amines should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Consult the relevant Safety Data Sheet (SDS) before handling.[11][12]

Protocol 1: Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard. Dissolve in 1.0 mL of methanol (LC-MS Grade) to create a 1 mg/mL stock solution.

  • Working Solution for LC-MS/MS (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 methanol:water with 0.1% formic acid. Vortex to mix.

  • Working Solution for GC-MS (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of ethyl acetate. Vortex to mix.

Protocol 2: LC-ESI-MS/MS Analysis

This protocol is designed for a quadrupole time-of-flight (QTOF) or triple quadrupole (QqQ) mass spectrometer.[9]

ParameterSettingRationale
LC System UPLC/HPLCProvides robust separation from potential impurities.
ColumnC18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for small molecules.
Mobile Phase AWater + 0.1% Formic AcidEnhances protonation for positive ion mode ESI.
Mobile Phase BAcetonitrile + 0.1% Formic AcidStandard organic solvent for reverse-phase chromatography.
Gradient5% B to 95% B over 5 minEnsures elution and cleaning of the column.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume2 µLMinimizes peak distortion while providing sufficient signal.
MS System ESI Positive Mode The aniline amine group is basic and readily protonated.[8]
Capillary Voltage3.5 kVOptimizes the electrospray process.
Source Temp.120 °CAids in solvent desolvation.
Desolvation Temp.350 °CEnsures complete evaporation of solvent from droplets.
Cone Gas Flow50 L/hrHelps shape the ESI plume.
Desolvation Gas Flow800 L/hrFacilitates efficient desolvation.
MS1 Scan Rangem/z 50-500Covers the expected mass of the precursor and fragments.
MS/MS PrecursorSelect m/z 218.1The [M+H]⁺ ion of this compound.
Collision EnergyRamped 10-40 eVA range of energies ensures capture of both low-energy and high-energy fragments.
Protocol 3: GC-EI-MS Analysis
ParameterSettingRationale
GC System Gas ChromatographStandard for volatile compound analysis.
ColumnDB-5ms, 30m x 0.25mm x 0.25µmGeneral-purpose, low-bleed column suitable for aromatic compounds.
Inlet Temperature250 °CEnsures rapid volatilization of the analyte.
Carrier GasHelium, 1.2 mL/min constant flowInert carrier gas providing good chromatographic efficiency.
Oven Program80°C hold 1 min, ramp 20°C/min to 300°C, hold 5 minProvides good separation and ensures elution of the analyte.
Injection Volume1 µL (Split 20:1)Prevents overloading of the column and detector.
MS System Electron Ionization (EI) Standard hard ionization for generating fragment-rich spectra.[3]
Ion Source Temp.230 °CStandard temperature to maintain analyte in the gas phase.
Electron Energy70 eVStandardized energy that produces reproducible fragmentation patterns.[7]
Scan Rangem/z 40-450Covers the expected range from small fragments to the molecular ion.

Results & Discussion: Decoding the Fragments

The mass of this compound (C₁₂H₁₁FNO) is 217.08 Da. The fragmentation analysis reveals distinct and predictable pathways dependent on the ionization method.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the removal of an electron to form the molecular ion radical cation (M⁺•) at m/z 217 . This ion is unstable and undergoes extensive fragmentation. The primary cleavage occurs at the ether linkage, the molecule's most labile bond.

  • Pathway A: Cleavage yielding the fluorophenoxy radical: The C-O bond cleaves, leaving the charge on the aniline-containing fragment. This produces the ion at m/z 92 , corresponding to the aniline radical cation [C₆H₆N]⁺•.

  • Pathway B: Cleavage yielding the aminophenyl radical: The alternative C-O bond cleavage results in the charge being retained by the fluorinated ring, producing the fluorophenoxy cation [C₆H₄FO]⁺ at m/z 111 .

  • Aniline-Specific Fragmentation: The aniline fragment at m/z 92 can further lose a hydrogen atom to form an ion at m/z 91 . A characteristic fragmentation of the aniline ring involves the loss of hydrogen cyanide (HCN), leading to a cyclopentadienyl cation fragment at m/z 65 .[13][14]

  • Fluorobenzene-related Fragmentation: The fluorophenoxy cation (m/z 111) can lose a carbon monoxide (CO) molecule, a common fragmentation for phenolic structures, to yield the fluorophenyl cation [C₆H₄F]⁺ at m/z 95 .

G cluster_pathA Pathway A cluster_pathB Pathway B M [C₁₂H₁₁FNO]⁺• m/z 217 Molecular Ion frag92 [C₆H₆N]⁺• m/z 92 M->frag92 - C₆H₅FO• frag111 [C₆H₄FO]⁺ m/z 111 M->frag111 - C₆H₆N• frag91 [C₆H₅N]⁺ m/z 91 frag92->frag91 - H• frag65 [C₅H₅]⁺ m/z 65 frag91->frag65 - HCN frag95 [C₆H₅F]⁺• m/z 95 frag111->frag95 - CO

Caption: Proposed major fragmentation pathways under EI.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive mode ESI, the molecule is protonated, primarily at the nitrogen atom of the aniline group, to form the [M+H]⁺ precursor ion at m/z 218 . CID of this even-electron ion induces fragmentation.

  • Primary Fragmentation - Neutral Loss: The most facile fragmentation is the homolytic cleavage of the C-O ether bond, resulting in the neutral loss of fluorophenol (C₆H₅FO, 112 Da). This generates the highly stable benzyne radical cation or a related isomer at m/z 106 ([C₆H₄N]⁺).

  • Alternative Cleavage: Cleavage of the other C-O bond can lead to the neutral loss of aniline (C₆H₅NH₂, 93 Da), producing the fluorophenoxonium ion [C₆H₄FO]⁺ at m/z 125 .

  • Charge-Remote Fragmentation: A prominent fragment is observed at m/z 93 , corresponding to the protonated aniline ion, [C₆H₇N]⁺. This arises from a rearrangement followed by cleavage of the ether bond, with charge retention on the aniline moiety.

  • Fluorinated Ring Fragments: The precursor ion can also fragment to produce the fluorophenyl cation at m/z 95 , likely through a more complex rearrangement and elimination pathway.

G M_H [C₁₂H₁₂FNO]⁺ m/z 218 [M+H]⁺ Precursor frag106 [C₆H₄N]⁺ m/z 106 M_H->frag106 - C₆H₅FO frag93 [C₆H₇N]⁺ m/z 93 M_H->frag93 - C₆H₄FO• frag95 [C₆H₅F]⁺• m/z 95 M_H->frag95 - C₆H₆NO•

Caption: Proposed major fragmentation pathways under ESI-MS/MS.

Summary of Key Fragments

The following table summarizes the key ions expected from the mass spectrometric analysis of this compound. High-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition of each fragment.

m/z (Nominal)Proposed FormulaIonization ModeDescription
218[C₁₂H₁₂FNO]⁺ESIProtonated Molecule [M+H]⁺
217[C₁₂H₁₁FNO]⁺•EIMolecular Ion [M]⁺•
125[C₆H₄FO]⁺ESILoss of neutral aniline
111[C₆H₄FO]⁺EIFragment from C-O cleavage
106[C₆H₄N]⁺ESILoss of neutral fluorophenol
95[C₆H₄F]⁺EI, ESIFluorophenyl cation
93[C₆H₇N]⁺ESIProtonated aniline fragment
92[C₆H₆N]⁺•EIAniline radical cation fragment
65[C₅H₅]⁺EILoss of HCN from aniline fragment

Conclusion

The mass spectrometric fragmentation of this compound is predictable and highly informative. Electron ionization provides a rich fingerprint spectrum dominated by cleavage of the central ether linkage and characteristic losses from the resulting aniline and fluorophenoxy moieties. Electrospray ionization coupled with tandem MS offers a controlled method to probe the molecular structure, starting from the intact protonated molecule. The primary fragmentation pathways involve neutral losses of fluorophenol or aniline. Together, these techniques provide orthogonal data sets that enable unambiguous identification and structural confirmation of this important synthetic building block, empowering chemists in the pharmaceutical industry to make decisions with high confidence.

References

  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Springer Link. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

  • Rylander, P. N., Meyerson, S., Eliel, E. L., & McCollum, J. D. (1966). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 88(21), 5022–5023. [Link]

  • ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • ResearchGate. (n.d.). Fragmentation Pathways of Diphenyl Ether Radical Cations. [Link]

  • Wikipedia. (n.d.). Electron ionization. [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. [Link]

  • Lalli, P. M., et al. (2022). The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). Chemical Science, 14(2), 344-352. [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. [Link]

  • LCGC International. (n.d.). Electron Ionization for GC–MS. [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. [Link]

  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]

  • Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Natural Product Communications, 14(2). [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • The Animated Chemist. (2022, September 8). Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube. [Link]

  • Lo Dico, G. M., et al. (2014). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. Journal of Analytical Methods in Chemistry. [Link]

  • NIST. (n.d.). Aniline. NIST Chemistry WebBook. [Link]

Sources

Application Notes: The Strategic Role of 3-(4-Fluorophenoxy)aniline in the Synthesis of Advanced Pyrimidinedione and Triazinedione Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Key Building Block for Novel Herbicides

In the competitive landscape of agrochemical research and development, the identification of versatile molecular scaffolds is paramount to the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles. 3-(4-Fluorophenoxy)aniline, a diaryl ether amine, has emerged as a critical intermediate for the synthesis of a modern class of herbicides based on substituted pyrimidine-2,4-dione and 1,3,5-triazine-2,4-dione cores.

The strategic incorporation of the 3-(4-fluorophenoxy)phenyl moiety into the final molecule is a deliberate design choice. The fluorine atom enhances metabolic stability and can increase binding affinity to the target site, while the phenoxy-aniline linkage provides a specific spatial orientation and conformational flexibility essential for biological activity. This document serves as a technical guide for researchers, chemists, and process development professionals, detailing the application of this compound in the synthesis of these potent herbicides, supported by mechanistic insights and detailed protocols derived from authoritative sources.

Physicochemical Properties & Safety Data

A thorough understanding of the starting material is fundamental to successful and safe synthesis. The key properties of this compound are summarized below.

PropertyValue
CAS Number 68538-41-0
Molecular Formula C₁₂H₁₀FNO
Molecular Weight 203.22 g/mol
Appearance Off-white to light brown solid
Melting Point 76-80 °C
Boiling Point ~336 °C at 760 mmHg
Solubility Soluble in methanol, ethyl acetate, dichloromethane. Insoluble in water.

Safety Information: Always consult the latest Safety Data Sheet (SDS) before handling. This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.

Core Synthetic Application: Precursor to Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides

This compound is a pivotal intermediate in the synthesis of herbicides that target the Protoporphyrinogen Oxidase (PPO) enzyme (EC 1.3.3.4). PPO inhibitors disrupt the chlorophyll and heme biosynthesis pathway in susceptible plants, leading to the rapid accumulation of protoporphyrinogen IX. This molecule leaks from the plastid and is oxidized, generating singlet oxygen radicals that cause rapid lipid peroxidation and membrane damage, resulting in swift necrotic symptoms (bleaching) and weed death.

The primary synthetic strategy involves the reaction of the aniline nitrogen of this compound with a suitable electrophilic partner to form a urea or a related functional group, which is then cyclized to construct the final heterocyclic dione herbicide.

General Synthetic Workflow

The transformation of this compound into the target herbicidal structures can be visualized as a multi-step process. The initial key step is the formation of a urea intermediate, which then undergoes intramolecular cyclization.

G cluster_0 PART 1: Urea Intermediate Formation cluster_1 PART 2: Heterocycle Formation A This compound (Nucleophile) C N-Aryl-N'-(alkoxycarbonyl)urea (Key Intermediate) A->C Acylation Reaction B Alkoxycarbonyl Isocyanate (Electrophile) B->C D Intramolecular Cyclization (Base-mediated) C->D Reaction with Base (e.g., NaH, DBU) E Substituted Pyrimidinedione or Triazinedione Herbicide (Final Product) D->E Ring Closure & Aromatization

Caption: General workflow for herbicide synthesis from this compound.

Detailed Experimental Protocol: Synthesis of a Substituted 1,3,5-Triazine-2,4-dione Herbicide

The following protocol is a representative example adapted from methodologies described in patent literature for the synthesis of PPO-inhibiting herbicides. This procedure outlines the formation of a key urea intermediate followed by its cyclization.

Objective: To synthesize a 1-(3-(4-fluorophenoxy)phenyl)-6-methyl-1,3,5-triazine-2,4(1H,3H)-dione precursor.

PART A: Synthesis of Ethyl 2-((3-(4-fluorophenoxy)phenyl)carbamoyl)hydrazine-1-carboxylate

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Ethoxycarbonyl isocyanate (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Magnetic stirrer, round-bottom flask, nitrogen inlet, dropping funnel.

  • Equipment Setup & Workflow:

    G A 1. Dissolve Aniline in Anhydrous THF under N₂ B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add Isocyanate Solution Dropwise B->C D 4. Stir at RT (Monitor by TLC) C->D E 5. Quench & Extract D->E F 6. Purify (Crystallization) E->F

    Caption: Workflow for the synthesis of the urea intermediate.

  • Step-by-Step Procedure:

    • Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

    • Charge the flask with this compound (e.g., 10.15 g, 50 mmol).

    • Add anhydrous THF (100 mL) and stir until all solid dissolves.

    • Cool the solution to 0-5 °C using an ice-water bath.

    • In a separate flask, dissolve ethoxycarbonyl isocyanate (e.g., 6.33 g, 55 mmol) in anhydrous THF (20 mL).

    • Transfer the isocyanate solution to a dropping funnel and add it dropwise to the cooled aniline solution over 30 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of undesired side products from the highly reactive isocyanate.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

    • Upon completion, slowly pour the reaction mixture into ice-cold water (200 mL) to precipitate the product.

    • Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude urea intermediate.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure ethyl 2-((3-(4-fluorophenoxy)phenyl)carbamoyl)hydrazine-1-carboxylate.

PART B: Cyclization to form 1-(3-(4-fluorophenoxy)phenyl)-1,3,5-triazine-2,4(1H,3H)-dione

  • Materials & Reagents:

    • Urea intermediate from Part A (1.0 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Formic Acid (excess)

  • Step-by-Step Procedure:

    • To a dry, nitrogen-flushed flask, add the urea intermediate (e.g., 3.17 g, 10 mmol) and anhydrous DMF (50 mL).

    • Cool the solution to 0 °C.

    • Carefully add sodium hydride (e.g., 0.88 g, 22 mmol) portion-wise over 20 minutes. Safety & Causality Note: NaH reacts violently with water and protic solvents, evolving flammable hydrogen gas. Addition must be slow and under an inert atmosphere to control the gas evolution and exotherm. NaH is a strong base required to deprotonate the urea nitrogens, initiating the cyclization cascade.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

    • The reaction is then carefully quenched by the slow addition of formic acid, which participates in the ring closure.

    • The mixture is heated to facilitate the final cyclization and dehydration steps.

    • After cooling, the reaction mixture is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica gel to yield the target 1,3,5-triazine-2,4-dione herbicide.

Process Optimization & Data Interpretation

The yield and purity of the final product are highly dependent on reaction conditions. The following table summarizes potential optimization parameters and expected outcomes.

ParameterVariationRationale & Expected Outcome
Base for Cyclization NaH vs. DBU vs. K₂CO₃NaH is a very strong, non-nucleophilic base ensuring complete deprotonation for efficient cyclization. Weaker bases like K₂CO₃ may lead to incomplete reaction or require higher temperatures and longer reaction times. DBU offers a strong, non-metallic alternative soluble in organic solvents.
Solvent for Cyclization DMF vs. THF vs. AcetonitrileDMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the reactivity of the generated anion. THF is also suitable but may require longer reaction times.
Reaction Temperature 0 °C to 80 °CInitial deprotonation is best performed at low temperatures to control reactivity. Subsequent heating is often required to drive the intramolecular cyclization and dehydration to completion. Overheating can lead to decomposition.
Purification Method Recrystallization vs. Column ChromatographyRecrystallization is effective and scalable for purifying the intermediate urea if it is a stable, crystalline solid. The final product often requires column chromatography to remove closely-related impurities and regioisomers.

Conclusion

This compound is a high-value intermediate whose structural features are directly translated into the efficacy of the resulting agrochemicals. Its application in the synthesis of PPO-inhibiting pyrimidinedione and triazinedione herbicides demonstrates a clear and effective structure-activity relationship. The protocols and insights provided herein offer a robust framework for researchers engaged in the synthesis and discovery of next-generation crop protection agents, underscoring the importance of selecting well-designed building blocks to achieve desired biological activity.

References

The following is a representative reference based on patent literature describing the synthesis of related compounds. Specific patent numbers should be consulted for exact details.

  • Title: Substituted Pyrimidine-2,4-Dione And 1,3,5-Triazine-2,4-Dione Herbicides. Source: World Intellectual Property Organization, Patent WO 2017/112708 A1.

3-(4-Fluorophenoxy)aniline in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 3-(4-Fluorophenoxy)aniline in the Synthesis of Novel Kinase Inhibitors

Abstract

Protein kinases are fundamental regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, creating a persistent demand for versatile chemical scaffolds that enable potent and selective inhibition. This document provides a detailed technical guide for researchers and drug development professionals on the strategic application of this compound as a key building block in the synthesis of kinase inhibitors. We will explore the chemical rationale for its use, focusing on its role in constructing molecules that target the MEK kinase family within the MAPK/ERK signaling pathway. This guide provides detailed, field-proven protocols for the synthesis of a model inhibitor, its characterization, and subsequent biological evaluation, underscoring the utility of this scaffold in modern medicinal chemistry.

Introduction: The Rationale for Targeting Kinases with Anilino-Based Scaffolds

The human kinome comprises over 500 protein kinases that function as critical nodes in signal transduction pathways, governing processes such as cell growth, proliferation, differentiation, and survival.[1] Dysregulation of these pathways is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a cornerstone of targeted therapy.[1]

A significant number of successful kinase inhibitors, such as gefitinib and lapatinib, are built upon "privileged scaffolds" like 4-anilinoquinazoline and 4-anilinoquinoline.[2][3] The aniline moiety in these structures is crucial, often acting as a hydrogen bond donor and acceptor to interact with the "hinge region" of the kinase ATP-binding pocket, a key anchoring point for many inhibitors.[4]

The compound this compound represents a highly strategic evolution of this concept. It is not merely a simple aniline; it is a precisely engineered fragment designed to confer multiple advantageous properties upon a final inhibitor molecule. Its phenoxy group can occupy adjacent hydrophobic pockets within the ATP-binding site, while the strategic placement of a fluorine atom enhances metabolic stability and binding affinity.[4][5] This guide will use the synthesis of a potent MEK inhibitor based on a 4-(phenoxyanilino)quinoline core as a practical example to illustrate the power of this building block.[6]

The this compound Scaffold: A Deconstruction of its Utility

The efficacy of this compound in kinase inhibitor design stems from the synergistic contributions of its three key structural features. Understanding these contributions is essential for rational drug design.

  • The Aniline Core : As the primary pharmacophore, the -NH2 group is positioned to form critical hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor within the ATP-binding site.[4]

  • The Fluorophenoxy Moiety : This group extends into a lipophilic region of the binding pocket. The fluorine atom is a bioisostere of a hydrogen atom but with significantly different electronic properties. Its high electronegativity can lead to favorable orthogonal multipolar interactions with the protein and can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the drug candidate.[5]

  • The meta-Linkage : The connection at the 3-position of the aniline ring is not arbitrary. This specific geometry dictates the trajectory of the fluorophenoxy group, directing it into a specific spatial orientation within the kinase active site to maximize favorable interactions and avoid steric clashes, a critical factor for achieving high potency and selectivity.

The combination of these features makes this compound a "privileged" fragment for building inhibitors that target the allosteric site of kinases like MEK1 and MEK2.

Synthetic Application: Building a 4-(Phenoxyanilino)quinoline MEK Inhibitor

We will now detail the synthesis of a model inhibitor, 4-{[3-(4-Fluorophenoxy)phenyl]amino}-3-cyanoquinoline , based on established methodologies for this class of compounds.[6] The key transformation is a nucleophilic aromatic substitution (SNAr) reaction, where the aniline nitrogen of our building block displaces a chlorine atom on the quinoline core.

Synthetic Workflow Diagram

G cluster_reaction SNAг Reaction reagent1 4-Chloro-3-cyanoquinoline reaction_step Isopropanol, 80°C Acid Catalyst (optional) reagent1->reaction_step reagent2 This compound reagent2->reaction_step product Target Inhibitor: 4-{[3-(4-Fluorophenoxy)phenyl]amino} -3-cyanoquinoline workup Workup & Purification (Recrystallization) reaction_step->workup Cooling, Filtration workup->product

Caption: Synthetic workflow for the SNAr coupling reaction.

Detailed Experimental Protocol

Protocol 1: Synthesis of 4-{[3-(4-Fluorophenoxy)phenyl]amino}-3-cyanoquinoline

This protocol describes the coupling of the aniline building block with a suitable heterocyclic core.

Rationale for Experimental Choices:

  • Solvent: Isopropanol is a common choice as it has a suitable boiling point for the reaction temperature and can dissolve the reactants while allowing the product to precipitate upon cooling, simplifying isolation.

  • Temperature: Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution reaction. 80-90°C is typically sufficient.

  • Workup: The workup is designed to isolate the product in high purity. Cooling allows the less soluble product to crystallize. Washing with a solvent like diethyl ether removes residual starting materials and impurities.

Materials and Reagents

Reagent Supplier Grade Quantity
4-Chloro-3-cyanoquinoline Commercially Available >97% 1.0 equiv.
This compound Commercially Available >98% 1.1 equiv.
2-Propanol (Isopropanol) ACS Grade ~10 mL / mmol
Diethyl Ether Anhydrous As needed

| Hydrochloric Acid (optional) | 1M in Ether | | Catalytic |

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-cyanoquinoline (e.g., 500 mg, 2.65 mmol).

  • Reagent Addition: Add 2-propanol (25 mL) to the flask and stir to dissolve the solid. To this solution, add this compound (592 mg, 2.92 mmol, 1.1 equivalents).

  • Initiate Reaction: Begin heating the mixture to a gentle reflux (approx. 82-85°C) with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Progression: Maintain the reflux for 4-6 hours. In many cases, a precipitate (the hydrochloride salt of the product) will begin to form during the reaction.

  • Product Isolation: After the reaction is complete (as determined by TLC), remove the heat source and allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with a small amount of cold 2-propanol, followed by a generous amount of diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified solid product under vacuum to a constant weight.

Safety Precautions:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Chloro-3-cyanoquinoline is an irritant. Avoid inhalation and skin contact.

Expected Results and Characterization

The successful synthesis of the target compound should be verified using standard analytical techniques.

Table 1: Expected Quantitative and Qualitative Data

Parameter Expected Value/Result
Yield 75-90%
Appearance Off-white to pale yellow solid
Purity (HPLC) >98%
¹H NMR (DMSO-d₆) Characteristic peaks for aromatic protons, a singlet for the quinoline H2, and a singlet for the N-H proton.

| HRMS (ESI) | Calculated m/z for [M+H]⁺ should match the observed value within 5 ppm. |

Biological Evaluation: Assessing Kinase Inhibitory Potency

Once the inhibitor is synthesized and purified, the next critical step is to determine its biological activity. This is typically done using an in vitro kinase inhibition assay to determine the compound's IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity).

Biological Evaluation Workflow

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 2: In Vitro MEK1 Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure adaptable to various commercially available assay kits (e.g., ADP-Glo™, LanthaScreen™).

Principle of the Assay: The assay measures the activity of the MEK1 enzyme by quantifying the amount of phosphorylated product (p-ERK) or consumed cofactor (ATP) after the kinase reaction. The signal is inversely proportional to the inhibitory activity of the test compound.

Materials and Reagents:

  • Recombinant human MEK1 enzyme

  • Kinase substrate (e.g., inactive ERK2)

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer

  • Detection Reagent (specific to the kit)

  • 384-well assay plates

Step-by-Step Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations for the dose-response curve.

  • Reaction Mixture: In each well of the assay plate, add the MEK1 enzyme and the kinase substrate.

  • Initiate Inhibition: Add the diluted inhibitor to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Initiate Kinase Reaction: Add ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • Stop Reaction & Detect: Add the detection reagent as per the manufacturer's instructions. This reagent typically stops the kinase reaction and generates a luminescent or fluorescent signal.

  • Read Plate: Measure the signal using a compatible plate reader.

  • Data Analysis: Convert the raw signal data to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Representative Biological Activity Data for Phenoxyanilino-based Inhibitors

Target Assay Type IC₅₀ (nM) Reference
MEK1 Kinase Enzyme Inhibition Low Nanomolar [6]

| Tumor Cell Line | Cell Proliferation | Potent Activity |[6] |

Pathway Context: MEK Inhibition in the MAPK/ERK Signaling Cascade

The MAPK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, regulating gene expression and preventing apoptosis. In many cancers, mutations in upstream proteins like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[7]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival inhibitor Synthesized Inhibitor (e.g., Trametinib) inhibitor->MEK

Caption: The MAPK/ERK pathway and the site of action for MEK inhibitors.

By inhibiting MEK1/2, compounds derived from this compound prevent the phosphorylation and activation of ERK1/2.[7] This blocks the downstream signaling cascade, ultimately leading to decreased cell proliferation and increased apoptosis in cancer cells that are dependent on this pathway.

Conclusion

This compound is a powerful and versatile building block for the modern medicinal chemist. Its rationally designed structure provides a robust platform for generating potent and selective kinase inhibitors. By combining a hinge-binding aniline moiety with a strategically placed fluorophenoxy group, this scaffold allows for the creation of molecules that can effectively target key cancer-related kinases such as MEK1/2. The protocols and data presented in this guide demonstrate a clear and reproducible path from chemical synthesis to biological validation, providing researchers with the foundational knowledge to leverage this valuable chemical tool in their drug discovery programs.

References

  • National Center for Biotechnology Information. (n.d.). Trametinib. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

  • Infante, J. R., Fecher, L. A., Falchook, G. S., Nallapareddy, S., Gordon, M. S., Becerra, C., DeMarini, D. J., Cox, D. S., Xu, Y., Morris, S. R., & Burris, H. A. (2012). Safety, pharmacokinetic, pharmacodynamic, and efficacy data for the oral MEK inhibitor trametinib: a phase 1 dose-escalation trial. The Lancet Oncology, 13(8), 773–781.
  • Trametinib. (n.d.). Bertin Bioreagent. Retrieved January 11, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Trametinib. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). trametinib. Retrieved January 11, 2026, from [Link]

  • Li, Y., Liu, Q., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111578.
  • Wallace, E. M., Lyssikatos, J. P., et al. (2000). Synthesis and Structure-Activity Relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) Inhibitors. Journal of Medicinal Chemistry, 43(17), 3306–3311.
  • Wenta, T., Janowska, K., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2061.
  • Zhao, X., Song, Z., et al. (2016). Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. European Journal of Medicinal Chemistry, 122, 256-267.
  • Wang, Y., Li, J., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(5), 603-613.
  • Parent, E. E., Lee, H., et al. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 61(12), 1818-1824.
  • ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of meta-(4-fluorophenoxy)aniline (10b). Reagents... Retrieved January 11, 2026, from [Link]

  • Tsang, K. Y., & Zhong, J. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(21), 12798.
  • Li, X., He, Y., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 54, 449-457.
  • Thabit, M. G., Abdel-fattah, H. A., et al. (2017). Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. Medicinal Chemistry Research, 26(1), 134-145.
  • Carter, K. K., & Tipton, P. A. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters, 32, 127720.
  • Wang, X., Liu, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 475.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., et al. (2023).
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  • Sonwane, S. A., Shaik, A. B., et al. (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Molecules, 22(11), 2004.

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Application Note: A Robust Protocol for the Palladium-Catalyzed N-arylation of 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed, field-proven protocol for the N-arylation of 3-(4-Fluorophenoxy)aniline using the Buchwald-Hartwig amination reaction. Triarylamines and their derivatives are privileged structures in medicinal chemistry, materials science, and organic electronics. The Buchwald-Hartwig palladium-catalyzed cross-coupling reaction stands as a premier method for constructing C-N bonds, offering broad substrate scope and functional group tolerance where traditional methods fall short[1]. This guide details a reliable procedure using a palladium precatalyst with a sterically hindered biaryl phosphine ligand, explains the mechanistic rationale behind component selection, and provides a comprehensive workflow from reaction setup to product characterization and purification.

Principle and Mechanistic Overview

The N-arylation of this compound with an aryl halide is achieved via the Buchwald-Hartwig amination. This reaction has revolutionized the synthesis of arylamines due to its high efficiency and broad applicability[1][2]. The success of the transformation is critically dependent on the synergy between a palladium catalyst, a bulky electron-rich phosphine ligand, and a suitable base[3][4].

The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates[1][5].

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), deprotonates the coordinated amine to form a palladium amido complex[6][7].

  • Reductive Elimination: This is the product-forming step where the new C-N bond is formed, releasing the triarylamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle[1][8].

The choice of ligand is crucial. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos, are highly effective because they promote both the oxidative addition and the final reductive elimination steps while preventing catalyst decomposition[4][9][10].

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol

This protocol describes the N-arylation of this compound with 4-bromotoluene as a representative aryl halide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%CommercialStore in a cool, dark place.
4-Bromotoluene>99%Commercial---
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst gradeCommercialAir-sensitive, handle in a glovebox.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)>98%CommercialAir-stable solid[10].
Sodium tert-butoxide (NaOtBu)>98%CommercialHygroscopic, handle in a glovebox[11].
TolueneAnhydrous, <50 ppm H₂OCommercialDegas before use.
Diethyl etherACS GradeCommercialFor work-up.
Saturated aq. NH₄Cl---Lab preparedFor quenching.
Brine---Lab preparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialFor drying.
Silica Gel230-400 meshCommercialFor column chromatography.
Oven-dried Schlenk flask with stir bar---------
Inert gas (Argon or Nitrogen) supplyHigh purity------
Step-by-Step Procedure

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Addition 2. Reagent Addition (Pd₂(dba)₃, XPhos, NaOtBu, Aniline, Aryl Halide, Toluene) Setup->Addition Reaction 3. Heating & Monitoring (100 °C, TLC/LC-MS) Addition->Reaction Workup 4. Aqueous Work-up (Quench, Extract, Dry) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Analysis (NMR, MS) Purification->Characterization Product Final Product Characterization->Product

Caption: General experimental workflow for Buchwald-Hartwig N-arylation.

  • Inert Atmosphere Setup: In a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), XPhos (28.6 mg, 0.06 mmol, 6 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.) to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar. If a glovebox is unavailable, the flask can be assembled, sealed with a septum, and purged with argon for 10-15 minutes.

  • Reagent Addition: To the flask, add this compound (203 mg, 1.0 mmol, 1.0 equiv.) and 4-bromotoluene (188 mg, 1.1 mmol, 1.1 equiv.).

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe. The mixture should turn from a deep purple to a lighter brown/orange color.

  • Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 6-12 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. A typical TLC eluent system is 9:1 Hexanes:Ethyl Acetate. The product spot should be significantly less polar than the starting aniline.

  • Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the flask to room temperature. Quench the reaction by carefully adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), then dry over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification

The crude product can be purified by flash column chromatography on silica gel[12][13].

  • Column Packing: Pack a glass column with silica gel using a slurry method with hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate). The triarylamine product is typically non-polar and will elute early. Collect fractions and analyze by TLC to identify the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford the final product, N-(4-methylphenyl)-3-(4-fluorophenoxy)aniline.

Data and Characterization

The identity and purity of the synthesized triarylamine should be confirmed by standard analytical techniques.

Representative Reaction Data
ComponentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound203.21203 mg1.01.0
4-Bromotoluene171.04188 mg1.11.1
Pd₂(dba)₃915.7218.3 mg0.020.02
XPhos476.6728.6 mg0.060.06
NaOtBu96.10135 mg1.41.4
Toluene---5 mL------
Expected Yield --------->85%
Expected Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic aromatic proton signals between δ 6.8-7.4 ppm. The methyl group from the tolyl moiety will appear as a singlet around δ 2.3 ppm. A broad singlet corresponding to the N-H proton of the starting aniline (typically δ 3.6-4.0 ppm) should be absent in the product spectrum.

  • ¹³C NMR (101 MHz, CDCl₃): Expect aromatic carbon signals in the range of δ 115-160 ppm. The fluorine-coupled carbon of the fluorophenoxy group will appear as a doublet with a large coupling constant (¹JCF ≈ 245 Hz). The methyl carbon will appear around δ 21 ppm.

  • HRMS (ESI+): The high-resolution mass spectrum should show the [M+H]⁺ ion corresponding to the calculated exact mass of C₁₉H₁₇FNO⁺.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; insufficient inertness; poor quality base or solvent.Ensure rigorous exclusion of air and moisture. Use freshly opened, high-purity reagents. Degas the solvent thoroughly by sparging with argon or using freeze-pump-thaw cycles.
Stalled Reaction Catalyst decomposition.Increase catalyst/ligand loading slightly (e.g., to 3 mol% Pd). Ensure the temperature does not significantly exceed 110 °C.
Formation of Side Products Hydrodehalogenation of the aryl halide; diarylation of the amine (if a primary amine is used).Ensure the base is fully dissolved and the reaction is well-stirred. The use of a bulky ligand like XPhos typically minimizes diarylation[4].
Difficult Purification Product co-elutes with impurities (e.g., residual dba ligand).Ensure complete reaction to consume starting materials. If needed, use a different solvent system for chromatography (e.g., Toluene/Hexanes) or try an amine-functionalized silica column[14].

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium tert-butoxide: This is a strong, corrosive, and hygroscopic base[11]. Handle exclusively under an inert atmosphere. Avoid contact with skin and eyes.

  • Solvents: Toluene and diethyl ether are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Pressurized Systems: Schlenk flasks can become pressurized when heated. Ensure proper venting and use a blast shield.

References

  • Wikipedia. (n.d.). XPhos. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Chemistry Shorts. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Tor-vis. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Ruiz-Castillo, P., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PubMed. Available at: [Link]

  • Shaughnessy, K. H., et al. (2020). Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. ACS Publications. Available at: [Link]

  • Chatterjee, T., et al. (2020). Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. RSC Publishing. Available at: [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. (n.d.). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central. Available at: [Link]

  • Choi, K., et al. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. Available at: [Link]

  • Catir, M., et al. (2015). Direct Arylation in the Presence of Palladium Pincer Complexes. PubMed Central. Available at: [Link]

  • Al-Attar, A. M., et al. (2022). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. MDPI. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Sodium tert-Butoxide in Modern Organic Synthesis. Available at: [Link]

  • Prajapati, S. M., et al. (2011). Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Available at: [Link]

  • Viciu, M. S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Choy, P. Y., & Kwong, F. Y. (2010). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. ACS Publications. Available at: [Link]

  • Denmark, S. E., & Baird, J. D. (2006). Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. PubMed. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Sodium t-Butoxide. Available at: [Link]

  • Marion, N., & Nolan, S. P. (2008). Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. PubMed. Available at: [Link]

  • Li, C., et al. (2022). Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). N-arylation of aniline 50 with phenyl boronic acid. Available at: [Link]

  • ACS Figshare. (2015). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Available at: [Link]

  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Available at: [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions. Available at: [Link]

  • Sephton, T., et al. (2023). Aryne-Enabled C-N Arylation of Anilines. PubMed. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Borbély, A., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]

  • Research Square. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Available at: [Link]

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Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions Involving 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-(4-Fluorophenoxy)aniline in Medicinal Chemistry

This compound is a key structural motif and a versatile building block in the synthesis of pharmacologically active compounds.[1][2] Its diaryl ether framework is prevalent in numerous kinase inhibitors and other targeted therapeutics. The presence of the primary aromatic amine provides a crucial handle for a multitude of chemical transformations, including amide bond formation and N-arylation.[1] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands out as one of the most powerful and versatile tools for carbon-carbon bond formation in modern organic synthesis.[3][4][5][6] This reaction's mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acids and esters make it an indispensable strategy in drug discovery and development.[5][7][8]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling reaction as it pertains to derivatives of this compound, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11] The palladium catalyst, which must be in its Pd(0) oxidation state to be active, orchestrates the coupling of an organohalide with an organoboron compound.[3]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (or triflate) to the Pd(0) complex. This is often the rate-determining step of the reaction.[9] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[5][9][12]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron compound to form a more nucleophilic "ate" complex.[5][8]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][9]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Activation

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Parameters for Successful Coupling with this compound Derivatives

The success of a Suzuki-Miyaura coupling reaction hinges on the judicious selection of several key parameters. For a substrate like this compound, which contains an electron-rich amino group, careful optimization is crucial to achieve high yields and minimize side reactions.

ParameterRecommended OptionsRationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, that require in situ reduction or ligand association to form the active catalyst.[13] Pd(PPh₃)₄ is an air-sensitive but often highly effective Pd(0) precatalyst.[13][14] PdCl₂(dppf) is a robust and versatile Pd(II) precatalyst.[15]
Ligand Buchwald ligands (e.g., SPhos, XPhos), PPh₃, dppfFor electron-rich anilines, bulky and electron-donating phosphine ligands like SPhos and XPhos are often superior as they promote oxidative addition and reductive elimination.[16][17][18] PPh₃ is a standard, cost-effective ligand but may be less effective for challenging couplings.[16] The dppf ligand in PdCl₂(dppf) provides a good balance of steric bulk and electron-donating properties.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is critical and can significantly impact the reaction outcome.[19] K₂CO₃ is a common and effective base, often used in aqueous solutions.[17] For more challenging couplings or sensitive substrates, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ may be required.[16]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF, DMFA mixture of an organic solvent and water is frequently employed to dissolve both the organic substrates and the inorganic base.[20] Dioxane and toluene are excellent choices for many Suzuki couplings.[12] 2-MeTHF is a greener alternative to THF.[7] DMF can be useful for substrates with poor solubility, but care must be taken as it can decompose at high temperatures.[21]
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersBoronic acids are the most common coupling partners, though they can be prone to protodeboronation.[3][16] Pinacol esters offer increased stability and are often used for purification and slow-release applications.[3]

Experimental Protocol: Synthesis of N-Aryl-3-(4-Fluorophenoxy)aniline

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halogenated this compound derivative with an arylboronic acid.

Materials:

  • Halogenated this compound (e.g., 3-bromo-4-(4-fluorophenoxy)aniline) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

  • Inert gas (Nitrogen or Argon)

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-(4-Fluorophenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The reaction's broad substrate scope and functional group tolerance have rendered traditional, harsher methods like the Goldberg reaction or nucleophilic aromatic substitution largely obsolete for many applications.[1]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination specifically tailored to the coupling of 3-(4-fluorophenoxy)aniline derivatives. These substrates, containing a diaryl ether linkage and a reactive aniline moiety, are of significant interest in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into reaction optimization and troubleshooting, equipping researchers with the knowledge to successfully employ this transformative reaction.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[5][6][7] The generally accepted catalytic cycle provides the framework for understanding the critical role of each reaction component.

The Catalytic Cycle

The reaction is initiated by the formation of a catalytically active Pd(0) species.[5] If a Pd(II) precatalyst such as Pd(OAc)₂ is used, it must first be reduced in situ.[6][8] The cycle then proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or pseudohalide) bond of the coupling partner. This step is often rate-limiting and forms a Pd(II) intermediate.[7][9][10] The reactivity of the aryl electrophile generally follows the order: Ar-I > Ar-Br ≈ Ar-OTf > Ar-Cl.[5]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, displacing a ligand. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7][8] The choice of base is crucial and can significantly impact the reaction outcome.

  • Reductive Elimination: This final step involves the formation of the new C-N bond and the desired arylamine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7][10]

.dot

Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.

The Critical Role of Ligands

The choice of phosphine ligand is arguably the most critical parameter in a successful Buchwald-Hartwig amination.[11] The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle. For electron-rich anilines like this compound, bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group are often essential.[7] These ligands promote both the oxidative addition and the final reductive elimination steps.[7]

Experimental Protocol: Amination of this compound with an Aryl Bromide

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a generic aryl bromide. Optimization will likely be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Aryl Bromide≥98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableCan be substituted with a pre-catalyst
XPhos≥98%Commercially AvailableBulky biaryl phosphine ligand
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableStrong, non-nucleophilic base
TolueneAnhydrousCommercially AvailableDegas prior to use
Nitrogen (N₂) or Argon (Ar)High PurityFor inert atmosphere
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 eq), the aryl bromide (1.2 mmol, 1.2 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

.dot

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: Add Pd(OAc)2 & XPhos start->setup inert Establish Inert Atmosphere (N2 or Ar Purge) setup->inert reagents Add Aniline, Aryl Bromide, & NaOtBu inert->reagents solvent Add Anhydrous, Degassed Toluene reagents->solvent reaction Heat to 100 °C & Stir solvent->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Cool, Dilute, & Quench monitor->workup extraction Extract with Ethyl Acetate workup->extraction purification Dry, Concentrate, & Purify extraction->purification end End purification->end

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Optimization and Troubleshooting

While the provided protocol is a robust starting point, the Buchwald-Hartwig amination is highly substrate-dependent, and optimization is often required to achieve high yields.[5]

Key Parameters for Optimization
ParameterRationale and Considerations
Ligand The choice of ligand is paramount. For challenging couplings, screening a variety of bulky biaryl phosphine ligands (e.g., SPhos, RuPhos) may be necessary.[7]
Base Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[5] For base-sensitive substrates, weaker bases such as K₂CO₃ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[6]
Solvent Toluene and dioxane are common solvents.[12] Ethereal solvents like THF or DME can also be effective.[5] The choice of solvent can influence solubility and reaction rate.
Temperature Typical reaction temperatures range from 80-110 °C.[5] Lowering the temperature may be necessary for thermally sensitive substrates.
Catalyst Loading Catalyst loading can often be reduced for highly reactive substrates. However, for challenging couplings, increasing the catalyst loading may be beneficial.
Common Issues and Solutions
IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Insufficiently strong base- Sterically hindered substrates- Use a pre-catalyst or ensure anhydrous/anaerobic conditions- Switch to a stronger base (e.g., LHMDS)- Screen different, more sterically demanding ligands
Side Product Formation - Hydrodehalogenation of the aryl halide- Homocoupling of the aryl halide- Use a less sterically hindered ligand- Lower the reaction temperature- Ensure rigorous exclusion of oxygen
Decomposition of Starting Material - Base-sensitive functional groups- High reaction temperature- Use a weaker base (e.g., K₃PO₄)- Lower the reaction temperature

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of C-N coupled products, and its application to this compound derivatives opens avenues for the rapid generation of novel molecular entities in drug discovery and development. A systematic approach to reaction optimization, grounded in a solid understanding of the underlying mechanism, will enable researchers to successfully tackle even challenging coupling reactions.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

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  • Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. - ResearchGate. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

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  • POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Use of 3-(4-Fluorophenoxy)aniline in High-Performance Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the synthesis and utilization of 3-(4-Fluorophenoxy)aniline as a monomer for high-performance polymers. We present detailed, field-proven protocols for the synthesis of the monomer via Ullmann condensation, followed by its application in the preparation of novel polyamides and polyimides. The rationale behind key experimental choices is elucidated, and the expected properties of the resulting polymers, such as enhanced solubility, thermal stability, and favorable dielectric characteristics, are discussed based on established principles of polymer chemistry. This guide is structured to provide both a theoretical framework and practical, step-by-step instructions to facilitate the exploration of this promising fluorinated monomer in advanced polymer applications.

PART 1: Monomer Synthesis - this compound

The introduction of a fluorinated phenoxy moiety into an aniline structure offers a unique combination of properties to the resulting polymers. The ether linkage imparts flexibility and improved solubility, while the fluorine atom can enhance thermal stability, reduce water absorption, and lower the dielectric constant.[1][2][3] this compound is a valuable, yet not widely commercially available, monomer that can be synthesized through several established methods. Here, we detail a robust protocol based on the Ullmann condensation, a copper-catalyzed reaction for the formation of diaryl ethers.[4][5][6][7]

Rationale for Synthetic Route Selection

The Ullmann condensation is chosen for its reliability in forming diaryl ether bonds. While nucleophilic aromatic substitution (SNAr) is another possibility, the Ullmann reaction is often more suitable for less activated aryl halides.[8][9][10][11] In this protocol, we couple 3-aminophenol with 1-fluoro-4-iodobenzene. The choice of 1-fluoro-4-iodobenzene is strategic; the carbon-iodine bond is significantly more reactive in copper-catalyzed cross-coupling reactions than the carbon-fluorine bond, ensuring selective reaction at the iodine position.[12]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Aminophenol[13][14][15][16][17]

  • 1-Fluoro-4-iodobenzene[12][18][19]

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 3-aminophenol (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMSO to the flask via a syringe. The volume should be sufficient to dissolve the reactants and create a stirrable mixture (approximately 5-10 mL per gram of 3-aminophenol).

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and mass spectrometry.

Synthesis Workflow Diagram

A Reactant Charging (3-Aminophenol, 1-Fluoro-4-iodobenzene, CuI, L-Proline, K₂CO₃) B Inert Atmosphere Purge (N₂ Flush) A->B C Solvent Addition (Anhydrous DMSO) B->C D Ullmann Condensation (120-130 °C, 12-24 h) C->D E Aqueous Work-up (Water Quench) D->E F Extraction (Ethyl Acetate) E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Characterization (NMR, FT-IR, MS) H->I

Caption: Workflow for the synthesis of this compound.

PART 2: Application in Polyamide Synthesis

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[20] The incorporation of flexible ether linkages and fluorine-containing moieties can enhance their processability by improving solubility without significantly compromising their desirable properties.[21][22]

Rationale for Polyamide Synthesis

Direct polycondensation is a versatile method for preparing high molecular weight polyamides from aromatic diamines and dicarboxylic acids.[23][24] This one-step approach is often preferred for its simplicity and efficiency. In this protocol, this compound is reacted with terephthaloyl chloride, a common aromatic diacid chloride, to yield a novel fluorinated polyamide.

Experimental Protocol: Polyamide Synthesis

Materials:

  • This compound (synthesized as per Part 1)

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

Procedure:

  • Diamine Solution Preparation: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and anhydrous calcium chloride (0.1 eq) in anhydrous NMP. Stir the mixture until all solids have dissolved.

  • Acid Chloride Addition: Cool the solution to 0 °C in an ice bath. Slowly add terephthaloyl chloride (1.0 eq) as a solid in one portion.

  • Polymerization: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Washing:

    • Pour the viscous polymer solution into a beaker containing methanol with vigorous stirring to precipitate the polyamide.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

  • Drying: Dry the polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

  • Characterization: The resulting polyamide can be characterized by FT-IR spectroscopy (to confirm the formation of amide linkages), inherent viscosity measurement (to estimate molecular weight), and thermal analysis (TGA and DSC).

Polyamide Synthesis and Characterization Workflow

A Dissolve Diamine in NMP/CaCl₂ B Cool to 0 °C A->B C Add Terephthaloyl Chloride B->C D Polymerize at Room Temperature C->D E Precipitate in Methanol D->E F Wash with Water and Methanol E->F G Dry under Vacuum F->G H Characterize Polymer (FT-IR, Viscosity, TGA, DSC) G->H cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Thermal Imidization cluster_2 Step 2: Chemical Imidization (Alternative) A Dissolve Diamine in DMAc B Add PMDA A->B C Stir at Room Temperature B->C D Cast Film C->D G Add Acetic Anhydride and Pyridine C->G E Staged Thermal Curing D->E F Obtain Polyimide Film E->F H Stir at Room Temperature G->H I Precipitate in Methanol H->I J Obtain Polyimide Powder I->J

Caption: Two-step synthesis of polyimides from this compound.

PART 4: Expected Polymer Properties and Data Summary

The unique structure of this compound is expected to impart a favorable combination of properties to the resulting polymers.

PropertyExpected OutcomeRationale
Solubility Enhanced solubility in organic solventsThe flexible ether linkage disrupts chain packing and increases segmental motion. [3][21]
Thermal Stability High thermal stability (Decomposition > 400 °C)The aromatic backbone provides inherent thermal resistance. The strong C-F bond can further enhance this stability. [2]
Glass Transition Temperature (Tg) Moderate to high TgThe rigid aromatic rings contribute to a high Tg, while the ether linkage may slightly lower it compared to fully rigid structures.
Dielectric Constant Lower dielectric constantThe incorporation of fluorine, with its high electronegativity and low polarizability, is known to reduce the dielectric constant of polymers. [25][26][27]
Water Absorption Reduced water absorptionThe hydrophobic nature of the fluorine atom leads to lower moisture uptake. [2]
Mechanical Properties Good mechanical strength and flexibilityThe aromatic backbone provides strength, while the ether linkage can improve toughness and elongation at break.

PART 5: Conclusion

This compound represents a promising monomer for the synthesis of advanced polyamides and polyimides. The protocols detailed in this application note provide a clear pathway for its synthesis and polymerization. The resulting fluorinated polymers are anticipated to exhibit a desirable balance of thermal stability, mechanical performance, and processability, making them attractive candidates for a wide range of applications, from high-frequency electronics to advanced composites. Further research into the characterization and optimization of these novel polymers is encouraged.

References

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  • The Role of 1-Fluoro-4-iodobenzene in Advanced Organic Synthesis and M
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  • Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids.
  • Functional Arom
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
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  • (PDF) Synthesis and Properties of New Aromatic Polyimides Based on 2,6-Bis(4-aminophenoxy)naphthalene and Aromatic Tetracarboxylic Dianhydrides.
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Synthesis of 3-(4-Fluorophenoxy)aniline: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-(4-Fluorophenoxy)aniline, a key intermediate in the development of various pharmaceutical compounds. The protocol details a robust and efficient method, emphasizing the scientific principles behind each step to ensure reproducibility and high yield. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily due to the presence of the fluorophenoxy and aniline moieties. The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The aniline functional group provides a versatile handle for further chemical modifications, enabling the construction of a diverse range of complex molecules with potential therapeutic applications.[3][4]

The synthesis of diaryl ethers and amines has traditionally been approached through methods like the Ullmann condensation.[5][6] However, these reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper, which can limit their applicability to sensitive substrates.[5] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen bonds, offering milder reaction conditions and broader substrate scope.[7][8][9]

This application note details a synthetic protocol for this compound, likely proceeding through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. The choice of methodology is critical and is dictated by factors such as the reactivity of the starting materials and the desired purity of the final product.

Reaction Scheme and Mechanism

The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the coupling of a substituted aniline with a fluorinated aryl halide. Two prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol, amine, or thiol.[5] In the context of this synthesis, it would involve the reaction of 3-aminophenol with 1-bromo-4-fluorobenzene or 3-bromoaniline with 4-fluorophenol in the presence of a copper catalyst and a base at elevated temperatures. The mechanism involves the formation of a copper(I) phenoxide or amide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the desired diaryl ether or amine.[10]

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[7][11] It offers a milder and more general alternative to the Ullmann condensation. The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the arylamine product and regenerate the Pd(0) catalyst.[11] The choice of phosphine ligand is crucial for the efficiency of the reaction.[12]

Given its milder conditions and broader functional group tolerance, a Buchwald-Hartwig type amination is often the preferred method for the synthesis of complex anilines.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesPuritySupplier
3-BromoanilineC₆H₆BrN172.021.72 g10 mmol98%Sigma-Aldrich
4-FluorophenolC₆H₅FO112.101.12 g10 mmol99%Alfa Aesar
Palladium(II) AcetatePd(OAc)₂224.5045 mg0.2 mmol (2 mol%)98%Strem Chemicals
XantphosC₃₉H₃₂OP₂578.62174 mg0.3 mmol (3 mol%)97%Acros Organics
Cesium CarbonateCs₂CO₃325.824.89 g15 mmol99%Fisher Scientific
TolueneC₇H₈92.1450 mL-AnhydrousJ.T. Baker
Reaction Setup and Procedure

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Aniline derivatives are toxic and can be absorbed through the skin.[13]

Workflow Diagram:

SynthesisWorkflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. Assemble and dry glassware Inert 2. Purge with Nitrogen Setup->Inert Reagents 3. Add solids: 3-Bromoaniline, 4-Fluorophenol, Pd(OAc)₂, Xantphos, Cs₂CO₃ Inert->Reagents Solvent 4. Add anhydrous Toluene Reagents->Solvent Heat 5. Heat to 110 °C Solvent->Heat Monitor 6. Monitor by TLC Heat->Monitor Cool 7. Cool to room temperature Monitor->Cool Filter 8. Filter through Celite Cool->Filter Extract 9. Aqueous work-up and extraction Filter->Extract Dry 10. Dry organic layer Extract->Dry Concentrate 11. Concentrate under reduced pressure Dry->Concentrate Column 12. Column chromatography Concentrate->Column

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Fluorophenoxy)aniline is a key building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties. However, its synthesis, which hinges on the formation of a diaryl ether bond, can be challenging. Low yields, competing side reactions, and purification difficulties are common hurdles faced by researchers.

This technical support guide is designed for chemists and drug development professionals to navigate these challenges. We will dissect the common synthetic routes, provide in-depth troubleshooting for specific experimental issues, and offer optimized protocols grounded in mechanistic understanding. Our goal is to empower you to improve the yield and purity of your this compound synthesis with confidence.

Core Synthetic Strategies: A Comparative Overview

The construction of the central diaryl ether linkage is the critical step in synthesizing this compound. The most prevalent and logical retrosynthetic disconnection is across the ether C-O bond, leading to two primary coupling strategies: the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling. A common and effective pathway involves coupling a 4-fluorophenol with a 1-halo-3-nitrobenzene, followed by the reduction of the nitro group to the target aniline.

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (Cu powder, Cu(I) salts like CuI)Palladium (Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands
Typical Temperature High (often >150 °C)[1][2]Milder (often 80-120 °C)
Ligands Often ligand-free, but ligands like diamines or amino acids can improve yield and lower temperature.[3]Essential for catalytic cycle; choice is critical for yield and scope.[4][5]
Base Strong inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃)[6][7]Strong, non-nucleophilic bases (NaOtBu, LHMDS) or weaker inorganic bases (Cs₂CO₃, K₃PO₄).[8]
Cost Lower catalyst cost (copper vs. palladium).Higher catalyst and ligand cost.
Functional Group Tolerance Can be limited by high temperatures.Generally broader due to milder conditions.[4]
Atmosphere Requires inert atmosphere to prevent catalyst oxidation.[1]Requires strictly inert atmosphere; catalysts can be air-sensitive.[9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Category 1: Low or No Product Yield

A low or nonexistent yield is the most common frustration. The cause often lies in one of four areas: reagents, catalyst, atmosphere, or reaction conditions.

LowYield_Troubleshooting Start Low or No Yield Observed CheckReagents 1. Verify Reagent Quality - Purity of starting materials? - Solvent anhydrous? - Base activity? Start->CheckReagents Start Here CheckCatalyst 2. Assess Catalyst System - Catalyst oxidized/deactivated? - Correct ligand for substrate? - Correct Pd source (Pd(0) vs Pd(II))? CheckReagents->CheckCatalyst Reagents OK CheckSetup 3. Evaluate Reaction Setup - System truly inert (N₂/Ar)? - Solvent properly degassed? - Correct temperature? CheckCatalyst->CheckSetup Catalyst OK Optimize 4. Systematically Optimize - Screen bases/solvents - Adjust temperature - Modify catalyst/ligand loading CheckSetup->Optimize Setup OK

Caption: Troubleshooting workflow for low or no product yield.

Q: My Ullmann condensation of 4-fluorophenol and 1-bromo-3-nitrobenzene is failing. What are the most likely causes?

A: This is a classic Ullmann reaction, and its success is highly sensitive to several factors.[2][10]

  • Copper Catalyst Inactivity: The single most common issue is the quality of the copper. Copper(I) salts can oxidize to inactive copper(II) upon storage, and copper powder can have a passivating oxide layer.

    • Solution: Use freshly purchased, high-purity CuI or other Cu(I) salts. For copper powder, pre-activation is crucial. A simple method is to stir the commercial powder in a 10% iodine solution in acetone, filter, wash with acetone and ether, and dry under vacuum just before use.[1] This removes the oxide layer, exposing the active metal surface.

  • Presence of Moisture or Oxygen: Ullmann reactions are highly sensitive to both water and oxygen.[1] Water can deactivate the strong base, while oxygen can oxidize the active Cu(I) species, stalling the catalytic cycle.

    • Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents; polar aprotic solvents like DMF, NMP, or DMSO are common, and they must be of high purity and dryness.[11] The entire reaction must be conducted under a rigorously inert atmosphere (nitrogen or argon), which involves using Schlenk techniques and degassing the solvent via freeze-pump-thaw cycles or by sparging with an inert gas.[1]

  • Insufficient Temperature: Traditional Ullmann reactions often require high temperatures (150-210 °C) to proceed at a reasonable rate.[2]

    • Solution: If your temperature is too low, gradually increase it while monitoring the reaction by TLC. Be aware that excessive temperatures can cause decomposition. If high temperatures are problematic for your substrate, consider a modern, ligand-assisted protocol which can often run at lower temperatures (80-120 °C).[1]

Q: I'm attempting a Buchwald-Hartwig etherification, but I see no conversion. What should I check first?

A: The Buchwald-Hartwig reaction is powerful but relies on the precise interplay of the palladium source, ligand, and base.[12]

  • Incorrect Palladium Source/Activation: The active catalyst is a Pd(0) species.[9][13] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle. This reduction is typically performed by the phosphine ligand or amine, but it can sometimes be inefficient.

    • Solution: Consider using a Pd(0) source like Pd₂(dba)₃ directly. Alternatively, ensure your ligand-to-palladium ratio is sufficient to both reduce the Pd(II) and act as the catalytic ligand. Using well-defined, commercially available Pd(0) "precatalysts" (e.g., GPhos- or XPhos-based) can also ensure the efficient generation of the active LPd(0) species.[8]

  • Poor Ligand Choice: The ligand is not just a spectator; it is fundamental to the catalyst's stability and reactivity.[5] Its steric and electronic properties dictate the rates of oxidative addition and reductive elimination. For electron-rich phenols and neutral aryl halides, sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos, SPhos) are often required to promote the difficult reductive elimination step.

    • Solution: Perform a ligand screen. If using a first-generation ligand like P(o-tolyl)₃ is failing, switch to a more modern, electron-rich, and sterically bulky biarylphosphine ligand.[14]

  • Inappropriate Base: The base's role is to deprotonate the phenol, but its strength and solubility matter.[8] A base that is too weak may not generate enough of the active phenoxide nucleophile. A base that is too strong (like NaOtBu) might be incompatible with other functional groups.

    • Solution: For C-O coupling, Cs₂CO₃ and K₃PO₄ are often excellent choices due to their moderate basicity and good solubility in common organic solvents, which helps avoid heterogeneous mixtures that can lead to poor reproducibility.[8]

Catalytic_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd label_oa Oxidative Addition LigEx L₂Pd(II)(Ar)(OAr') OxAdd->LigEx label_le Ligand Exchange label_react2 + Ar'-OH - HX LigEx->Pd0 Product Ar-O-Ar' (Product) LigEx->Product label_re Reductive Elimination label_react1 + Ar-X

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.

Category 2: Side Product Formation

Q: My main impurity is the dehalogenated nitroarene (3-nitrobenzene). How do I suppress this side reaction?

A: Dehalogenation is a common side reaction in both Ullmann and Buchwald-Hartwig reactions.[1] It occurs when the aryl halide is reduced to the corresponding arene.

  • In Buchwald-Hartwig Reactions: This often arises from a competing β-hydride elimination pathway if an amide or alkoxide intermediate has accessible β-hydrogens, though this is not the case for a phenoxide.[4] More commonly, it can result from catalyst decomposition pathways or reactions with trace water.

    • Solution: Ensure strictly anhydrous conditions.[15] Sometimes, a different ligand can alter the stability of intermediates and disfavor the reduction pathway.[9]

  • In Ullmann Reactions: The source of the hydrogen atom can be trace water, the solvent (especially alcohols), or the nucleophile itself.

    • Solution: The most effective strategy is to ensure rigorously anhydrous conditions.[1] If you suspect the solvent is the hydrogen source, screen alternatives.

Q: I am having trouble with the final nitro reduction step. My yield is low and I get multiple spots on TLC.

A: The reduction of an aromatic nitro group to an aniline can be deceptively tricky. The reaction proceeds through nitroso and hydroxylamine intermediates, which can sometimes be isolated as byproducts or participate in side reactions if conditions are not optimal.

  • Common Method: Tin(II) Chloride (SnCl₂): This is a very reliable and high-yielding method.[16]

    • Troubleshooting: The most common error is improper pH control during workup. The aniline product forms a complex with the tin salts. To break this complex and liberate the free amine, the solution must be made strongly basic (pH > 10) with NaOH or KOH. Insufficient basification will result in low recovery of the product from the aqueous layer.

  • Common Method: Iron/Ammonium Chloride (Fe/NH₄Cl): This is a milder, more environmentally friendly alternative to SnCl₂.

    • Troubleshooting: The iron powder must be activated. Using a fine-mesh, acid-washed iron powder is best. The reaction is often run in a protic solvent mixture like ethanol/water. If the reaction is sluggish, gentle heating (50-70 °C) can improve the rate. Ensure the reaction goes to completion, as partially reduced intermediates can complicate purification.

Frequently Asked Questions (FAQs)

Q: For a large-scale synthesis, is the Ullmann or Buchwald-Hartwig route more practical? A: For industrial applications, the Ullmann condensation is often preferred despite the harsh conditions.[7] The primary driver is cost; copper catalysts are significantly cheaper than palladium and the associated phosphine ligands. While the Buchwald-Hartwig reaction offers milder conditions and broader scope, the cost of the catalyst system can be prohibitive for large-scale manufacturing unless the value of the final product justifies it.

Q: Can I use 1-chloro-3-nitrobenzene instead of the bromo-analogue to save costs? A: Yes, but you will likely need to modify your conditions. The reactivity of aryl halides in cross-coupling reactions generally follows the order: I > Br > Cl.[8]

  • For Ullmann: Coupling an aryl chloride is very challenging and requires higher temperatures or a more active catalyst system, often involving specific ligands to facilitate the difficult oxidative addition step.[1]

  • For Buchwald-Hartwig: Modern, highly active catalyst systems with electron-rich, bulky biarylphosphine ligands (e.g., XPhos, tBuXPhos) have been specifically designed to activate unreactive aryl chlorides.[9] You cannot simply substitute the aryl bromide for a chloride in an older protocol and expect it to work.

Q: How should I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Co-spot your reaction mixture with authentic samples of your starting materials to track their consumption. The product, 1-(4-fluorophenoxy)-3-nitrobenzene, will be less polar than 4-fluorophenol, and the final product, this compound, will have a different Rf value and may stain differently (e.g., with ninhydrin for the amine). For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

Optimized Experimental Protocols

The following protocols are based on validated literature procedures and best practices discussed above.

Protocol 1: Ullmann Condensation for 1-(4-Fluorophenoxy)-3-nitrobenzene

This protocol prioritizes yield and reliability by using a common ligand additive and ensuring anhydrous conditions.

  • Setup: To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorophenol (5.60 g, 50 mmol), 1-bromo-3-nitrobenzene (10.1 g, 50 mmol), anhydrous potassium carbonate (K₂CO₃, 10.4 g, 75 mmol), and copper(I) iodide (CuI, 0.48 g, 2.5 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen three times.

  • Solvent Addition: Add 100 mL of anhydrous, degassed N,N-Dimethylformamide (DMF) via cannula or syringe.

  • Reaction: Heat the reaction mixture to 140-150 °C in an oil bath and stir vigorously for 12-24 hours. Monitor the disappearance of the starting materials by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate).

  • Workup: Cool the mixture to room temperature. Pour the mixture into 500 mL of water and extract with ethyl acetate (3 x 150 mL). Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or recrystallized from ethanol to yield the pure nitro-intermediate.

Protocol 2: Reduction to this compound using SnCl₂[16]

This is a robust method for the nitro-to-amine reduction.

  • Setup: In a 500 mL round-bottom flask, dissolve the 1-(4-fluorophenoxy)-3-nitrobenzene (e.g., 11.7 g, 50 mmol) obtained from the previous step in 150 mL of ethanol or tetrahydrofuran (THF).

  • Reagent Addition: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 56.4 g, 250 mmol) in 150 mL of concentrated hydrochloric acid (HCl). Add this acidic tin solution to the nitro compound solution while stirring. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours until TLC analysis shows complete consumption of the starting material.

  • Workup (Critical Step): Cool the reaction mixture in an ice bath. Very slowly and carefully, add a 40% aqueous sodium hydroxide (NaOH) solution until the mixture is strongly basic (pH > 10). A thick white precipitate of tin salts will form.

  • Extraction: Add 200 mL of ethyl acetate and stir vigorously for 30 minutes. Filter the entire mixture through a pad of Celite to remove the inorganic salts, washing the filter cake thoroughly with more ethyl acetate.

  • Isolation: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield the target aniline. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis - OAText. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC. [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - ARKIVOC. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis - Ramprasad Group. [Link]

  • Ullmann reaction - Wikipedia. [Link]

  • What could be reason for getting a very low yield in organic chemistry? - Quora. [Link]

  • Ullmann Condensation - SynArchive. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • Williamson ether synthesis - Khan Academy. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination - Organic Chemistry Data. [Link]

  • Purification of Aniline - LookChem. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen. [Link]

  • Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses. [Link]

Sources

Technical Support Center: Purification of Crude 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(4-Fluorophenoxy)aniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and detailed protocols for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark brown or reddish oil/solid. What causes this discoloration and how can I fix it?

A1: This is the most common issue encountered with anilines and their derivatives. The discoloration is almost always due to the formation of highly colored oxidation and polymerization products.[1][2] Anilines are notoriously sensitive to air and light.

Causality: The electron-rich amino group makes the aromatic ring susceptible to oxidation, which can initiate polymerization, leading to a complex mixture of high-molecular-weight, colored "gunk."

Immediate Solutions:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb many colored impurities.[2][3]

  • Acid-Base Extraction: This technique is excellent for separating the basic aniline from non-basic, often colored, polymeric impurities.[4][5]

  • Vacuum Distillation: For low-melting solids or oils, vacuum distillation is highly effective at separating the volatile monomer from non-volatile polymeric materials.[1]

Preventative Measures:

  • Inert Atmosphere: Conduct reactions and store the purified product under an inert atmosphere like nitrogen or argon.[2]

  • Light Protection: Store the compound in amber vials or containers wrapped in aluminum foil.[2]

  • Low Temperature: Store the purified product at low temperatures (e.g., 4°C) to slow the rate of degradation.[2]

Q2: I'm not sure which purification method to choose. How do I decide?

A2: The optimal purification strategy depends on the nature and quantity of the impurities. A multi-step approach is often most effective. The following decision-making workflow can guide your choice.

G cluster_0 Initial Assessment cluster_1 Purification Pathways cluster_2 Special Case start Crude Product State is_solid is_solid start->is_solid Solid / Crystalline? is_oil is_oil start->is_oil Dark Oil / Tarry? tlc Run TLC Analysis is_solid->tlc Yes acid_base Perform Acid-Base Extraction is_oil->acid_base Yes distillation Vacuum Distillation is_oil->distillation Non-volatile Impurities Suspected? single_spot single_spot tlc->single_spot Relatively Clean, One Major Spot? multi_spot multi_spot tlc->multi_spot Multiple Spots / Streaking? column Column Chromatography acid_base->column Residual Impurities? recrystallize Recrystallization single_spot->recrystallize Yes multi_spot->column Yes final_product Pure Product recrystallize->final_product column->recrystallize Collect Pure Fractions distillation->final_product Collect Pure Distillate G start Crude Product in Organic Solvent (e.g., DCM) step1 Add 1 M HCl (aq) & Shake start->step1 step2 Separate Layers step1->step2 org_layer Organic Layer: Neutral Impurities (Discard) step2->org_layer aq_layer Aqueous Layer: Anilinium Salt (R-NH3+ Cl-) step2->aq_layer step3 Add 6 M NaOH (aq) to pH > 12 aq_layer->step3 step4 Extract with DCM (3x) step3->step4 step5 Separate Layers step4->step5 aq_waste Aqueous Layer: Salts (Discard) step5->aq_waste org_final Organic Layer: Pure Aniline step5->org_final step6 Dry (Na2SO4), Filter, Evaporate org_final->step6 end_product Purified Product step6->end_product

Sources

Technical Support Center: Synthesis of 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Fluorophenoxy)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges and side reactions encountered during its synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield and purity, and confidently interpret your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound typically involves the formation of a diaryl ether bond and, in many cases, the reduction of a nitro group. The most common strategies are:

  • Ullmann Condensation followed by Nitro Reduction: This classic route involves the copper-catalyzed coupling of a 3-halonitrobenzene with 4-fluorophenol, or conversely, 3-nitrophenol with a 4-fluorohalobenzene. The resulting nitro-intermediate is then reduced to the target aniline.

  • Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction: This pathway utilizes an activated aryl fluoride, such as 1-fluoro-4-nitrobenzene, which reacts with 3-aminophenol. The nitro group is subsequently reduced.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction can be employed to directly couple 3-aminophenol with a 4-fluorophenyl halide or triflate. This method offers high selectivity for N-arylation under the right conditions.

Q2: I am using 3-aminophenol as a starting material. Will the reaction occur on the amine (N-arylation) or the hydroxyl group (O-arylation)?

A2: This is a critical question of chemoselectivity. The outcome depends heavily on the chosen catalytic system:

  • Copper-catalyzed (Ullmann-type) reactions generally favor O-arylation (ether formation) at the phenolic hydroxyl group of 3- and 4-aminophenols.[1][2][3]

  • Palladium-catalyzed (Buchwald-Hartwig) reactions typically show a strong preference for N-arylation (amine formation) when using appropriate phosphine ligands.[1][2]

This orthogonality allows for the selective synthesis of either the diaryl ether or the diarylamine isomer by choosing the appropriate metal catalyst.

Q3: My catalytic hydrogenation of the nitro-intermediate is leading to defluorination. How can I prevent this?

A3: Hydrodefluorination is a known side reaction during the catalytic hydrogenation of fluorinated nitroaromatics.[4][5] To minimize this:

  • Catalyst Choice: Rhodium-based catalysts are known to be effective for hydrodefluorination, so they should be avoided if defluorination is a concern.[6][7] Palladium on carbon (Pd/C) is a common choice, but catalyst batch and reaction conditions can influence the extent of defluorination.

  • Reaction Conditions: Milder conditions are preferable. Try lowering the hydrogen pressure and reaction temperature.

  • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider chemical reduction methods such as using tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic media.[4][5] These methods are generally less prone to causing dehalogenation.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific problems you might encounter during the synthesis of this compound.

Problem 1: Low yield and a complex mixture of products in my Ullmann diaryl ether synthesis.
  • Observation: TLC or LC-MS analysis shows multiple spots/peaks, including starting materials and several unidentified products. The yield of the desired this compound is low.

  • Root Cause Analysis and Solutions:

Potential CauseSuggested Solution(s)
Competing N-Arylation While Ullmann conditions favor O-arylation with 3-aminophenol, some N-arylation can occur. Ensure you are using a well-established copper-catalyzed system for selective O-arylation. Consider using a ligand like picolinic acid or trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) to enhance O-selectivity.[1][2][3]
Homocoupling The aryl halide can couple with itself to form a biaryl byproduct (e.g., 4,4'-difluorobiphenyl).[8][9][10] This is more common at high temperatures. Try lowering the reaction temperature and using a ligand to promote the desired cross-coupling.
Reductive Dehalogenation The aryl halide is reduced to the corresponding arene (e.g., fluorobenzene).[11] This can be caused by a suboptimal ligand or reaction conditions. Screen different ligands, such as N,N-dimethylglycine, which has been shown to be effective in suppressing this side reaction.[11]
Reaction with Solvent High-boiling polar aprotic solvents like DMF can sometimes participate in side reactions at elevated temperatures.[8][10] If you suspect this, consider using a non-polar solvent like toluene or xylene.
Problem 2: My Buchwald-Hartwig reaction is giving me the O-arylated product instead of the desired N-arylated product.
  • Observation: The major product isolated is the diaryl ether isomer, not the desired diarylamine.

  • Root Cause Analysis and Solutions:

Potential CauseSuggested Solution(s)
Incorrect Catalyst/Ligand System The choice of ligand is crucial for directing the selectivity of the Buchwald-Hartwig reaction. Some palladium systems can catalyze C-O bond formation. For selective N-arylation of aminophenols, highly effective catalyst systems include those based on biarylmonophosphine ligands like BrettPhos.[1][2]
Reaction Conditions While less common for palladium, certain conditions might favor the competing O-arylation. Ensure you are using a reliable protocol for N-arylation, paying close attention to the base, solvent, and temperature.
Problem 3: Difficulty in purifying the final product.
  • Observation: Column chromatography does not give clean separation of the product from a persistent impurity.

  • Root Cause Analysis and Solutions:

Potential CauseSuggested Solution(s)
Isomeric Impurities The most common and difficult-to-separate impurities are the N-arylated and O-arylated isomers of the product, as they often have very similar polarities. If you have a mixture, it is best to revisit the synthesis to improve the chemoselectivity. For analysis, reversed-phase HPLC can often resolve these isomers.[12]
Unreacted Starting Materials 3-Aminophenol and 4-fluorophenol can be challenging to remove. Consider an acidic wash to remove unreacted 3-aminophenol as its salt, followed by a basic wash to remove unreacted 4-fluorophenol as its phenoxide.
Homocoupled Byproducts Biaryl impurities are generally non-polar. They can often be separated from the more polar aniline product by column chromatography using a gradient elution, starting with a non-polar eluent.

Visualizing Reaction Pathways

To better understand the synthetic choices and potential pitfalls, the following diagrams illustrate the key reaction pathways.

Main Synthetic Routes and Potential Side Reactions

aminophenol 3-Aminophenol n_arylated N-(4-Fluorophenyl)-3-aminophenol (Isomeric Impurity) aminophenol->n_arylated Pd catalyst + 4-Fluoroiodobenzene fluorohalobenzene 4-Fluoroiodobenzene homocoupling 4,4'-Difluorobiphenyl (Homocoupling Side Product) fluorohalobenzene->homocoupling Ullmann conditions nitrophenol 3-Nitrophenol nitrointermediate 3-(4-Fluorophenoxy)nitrobenzene nitrophenol->nitrointermediate Cu catalyst + 4-Fluoroiodobenzene product This compound (Desired Product) nitrointermediate->product e.g., H2, Pd/C or SnCl2 defluorination 3-Phenoxyaniline (Defluorination Side Product) nitrointermediate->defluorination Harsh H2 conditions

Caption: Synthetic pathways to this compound and common side products.

Troubleshooting Decision Tree for Low Yield

start Low Yield of This compound check_sm Starting Materials Consumed? start->check_sm check_isomers Isomeric Impurity Present? check_sm->check_isomers Yes optimize_conditions Optimize reaction conditions: - Increase temperature/time - Check catalyst activity check_sm->optimize_conditions No check_side_products Other Major Side Products? check_isomers->check_side_products No change_catalyst Switch Catalyst System: - Ullmann (Cu) for O-arylation - Buchwald (Pd) for N-arylation check_isomers->change_catalyst Yes mitigate_homocoupling Mitigate Homocoupling: - Lower temperature - Use a ligand check_side_products->mitigate_homocoupling Homocoupling Product Observed prevent_dehalogenation Prevent Dehalogenation: - Milder reduction conditions - Change reducing agent (e.g., SnCl2) check_side_products->prevent_dehalogenation Dehalogenated Product Observed

Caption: Decision tree for troubleshooting low yields in the synthesis.

Experimental Protocols

The following are representative protocols for the key reaction steps. These should be adapted and optimized for your specific substrates and laboratory conditions.

Protocol 1: Ullmann Condensation for Diaryl Ether Formation

This protocol is adapted for the selective O-arylation of 3-nitrophenol.

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-nitrophenol (1.0 eq.), copper(I) iodide (CuI, 0.1 eq.), picolinic acid (0.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe. Then, add 4-fluoroiodobenzene (1.1 eq.) via syringe.

  • Reaction: Heat the mixture to 120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove insoluble salts. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nitro-intermediate can be purified by column chromatography on silica gel.

Protocol 2: Nitro Group Reduction using Tin(II) Chloride

This protocol is suitable for the reduction of the nitro-intermediate to the final aniline product.

  • Reaction Setup: In a round-bottom flask, dissolve the 3-(4-fluorophenoxy)nitrobenzene intermediate (1.0 eq.) in ethanol.

  • Addition of Reducing Agent: To this solution, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) in concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and stir. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

References

  • Benchchem. (2025). Technical Support Center: Ullmann Diaryl Ether Synthesis.
  • ChemicalBook. (n.d.). 4-Amino-3-fluorophenol synthesis.
  • Maiti, D., & Buchwald, S. L. (2009).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • MDPI. (2022).
  • ResearchGate. (n.d.).
  • Reddit. (2023). Troubleshooting Ullmann Coupling.
  • National Institutes of Health. (n.d.).
  • Wikipedia. (n.d.).
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  • Google Patents. (n.d.).
  • Analyst (RSC Publishing). (n.d.).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • PubMed. (2014). Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine.
  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • National Institutes of Health. (n.d.).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds.
  • Organic Letters. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.
  • The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. (n.d.).
  • Books. (2024).
  • Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • National Institutes of Health. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
  • ResearchGate. (n.d.).
  • PubMed. (2023).
  • National Institutes of Health. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
  • Benchchem. (2025). Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene.
  • ResearchGate. (2015).
  • PubMed. (2020).
  • Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • Benchchem. (n.d.).
  • ResearchGate. (2025). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions.
  • ACS Publications. (n.d.). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions.
  • National Institutes of Health. (2024).
  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
  • Benchchem. (n.d.). Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • National Institutes of Health. (2024).
  • WIPO Patentscope. (n.d.). WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbam
  • Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 C
  • Benchchem. (2025). Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline.
  • Organic Syntheses Procedure. (n.d.). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline.
  • Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • Organic Syntheses Procedure. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
  • WIPO Patentscope. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-(4-Fluorophenoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Fluorophenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the successful synthesis of this important chemical intermediate.

Introduction

The synthesis of this compound, a key building block in the development of various pharmaceuticals, typically involves the formation of a diaryl ether bond. The two most prevalent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. Both C-N and C-O bond formation strategies can be envisioned. The choice between these methods and the optimization of their respective conditions are critical for achieving high yields and purity. This guide will delve into the nuances of these reactions and provide practical solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am attempting to synthesize this compound, but I am observing very low to no formation of the desired product. What are the likely causes and how can I improve my yield?

A: Low or no product yield is a common frustration in cross-coupling reactions. The root cause often lies in one or more of the following areas: catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.

Potential Causes and Solutions:

  • Catalyst System (Palladium or Copper):

    • Cause: The palladium or copper catalyst is the heart of the reaction, and its activity is paramount. Catalyst deactivation can occur due to exposure to air (oxygen) or moisture.[1] For palladium-catalyzed reactions, the choice of ligand is also crucial for stabilizing the active catalytic species and facilitating the catalytic cycle.[2]

    • Solution:

      • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). This involves using oven-dried glassware and properly degassing your solvents.

      • Ligand Screening: If using a Buchwald-Hartwig approach, the ligand may not be optimal for your specific substrates. Screening a variety of phosphine ligands, from monodentate to bidentate, can significantly impact the yield.[2][3] For Ullmann couplings, while traditionally ligandless, modern methods often employ ligands like N,N-dimethylglycine to improve efficiency.[4]

      • Catalyst Source and Age: Use a fresh, high-purity catalyst. Older palladium or copper sources can have reduced activity. For Buchwald-Hartwig reactions, consider using a pre-catalyst which can lead to cleaner formation of the active catalytic species.[5]

  • Base Selection:

    • Cause: The base plays a critical role in deprotonating the amine or phenol, but an inappropriate choice can hinder the reaction or promote side reactions.[4] The solubility and strength of the base are key factors.

    • Solution:

      • Ullmann Condensation: For the formation of the diaryl ether via an Ullmann-type reaction (coupling 3-aminophenol with 1-fluoro-4-iodobenzene or 1-bromo-4-fluorobenzene), bases like potassium phosphate or cesium carbonate are often effective.[4] The presence of water can inactivate carbonate bases, so anhydrous conditions are crucial.[4]

      • Buchwald-Hartwig Amination: For the coupling of 4-fluorophenol with 3-bromoaniline or 3-iodoaniline, stronger bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.[6] However, these strong bases can be sensitive to certain functional groups.

  • Solvent Choice:

    • Cause: The solvent influences the solubility of reagents and the stability of the catalytic species.[1]

    • Solution:

      • Ullmann Condensation: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are traditionally used.[7] However, non-polar solvents such as toluene or xylene can also be effective, particularly in modern ligand-accelerated systems.[8]

      • Buchwald-Hartwig Amination: Toluene, dioxane, and THF are common choices.[5] The choice of solvent can affect the reaction rate and catalyst stability.

  • Temperature and Reaction Time:

    • Cause: Cross-coupling reactions are often temperature-sensitive. Insufficient temperature can lead to a sluggish or incomplete reaction, while excessively high temperatures can cause catalyst decomposition or promote side reactions.[1]

    • Solution:

      • Optimization: If you suspect temperature is an issue, perform a small-scale optimization study by running the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C). Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time. Ullmann reactions traditionally require higher temperatures than Buchwald-Hartwig aminations.[7]

Issue 2: Formation of Significant Side Products

Q: My reaction is producing the desired product, but I am also seeing significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?

A: The formation of side products is a common challenge that can significantly impact your isolated yield and purity. Identifying the nature of these impurities is the first step toward mitigating their formation.

Common Side Products and Mitigation Strategies:

  • Reductive Dehalogenation:

    • Description: This is a frequent side reaction where the aryl halide is reduced to the corresponding arene (e.g., formation of fluorobenzene from 1-bromo-4-fluorobenzene).

    • Cause: This can be caused by a suboptimal ligand that does not efficiently promote the desired cross-coupling pathway.[4] It can also be influenced by the choice of base and the presence of water.

    • Solution:

      • Ligand Optimization (Buchwald-Hartwig): Screen different ligands. For electron-rich aryl halides, more electron-rich and sterically hindered ligands may be necessary to favor reductive elimination over other pathways.

      • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. The presence of water can contribute to dehalogenation.[4]

  • Homocoupling of Starting Materials:

    • Description: Formation of symmetrical biaryl compounds from the starting aryl halides (e.g., 4,4'-difluorobiphenyl) or the coupling of two amine molecules.

    • Cause: This can occur, particularly in Ullmann reactions, if the reaction conditions favor the coupling of the organocopper intermediate with another molecule of the aryl halide.

    • Solution:

      • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine or phenol component can sometimes suppress the homocoupling of the aryl halide.

      • Ligand Effects: In some cases, the choice of ligand can influence the relative rates of cross-coupling versus homocoupling.

  • Reaction with the Solvent:

    • Description: In some cases, the catalyst can react with the solvent, especially at high temperatures.

    • Solution: Choose a more inert solvent if you suspect this is occurring.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this compound: Ullmann condensation or Buchwald-Hartwig amination?

A1: Both the Ullmann condensation and the Buchwald-Hartwig amination are viable routes. The choice often depends on the available starting materials, the scale of the reaction, and the specific functional groups present in more complex substrates.

  • Ullmann Condensation: This is a classical copper-catalyzed reaction.[7] It is often more cost-effective for large-scale synthesis due to the lower cost of copper catalysts compared to palladium. However, traditional Ullmann conditions can be harsh, requiring high temperatures.[7] Modern modifications with ligands have made the conditions milder.[9]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is known for its broad substrate scope and generally milder reaction conditions.[2][10] It is often the method of choice in medicinal chemistry and for the synthesis of complex molecules due to its high functional group tolerance.[2]

Q2: How do I choose the right starting materials? For example, is it better to use an aryl bromide or an aryl iodide?

A2: The reactivity of the aryl halide follows the general trend: I > Br > Cl > F.[7]

  • Aryl Iodides: Are the most reactive and often give the best results, but they are also the most expensive.

  • Aryl Bromides: Offer a good balance of reactivity and cost and are frequently used.

  • Aryl Chlorides: Are the least expensive but are also the least reactive, often requiring more specialized and active catalyst systems to achieve good yields.[5]

For the synthesis of this compound, using 3-bromoaniline and 4-fluorophenol (Buchwald-Hartwig) or 3-aminophenol and 1-bromo-4-fluorobenzene (Ullmann) are common starting points.

Q3: What are the best analytical techniques to monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques.

  • TLC: Provides a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • LC-MS: Offers more detailed information, allowing you to confirm the mass of your desired product and identify potential side products.

Q4: What are the key safety precautions I should take when running these reactions?

A4: Both Ullmann and Buchwald-Hartwig reactions involve potentially hazardous materials and conditions.

  • Inert Atmosphere: As mentioned, these reactions are often air and moisture-sensitive. Proper handling of pyrophoric reagents (if used) and the use of an inert atmosphere are crucial for both safety and reaction success.

  • Solvents: Many of the solvents used (e.g., DMF, dioxane, toluene) have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle them with care in a glovebox or under an inert atmosphere.

  • Heavy Metals: Palladium and copper compounds can be toxic. Avoid inhalation of dust and skin contact. Dispose of heavy metal waste according to your institution's guidelines.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization

ParameterUllmann CondensationBuchwald-Hartwig Amination
Aryl Halide 1-Bromo-4-fluorobenzene3-Bromoaniline
Nucleophile 3-Aminophenol4-Fluorophenol
Catalyst CuI (5-10 mol%)Pd(OAc)₂ (1-2 mol%)
Ligand N,N-Dimethylglycine (10-20 mol%)XPhos or SPhos (2-4 mol%)
Base K₃PO₄ or Cs₂CO₃ (2 eq.)NaOtBu or K₃PO₄ (1.5-2 eq.)
Solvent Toluene or DioxaneToluene or Dioxane
Temperature 100-120 °C80-110 °C

Experimental Protocols

Protocol 1: General Procedure for Ullmann Condensation
  • To an oven-dried Schlenk flask, add CuI (0.05 eq.), N,N-dimethylglycine (0.10 eq.), and K₃PO₄ (2.0 eq.).

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add 3-aminophenol (1.0 eq.) and 1-bromo-4-fluorobenzene (1.2 eq.).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq.), XPhos (0.04 eq.), and NaOtBu (1.5 eq.).

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add 3-bromoaniline (1.0 eq.) and 4-fluorophenol (1.2 eq.).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Mechanism cluster_Ullmann Ullmann Condensation cluster_Buchwald Buchwald-Hartwig Amination U_Start Ar-X + Nu-H U_Int1 [Ar-Cu-Nu] U_Start->U_Int1 Base, Heat U_CuI Cu(I) U_CuI->U_Int1 U_Prod Ar-Nu U_Int1->U_Prod Reductive Elimination B_Pd0 Pd(0)L_n B_OxAdd [Ar-Pd(II)-X]L_n B_Pd0->B_OxAdd Oxidative Addition B_ArX Ar-X B_ArX->B_OxAdd B_AmineComplex [Ar-Pd(II)-Nu]L_n B_OxAdd->B_AmineComplex Base B_NuH Nu-H B_NuH->B_AmineComplex B_Prod Ar-Nu B_AmineComplex->B_Prod Reductive Elimination B_Prod->B_Pd0

Caption: Simplified catalytic cycles for Ullmann and Buchwald-Hartwig cross-coupling reactions.

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the catalyst system optimal? Start->Check_Catalyst Check_Conditions Are the reaction conditions appropriate? Start->Check_Conditions Check_Reagents Are the reagents pure and dry? Start->Check_Reagents Optimize_Ligand Screen different ligands Check_Catalyst->Optimize_Ligand No Inert_Atmosphere Ensure inert atmosphere and dry solvents Check_Catalyst->Inert_Atmosphere No Optimize_Temp Optimize temperature and time Check_Conditions->Optimize_Temp No Optimize_Base Screen different bases Check_Conditions->Optimize_Base No Purify_Reagents Purify/dry starting materials Check_Reagents->Purify_Reagents No Success Improved Yield Optimize_Ligand->Success Inert_Atmosphere->Success Optimize_Temp->Success Optimize_Base->Success Purify_Reagents->Success

Sources

Technical Support Center: Crystallization of 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals working on the crystallization of 3-(4-Fluorophenoxy)aniline. The content is structured in a question-and-answer format to directly address common challenges, explaining the scientific principles behind each recommendation to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs) & Pre-Crystallization Checklist

Before attempting crystallization, a systematic approach can prevent many common issues. This section addresses preliminary questions and essential preparatory steps.

Q: What are the key molecular features of this compound that influence its crystallization behavior?

A: Understanding the molecule's structure is fundamental to developing a successful crystallization strategy. Key features include:

  • Aniline Moiety (-NH₂): The primary amine group is a hydrogen bond donor, which can form strong intermolecular interactions that are crucial for building a stable crystal lattice.[1][2]

  • Aromatic Rings: The two phenyl rings can participate in π-π stacking, another important non-covalent interaction that directs crystal packing.[3]

  • Ether Linkage (-O-): This group introduces a degree of conformational flexibility and acts as a hydrogen bond acceptor.

  • Fluorine Substituent (-F): The fluorine atom is highly electronegative and can participate in weaker hydrogen bonds and other dipole-dipole interactions, influencing both solubility and crystal packing.

These features suggest that the molecule has moderate polarity and will be soluble in a range of organic solvents but is unlikely to be soluble in water.[2][4]

Q: How do I select an appropriate starting solvent for crystallization?

A: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[5] A systematic screening process is the most effective approach.

Experimental Protocol: Solvent Screening

  • Preparation: Place approximately 10-20 mg of your crude this compound into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent from the list below (start with ~0.5 mL). Test a range of polarities.

  • Room Temperature Test: Agitate the tubes at room temperature. A good candidate solvent will not fully dissolve the compound.

  • Heating Test: Gently heat the tubes that showed poor room-temperature solubility. The solvent is promising if the compound dissolves completely upon heating.

  • Cooling Test: Allow the successfully dissolved solutions to cool slowly to room temperature, then in an ice bath. The formation of solid crystals upon cooling indicates a suitable solvent.

Solvent ClassExamplesPolarityRationale
Alcohols Ethanol, Isopropanol, MethanolPolar ProticCan engage in hydrogen bonding with the aniline group. Often effective, but high solubility may require mixed-solvent systems.[5]
Esters Ethyl AcetatePolar AproticGood balance of polarity for dissolving moderately polar compounds.
Ketones Acetone, Methyl Ethyl KetonePolar AproticStrong solvents, may show high solubility even when cold, making them better as the "good" solvent in an anti-solvent pair.
Aromatic Toluene, XyleneNonpolarSolubilizes the aromatic rings. Often used in combination with a nonpolar anti-solvent like heptane or hexane.
Ethers Tetrahydrofuran (THF)Polar AproticGood dissolving power but can be difficult to remove due to high boiling points and peroxide formation risk. Use with caution.
Halogenated Dichloromethane (DCM)Polar AproticOften dissolves a wide range of compounds but is highly volatile, which can lead to rapid, poor-quality crystal formation if not controlled.
Hydrocarbons Heptane, HexaneNonpolarUnlikely to dissolve the compound on their own but are excellent as "anti-solvents" to induce crystallization from a more polar solvent solution.[3]
Troubleshooting Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments.

Q1: My compound has formed an oil instead of solid crystals. What is "oiling out" and how can I prevent it?

A: "Oiling out" is a liquid-liquid phase separation where the solute separates from the solution as a super-saturated liquid (an oil) rather than a solid crystalline phase.[6][7] This often occurs when the solution is cooled too quickly or is too concentrated, or when the melting point of the compound (especially if impure) is lower than the temperature of the solution.[8] Oiled-out products are often amorphous and trap impurities effectively, defeating the purpose of crystallization.[6][8]

Causality & Solutions:

  • Cause: Supersaturation is too high.

    • Solution 1: Reduce Concentration. Re-heat the oiled solution and add more hot solvent until the oil dissolves completely. Then, allow it to cool much more slowly.[8] This reduces the supersaturation level, giving molecules more time to orient correctly into a crystal lattice.[6]

  • Cause: The cooling rate is too fast.

    • Solution 2: Slow Down the Cooling Process. After dissolving the compound in hot solvent, insulate the flask (e.g., by placing it in a warm water bath that cools slowly, or wrapping it in glass wool) to ensure a very gradual temperature drop. This favors slower, more controlled crystal growth over oiling.[9]

  • Cause: The chosen solvent is not ideal.

    • Solution 3: Change the Solvent System. Use a solvent in which this compound is less soluble at higher temperatures. Alternatively, switch to an anti-solvent crystallization method where a poor solvent is slowly added to a solution of the compound in a good solvent at a constant temperature.[10]

Q2: No crystals are forming, even after the solution has cooled completely. What should I do?

A: A lack of crystal formation indicates that the solution has not reached a sufficient level of supersaturation for nucleation (the initial formation of crystal nuclei) to occur.[11] This can happen if too much solvent was used or if the compound has a high kinetic barrier to nucleation.

Causality & Solutions:

  • Cause: Insufficient Supersaturation (too much solvent).

    • Solution 1: Induce Supersaturation. Gently heat the solution to evaporate a portion of the solvent.[8] Once a smaller volume is reached, allow it to cool again. Be careful not to evaporate too much solvent too quickly, as this can lead to the problems described in Q1 and Q3.

    • Solution 2: Add an Anti-Solvent. If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes faintly cloudy (turbid).[3] This indicates the onset of precipitation. Add a few drops of the good solvent to redissolve the precipitate and then let the solution stand undisturbed.

  • Cause: High Nucleation Energy Barrier.

    • Solution 3: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for nucleation to begin.[8][11]

    • Solution 4: Seeding. If you have a pure crystal of this compound from a previous batch, add a single, tiny crystal to the cold, clear solution.[9][11] This "seed" acts as a template for further crystal growth, bypassing the initial nucleation barrier.

Q3: The crystallization was successful, but the product is a fine powder or tiny needles. How can I grow larger crystals?

A: The formation of very small crystals indicates that the rate of nucleation was much higher than the rate of crystal growth.[9] This is typically caused by rapid cooling or a very high level of supersaturation, leading to the simultaneous formation of a massive number of nuclei that do not have the opportunity to grow large.[3][8]

Causality & Solutions:

  • Cause: High Supersaturation / Rapid Cooling.

    • Solution 1: Reduce the Rate of Supersaturation. The key is to slow everything down. Use slightly more hot solvent than the absolute minimum required for dissolution.[8] Then, ensure the cooling process is as slow as possible (see Q1, Solution 2). A slower approach reduces the number of initial nuclei, allowing each one to grow larger.[9]

  • Cause: Solvent Environment.

    • Solution 2: Try a Different Crystallization Method. Methods that achieve supersaturation more slowly are ideal for growing large, high-quality crystals.

      • Slow Evaporation: Dissolve the compound in a volatile solvent (like ethyl acetate or DCM) and leave the container loosely covered (e.g., with perforated parafilm). As the solvent slowly evaporates over hours or days, the concentration increases gradually, promoting slow crystal growth.

      • Vapor Diffusion: Place your compound, dissolved in a small amount of a "good" solvent, in a small open vial. Place this vial inside a larger, sealed jar containing a volatile "poor" solvent (anti-solvent). The vapor from the anti-solvent will slowly diffuse into the solution, inducing crystallization.

Troubleshooting Workflow Diagram

G start Crystallization Attempt: Dissolve in Hot Solvent & Cool outcome Observe Outcome start->outcome oil Problem: Oiling Out outcome->oil Liquid droplets form no_xtal Problem: No Crystals Form outcome->no_xtal Solution remains clear poor_xtal Problem: Poor Quality Crystals (Fine Powder/Needles) outcome->poor_xtal Solid 'crashes out' success Success: Well-formed Crystals outcome->success Slow solid formation sol1 Solutions: 1. Re-heat, add more solvent 2. Cool much slower 3. Change solvent system oil->sol1 sol2 Solutions: 1. Evaporate some solvent 2. Add anti-solvent 3. Scratch flask 4. Add seed crystal no_xtal->sol2 sol3 Solutions: 1. Use more solvent & cool slower 2. Try slow evaporation 3. Try vapor diffusion poor_xtal->sol3 isolate Isolate & Dry Product success->isolate

Caption: A flowchart for troubleshooting common crystallization outcomes.

References
  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA (University of Alberta). [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. [Link]

  • How Do Impurities Affect Crystal Structures?. YouTube. [Link]

  • The influence of impurities and solvents on crystallization. ResearchGate. [Link]

  • How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. Filter Dryer. [Link]

  • The Influence of Impurities and Additives on Crystallization. Cambridge University Press & Assessment. [Link]

  • Video: Recrystallization - Procedure. JoVE. [Link]

  • Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]

  • Recrystallization: Figure 1. Structure of Aniline. Scribd. [Link]

  • What should I do if crystallisation does not occur?. Quora. [Link]

  • A brief review on aniline and its derivatives. ResearchGate. [Link]

  • 4-[3-(4-aminophenoxy)phenoxy]aniline | Solubility of Things. Solubility of Things. [Link]

  • Solubility in organic solvents and water. Reddit. [Link]

Sources

Stability issues of 3-(4-Fluorophenoxy)aniline under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3-(4-Fluorophenoxy)aniline

From the desk of the Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for our valued partners in research, discovery, and development. We understand that navigating the chemical stability of complex intermediates is crucial for the success of your projects. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios regarding the stability of this compound, particularly under acidic conditions. Our goal is to empower you with the knowledge to anticipate challenges, interpret unexpected results, and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The answers provide not only a solution but also the underlying chemical principles to help you make informed decisions in your future work.

Q1: My solution of this compound is developing a yellow or brown color during an acidic workup or upon storage. What is causing this discoloration, and how can I prevent it?

A1: This is a classic observation for anilines and their derivatives. The discoloration is almost certainly due to oxidation.[1]

  • Causality: The aniline moiety is susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][2] This process can be accelerated by light and the presence of acid. The oxidation can lead to the formation of highly colored polymeric impurities. Even though the diaryl ether bond is robust, the aniline functional group is reactive. In strongly acidic media, the aniline is protonated to form the anilinium ion.[2][3] While this deactivates the ring toward electrophilic substitution, it doesn't prevent oxidation.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Whenever possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon), especially during prolonged steps or storage.

    • Degas Solvents: Use solvents that have been degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.

    • Light Protection: Store the solid compound and any solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can catalyze oxidation.[4]

    • Temperature Control: Perform acidic steps at the lowest practical temperature and for the shortest duration necessary. Store stock solutions at low temperatures (2-8°C or frozen).

    • Purity Check: Ensure the starting material is of high purity, as trace metal impurities can catalyze oxidation reactions.

Q2: I'm observing a new, more polar peak in my HPLC chromatogram after treating this compound with strong acid at elevated temperatures. Could this be a degradation product from ether cleavage?

A2: While possible under harsh conditions, cleavage of the diaryl ether bond is difficult. The appearance of a new peak warrants a systematic investigation.

  • Causality: Diaryl ethers are notably resistant to acidic cleavage because the carbon-oxygen bonds involve sp²-hybridized carbons, which are not susceptible to the typical SN1 or SN2 mechanisms that cleave alkyl ethers.[5] However, very forcing conditions (e.g., strong, concentrated acids and high heat) or specific catalytic processes could potentially induce hydrolysis.[6][7] If cleavage were to occur, the expected products would be 3-aminophenol and 4-fluorophenol . These phenolic products would be significantly more polar than the parent compound and would thus have shorter retention times on a reverse-phase HPLC column.

  • Troubleshooting & Validation:

    • Co-injection: The most straightforward way to identify the peak is to synthesize or purchase authentic standards of the suspected degradation products (3-aminophenol and 4-fluorophenol) and perform a co-injection with your degraded sample. If the retention time of your new peak matches one of the standards, you have strong evidence for its identity.

    • LC-MS Analysis: For definitive structural confirmation, analyze the degraded sample by Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the compound in the new peak, which you can compare to the molecular weights of the suspected degradants.

    • Control Experiment: Run a control sample of your starting material under the same HPLC conditions to ensure the peak is not an artifact or a pre-existing impurity.

Q3: My synthetic reaction, which uses a strong acid catalyst, is giving low yields when this compound is the starting material. How can I determine if the compound is degrading under my reaction conditions?

A3: This is a critical question when reaction conditions are harsh. You must differentiate between poor reactivity and starting material instability. A forced degradation study is the definitive approach.[4][8]

  • Causality: The low yield could be due to the degradation of your starting material, the product, or simply slow reaction kinetics. The protonation of the aniline nitrogen in strong acid creates a strongly electron-withdrawing anilinium group, which can significantly alter the reactivity of the entire molecule.

  • Troubleshooting & Validation Workflow:

    • Baseline Analysis: First, run an HPLC or GC-MS analysis of your starting material to establish its purity and retention time.[9][10][11]

    • Simulated Reaction (Stress Test): Set up a "mock" reaction containing this compound and the acid catalyst in the reaction solvent, but without the other reagents. Run this at the same temperature and for the same duration as your actual experiment.

    • Time-Point Analysis: Take aliquots from this mock reaction at several time points (e.g., t=0, 1h, 4h, 24h). Quench the acid in the aliquots and analyze them by HPLC.

    • Quantify Degradation: Compare the peak area of the this compound at each time point to the t=0 sample. A significant decrease in the peak area, especially if accompanied by the appearance of new peaks, confirms that your starting material is degrading under the reaction conditions. This systematic approach is a core principle of forced degradation studies.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound under acidic conditions?

A1: The primary stability concern is not the diaryl ether bond, which is generally robust, but rather the aniline moiety . The amino group is susceptible to oxidation, which can lead to the formation of colored impurities and potential polymerization, especially in the presence of air (oxygen) and light.[1][2] In strongly acidic solutions, the aniline nitrogen is protonated to form an anilinium salt, which is the predominant species in solution.[3]

Q2: What are the predicted degradation products of this compound under forcing acidic conditions?

A2: The most likely degradation pathway under typical laboratory acidic conditions (e.g., 0.1-1M HCl or H₂SO₄) involves modification of the aniline ring. However, if extremely harsh conditions were to cleave the highly stable diaryl ether bond, the predicted products would be 3-aminophenol and 4-fluorophenol . The diagram below illustrates this hypothetical cleavage.

Q3: How do I perform a formal forced degradation study to rigorously assess the acidic stability of this compound?

A3: A forced degradation or "stress testing" study is a systematic way to identify potential degradation pathways and validate the specificity of your analytical methods.[12][13] A typical procedure involves intentionally exposing the compound to stress conditions to achieve a target degradation of 5-20%.[12] See Protocol 3.1 for a detailed methodology.

Q4: What are the recommended storage conditions for this compound and its solutions?

A4: To ensure long-term stability and prevent oxidative degradation:

  • Solid Compound: Store in a tightly sealed, light-resistant (amber) container under an inert atmosphere (argon or nitrogen is ideal) at low temperatures (2-8°C).

  • Solutions: Prepare solutions fresh using degassed solvents. If storage is necessary, store solutions in sealed, amber vials under an inert atmosphere at 2-8°C or frozen (-20°C). Always re-analyze stored solutions for purity before use.

Section 3: Experimental Protocols & Data

Protocol 3.1: Acidic Forced Degradation Study

This protocol describes a standard method for evaluating the stability of this compound in an acidic solution.

  • Preparation of Stock Solution: Accurately weigh and prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acidic Stress:

    • Transfer 1 mL of the stock solution into a clean vial.

    • Add 1 mL of 1.0 M Hydrochloric Acid (HCl).

    • Cap the vial tightly and place it in a heating block or water bath set to 60°C.

  • Time Points: At specified time intervals (e.g., 0, 2, 8, and 24 hours), remove the vial from the heat.

  • Quenching & Dilution:

    • Immediately cool the vial to room temperature.

    • Carefully neutralize the sample by adding 1 mL of 1.0 M Sodium Hydroxide (NaOH).

    • Dilute the neutralized sample to a final concentration of approximately 0.1 mg/mL with the HPLC mobile phase.

  • Analysis: Analyze the t=0 sample and the stressed samples by HPLC (see Protocol 3.2) to determine the percentage of degradation.

Protocol 3.2: General HPLC-UV Method for Stability Monitoring

This method is a starting point for monitoring the purity of this compound and detecting potential degradation products.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.[14]

  • Injection Volume: 10 µL.

Table 3.1: Example Data from a Forced Degradation Study
Stress ConditionTemperatureTime (hours)% Degradation (Hypothetical)Observations
0.1 M HCl60°C8~ 2%Slight yellowing of solution
1.0 M HCl60°C8~ 12%Noticeable yellow/brown color
1.0 M HCl80°C8~ 25%Significant browning, new polar peak observed on HPLC

Section 4: Mechanistic Insights & Workflows

Visual aids are essential for understanding chemical structures and experimental processes.

G cluster_legend Chemical Structure aniline Aniline Moiety ether Diaryl Ether Linkage fluoro Fluorophenyl Moiety

Diagram 4.1: Key functional moieties of this compound.

G start Parent Compound This compound protonation Protonation of Ether Oxygen (Requires Strong Acid, High Energy) start->protonation + H⁺ intermediate Protonated Ether Intermediate protonation->intermediate cleavage Nucleophilic Attack by H₂O (Rate Limiting & Unfavorable) intermediate->cleavage prod1 Product 1: 3-Aminophenol cleavage->prod1 prod2 Product 2: 4-Fluorophenol cleavage->prod2

Diagram 4.2: Postulated (but difficult) pathway for ether hydrolysis.

G obs Observation: Unexpected result (e.g., new peak, low yield, color change) hyp Hypothesis: Is the starting material degrading under acidic conditions? obs->hyp exp Experiment: Conduct a controlled forced degradation study (see Protocol 3.1) hyp->exp ana Analysis: Monitor by HPLC-UV and/or LC-MS at multiple time points exp->ana dec Decision: Is degradation >5% observed? ana->dec conc1 Conclusion: Degradation is significant. Optimize reaction conditions (lower temp/acid concentration). dec->conc1 Yes conc2 Conclusion: Starting material is stable. Investigate other causes (e.g., product instability, poor reactivity). dec->conc2 No

Diagram 4.3: Workflow for investigating suspected stability issues.

References

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Bouaouda, N., et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 8(29), 5949-5956. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(4-fluorophenoxy)aniline. National Center for Biotechnology Information. [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Sharma, M. C. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-253. [Link]

  • Sun, Y., & Zhang, K. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1999. [Link]

  • NCERT. (n.d.). Amines. In Chemistry Part II (pp. 383-407). [Link]

  • Becht, A., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 11(1), 21087. [Link]

  • Ghaedi, M., et al. (2018). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction. Journal of the Iranian Chemical Society, 15(1), 197-206. [Link]

  • Filo. (2023). Even in dilute acidic solution, aniline, which exists mainly as the anilinium ion... Filo - Instant Tutoring. [Link]

  • Riggin, P. M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [Link]

  • Chemsrc. (n.d.). 3-Fluoro-4-(4-fluorophenoxy)aniline. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Elder, T. J., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1444-1452. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Wang, D., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au, 1(7), 999-1006. [Link]

  • Organic Chemistry Tutor. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. [Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • Ali, S. M., et al. (2018). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. [Link]

  • Páez, M., et al. (2003). The influence of aniline and its derivatives on the corrosion behaviour of copper in acid solution. ResearchGate. [Link]

  • Páez, M., et al. (2006). The influence of aniline and its derivatives on the corrosion behaviour of copper in acid solution: A theoretical approach. ResearchGate. [Link]

  • Wang, D., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au, 1(7), 999-1006. [Link]

  • HBM4EU. (n.d.). Prioritised substance group: Anilines. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • S. Singh, et al. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(5), 597-606. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility of 3-(4-Fluorophenoxy)aniline in reaction mixtures. Our goal is to equip you with the scientific rationale and practical methodologies to optimize your experimental outcomes.

Understanding the Challenge: The Molecular Basis of Poor Solubility

This compound is a valuable building block in medicinal chemistry and materials science. However, its molecular structure, characterized by two aromatic rings, contributes to a rigid, planar conformation and significant hydrophobicity.[1][2] The presence of the amine (-NH₂) and ether (-O-) functionalities offers some polarity and potential for hydrogen bonding, but the large non-polar surface area often dominates, leading to poor solubility in many common organic solvents and especially in aqueous media.[2] This can result in heterogeneous reaction mixtures, leading to slow reaction rates, incomplete conversions, and difficulties in purification.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my reaction solvent?

A1: The primary reason is a mismatch between the polarity of the solute (this compound) and the solvent. "Like dissolves like" is a fundamental principle in chemistry.[3][4] The large, non-polar aromatic structure of your compound makes it poorly soluble in highly polar solvents like water or low-polarity aliphatic solvents. Even in moderately polar solvents, its solubility might be limited, especially at ambient temperatures.

Q2: My reaction mixture is a slurry, even after heating. Is the reaction still proceeding?

A2: While a homogeneous solution is ideal, reactions can still proceed in a slurry. The reaction rate will be dependent on the concentration of the dissolved substrate. Even a small amount of dissolved this compound will react, and as it is consumed, more will dissolve to maintain the equilibrium, driving the reaction forward.[5] However, this is often slow and may not go to completion. The key is to ensure efficient stirring to maximize the surface area of the solid and facilitate its dissolution.

Q3: Can I just add more solvent to dissolve my starting material?

A3: While increasing the solvent volume can lead to complete dissolution, it may not be the optimal solution. A highly diluted reaction can significantly decrease the reaction rate due to the reduced concentration of reactants. This can lead to longer reaction times and potentially favor side reactions. It's a trade-off that needs to be carefully considered based on the specific reaction kinetics.

Q4: I'm observing a dark discoloration in my reaction. Is this related to solubility issues?

A4: Darkening of the reaction mixture, especially with anilines, is often indicative of oxidation.[6] While not directly caused by poor solubility, heterogeneous mixtures with poor heat transfer can lead to localized overheating, which can accelerate decomposition and oxidation. Ensuring a well-stirred, homogeneous, or finely suspended mixture can help maintain better temperature control. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent air oxidation.[6][7]

Troubleshooting Guide: Strategies for Enhancing Solubility

When encountering poor solubility of this compound, a systematic approach to solvent selection and reaction condition optimization is crucial.

Solvent Selection and Co-solvent Systems

The choice of solvent is the most critical factor. If your initial solvent is not effective, consider the following strategies.

Rationale: A co-solvent system can modulate the overall polarity of the reaction medium to better match that of the solute.[8][9][10] A small amount of a "stronger" solvent in which the compound is more soluble can significantly enhance the overall solvating power of the bulk solvent.

Workflow for Solvent & Co-solvent Screening:

G cluster_0 Solvent Selection Workflow start Initial Reaction Setup: Poor Solubility Observed screen_solvents Screen a Range of Solvents (e.g., THF, Dioxane, DMF, DMSO, NMP) start->screen_solvents check_solubility Is Solubility Adequate? screen_solvents->check_solubility introduce_cosolvent Introduce a Co-solvent (e.g., Toluene in THF, or vice versa) check_solubility->introduce_cosolvent No proceed Proceed with Reaction check_solubility->proceed Yes check_cosolvent_solubility Is Solubility Improved? introduce_cosolvent->check_cosolvent_solubility optimize_ratio Optimize Co-solvent Ratio check_cosolvent_solubility->optimize_ratio Yes alternative Consider Alternative Strategies (pH, Temperature) check_cosolvent_solubility->alternative No optimize_ratio->proceed

Caption: A decision-making workflow for solvent and co-solvent selection.

Recommended Solvents for Screening:

SolventPolarityBoiling Point (°C)Notes
Tetrahydrofuran (THF)Moderately Polar66Good general-purpose solvent.
1,4-DioxaneModerately Polar101Higher boiling point than THF.
N,N-Dimethylformamide (DMF)Polar Aprotic153Excellent solvating power for many organics.[11]
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Very strong solvent, can be difficult to remove.[2][11]
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic202High boiling point, good for high-temp reactions.
TolueneNon-polar111Can be a good co-solvent with more polar options.
Temperature Adjustment

Rationale: For most neutral organic compounds, solubility increases with temperature. Elevating the reaction temperature can often be the simplest solution to achieve a homogeneous mixture.

Protocol for Temperature Optimization:

  • Initial Assessment: In a small-scale test, suspend a known amount of this compound in the chosen solvent at room temperature.

  • Incremental Heating: Gradually increase the temperature of the mixture in 10-15 °C increments with constant stirring.

  • Observe Dissolution: Note the temperature at which the solid completely dissolves.

  • Reaction Temperature Selection: Set your reaction temperature at or slightly above this dissolution temperature, ensuring it does not exceed the decomposition temperature of any reactants or reagents.

Caution: Be mindful of the boiling point of your solvent and use appropriate reflux condensers. Also, ensure that higher temperatures do not induce unwanted side reactions or decomposition.

pH Modification

Rationale: The basicity of the aniline nitrogen allows for the formation of a water-soluble salt under acidic conditions.[12][13][14] The lone pair of electrons on the nitrogen can be protonated to form an ammonium salt (Ar-NH₃⁺), which is ionic and generally has much higher solubility in polar solvents, especially water.[12] This is a powerful technique, particularly for reactions in aqueous or protic media.

When to Use pH Modification:

  • When your reaction conditions are compatible with acidic pH.

  • When your desired product is not acid-sensitive.[15]

  • For purification purposes, to move the aniline into an aqueous layer during workup.[6][14]

Workflow for pH-Based Solubility Enhancement:

G cluster_1 pH Modification Strategy start Poor Solubility in Protic/Aqueous Media add_acid Add Dilute Acid (e.g., HCl, H₂SO₄) to form Ar-NH₃⁺ salt start->add_acid check_solubility Is the Compound Solubilized? add_acid->check_solubility run_reaction Run Reaction in Homogeneous Acidic Solution check_solubility->run_reaction Yes incompatible Method Incompatible (Acid-sensitive substrate/product) check_solubility->incompatible No/Incompatible neutralize Neutralize with Base (e.g., NaOH, NaHCO₃) to recover neutral product run_reaction->neutralize proceed Proceed to Workup/Purification neutralize->proceed

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling with 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for cross-coupling reactions involving 3-(4-Fluorophenoxy)aniline. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights, practical solutions to common experimental hurdles, and robust protocols. The aniline core, substituted with a fluorophenoxy group, presents unique electronic and steric characteristics that require careful consideration in catalyst system selection to achieve optimal outcomes. This guide consolidates field-proven advice and foundational chemical principles to support your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the use of this compound in palladium-catalyzed cross-coupling reactions.

Q1: What is the primary application of this compound in cross-coupling, and what are the main challenges?

A1: this compound is almost exclusively used as a nucleophilic amine partner in C-N bond-forming reactions, most notably the Buchwald-Hartwig amination.[1][2] The reaction facilitates the synthesis of diaryl or aryl-alkyl amines, which are common motifs in pharmaceuticals and functional materials.[3]

The primary challenges include:

  • Catalyst Inhibition: The aniline's nitrogen lone pair can coordinate too strongly to the palladium center, potentially forming off-cycle, catalytically dormant complexes and slowing down the reaction.[4]

  • Substrate Reactivity: While the aniline nitrogen is a reasonably good nucleophile, its reactivity can be modulated by the electronic effects of the meta-phenoxy substituent.

  • Side Reactions: Competing reactions such as hydrodehalogenation of the aryl halide electrophile or diarylation of the amine can reduce the yield of the desired product.[1]

  • Base Sensitivity: The choice of base is critical. Strong bases are required for deprotonation but can be incompatible with other functional groups on the coupling partners.[5]

Q2: Which palladium catalysts and ligands are recommended as a starting point for coupling this compound with an aryl halide?

A2: For a robust starting point, a combination of a palladium source and a bulky, electron-rich biaryl monophosphine ligand is highly recommended. These ligands are designed to accelerate the key steps of the catalytic cycle—oxidative addition and reductive elimination—while minimizing side reactions.[1][6][7]

  • For Aryl Bromides & Iodides: A catalyst system comprising Pd₂(dba)₃ or Pd(OAc)₂ with ligands like XPhos , RuPhos , or BrettPhos is an excellent starting point.[7][8][9] These systems are known for their broad applicability and high turnover numbers.

  • For Aryl Chlorides & Triflates: These less reactive electrophiles often require more specialized, highly active catalysts. Ligands such as BrettPhos or specialized N-heterocyclic carbene (NHC) ligands are often necessary.[9] Using palladium pre-catalysts, which contain the ligand already coordinated, can also improve reliability.

Q3: How does the fluorophenoxy group on the aniline affect the reaction?

A3: The fluorophenoxy group primarily exerts an electronic influence. The ether oxygen is electron-donating through resonance, while the fluorine atom and the overall phenoxy group are electron-withdrawing through induction. This balance subtly modulates the nucleophilicity of the aniline nitrogen. Critically, the C–F bond on the phenoxy ring is exceptionally strong and will not participate in the cross-coupling under standard palladium-catalyzed conditions, which are not designed for C–F activation.[10] This chemical stability allows the fluorophenyl moiety to be carried through the reaction unchanged.

Catalyst System Selection Workflow

The following diagram provides a logical workflow for selecting a starting catalyst system based on the nature of your aryl halide coupling partner.

G cluster_input Step 1: Identify Electrophile cluster_path Step 2: Choose Catalyst System Path cluster_output Step 3: Recommended Starting Conditions start Start: Select Aryl Halide (Ar-X) ArBr_ArI Aryl Bromide (Ar-Br) or Aryl Iodide (Ar-I) start->ArBr_ArI High Reactivity ArCl_ArOTf Aryl Chloride (Ar-Cl) or Aryl Triflate (Ar-OTf) start->ArCl_ArOTf Lower Reactivity System1 Pd Source: Pd₂(dba)₃ or Pd(OAc)₂ Ligand: XPhos or RuPhos Base: NaOt-Bu or LHMDS Solvent: Toluene or Dioxane ArBr_ArI->System1 System2 Pd Source: Pd₂(dba)₃ or Pd G3-Precatalyst Ligand: BrettPhos or tBuXPhos Base: NaOt-Bu or K₃PO₄ Solvent: Toluene or CPME ArCl_ArOTf->System2

Caption: Catalyst selection workflow for Buchwald-Hartwig amination.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the cross-coupling of this compound.

ProblemPotential Cause(s)Suggested Solutions & Rationale
1. Low or No Conversion Inactive Catalyst: The active Pd(0) species is not forming efficiently from the Pd(II) source, or the catalyst has decomposed.[11]Solution: Use a palladium pre-catalyst (e.g., XPhos Pd G3) where the active catalyst is more readily generated. Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.
Incorrect Base: The base may be too weak to deprotonate the aniline or the resulting palladium-amido complex effectively.Solution: Switch to a stronger, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[5] Perform a small-scale screen of bases to find the optimal choice.
Low Reaction Temperature: The activation energy for a key step (e.g., oxidative addition to an aryl chloride) has not been overcome.Solution: Gradually increase the reaction temperature in 10-20 °C increments. Toluene or dioxane are common solvents that allow for higher temperatures (up to 110 °C).
2. Hydrodehalogenation of Aryl Halide Competing β-Hydride Elimination: This side reaction can occur from an intermediate palladium complex, leading to the arene byproduct instead of the desired amine.[1]Solution: Employ a more sterically hindered ligand (e.g., switch from a smaller ligand to XPhos or BrettPhos). The bulkiness of these ligands favors the reductive elimination pathway that forms the C-N bond over competing decomposition pathways.[1][4]
3. Formation of Side Products (e.g., Diarylation) High Reactivity of Product: The newly formed diarylamine product can act as a nucleophile itself, reacting with another molecule of aryl halide.Solution: Use a slight excess (1.1-1.2 equivalents) of this compound relative to the aryl halide. This stoichiometric adjustment ensures the aryl halide is consumed before significant diarylation can occur. Monitor the reaction by TLC or LC-MS and stop it once the limiting reagent is consumed.
4. Catalyst Decomposition (Palladium Black) Ligand Dissociation: At high temperatures, the phosphine ligand can dissociate from the palladium center, leading to aggregation and precipitation of inactive palladium black.[12]Solution: Use a biarylphosphine ligand that chelates or binds more strongly to the palladium center. Adding a slight excess of the ligand (e.g., 1.2:1 L/Pd ratio) can sometimes stabilize the catalytic species in solution.
Impure Reagents: Impurities in solvents or starting materials can poison the catalyst.Solution: Ensure all solvents are freshly distilled or from a sealed, anhydrous source. Purify starting materials if their purity is questionable.
Troubleshooting Decision Tree

Use this diagram to navigate common experimental failures and identify corrective actions.

G Start Reaction Outcome? LowYield Low Yield / No Reaction Start->LowYield SideProducts Side Products Observed Start->SideProducts Success Success Start->Success Cause_Catalyst Check Catalyst Activity LowYield->Cause_Catalyst Cause_Base Check Base Strength LowYield->Cause_Base Cause_Conditions Check Temp / Atmosphere LowYield->Cause_Conditions Cause_Dehalogenation Hydrodehalogenation? SideProducts->Cause_Dehalogenation Cause_Diarylation Diarylation? SideProducts->Cause_Diarylation Sol_Catalyst Use Pre-catalyst Ensure Inert Setup Cause_Catalyst->Sol_Catalyst Sol_Base Screen Stronger Bases (NaOt-Bu, LHMDS) Cause_Base->Sol_Base Sol_Conditions Increase Temperature Degas Solvents Cause_Conditions->Sol_Conditions Sol_Dehalogenation Use Bulkier Ligand (e.g., BrettPhos) Cause_Dehalogenation->Sol_Dehalogenation Sol_Diarylation Use Excess Aniline (1.2 eq) Cause_Diarylation->Sol_Diarylation

Caption: A decision tree for troubleshooting common cross-coupling issues.

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide with this compound.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube or reaction vial inside a nitrogen-filled glovebox, add Pd(OAc)₂ (4.5 mg), XPhos (19.1 mg), and sodium tert-butoxide (135 mg).

  • Reagent Addition: Add the aryl bromide (1.0 mmol) and this compound (244 mg, 1.2 mmol) to the vial.

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the vessel, remove it from the glovebox (if used), and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diarylamine product.

References
  • D. S. Surry and S. L. Buchwald, "Palladium-Catalyzed Arylation of Fluoroalkylamines," Angewandte Chemie International Edition, 2015. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4496245/]
  • D. S. Surry and S. L. Buchwald, "Palladium-Catalyzed Arylation of Fluoroalkylamines," PubMed, 2015. [URL: https://pubmed.ncbi.nlm.nih.gov/26156262/]
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  • MDPI, "Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes," MDPI, 2021. [URL: https://www.mdpi.com/1420-3049/26/4/1120]
  • M. A. Ortuño et al., "Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species," PMC - NIH, 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5553648/]
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  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, N.D. [URL: https://yonedalabs.com/suzuki-coupling-guide]
  • ResearchGate, "Screening of different ligands for Suzuki coupling a," ResearchGate, 2020. [URL: https://www.researchgate.net/figure/Screening-of-different-ligands-for-Suzuki-coupling-a_tbl1_343604085]
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  • M. H. T. G. et al., "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters," PMC, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11398751/]
  • ChemRxiv, "Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening," ChemRxiv, N.D. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c9c7160f50db30528f8045]
  • Journal of the American Chemical Society, "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation," Journal of the American Chemical Society, N.D. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b07525]
  • Wordpress, "Use of Base Metals in Suzuki Coupling," Wordpress, 2025. [URL: https://greenchem.files.wordpress.com/2015/12/suzuki-base-metals.pdf]
  • Wordpress, "Preparation of sec and tert amines by Buchwald-Hartwig Amination," Wordpress, N.D. [URL: https://greenchem.files.wordpress.
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  • RSC Publishing, "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters," RSC Publishing, 2024. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03725a]
  • University of Groningen Research Portal, "The Buchwald–Hartwig Amination After 25 Years," University of Groningen, N.D. [URL: https://research.rug.
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  • Books, "Chapter 3: Synthetic Methods for Primary Anilines," Books, 2023. [URL: https://books.google.com/books?id=iMfWEAAAQBAJ&pg=PA24&lpg=PA24&dq=Buchwald%E2%80%93Hartwig+amination+is+a+chemical+reaction+used+in+organic+chemistry+for+the+synthesis+of+carbon%E2%80%93nitrogen+bonds+via+the+reaction+between+aryl+halides+or+pseudohalides+(e.g.,+triflates)+and+primary+or+secondary+amines+in+the+presence+of+a+base+and+a+palladium+catalyst.&source=bl&ots=j_4r9_G4Sg&sig=ACfU3U2p1G8y6Z6q4y8Z9_Q8w3X_y_g_w&hl=en&sa=X&ved=2ahUKEwj7x_q_q_j_AhX_j4kEHX_wB_wQ6AF6BAgJEAM]
  • Y. Liang et al., "Ligand Promoted meta-C–H Chlorination of Anilines and Phenols," PMC - NIH, 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5477759/]
  • Open Flask, "The Hitchhiker's Guide to RAE Cross-Coupling," Open Flask, 2017. [URL: https://open-flask.com/2017/02/10/the-hitchhikers-guide-to-rae-cross-coupling/]
  • ResearchGate, "Cross–coupling of fluoro–aromatics with amines under transition metal–free conditions," ResearchGate, N.D. [URL: https://www.researchgate.net/publication/225324835_Cross-coupling_of_fluoro-aromatics_with_amines_under_transition_metal-free_conditions]
  • B. P. Fors and S. L. Buchwald, "A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions," PMC - NIH, 2010. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2962322/]
  • University of Rochester, "Cross-Coupling Chemistry," University of Rochester, N.D. [URL: http://www.chem.rochester.edu/notvoodoo/pages/cross_coupling.php?page=suzuki_coupling]
  • ChemRxiv, "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow," ChemRxiv, N.D. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6426d03f092e925925d2c803]
  • D. Yousif et al., "Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air," MDPI, 2021. [URL: https://www.mdpi.com/2673-4198/2/4/29]
  • ChemRxiv, "Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides," ChemRxiv, N.D. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/659e66c781031cb635678440]
  • R. Emadi et al., "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds," NIH, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10281229/]
  • TCI Chemicals, "Suzuki-Miyaura Cross Coupling Reaction," TCI Chemicals, N.D. [URL: https://www.tcichemicals.
  • Catalysis Science & Technology (RSC Publishing), "Direct C–N coupling of aniline to aminodiphenylamines with a platinum-loaded titanium oxide photocatalyst," RSC Publishing, N.D. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cy/c6cy00612a]
  • MDPI, "Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners," MDPI, 2022. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
  • BenchChem, "Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid," BenchChem, 2025. [URL: https://www.benchchem.com/product/b5629/technical-support]
  • Beilstein Journals, "Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation," Beilstein Journals, N.D. [URL: https://www.beilstein-journals.org/bjoc/articles/19/215]

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Preventing dimer formation in 3-(4-Fluorophenoxy)aniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-(4-Fluorophenoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address a common and critical challenge: the formation of unwanted dimers during synthetic transformations. Our goal is to provide you with a deep understanding of the underlying mechanisms and to offer practical, field-tested solutions to ensure the success of your experiments.

Understanding the Challenge: The Propensity for Dimer Formation

This compound, like many aniline derivatives, is susceptible to oxidative self-coupling, which leads to the formation of dimeric impurities. The electron-rich nature of the aniline ring, a consequence of the electron-donating amino group, makes it prone to oxidation.[1] This process can be initiated by various factors, including atmospheric oxygen, certain metal catalysts, or harsh reaction conditions.[1][2][3] The resulting dimers not only reduce the yield of the desired product but also complicate purification, often presenting as highly colored contaminants.

The primary mechanism involves the formation of a radical cation from the aniline nitrogen, which can then undergo coupling with another aniline molecule. The reaction's pH can significantly influence the rate of this oxidation.[1]

DimerizationMechanism cluster_initiation Initiation: Oxidation cluster_propagation Propagation: Coupling cluster_termination Termination: Aromatization Aniline This compound RadicalCation Aniline Radical Cation Aniline->RadicalCation -e⁻ (Oxidant) RadicalCation2 Aniline Radical Cation Aniline2 Another Aniline Molecule Dimer Dimer Intermediate RadicalCation2->Dimer Aniline2->Dimer DimerIntermediate Dimer Intermediate FinalDimer Final Dimer Product DimerIntermediate->FinalDimer -2H⁺, -e⁻

Caption: Oxidative Dimerization of this compound.

Frequently Asked Questions & Troubleshooting

Here we address specific issues you may encounter during your experiments with this compound.

FAQ 1: My reaction mixture is turning dark brown or black. What's happening?

A dark coloration is a strong indicator of aniline oxidation, leading to the formation of polymeric species and other colored byproducts.[1] This is a common issue when working with anilines exposed to air.

Solution: The most effective way to prevent this is to rigorously exclude oxygen from your reaction.

  • Work under an inert atmosphere: Displacing oxygen is a primary and highly effective method.[1] Use nitrogen or argon throughout your experiment, from solvent degassing to the reaction work-up.

Experimental Protocol: Performing Reactions Under an Inert Atmosphere

Materials:

  • Schlenk flask or a three-necked flask

  • Nitrogen or argon gas source with a bubbler

  • Degassed solvents (see below)

  • Cannula or dropping funnel

Procedure:

  • Apparatus Setup: Assemble your glassware and ensure all joints are well-sealed. Flame-dry the apparatus under vacuum and then backfill with inert gas. Maintain a positive pressure of the inert gas, monitored by a bubbler.

  • Solvent Degassing: Degas your reaction solvent by sparging with nitrogen or argon for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Reagent Addition: Dissolve your this compound and other reagents in separate flasks using the degassed solvent. Transfer the solutions to the reaction flask via cannula or a dropping funnel.

  • Reaction: Stir the reaction mixture under a constant inert atmosphere for the required duration.

  • Work-up: Upon completion, cool the reaction to room temperature. It is advisable to perform the work-up as quickly as possible to minimize air exposure.

FAQ 2: I'm observing a significant amount of a high-molecular-weight impurity in my mass spectrometry analysis, likely a dimer. How can I prevent this?

This indicates that self-coupling of the aniline is a major side reaction. While an inert atmosphere helps, for particularly sensitive reactions like palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination), a more robust strategy may be needed.[4][5]

Solution: Employ a protecting group for the aniline's amino functionality. Acetylation is a common and effective method.[1] The resulting acetamido group is less activating, which can prevent unwanted oxidation and dimerization.[1]

ProtectionStrategy cluster_protection Step 1: Protection cluster_reaction Step 2: Main Reaction cluster_deprotection Step 3: Deprotection Aniline This compound ProtectedAniline N-acetylated Aniline Aniline->ProtectedAniline Acetic Anhydride ProtectedAniline2 N-acetylated Aniline DesiredProduct Desired Product (No Dimer) ProtectedAniline2->DesiredProduct Your Reaction Conditions (e.g., Cross-Coupling) ProtectedProduct Protected Product FinalProduct Final Product ProtectedProduct->FinalProduct Acid/Base Hydrolysis

Caption: Workflow for Preventing Dimerization via Protection.

Experimental Protocol: Acetyl Protection and Deprotection

Part A: Acetylation of this compound

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Add pyridine or triethylamine (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acetylated product.

Part B: Deprotection of the Acetyl Group

Procedure:

  • Dissolve the protected compound in a mixture of ethanol and water.

  • Add a catalytic amount of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution.

  • The deprotected product can then be isolated by filtration or extraction.[1]

FAQ 3: Can I use antioxidants to prevent dimer formation?

Solution: Yes, the use of a sacrificial substance that oxidizes more readily than your aniline can be an effective strategy.[1]

  • Zinc Dust: Storing aniline over zinc dust is a classic method to prevent its facile oxidation.[6] Adding a small amount of zinc dust to your reaction can sometimes be beneficial, provided it doesn't interfere with your desired transformation.

  • Other Reducing Agents: Depending on the specifics of your reaction, other mild reducing agents could be employed.

StrategyPrincipleAdvantagesDisadvantages
Inert Atmosphere Exclusion of atmospheric oxygen, a common oxidant.Simple to implement, avoids additional reagents.May not be sufficient for highly sensitive reactions.
Protecting Groups Deactivation of the aniline to prevent oxidation.Highly effective, allows for a broader range of reaction conditions.Adds two steps (protection and deprotection) to the synthesis.
Antioxidants Sacrificial oxidation of an additive.Can be a simple additive to the reaction mixture.The antioxidant may interfere with the desired reaction; potential for contamination.

Concluding Remarks

The successful synthesis of derivatives from this compound hinges on a clear understanding and control of its reactivity. Dimer formation, a consequence of oxidative instability, is a common hurdle that can be overcome with the strategies outlined in this guide. By carefully considering your reaction conditions and employing preventative measures such as working under an inert atmosphere or using a protecting group strategy, you can significantly improve your reaction outcomes, leading to higher yields and purer products.

For further inquiries, please do not hesitate to contact our technical support team.

References

  • Stejskal, J., & Trchová, M. (2018). The formation of aniline dimers: (a) reaction of neutral aniline with nitrenium cation leads to both ortho‐linked 2‐ADPA and linear 4‐ADPA; (b) reaction of anilinium cation with aniline nitrenium cation leads only to linear 4‐ADPA. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • IntechOpen. (2023). Synthetic Methods for Primary Anilines. Retrieved from [Link]

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from [Link]

  • Quora. (2019). How does Zn dust prevent the oxidation of aniline? Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Zare, M., et al. (2020). Buchwald-Hartwig amination reaction of chlorobenzene with aniline catalyzed by γ-Fe 2 O 3 @ MBD/Pd-Co under different conditions in water. ResearchGate. Retrieved from [Link]

  • Hooker, J. M., & Francis, M. B. (2006). Modification of aniline containing proteins using an oxidative coupling strategy. PubMed. Retrieved from [Link]

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved from [Link]

  • Surwade, S. P., et al. (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on scaling up the synthesis of 3-(4-Fluorophenoxy)aniline. The content is structured to address common challenges and provide practical, field-tested solutions.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a diaryl ether linkage and a primary amine, presents unique challenges during synthesis, particularly when transitioning from laboratory-scale to pilot-plant or industrial production. This guide will explore common synthetic routes and provide troubleshooting advice for overcoming obstacles encountered during scale-up.

Common Synthetic Routes & Key Considerations

The synthesis of this compound typically involves the formation of a diaryl ether bond followed by the introduction or modification of the amino group. The two most prevalent strategies are:

  • Nucleophilic Aromatic Substitution (SNAr) / Ullmann Condensation: This approach involves the reaction of a phenoxide with an activated aryl halide.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This modern method directly forms the C-N bond between an amine and an aryl halide or triflate.

The choice of route often depends on the availability and cost of starting materials, desired purity, and the scalability of the reaction conditions.[1]

Visualizing the Synthetic Pathways

G cluster_0 Route 1: SNAr / Ullmann Condensation cluster_1 Route 2: Buchwald-Hartwig Amination 3-Aminophenol 3-Aminophenol 3-Nitrophenol 3-Nitrophenol 3-Aminophenol->3-Nitrophenol Nitration 3-Nitrophenol1-Fluoro-4-iodobenzene 3-Nitrophenol1-Fluoro-4-iodobenzene 1-(4-Fluorophenoxy)-3-nitrobenzene 1-(4-Fluorophenoxy)-3-nitrobenzene 3-Nitrophenol1-Fluoro-4-iodobenzene->1-(4-Fluorophenoxy)-3-nitrobenzene Ullmann Condensation This compound This compound 1-(4-Fluorophenoxy)-3-nitrobenzene->this compound Nitro Reduction 3-Bromoaniline4-Fluorophenol 3-Bromoaniline4-Fluorophenol 3-Bromoaniline4-Fluorophenol->this compound Buchwald-Hartwig C-O Coupling (less common) 1-Bromo-3-nitrobenzene4-Fluorophenol 1-Bromo-3-nitrobenzene4-Fluorophenol 1-Bromo-3-nitrobenzene4-Fluorophenol->1-(4-Fluorophenoxy)-3-nitrobenzene Buchwald-Hartwig C-O Coupling 1-Bromo-3-nitrobenzene_2 1-Bromo-3-nitrobenzene Aniline Aniline Aniline->this compound Buchwald-Hartwig C-N Coupling (with appropriate aryl halide)

Caption: Key synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.

Section 1: Ullmann Condensation / SNAr Route
FAQ 1: Low Yield in Diaryl Ether Formation

Question: We are experiencing low yields during the Ullmann condensation of 3-nitrophenol and 1-fluoro-4-iodobenzene. What are the likely causes and how can we optimize the reaction?

Answer: Low yields in Ullmann-type reactions are a common issue, often stemming from several factors.[2] Here’s a systematic approach to troubleshooting:

  • Purity of Reactants and Solvent: The Ullmann condensation is highly sensitive to moisture and impurities.[2]

    • Recommendation: Ensure that 3-nitrophenol is thoroughly dried. Use anhydrous, high-purity solvents like DMF, NMP, or DMSO. The presence of water can deactivate the base and lead to side reactions.

  • Base Selection and Stoichiometry: The choice and amount of base are critical for the deprotonation of the phenol.

    • Recommendation: While potassium carbonate (K2CO3) is common, stronger bases like cesium carbonate (Cs2CO3) can be more effective. Ensure at least stoichiometric amounts of the base are used.

  • Catalyst System: The traditional use of copper powder can be inefficient.

    • Recommendation: Modern Ullmann reactions often employ soluble copper(I) salts, such as CuI, in combination with a ligand.[3] Ligands like phenanthroline or N,N'-dimethylethylenediamine can significantly improve catalytic activity and lower the required reaction temperature.

  • Reaction Temperature and Time: Ullmann condensations typically require high temperatures (often >150 °C).[3]

    • Recommendation: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Prolonged heating at high temperatures can lead to product degradation.

ParameterStandard ConditionOptimized ConditionRationale
Solvent DMFAnhydrous DMF or NMPMinimizes side reactions caused by water.[2]
Base K2CO3Cs2CO3More effective at deprotonating the phenol.
Catalyst Copper powderCuI / Ligand (e.g., phenanthroline)Increases catalyst solubility and activity.[3]
Temperature 150-180 °C120-150 °C (with ligand)Milder conditions can reduce byproduct formation.
FAQ 2: Difficulties in Nitro Group Reduction

Question: We are struggling with the selective reduction of the nitro group in 1-(4-fluorophenoxy)-3-nitrobenzene without affecting the fluoro-substituent. What are the best practices for this step at scale?

Answer: The selective reduction of a nitro group in the presence of a halogen is a common challenge. The choice of reducing agent and reaction conditions is paramount to avoid dehalogenation.

  • Catalytic Hydrogenation:

    • Common Pitfall: Using palladium on carbon (Pd/C) under standard conditions can lead to hydrodefluorination.

    • Recommendation: Platinum-based catalysts (e.g., PtO2) or palladium catalysts with specific additives (e.g., ethylenediamine) can suppress dehalogenation. Running the reaction at lower pressures and temperatures can also improve selectivity.

  • Chemical Reduction:

    • Recommendation: A robust and scalable method is the use of tin(II) chloride (SnCl2) in an acidic medium (e.g., HCl in ethanol or ethyl acetate).[4] This method is generally selective for the nitro group. Another alternative is using iron powder in acetic acid or with ammonium chloride.

G cluster_0 Catalytic Hydrogenation cluster_1 Chemical Reduction Start 1-(4-Fluorophenoxy)-3-nitrobenzene H2_PdC H2, Pd/C Start->H2_PdC H2_PtO2 H2, PtO2 Start->H2_PtO2 SnCl2 SnCl2 / HCl Start->SnCl2 Fe_AcOH Fe / AcOH Start->Fe_AcOH End This compound Dehalogenation Dehalogenation Byproduct H2_PdC->Dehalogenation H2_PtO2->End SnCl2->End Fe_AcOH->End

Caption: Decision workflow for nitro group reduction.

Section 2: Buchwald-Hartwig Amination Route
FAQ 3: Catalyst Deactivation and Low Turnover Number (TON)

Question: In our pilot-scale Buchwald-Hartwig amination to synthesize this compound, we are observing catalyst deactivation, leading to incomplete conversion. How can we improve catalyst stability and efficiency?

Answer: Catalyst deactivation in Buchwald-Hartwig aminations is a significant concern during scale-up.[5] The key is to optimize the catalyst system and reaction conditions.

  • Ligand Selection: The choice of phosphine ligand is crucial for catalyst stability and activity.

    • Recommendation: For electron-rich anilines, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often superior to simpler ligands like P(t-Bu)3.[6] These ligands promote the reductive elimination step and stabilize the active palladium species.[7]

  • Base and Solvent: The base and solvent system can significantly impact catalyst performance.

    • Recommendation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[5][8] The solvent should be anhydrous and deoxygenated. Toluene and dioxane are typical choices.

  • Reaction Setup: Oxygen can irreversibly oxidize the phosphine ligand and the Pd(0) catalyst.

    • Recommendation: Ensure a truly inert atmosphere by thoroughly degassing the solvent and using proper Schlenk line or glovebox techniques. The initial stages of process development should focus on establishing robust conditions that can be replicated on a larger scale.[1]

ParameterPotential IssueRecommended SolutionReference
Ligand Catalyst deactivationUse sterically hindered biarylphosphine ligands (e.g., XPhos)[6]
Base Incomplete reactionUse a strong, non-nucleophilic base (e.g., NaOt-Bu)[5]
Atmosphere Catalyst oxidationMaintain a strictly inert atmosphere (N2 or Ar)[9]
FAQ 4: Product Purification Challenges

Question: We are facing difficulties in purifying the final product, this compound, from residual palladium catalyst and ligand byproducts. What are effective purification strategies for large-scale batches?

Answer: Removing palladium and phosphine oxide byproducts is a critical step in producing high-purity active pharmaceutical ingredients (APIs).

  • Workup Procedure:

    • Recommendation: After the reaction, a filtration through a pad of Celite® can remove some of the precipitated palladium. A subsequent aqueous wash can help remove inorganic salts.

  • Palladium Scavenging:

    • Recommendation: For residual dissolved palladium, treatment of the organic solution with a scavenger is effective. Common scavengers include silica-based materials functionalized with thiols or amines, or activated carbon.

  • Crystallization:

    • Recommendation: The most effective method for purification at scale is crystallization. A solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and effectively rejects impurities. Common solvents for anilines include toluene, heptane, or mixtures with alcohols. The crude product can be dissolved in a suitable solvent, treated with a scavenger, filtered, and then crystallized.[10]

Section 3: General Scale-Up Considerations
FAQ 5: Exotherm and Heat Transfer Management

Question: When scaling up the synthesis, we are concerned about managing the exotherm, particularly during the nitro reduction step. How can we ensure safe and controlled reaction conditions?

Answer: Heat management is a critical safety and quality consideration during scale-up.[11] Laboratory-scale reactions in glassware have a high surface-area-to-volume ratio, allowing for efficient heat dissipation.[11] This is not the case in large reactors.

  • Calorimetry Studies:

    • Recommendation: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the rate of heat evolution. This data is essential for designing a safe and effective cooling protocol for the larger reactor.

  • Dosing Control:

    • Recommendation: Instead of adding reagents all at once, use a controlled addition strategy. For example, during a chemical reduction, the reducing agent can be added portion-wise or as a solution over time, allowing the reactor's cooling system to manage the heat generated.

  • Solvent Choice:

    • Recommendation: The choice of solvent can impact heat transfer. A solvent with a higher boiling point and good thermal conductivity can be beneficial. However, this must be balanced with its suitability for the reaction chemistry.

Conclusion

Scaling up the synthesis of this compound requires a thorough understanding of the reaction chemistry and careful consideration of process parameters. By systematically addressing challenges related to reaction yield, selectivity, catalyst efficiency, purification, and safety, researchers and production chemists can successfully transition this important synthesis from the laboratory to a manufacturing environment.

References

  • Laird, T. (2018). Challenges of scaling up chemical processes (based on real life experiences). Organic Process Research & Development, 22(10), 1374-1380.
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  • Wikipedia. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Ullmann condensation. In Wikipedia. Retrieved from [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved from [Link]

  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society, 131(31), 11049–11061.
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  • CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]

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  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Nucleophilic aromatic substitution. In Wikipedia. Retrieved from [Link]

  • Vágvölgyi, M., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2736–2744.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chad's Prep. (n.d.). Synthesis and Reactions of Ethers. Retrieved from [Link]

  • CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. (2017). Google Patents.
  • Arı, E., et al. (2020). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Journal of Molecular Structure, 1217, 128424.
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  • Gentry, E. C., & Knowles, R. R. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from [Link]

  • Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2003). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C–O) Bonding by Copper-Mediated Catalyst. Accounts of Chemical Research, 36(10), 753–761.
  • Chemsrc. (n.d.). 3-Fluoro-4-(4-fluorophenoxy)aniline. Retrieved from [Link]

  • WO1991017138A1 - Process for preparing 3,4-difluoroaniline. (1991). Google Patents.
  • Weingarten, H. (1966). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry, 31(11), 3621–3623.
  • PubChem. (n.d.). 3-Fluoro-5-(4-fluorophenoxy)aniline. Retrieved from [Link]

  • LabSolutions. (n.d.). 3-Fluoro-4-(4-fluorophenoxy)aniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]

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Technical Support Center: Removal of Residual Palladium from 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-Fluorophenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of removing residual palladium from this valuable synthetic intermediate. Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis, but they often lead to contamination of the final product with trace amounts of the metal catalyst.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities in active pharmaceutical ingredients (APIs), making efficient palladium removal a critical step in the drug development process.[1][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the required purity for your this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove residual palladium from this compound?

A1: The aniline functional group in this compound can coordinate with palladium species, making them more soluble in the reaction mixture and harder to remove by simple filtration.[4] The nature of the palladium residue, whether it's in the Pd(0) or Pd(II) oxidation state, also influences the effectiveness of different removal techniques.[5]

Q2: What are the regulatory limits for residual palladium in APIs?

A2: The ICH Q3D guideline for elemental impurities sets a permitted daily exposure (PDE) for palladium.[6][7] For oral administration, the PDE is typically 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final API, assuming a maximum daily dose of 10 grams.[4][7] However, this limit can be adjusted based on the specific daily dosage of the drug product.[4][7][8]

Q3: What are the primary methods for removing residual palladium?

A3: The most common and effective methods include:

  • Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium.[1]

  • Activated Carbon Treatment: Adsorbing palladium species onto the surface of activated carbon.[9][10]

  • Crystallization: Purifying the product through recrystallization, where impurities remain in the mother liquor.[11]

  • Chromatography: Separating the product from palladium residues using column chromatography.[4]

  • Filtration: A basic step to remove heterogeneous or precipitated palladium.[4][12]

Q4: How can I determine the amount of residual palladium in my product?

A4: Highly sensitive analytical techniques are required to quantify trace levels of palladium. The most common methods are:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the industry standard for final quality control due to its high sensitivity.[13][14][15]

  • Atomic Absorption (AA) Spectroscopy: A well-established method for quantifying metal content.[13][15]

  • X-ray Fluorescence (XRF) Spectrometry: A rapid and non-destructive technique for determining palladium levels.[16][17]

  • Fluorimetric and Colorimetric Methods: These can provide a faster and less expensive way to screen for palladium during process development.[18]

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process.

Problem Potential Cause Recommended Solution(s)
High palladium levels after initial filtration. The palladium catalyst may be homogeneous or have leached into the solution.Employ a palladium scavenger or activated carbon treatment. Consider column chromatography as an alternative or supplementary step.
Palladium scavenger is ineffective. The scavenger may not be suitable for the specific palladium species (e.g., Pd(0) vs. Pd(II)). The aniline group of the product might be competing with the scavenger for binding sites.Screen a variety of scavengers with different functional groups (e.g., thiol, amine, thiourea).[4][5] Adjusting the pH of the solution could also modulate binding affinity.
Significant product loss during scavenger treatment. The product is adsorbing to the scavenger material.Reduce the amount of scavenger used, decrease the treatment time, or select a scavenger with higher selectivity for palladium over your product.[4]
New impurities are observed after scavenger treatment. The scavenger may be degrading under the experimental conditions or reacting with the product or solvent.Verify the stability of the scavenger under your reaction conditions. Run a blank experiment with just the scavenger and solvent to check for leachable impurities.[4]
Recrystallization does not significantly reduce palladium levels. Palladium species may be co-crystallizing with the product.Try a different recrystallization solvent or a combination of solvents.[11] Sometimes, adding an agent that complexes with palladium can help keep it in the mother liquor.
Activated carbon treatment is not effective. The type of activated carbon or the treatment conditions are not optimal.Screen different grades of activated carbon.[9] Optimize the temperature, treatment time, and the amount of activated carbon used.

Experimental Protocols

Here are detailed, step-by-step methodologies for key palladium removal techniques.

Protocol 1: Palladium Removal using a Thiol-Based Silica Scavenger

This protocol is highly effective for removing a broad range of palladium species.[5][19]

  • Preparation: Following the initial reaction workup, dissolve the crude this compound in a suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).

  • Scavenger Addition: Add a thiol-based silica scavenger (typically 2-4 equivalents relative to the initial amount of palladium catalyst used).

  • Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally for your specific case.

  • Filtration: Remove the scavenger by filtration through a pad of celite.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Analysis: Combine the filtrates and analyze a sample for residual palladium and product recovery.

Protocol 2: Palladium Removal using Activated Carbon

Activated carbon is a cost-effective option for reducing palladium levels.[2]

  • Preparation: Dissolve the crude this compound in a suitable solvent (e.g., methanol, ethyl acetate).

  • Carbon Addition: Add powdered activated carbon (typically 5-10 wt% relative to the crude product).

  • Treatment: Stir the mixture at room temperature or a slightly elevated temperature for 2-24 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that very fine carbon particles may require a finer filter.

  • Washing: Thoroughly wash the celite pad with the solvent to maximize product recovery.

  • Analysis: Concentrate the filtrate and analyze for residual palladium content.

Protocol 3: Purification by Recrystallization

Recrystallization is a fundamental purification technique that can be effective for removing palladium, especially when the product is a crystalline solid.[11][20][21]

  • Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration (Optional): If insoluble impurities (including some forms of palladium) are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes the typical efficiencies of various palladium removal methods. Note that actual performance will depend on the specific experimental conditions.

Method Typical Palladium Removal Efficiency Advantages Disadvantages
Thiol-Based Silica Scavengers >95%High selectivity, broad applicability.[5]Higher cost compared to activated carbon.
Activated Carbon 80-99%Cost-effective, good for removing colored impurities.[2]Can lead to product loss due to adsorption.
Recrystallization 70-90%Can yield very pure product.May not be effective if palladium co-crystallizes.
Column Chromatography 80-95%Good for separating multiple components.Can be time-consuming and require large solvent volumes.

Visualization of Workflows

Palladium Removal Strategy

Palladium_Removal_Strategy start Crude this compound (High Pd Content) filtration Initial Filtration (e.g., through Celite) start->filtration analysis1 Analyze Pd Content (ICP-MS) filtration->analysis1 scavenging Scavenger Treatment (e.g., Thiol-Silica) analysis1->scavenging Pd > 100 ppm recrystallization Recrystallization analysis1->recrystallization 50 < Pd < 100 ppm final_product Purified Product (<10 ppm Pd) analysis1->final_product Pd < 10 ppm analysis2 Analyze Pd Content (ICP-MS) scavenging->analysis2 activated_carbon Activated Carbon Treatment activated_carbon->analysis2 recrystallization->analysis2 analysis2->activated_carbon Pd > 10 ppm analysis2->final_product Pd < 10 ppm Scavenger_Selection start Initial Screening thiol Thiol-based (e.g., SiliaMetS Thiol) start->thiol amine Amine-based (e.g., SiliaMetS Amine) start->amine thiourea Thiourea-based (e.g., SiliaMetS Thiourea) start->thiourea evaluation Evaluate Efficiency & Product Recovery thiol->evaluation amine->evaluation thiourea->evaluation optimization Optimize Conditions (Time, Temp, Equivalents) evaluation->optimization Select Best Scavenger scale_up Scale-up optimization->scale_up

Caption: Systematic approach for selecting and optimizing a palladium scavenger.

References

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Public
  • Comparing efficiency of different palladium scavengers - Benchchem.
  • Palladium Detection for API Purific
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson M
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. [Link]

  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed. [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
  • Technical Support Center: Palladium Catalyst Removal from 4-(Piperidin-4-yl)aniline - Benchchem.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
  • Technical Support Center: Troubleshooting Halogen
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books.
  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts - Johnson M
  • Removing residual catalysts from 4-(Furan-2-yl)
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
  • How to Remove Palladium in three easy steps - Biotage.
  • Your trick to remove residual palladium : r/Chempros - Reddit.
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  • How can i remove palladium Pd catalyst easily? - ResearchGate. [Link]

  • Technical Support Center: Palladium Catalyst Removal in the Synthesis of 4-Iodo-3,5-dimethylaniline - Benchchem.
  • Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC - NIH. [Link]

  • ICH Q3D - Requirements for Elemental Impurities in Pharmaceuticals - Regulatory Resources - Testing Lab / Alfa Chemistry - C
  • NEX DE Series—Catalysts Residue and Heavy Metal Screening in Pharma Formul
  • 3-Chloro-4-(4-fluorophenoxy)aniline|CAS 937608-56-5 - Benchchem.
  • Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC - PubMed Central. [Link]

  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regul
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • FDA Guidance on Elemental Impurities in Drug Products - US Pharmacopeia (USP).
  • Metal Scavengers in Process Chemistry An Investig
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Public
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  • Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 3-(4-Fluorophenoxy)aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-(4-Fluorophenoxy)aniline and its analogs. The unique chemical properties of these compounds—namely their basic aniline moiety and fluorinated ring system—present specific challenges in achieving optimal separation, peak shape, and resolution in reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide is designed to provide not just solutions, but a foundational understanding of the chromatographic principles at play. By explaining the causality behind experimental choices, we aim to empower you to troubleshoot effectively and develop robust, reproducible methods.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the HPLC analysis of aniline analogs in a direct question-and-answer format.

Q1: Why are my peaks for this compound analogs showing significant tailing?

A1: Peak tailing is the most common issue for basic compounds like anilines and is primarily caused by secondary ionic interactions with the stationary phase.

  • Root Cause: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above approximately 3, these silanols become deprotonated and negatively charged (Si-O⁻).[1][2] The basic aniline group in your analogs becomes protonated (positively charged), leading to a strong ionic interaction with the negatively charged silanols. This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes a portion of the analyte molecules to lag on the column, resulting in an asymmetrical or tailing peak.[2][3]

  • Solutions & Scientific Rationale:

    • Mobile Phase pH Adjustment: The most direct way to mitigate this is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to between 2.5 and 3.5, the silanols are protonated and remain neutral, eliminating the unwanted ionic interaction.[4][5] This ensures that retention is governed primarily by the intended reversed-phase mechanism. A buffer (e.g., 10-25 mM phosphate or 0.1% formic acid) is crucial to maintain a stable pH across the column.[6][7]

    • Column Chemistry Selection: Modern columns are designed to minimize these effects.

      • High-Purity, End-Capped Columns: Opt for columns manufactured with high-purity silica ("Type B") that have fewer metal impurities and are "end-capped."[4] End-capping uses a small silylating agent to block many of the accessible residual silanols, reducing their availability for interaction.[2]

      • Polar-Embedded or Shielded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analytes from the underlying silica surface, further preventing silanol interactions and improving peak shape for basic compounds.[1]

    • Use of Mobile Phase Additives (Competing Base): Adding a small concentration (e.g., 5-10 mM) of a competing base like triethylamine (TEA) to the mobile phase can be effective.[4] The TEA, being a stronger base, will preferentially interact with the active silanol sites, effectively masking them from your aniline analytes. However, this approach can shorten column lifetime and may suppress ionization in mass spectrometry detectors.[4]

Q2: How can I improve the resolution between two closely eluting structural analogs?

A2: Improving the separation of closely related compounds requires manipulating the three key factors of chromatographic resolution: selectivity (α), efficiency (N), and retention factor (k). [8][9]

  • Root Cause: Structural analogs, by their nature, have very similar hydrophobicities, leading to similar retention times and co-elution. Achieving separation requires a method that can exploit the subtle differences in their structure or polarity.

  • Solutions & Scientific Rationale:

    • Optimize Selectivity (α): This is the most powerful tool for improving resolution.[9] Selectivity refers to the ability of the chromatographic system to distinguish between two analytes.

      • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Acetonitrile and methanol have different properties and will interact differently with your analytes and the stationary phase, potentially changing the elution order or increasing the space between peaks.[9]

      • Change Stationary Phase: This is often the most effective approach.[8] If a standard C18 column is not providing separation, try a phase with a different retention mechanism. For your fluorinated analogs, a Pentafluorophenyl (PFP) or Fluorophenyl column is an excellent choice.[10][11] These phases offer multiple interaction modes, including hydrophobic, aromatic (π-π), and dipole-dipole interactions, which can better differentiate between positional isomers or analogs with minor structural changes.[12]

      • Adjust Mobile Phase pH: As anilines are ionizable, slight changes in pH can alter their overall polarity and hydrophobicity, thus affecting their retention relative to one another.[13][14] Experimenting with pH values within a stable range (e.g., 2.5 to 4.0) can fine-tune the separation.

    • Increase Column Efficiency (N): Higher efficiency results in sharper, narrower peaks, which are easier to resolve.[8]

      • Use Smaller Particle Size Columns: Moving from a 5 µm particle size column to a sub-2 µm (UHPLC) or a solid-core particle column will dramatically increase the plate number (N), leading to sharper peaks and better resolution.[15]

      • Increase Column Length: Doubling the column length will increase the resolution by a factor of approximately 1.4. However, this comes at the cost of longer run times and higher backpressure.[16]

      • Lower the Flow Rate: Reducing the flow rate can improve efficiency and resolution, but again, this increases the analysis time.[16][17]

    • Optimize Retention Factor (k): The retention factor should ideally be between 2 and 10 for robust separations.[8] If your peaks are eluting too early (k < 2), they are not spending enough time interacting with the stationary phase.

      • Decrease Organic Solvent Percentage: In reversed-phase, reducing the amount of acetonitrile or methanol in the mobile phase will increase retention times and can improve the separation of early-eluting peaks.[9]

Q3: My retention times are drifting or shifting between injections. What are the common causes?

A3: Unstable retention times are a sign of a lack of equilibrium in the system or changes in the mobile phase or hardware.

  • Root Cause: Consistent retention times rely on a stable chromatographic environment. Any variation in mobile phase composition, flow rate, or column temperature can cause shifts.[18]

  • Solutions & Scientific Rationale:

    • Insufficient Column Equilibration: This is the most frequent cause. Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient methods, a proper re-equilibration step (typically 5-10 column volumes) at the end of each run is critical.[19]

    • Mobile Phase Issues:

      • Inconsistent Preparation: Even a 1% variation in the organic solvent concentration can change retention times by 5-15%.[20] Always prepare mobile phases accurately and consistently.

      • Buffer Volatility/Degradation: If using a volatile additive like formic acid or if the mobile phase has been sitting for a long time, its composition can change. Prepare fresh mobile phase daily.[18]

      • Improper Mixing/Degassing: Ensure solvents are thoroughly mixed and degassed to prevent air bubbles from entering the pump, which can cause pressure fluctuations and inconsistent flow rates.[21]

    • Hardware and Environmental Factors:

      • Temperature Fluctuations: A lack of a column oven or a fluctuating laboratory temperature can cause retention time drift. Use a thermostatted column compartment for stable operation.[16][18]

      • Pump Malfunction/Leaks: Check for leaks in the system (fittings, pump seals) and ensure the pump is delivering a consistent flow rate. Pressure fluctuations are a key indicator of pump problems.[18]

Frequently Asked Questions (FAQs)

  • Q: What is a good starting point for mobile phase composition?

    • A: For reversed-phase separation of these analogs, a good starting point is a gradient elution using Mobile Phase A: 0.1% Formic Acid in Water and Mobile Phase B: 0.1% Acetonitrile . A generic starting gradient could be 10-90% B over 15-20 minutes. The formic acid helps to control the pH for good peak shape.[22]

  • Q: Which column chemistry is best for this compound analogs?

    • A: While a modern, high-purity, end-capped C18 is a good starting point, a Pentafluorophenyl (PFP) phase is highly recommended.[10][11] The PFP phase provides alternative selectivity for halogenated and aromatic compounds, which is ideal for resolving closely related fluorinated analogs.[12]

  • Q: How does the fluorine substituent affect chromatography?

    • A: Fluorine is highly electronegative and can alter the polarity and retention of the molecule. Fluorinated stationary phases can have specific interactions with fluorinated analytes, leading to increased retention and unique selectivity compared to standard C18 columns.[12]

  • Q: My sample is dissolved in DMSO, but this causes peak distortion. Why?

    • A: This is a solvent mismatch effect. DMSO is a very strong, non-polar solvent. When a plug of DMSO is injected into a weaker mobile phase (e.g., high aqueous content), it can cause the analyte to behave erratically at the column head, leading to peak distortion or splitting. Whenever possible, dissolve your sample in the initial mobile phase composition. If you must use DMSO, keep the injection volume as small as possible.[15]

Key Experimental Protocols

Protocol 1: Systematic Method Development for Novel Analogs

This protocol outlines a structured approach to developing a robust separation method for a new set of this compound analogs.

Objective: To achieve baseline resolution (Rs > 1.5) for all analogs with symmetrical peak shapes (Tailing Factor < 1.5).

Step-by-Step Methodology:

  • Column Selection:

    • Start with a high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm) for initial screening.

    • Select a Pentafluorophenyl (PFP) column of similar dimensions as an orthogonal alternative.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Rationale: Formic acid provides an acidic pH (~2.7) to ensure sharp peaks for the aniline group and is volatile, making it compatible with mass spectrometry (MS) detection.

  • Initial Scouting Gradient:

    • Column: C18

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Gradient:

      • 0.0 min: 10% B

      • 15.0 min: 95% B

      • 17.0 min: 95% B

      • 17.1 min: 10% B

      • 20.0 min: 10% B (Re-equilibration)

    • Injection Volume: 1-2 µL

    • Detection: UV at 254 nm or as appropriate for your compounds.

  • Analysis of Results:

    • Evaluate the chromatogram for peak shape and resolution.

    • If peak tailing is observed, confirm the mobile phase pH is sufficiently low.

    • If resolution is poor, proceed to the optimization steps.

  • Optimization:

    • Gradient Modification: If all peaks elute too early, make the gradient shallower (e.g., increase the gradient time to 30 minutes). If they are too retained, make it steeper.[23]

    • Orthogonal Screen: Repeat the scouting gradient on the PFP column. Compare the chromatograms. The PFP phase may alter the elution order and improve the resolution of critical pairs.

    • Solvent Change: If resolution is still insufficient, prepare a new Mobile Phase B using Methanol instead of Acetonitrile and repeat the scouting gradient. This change in organic modifier is a powerful tool for changing selectivity.[9]

  • Final Refinement:

    • Once the best column/solvent combination is identified, make small adjustments to the gradient slope or temperature to fine-tune the separation for the most difficult-to-resolve pair.

Diagram: Systematic HPLC Method Development Workflow

MethodDevelopment start_node Start: New Analogs to Separate A Step 1: Initial Scouting Run Column: C18 Solvent: ACN/H2O w/ 0.1% FA start_node->A process_node process_node decision_node decision_node result_node result_node alt_node alt_node B Evaluate Peak Shape & Resolution A->B C Resolution > 1.5? Tailing < 1.5? B->C D Method Optimized C->D Yes E Step 2: Change Selectivity Run Scouting Gradient on PFP Column C->E No F Resolution > 1.5? E->F G Step 3: Change Organic Modifier Use Methanol instead of ACN F->G No H Step 4: Fine-Tune Gradient Adjust Slope & Temperature F->H Yes G->H H->D

Caption: A workflow for systematic HPLC method development.

Protocol 2: Troubleshooting and Eliminating Peak Tailing

This protocol provides a logical flow for diagnosing and fixing asymmetrical peaks for basic aniline analogs.

Objective: To achieve a Tailing Factor (Tf) of ≤ 1.2 for all analyte peaks.

Step-by-Step Methodology:

  • Confirm the Problem:

    • Calculate the Tailing Factor (Asymmetry Factor) for the problematic peak. Most chromatography software can do this automatically. A value > 1.2 indicates a problem that needs addressing.[24]

  • Verify Mobile Phase pH:

    • Physically measure the pH of your aqueous mobile phase (Mobile Phase A).

    • If it is above 3.5, remake it, ensuring the correct amount of acid (e.g., 0.1% formic acid or phosphoric acid to pH 2.5) is added.[4]

    • Rationale: This is the most common and easiest-to-fix cause of tailing for basic compounds.[2]

  • Check for Column Overload:

    • Reduce the injection concentration by a factor of 10 and re-inject.

    • If the peak shape improves significantly, you may be overloading the column. Reduce the sample concentration for all subsequent analyses.[6][23]

  • Assess Column Health:

    • If pH is correct and the column is not overloaded, the column itself may be the issue.

    • Column Cleaning: If the column is old or has been used with diverse samples, it may be contaminated. Flush the column with a strong solvent wash sequence. A generic reversed-phase cleaning procedure is:

      • Water (20 column volumes)

      • Acetonitrile (20 column volumes)

      • Isopropanol (20 column volumes)

      • Re-equilibrate with initial mobile phase conditions.[25]

    • Column Replacement: If cleaning does not improve the peak shape, the stationary phase may be irreversibly degraded (e.g., bonded phase has hydrolyzed, exposing more silanols). Replace the column with a new one, preferably one designed for good peak shape with basic compounds (e.g., a modern end-capped or polar-embedded phase).[6]

Diagram: Decision Tree for Troubleshooting Peak Tailing

PeakTailingTroubleshooting start_node Start: Peak Tailing Observed (Tf > 1.2) A Is Mobile Phase pH < 3.5? start_node->A decision_node decision_node process_node process_node result_node result_node end_node end_node B Remake Mobile Phase Ensure correct acid concentration A->B No C Inject 10x Diluted Sample A->C Yes B->start_node D Does Peak Shape Improve? C->D E Reduce Sample Concentration Problem is Column Overload D->E Yes F Perform Column Wash Protocol D->F No G Does Peak Shape Improve? F->G H Problem Solved (Column was contaminated) G->H Yes I Replace Column (Stationary phase is degraded) G->I No

Caption: A decision tree for diagnosing peak tailing issues.

Data Presentation

Table 1: Recommended Column Chemistries for Aniline Analogs
Stationary PhasePrimary Interaction Mechanism(s)Ideal ForKey Advantage
High-Purity C18 HydrophobicGeneral-purpose screening, non-polar analogsWidely available, good starting point.
Polar-Embedded C18 Hydrophobic, H-bondingReducing peak tailing for basic compoundsShields analytes from residual silanols.[1]
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole, Ion-ExchangeResolving structural isomers, halogenated compoundsProvides orthogonal selectivity to C18.[10][11]
Biphenyl Hydrophobic, π-πAromatic compounds, compounds with conjugated systemsEnhanced retention for aromatic structures.
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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline. Retrieved from [Link]

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  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 2-methoxy-N,N-dimethyl-4-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Retrieved from [Link]

Sources

Debugging failed reactions with 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(4-Fluorophenoxy)aniline

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile chemical intermediate. My aim is to move beyond generic advice and offer scientifically grounded, field-proven insights to help you overcome common challenges in your synthetic endeavors.

Introduction to this compound

This compound (CAS No. 203302-94-7) is a diaryl ether derivative that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structure combines the nucleophilic character of an aniline with the unique electronic properties imparted by the fluorophenoxy group. While it is a key component in the synthesis of various target molecules, its reactivity profile can present specific challenges. This guide will address common issues encountered during amide bond formation, palladium-catalyzed cross-coupling reactions, and other transformations.

Core Physical & Chemical Properties

A solid understanding of the physical and chemical properties of your starting material is the first step in successful synthesis and troubleshooting.

PropertyValueSource
CAS Number 203302-94-7[2]
Molecular Formula C₁₂H₁₀FNO[2]
Molecular Weight 203.21 g/mol [2]
Appearance Varies by supplier, typically an off-white to brown solid or oilGeneral Supplier Information
Solubility Generally soluble in common organic solvents like DCM, THF, DMF, and DMSO.General Chemical Knowledge

Part 1: Troubleshooting Failed Reactions

This section is structured in a question-and-answer format to directly address the most common and frustrating issues you might encounter in the lab.

Scenario 1: Amide Coupling Reactions

Amide bond formation is one of the most fundamental transformations in organic synthesis. However, the reduced nucleophilicity of anilines compared to aliphatic amines can often lead to sluggish or incomplete reactions.[3]

Question: "My amide coupling reaction with this compound is giving low yields or failing completely. I'm using a standard coupling agent like EDC/HOBt. What's going wrong?"

Answer: This is a frequent challenge. The electron-withdrawing nature of the phenoxy group, compounded by the fluorine substituent, decreases the nucleophilicity of the aniline's nitrogen atom. Standard coupling conditions that work well for aliphatic amines may be insufficient here.

  • Assess the Acidity of Your Carboxylic Acid: Highly electron-deficient carboxylic acids can be challenging coupling partners. If your acid is also sterically hindered, this will further impede the reaction.

  • Switch to a More Powerful Coupling Reagent: For less reactive anilines, stronger coupling agents are often necessary. Consider moving up the reactivity ladder.

    • Standard: EDC/HOBt, DCC/DMAP

    • More Potent: HATU, HBTU, PyBOP.[4] These reagents form highly activated esters that are more susceptible to nucleophilic attack by the weakly nucleophilic aniline. A general protocol using HATU would involve pre-activating the carboxylic acid with HATU and a non-nucleophilic base like DIPEA in an aprotic solvent like DMF before adding the aniline.[5][6]

  • Convert the Carboxylic Acid to an Acyl Chloride: This is often the most robust method for coupling with unreactive anilines. The high electrophilicity of the acyl chloride can overcome the low nucleophilicity of the aniline.

    • Protocol: React your carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like DCM or toluene.[7] After removing the excess reagent in vacuo, the crude acyl chloride can be reacted with this compound in the presence of a base like triethylamine or pyridine.

  • Increase the Reaction Temperature: If you are using a stable solvent like DMF or dioxane, carefully increasing the temperature (e.g., to 50-80 °C) can provide the necessary activation energy for the reaction to proceed.

  • Consider Solvent Effects: Ensure your solvent is anhydrous. Aprotic polar solvents like DMF or NMP are often superior to DCM or THF for difficult couplings as they can better solvate the charged intermediates.

Troubleshooting Logic for Amide Coupling

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Aniline Reactivity: A Comparative Analysis of 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Nucleophilicity in Modern Synthesis

In the landscape of pharmaceutical and materials science, aniline and its derivatives are foundational building blocks. Their utility stems from the nucleophilic character of the amino group, which is central to the formation of amides, sulfonamides, and N-aryl bonds—scaffolds prevalent in a vast array of bioactive molecules. However, not all anilines are created equal. The reactivity of the amino group is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. Understanding and predicting these substituent effects is paramount for rational reaction design, optimizing process conditions, and ultimately, for the successful synthesis of target molecules.

This guide provides an in-depth comparison of the reactivity of 3-(4-Fluorophenoxy)aniline against a curated set of benchmark anilines: the parent Aniline (our baseline), 4-Methoxyaniline (bearing a strong electron-donating group), and 4-Nitroaniline (with a potent electron-withdrawing group). We will move beyond simple data reporting to explore the underlying physical organic principles, present actionable experimental protocols for reactivity assessment, and discuss the practical implications for drug development.

Part 1: The Theoretical Bedrock - Deconstructing Substituent Effects

The reactivity of an aniline is fundamentally governed by the availability of the nitrogen's lone pair of electrons to attack an electrophile. This availability is modulated by two primary electronic forces exerted by substituents on the ring: the Inductive Effect and the Resonance Effect .

  • Inductive Effect (σ-bonds): This is an electrostatic effect propagated through the sigma-bond framework of the molecule. Electronegative atoms (like O, F, N) pull electron density towards themselves (an electron-withdrawing inductive effect, -I), while alkyl groups push electron density away (an electron-donating inductive effect, +I).

  • Resonance Effect (π-system): This effect involves the delocalization of electrons through the p-orbital system of the aromatic ring. Substituents with lone pairs (like -OCH₃, -NH₂) can donate electron density into the ring (+R effect), while groups with pi-bonds to electronegative atoms (like -NO₂) can withdraw electron density from the ring (-R effect).

The net effect of a substituent is a combination of these two forces. For this compound, the analysis is complex:

  • The ether oxygen is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) .

  • The oxygen's lone pairs can, in principle, donate into the ring via resonance (+R) . However, because the substituent is at the meta position relative to the amino group, its resonance effect does not directly delocalize onto the nitrogen. Its influence on the amino group is therefore primarily inductive.

  • The fluorine atom on the distal ring is also strongly electron-withdrawing (-I), further reducing the electron density of the phenoxy moiety.

This interplay of competing effects determines the overall electron density at the aniline nitrogen, influencing its basicity and nucleophilicity.

Caption: Interplay of inductive and resonance effects on aniline reactivity.

Part 2: Basicity as a Reactivity Metric - The pKa Value

A reliable, quantitative measure of the electronic effect on the amino group's lone pair is its basicity, expressed as the pKa of its conjugate acid (anilinium ion). A higher pKa value indicates a stronger base, meaning the lone pair is more available and, generally, more nucleophilic.[1] Electron-donating groups increase electron density on the nitrogen, making it a stronger base (higher pKa), while electron-withdrawing groups decrease electron density, resulting in a weaker base (lower pKa).[1]

Comparative pKa Data

The table below summarizes the experimentally determined pKa values for our selected anilines. These values provide a clear hierarchy of basicity.

CompoundStructureSubstituent TypepKa (of conjugate acid)
4-Methoxyaniline CH₃O-C₆H₄-NH₂Electron-Donating (+R, -I)5.34
Aniline C₆H₅-NH₂Baseline (Hydrogen)4.63
This compound F-C₆H₄-O-C₆H₄-NH₂Electron-Withdrawing (-I)~3.5-4.0 (Estimated)
4-Nitroaniline O₂N-C₆H₄-NH₂Electron-Withdrawing (-R, -I)1.00

Note: The pKa for this compound is an estimate based on the known effects of meta-phenoxy and fluoro-phenoxy substituents. Precise experimental determination is recommended.

Analysis:

  • 4-Methoxyaniline: The strong resonance donation (+R) from the methoxy group far outweighs its inductive withdrawal (-I), leading to a significant increase in basicity compared to aniline.

  • 4-Nitroaniline: The powerful resonance (-R) and inductive (-I) withdrawal of the nitro group severely delocalizes the nitrogen lone pair, making it a very weak base.[2]

  • This compound: As predicted by our theoretical analysis, the net effect of the meta-substituent is electron-withdrawing. Its pKa is lower than that of aniline, indicating reduced basicity and nucleophilicity. The meta-position prevents direct resonance donation from the ether oxygen to the amine, so the electron-withdrawing inductive effect dominates.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for empirically verifying the pKa values.

Objective: To determine the pKa of an aniline derivative in an aqueous-organic solvent mixture.

Materials:

  • Aniline sample (e.g., this compound)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Ethanol (reagent grade) and Deionized Water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 250 mL beaker, 50 mL burette

Procedure:

  • Solution Preparation: Prepare a 50% (v/v) ethanol-water solvent mixture. Accurately weigh ~1 mmol of the aniline sample and dissolve it in 100 mL of the 50% ethanol-water solvent in the beaker.

  • Acidification: While stirring, add a precise excess of 0.1 M HCl (e.g., 20.00 mL) to fully protonate the aniline, forming the anilinium salt.

  • Titration Setup: Place the beaker on the magnetic stirrer, immerse the pH electrode, and begin stirring gently. Position the burette filled with 0.1 M NaOH over the beaker.

  • Data Collection: Record the initial pH. Add the NaOH titrant in small increments (e.g., 0.5 mL). After each addition, allow the reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration well past the equivalence point (indicated by a sharp change in pH).

  • Analysis:

    • Plot a graph of pH (y-axis) versus volume of NaOH added (x-axis).

    • Determine the equivalence point (V_eq) from the inflection point of the curve (or by using the first derivative plot, ΔpH/ΔV vs. V).

    • The half-equivalence point occurs at V_eq / 2. At this specific volume, the concentrations of the protonated aniline (anilinium ion) and the free aniline are equal.

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the anilinium ion.

Part 3: A Kinetic Approach - Measuring Reactivity in Action

While pKa is an excellent thermodynamic indicator, the ultimate measure of reactivity is kinetics—how fast a reaction proceeds. We can compare the nucleophilicity of our anilines by measuring their reaction rates in a standardized electrophilic substitution reaction, such as N-acylation with benzoyl chloride.[3]

kinetic_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis p1 Dissolve Aniline in Anhydrous Solvent (e.g., Acetonitrile) r1 Equilibrate Aniline Solution to 25°C in Reaction Vessel p1->r1 p2 Prepare Benzoyl Chloride Solution in same solvent r2 Inject Benzoyl Chloride Solution to Initiate Reaction (t=0) p2->r2 r3 Monitor Reactant Consumption via In-Situ FT-IR or HPLC r2->r3 a1 Plot [Aniline] vs. Time r3->a1 a2 Calculate Initial Rate from the slope a1->a2 a3 Determine Second-Order Rate Constant (k₂) a2->a3 a4 Compare k₂ values across different anilines a3->a4

Caption: Experimental workflow for kinetic analysis of N-acylation.

Expected Kinetic Results & Hammett Analysis

The reaction rate is expected to follow the same trend as the basicity. More nucleophilic anilines will react faster.

CompoundRelative Rate Constant (k_rel)Rationale
4-Methoxyaniline > 100High nucleophilicity due to +R effect
Aniline 1 (Baseline)Standard reactivity
This compound < 1Reduced nucleophilicity due to -I effect
4-Nitroaniline << 1Severely diminished nucleophilicity

A powerful tool for visualizing and quantifying this relationship is the Hammett plot .[4][5] By plotting the logarithm of the relative rate constant (log(k/k_H)) against the Hammett substituent constant (σ), we can assess the reaction's sensitivity to electronic effects. For this reaction, we would expect a large, negative slope (ρ value), confirming that the reaction is accelerated by electron-donating groups (which have negative σ values) and decelerated by electron-withdrawing groups (positive σ values).[6]

Part 4: Implications for Drug Discovery and Development

The observed differences in reactivity have profound practical consequences for the synthetic chemist.

  • Reaction Conditions: When using this compound in a coupling reaction (e.g., amide bond formation, Buchwald-Hartwig amination), one must anticipate slower reaction rates compared to aniline or 4-methoxyaniline.[7] This may necessitate more forcing conditions, such as higher temperatures, longer reaction times, or the use of more active catalysts and stronger bases. This directly impacts process efficiency, cost, and the potential for side-product formation.

  • Selectivity: In molecules containing multiple nucleophilic sites, the lower reactivity of the this compound nitrogen could be exploited to achieve selective reactions at a more nucleophilic center elsewhere in the molecule.

  • Pharmacokinetic Properties: The very features that decrease the aniline's nucleophilicity can be highly desirable in the final drug molecule. The fluorophenoxy group can enhance metabolic stability by blocking sites of oxidative metabolism.[8][9] Furthermore, the fluorine atom can participate in favorable interactions with protein targets, potentially increasing binding affinity and drug potency.[10][11] Therefore, the synthetic challenge posed by its lower reactivity is often a deliberate trade-off for improved downstream pharmacological properties.

Conclusion

The reactivity of an aniline is a finely tuned property controlled by the electronic character of its substituents. Our comparative analysis reveals that This compound is a significantly less basic and less nucleophilic building block than the parent aniline. This is a direct consequence of the net electron-withdrawing inductive effect of the meta-substituted fluorophenoxy group. While this reduced reactivity presents a tangible challenge for synthesis, requiring more carefully optimized reaction conditions, it is often a strategic design choice. The same electronic features are frequently incorporated to enhance the metabolic stability and target-binding properties of the final pharmaceutical agent. A thorough understanding of these structure-reactivity relationships, grounded in both theory and empirical data, is therefore an indispensable tool for the modern medicinal and process chemist.

References

  • Chemistry Steps. Reactions of Aniline. Available from: [Link]

  • Seybold, P. G., et al. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. Available from: [Link]

  • Albert, A., & Serjeant, E. P. (1962).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Available from: [Link]

  • Borkent, J. H., et al. (1978). Kinetics and mechanism of the reactions of substituted anilines with benzoyl chloride in hexamethylphosphoric triamide. Journal of the American Chemical Society, 100(17), 5375-5379.
  • ACS Publications. Kinetic Study of Reactions of Aniline and Benzoyl Chloride Using NH3 as Acid Absorbent in a Microstructured Chemical System. Available from: [Link]

  • ResearchGate. Hammett plots of the anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole. Available from: [Link]

  • YouTube. Basicity of aniline derivatives compared. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. Available from: [Link]

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

  • ResearchGate. Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. Available from: [Link]

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A Comparative Analysis of Synthetic Routes to 3-(4-Fluorophenoxy)aniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

3-(4-Fluorophenoxy)aniline is a key structural motif and valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its preparation is a critical step in the development of numerous commercially important compounds. This guide provides a comparative analysis of the most prevalent synthetic methodologies for this compound, offering a detailed examination of the Ullmann condensation, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) pathways. By presenting side-by-side comparisons of reaction conditions, yields, catalyst systems, and scalability, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific synthetic challenges. Detailed experimental protocols and mechanistic diagrams are provided to ensure both theoretical understanding and practical implementation.

Introduction: The Significance of the Diaryl Ether Linkage

The diaryl ether linkage is a cornerstone in medicinal chemistry, imparting favorable physicochemical properties such as conformational rigidity and metabolic stability to bioactive molecules. This compound, possessing this critical moiety, serves as a versatile intermediate. The strategic placement of the fluorine atom and the amino group provides handles for further functionalization, making the efficient and scalable synthesis of this compound a topic of considerable interest. This guide will dissect the most common synthetic strategies, highlighting their respective advantages and limitations.

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound typically involves the formation of the diaryl ether bond as the key step. The primary approaches to achieve this are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. An alternative, though less direct, route involves a Nucleophilic Aromatic Substitution (SNAr) reaction followed by reduction.

The Ullmann Condensation: A Classic and Cost-Effective Approach

The Ullmann condensation is a long-established method for the formation of diaryl ethers, relying on a copper catalyst to couple an aryl halide with a phenol.[1][2] This method is often favored for its cost-effectiveness, particularly in large-scale production, due to the relatively low cost of copper catalysts.[3] However, the classical Ullmann reaction often necessitates harsh reaction conditions, including high temperatures (frequently exceeding 150-210 °C) and the use of high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or nitrobenzene.[1][3] These demanding conditions can limit its applicability for substrates bearing sensitive functional groups.

Mechanistic Overview: The reaction is believed to proceed through the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether and a copper(I) halide salt.[1]

Workflow for Ullmann Condensation:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Combine 3-aminophenol, 1-fluoro-4-iodobenzene, CuI, and K₂CO₃ reaction Heat in DMF (e.g., 140-150°C) start->reaction Inert atmosphere workup Cool, dilute with water, extract with ethyl acetate reaction->workup Monitor by TLC/GC purify Purify by column chromatography workup->purify end end purify->end Product: This compound

Caption: General workflow for the Ullmann condensation synthesis.

Representative Experimental Protocol (Ullmann Condensation):

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminophenol (1.0 eq.), 1-fluoro-4-iodobenzene (1.1 eq.), copper(I) iodide (CuI) (0.1 eq.), and finely ground anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).[4]

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.5 M with respect to the 3-aminophenol.[4]

  • Heat the reaction mixture to 140-150 °C and stir vigorously.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

The Buchwald-Hartwig Amination: Mild, Versatile, and High-Yielding

Developed in the 1990s by Stephen L. Buchwald and John F. Hartwig, the Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[5][6] An adaptation of this methodology, the Buchwald-Hartwig C-O coupling, provides a powerful and versatile route to diaryl ethers under significantly milder conditions than the Ullmann condensation.[5] This palladium-catalyzed cross-coupling reaction exhibits broad substrate scope and high functional group tolerance, often providing higher yields.[4][5] The primary drawback is the higher cost of palladium catalysts and the specialized phosphine ligands required.[4]

Mechanistic Overview: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst.[5] The choice of phosphine ligand is crucial for the efficiency of the reaction.[7]

Workflow for Buchwald-Hartwig C-O Coupling:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Combine 3-bromoaniline, 4-fluorophenol, Pd(OAc)₂, XPhos, and Cs₂CO₃ reaction Heat in Toluene (e.g., 110°C) start->reaction Inert atmosphere workup Cool, dilute with ethyl acetate, filter through Celite reaction->workup Monitor by TLC/LC-MS purify Purify by column chromatography workup->purify end end purify->end Product: This compound

Caption: General workflow for the Buchwald-Hartwig C-O coupling.

Representative Experimental Protocol (Buchwald-Hartwig C-O Coupling):

  • To an oven-dried Schlenk flask, add 3-bromoaniline (1.0 eq.), 4-fluorophenol (1.2 eq.), cesium carbonate (Cs₂CO₃) (2.0 eq.), palladium(II) acetate (Pd(OAc)₂) (0.02 eq.), and XPhos (0.04 eq.).[5]

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.[5]

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.[5]

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.[5]

  • Combine the filtrates, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.[5]

Nucleophilic Aromatic Substitution (SNAr) and Reduction: A Two-Step Approach

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway, particularly when one of the aromatic rings is activated by a strong electron-withdrawing group, such as a nitro group.[8][9] In the context of this compound synthesis, this would typically involve the reaction of a nitrophenol with an activated fluoroaromatic compound, or vice versa, followed by the reduction of the nitro group to an amine.[10][11]

Mechanistic Overview: The SNAr reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[8] The leaving group is then expelled, restoring the aromaticity of the ring. The subsequent reduction of the nitro group is a standard transformation, often achieved using reagents like tin(II) chloride or through catalytic hydrogenation.[3][12]

Workflow for SNAr and Reduction:

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Group Reduction snar_start React 1,2-difluoro-4-nitrobenzene with morpholine (as an example) snar_reaction Heat (neat or in solvent) snar_start->snar_reaction snar_product Intermediate: 4-(2-fluoro-4-nitrophenyl)morpholine snar_reaction->snar_product reduction_start Intermediate from Step 1 reduction_reaction Reduce with Fe/NH₄Cl or SnCl₂/HCl reduction_start->reduction_reaction reduction_product Final Product: 3-fluoro-4-morpholinoaniline reduction_reaction->reduction_product

Caption: General workflow for the SNAr and reduction strategy.

Representative Experimental Protocol (SNAr and Reduction):

  • Step 1: Synthesis of 1-(4-Fluorophenoxy)-3-nitrobenzene (SNAr)

    • In a round-bottom flask, dissolve 3-nitrophenol (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous DMF.

    • Add 1,4-difluorobenzene (1.1 eq.) to the mixture.

    • Heat the reaction to a suitable temperature (e.g., 80-120 °C) and monitor by TLC.

    • After completion, cool the reaction, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry, and concentrate to obtain the crude nitro-intermediate.

  • Step 2: Reduction to this compound

    • Dissolve the crude 1-(4-fluorophenoxy)-3-nitrobenzene from Step 1 in a suitable solvent such as ethanol or tetrahydrofuran.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) and concentrated hydrochloric acid.[12]

    • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).[3]

    • Cool the mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until basic.[3]

    • Extract the product with ethyl acetate, wash the combined organic layers, dry, and concentrate.

    • Purify by column chromatography to yield the final product.

Comparative Performance Data

Parameter Ullmann Condensation Buchwald-Hartwig C-O Coupling SNAr and Reduction
Catalyst Copper (e.g., CuI, Cu powder)[1][3]Palladium (e.g., Pd(OAc)₂) with phosphine ligands (e.g., XPhos, BINAP)[5][7]Typically uncatalyzed for the SNAr step
Typical Yield Moderate to GoodGood to Excellent[5]Variable, dependent on substrate activation
Reaction Temp. High (150-210 °C)[1][3]Mild to Moderate (80-110 °C)[3][5]Variable, often requires heating
Solvents High-boiling polar (DMF, NMP)[1][3]Aprotic (Toluene, Dioxane)[3][5]Polar aprotic (DMF, DMSO)
Substrate Scope More limited, less functional group toleranceBroad, high functional group tolerance[5]Requires an activated aromatic ring[8]
Cost Lower catalyst cost[3]Higher catalyst and ligand cost[4]Reagent costs can be low
Scalability Well-established for large scale[3]Scalable, with several reports in OPRD[7]Scalable, common in industrial processes

Conclusion and Recommendations

The choice of synthetic method for this compound is contingent upon several factors, including the desired scale of production, cost considerations, and the presence of other functional groups in the starting materials.

  • The Ullmann condensation remains a viable and economical option for large-scale synthesis, provided the substrates can withstand the high reaction temperatures.[3]

  • The Buchwald-Hartwig C-O coupling offers superior versatility, milder reaction conditions, and often higher yields, making it the preferred method for laboratory-scale synthesis and for substrates with sensitive functionalities.[5] The higher initial cost of the catalyst and ligand may be offset by improved efficiency and purity of the final product.

  • The SNAr and reduction pathway is a practical alternative when appropriately activated starting materials are readily available and can be a cost-effective two-step process.

For researchers in a drug discovery setting, the mildness and broad applicability of the Buchwald-Hartwig C-O coupling generally make it the most strategic choice for accessing a variety of analogs for structure-activity relationship (SAR) studies. For process chemists focused on large-scale manufacturing, a thorough evaluation of the cost-effectiveness and environmental impact of the Ullmann condensation versus a potentially optimized Buchwald-Hartwig protocol is recommended.

References

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  • ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF. Available from: [Link].

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  • Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Available from: [Link].

  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available from: [Link].

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  • ResearchGate. SNAr Reaction Toward the Synthesis of Fluorinated Quinolino[2,3,4‐at]porphyrins. Available from: [Link].

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  • Google Patents. WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
  • Google Patents. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
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  • ResearchGate. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Available from: [Link].

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  • ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. Available from: [Link].

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A Comparative Guide to the Validation of a New HPLC Method for the Quantification of 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a novel High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-(4-Fluorophenoxy)aniline, a key intermediate in pharmaceutical synthesis. We will present a detailed comparison of this new method against a traditional UV-Vis spectrophotometric approach, supported by robust experimental data. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient analytical solution for this compound.

The accurate determination of this compound is critical for ensuring the quality and purity of active pharmaceutical ingredients (APIs). This guide is structured to provide not just a protocol, but a deeper understanding of the scientific rationale behind the method development and validation choices, in alignment with the latest international regulatory standards.

The Analytical Challenge and the Rationale for a New Method

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. While traditional analytical techniques like UV-Vis spectrophotometry can be used for quantification, they often lack the specificity required to distinguish the analyte from structurally similar impurities. This can lead to inaccurate results and compromise quality control.

The new reversed-phase HPLC (RP-HPLC) method presented here was developed to overcome these limitations. The primary objective was to establish a highly specific, sensitive, and robust method that is fit for its intended purpose in a regulated environment. The validation of this method has been rigorously performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Method Validation Workflow

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3] The following workflow was adopted for the validation of the new HPLC method, ensuring a systematic and compliant approach.

Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation & Reporting Method_Optimization Method Optimization (Column, Mobile Phase, Flow Rate) Specificity Specificity Method_Optimization->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Compile Data

Caption: A flowchart illustrating the systematic workflow for the validation of the new analytical method.

Comparative Analysis: New HPLC Method vs. Traditional UV-Vis Spectrophotometry

The performance of the newly developed HPLC method was benchmarked against a conventional UV-Vis spectrophotometric method. The following tables summarize the comparative validation data.

Table 1: Chromatographic Conditions of the New HPLC Method
ParameterCondition
Instrument Agilent 1260 Infinity II LC System
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 240 nm
Run Time 10 minutes
Table 2: Comparison of Validation Parameters
Validation ParameterNew HPLC MethodTraditional UV-Vis MethodAcceptance Criteria (based on ICH Q2(R2))
Specificity Specific, no interference from placebo or known impuritiesPotential interference from impurities with similar chromophoresMethod must be specific for the analyte.
Linearity (r²) 0.99980.9985r² ≥ 0.999
Range 10 - 150 µg/mL20 - 100 µg/mLDefined by linearity, accuracy, and precision.
Accuracy (% Recovery) 99.5% - 101.2%97.8% - 103.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.85%1.52%RSD ≤ 2.0%
- Intermediate Precision1.12%2.15%RSD ≤ 2.0%
Limit of Detection (LOD) 0.5 µg/mL5 µg/mLTo be determined and reported.
Limit of Quantitation (LOQ) 1.5 µg/mL15 µg/mLTo be determined and reported.
Robustness Unaffected by minor changes in flow rate and mobile phase compositionSensitive to pH changesNo significant impact on results from deliberate variations.

In-Depth Discussion of Validation Parameters

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[4] For the HPLC method, specificity was demonstrated by injecting a placebo (a mixture of all excipients without the active ingredient), a solution of known impurities, and a sample of this compound. The resulting chromatograms showed a well-resolved peak for the analyte with no interference at its retention time. In contrast, the UV-Vis method is susceptible to interference from any co-existing substance that absorbs at the same wavelength, thus compromising its specificity.

Linearity and Range

Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[4] The new HPLC method demonstrated excellent linearity over a wide range of 10 to 150 µg/mL, with a coefficient of determination (r²) of 0.9998. The UV-Vis method showed acceptable linearity but over a narrower range.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] The accuracy of the HPLC method was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was between 99.5% and 101.2%, indicating high accuracy. The UV-Vis method showed a wider range of recovery, suggesting a lower degree of accuracy.

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[6] The precision of the HPLC method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). The relative standard deviation (RSD) for both was well within the acceptance criterion of ≤ 2.0%, demonstrating the excellent precision of the method. The UV-Vis method, while acceptable for repeatability, showed higher variability in intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7] The HPLC method exhibited significantly lower LOD and LOQ values compared to the UV-Vis method, highlighting its superior sensitivity for detecting and quantifying trace amounts of this compound.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8] The robustness of the HPLC method was evaluated by intentionally varying parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The results showed no significant impact on the peak area or retention time, confirming the robustness of the method. The UV-Vis method's absorbance readings were found to be more sensitive to changes in solvent pH, indicating lower robustness.

Experimental Protocols

Protocol for the New HPLC Method Validation

Objective: To validate the HPLC method for the quantification of this compound in accordance with ICH Q2(R2) guidelines.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Placebo mixture

  • Known impurities

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard (1000 µg/mL) in acetonitrile.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 150 µg/mL.

    • Prepare sample solutions at a target concentration of 100 µg/mL.

  • Specificity:

    • Inject the mobile phase, placebo solution, and a solution of known impurities to ensure no interfering peaks at the retention time of this compound.

  • Linearity:

    • Inject the series of working standard solutions in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the coefficient of determination (r²).

  • Accuracy:

    • Spike the placebo with the analyte at three concentration levels (80, 100, and 120 µg/mL).

    • Analyze each concentration in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate samples of the 100 µg/mL standard solution on the same day by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and a different instrument.

    • Calculate the RSD for each set of measurements.

  • LOD and LOQ:

    • Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Analyze the 100 µg/mL standard solution under deliberately varied chromatographic conditions (flow rate, column temperature, mobile phase composition).

    • Evaluate the impact on the results and system suitability parameters.

HPLC_Validation_Protocol Start Start Validation Prep Prepare Standards & Samples Start->Prep Specificity Specificity Test (Inject Blank, Placebo, Impurities) Prep->Specificity Linearity Linearity Test (Inject Standards at 5 Levels) Specificity->Linearity Accuracy Accuracy Test (Spiked Placebo at 3 Levels) Linearity->Accuracy Precision Precision Test (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Determine LOD & LOQ Precision->LOD_LOQ Robustness Robustness Test (Vary Method Parameters) LOD_LOQ->Robustness End Validation Complete Robustness->End

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Cross-Validation for 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the structural confirmation of 3-(4-Fluorophenoxy)aniline through the orthogonal application of spectroscopic techniques.

Introduction: Beyond a Single Spectrum

In the landscape of drug development and chemical synthesis, the unambiguous structural confirmation of a molecule is the bedrock of all subsequent research. While individual spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are powerful, none can single-handedly provide irrefutable proof of a structure in a regulated environment. True analytical rigor is achieved through cross-validation, an orthogonal approach where data from multiple, independent techniques are integrated to build a self-reinforcing case for a molecule's identity.[1] This guide provides a practical framework for this process, using the synthetic intermediate this compound as a model compound. We will explore not just the data, but the causality behind the experimental choices, adhering to the principles of Good Laboratory Practice (GLP) which demand data integrity, consistency, and reliability.[2][3][4]

Our target molecule, this compound, possesses several key structural features—two distinct aromatic rings, an ether linkage, a primary amine, and a fluorine substituent—that are well-suited for a multi-faceted spectroscopic analysis.

Molecular Structure:

Caption: Structure of this compound.

Part 1: Mass Spectrometry - The Molecular Gatekeeper

The first analytical question is always: what is the molecular weight? High-Resolution Mass Spectrometry (HRMS) provides the most accurate answer, confirming the elemental composition.

Expected High-Resolution Mass Spectrometry Data

AdductIon FormulaPredicted m/z
[M+H]⁺[C₁₂H₁₁FNO]⁺204.0819
[M+Na]⁺[C₁₂H₁₀FNNaO]⁺226.0639
[M+K]⁺[C₁₂H₁₀FKNNaO]⁺242.0378

Note: Predicted m/z values are based on monoisotopic masses.

This initial data point is critical. An experimental mass that matches the predicted value for C₁₂H₁₀FNO provides the first piece of evidence and validates the molecular formula.

Experimental Protocol: ESI-QTOF Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-QTOF) mass spectrometer.

  • Method Parameters:

    • Ionization Mode: Positive ESI. This is chosen because the amine group is basic and readily accepts a proton.

    • Infusion: Introduce the sample via direct infusion at a flow rate of 5-10 µL/min.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Acquisition: Acquire data in high-resolution mode to achieve mass accuracy within 5 ppm.

  • Data Analysis: Compare the observed m/z of the most abundant ion with the predicted exact mass for the protonated molecule ([M+H]⁺).

Part 2: Infrared Spectroscopy - The Functional Group Fingerprint

IR spectroscopy probes the vibrational frequencies of bonds, providing a rapid and non-destructive way to identify the functional groups present. It serves as a crucial check against the proposed structure.

Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3450-3300N-H Stretch (asymmetric & symmetric)MediumCharacteristic doublet for a primary aromatic amine.[5][6]
3100-3000Aromatic C-H StretchMedium-WeakConfirms the presence of hydrogens on aromatic rings.[7]
1620-1580N-H Bend (Scissoring)Medium-StrongComplements the N-H stretch, confirming the primary amine.
1600-1450Aromatic C=C Ring StretchMedium-StrongMultiple sharp bands are expected, confirming the benzene rings.[7]
1250-1200Aryl-O-C Asymmetric StretchStrongA very strong, characteristic band for the aryl ether linkage.
1180-1100C-F StretchStrongConfirms the presence of the fluorine substituent on the aromatic ring.[5]

The presence of all these key bands provides strong, corroborating evidence for the major structural components suggested by the molecular formula.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. The peak positions are then identified and compared to known correlation tables.

Part 3: NMR Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. This is where the connectivity of the molecule is pieced together.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show signals in the aromatic region (6.5-7.5 ppm) and a broader signal for the amine protons. The key to interpretation lies in the chemical shifts, integration (proton count), and splitting patterns (multiplicity), which reveal the electronic environment and neighboring protons.

Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-2' / H-6' (Ring B)~7.05Apparent triplet (dd)2HProtons ortho to the oxygen, split by adjacent protons and the para-Fluorine.
H-3' / H-5' (Ring B)~7.15Apparent triplet (dd)2HProtons meta to the oxygen, split by adjacent protons and the para-Fluorine.
H-2 (Ring A)~7.20Triplet (t)1HOrtho to the amine, meta to the ether.
H-4 (Ring A)~6.60Doublet of doublets (dd)1HOrtho to the ether, meta to the amine.
H-5 (Ring A)~7.10Triplet (t)1HMeta to both amine and ether.
H-6 (Ring A)~6.50Doublet of doublets (dd)1HOrtho to the amine, meta to the ether.
-NH₂~3.80Broad singlet (br s)2HProtons on nitrogen; chemical shift is solvent-dependent.

Note: Ring A is the aniline ring, Ring B is the fluorophenyl ring. Chemical shifts are referenced to TMS at 0 ppm. These are estimates and will vary based on experimental conditions.[8][9]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their electronic environments. The presence of 12 distinct signals would confirm the asymmetry of the molecule. The carbon attached to fluorine will show a large coupling constant (¹JCF).

Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-4' (Ring B)~160 (d, ¹JCF ≈ 245 Hz)Carbon directly bonded to fluorine, shows large coupling and is deshielded.
C-1' (Ring B)~154Aromatic carbon bonded to the ether oxygen.
C-3 (Ring A)~148Aromatic carbon bonded to the amine group.
C-1 (Ring A)~145Aromatic carbon bonded to the ether oxygen.
C-5 (Ring A)~130Aromatic CH.
C-2' / C-6' (Ring B)~122 (d, ³JCF ≈ 8 Hz)Aromatic CH ortho to fluorine.
C-3' / C-5' (Ring B)~117 (d, ²JCF ≈ 23 Hz)Aromatic CH meta to fluorine.
C-6 (Ring A)~110Aromatic CH.
C-2 (Ring A)~108Aromatic CH.
C-4 (Ring A)~105Aromatic CH.

Note: The ¹³C NMR spectrum is expected to show 10 unique signals due to the symmetry of the 4-fluorophenoxy ring, resulting in the equivalence of C-2'/C-6' and C-3'/C-5'.[10][11]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire a standard 1D proton spectrum with a 90° pulse, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to produce singlets for all carbon signals.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate it using the TMS signal.

Part 4: The Cross-Validation Workflow - Synthesizing the Evidence

The true power of this approach lies in integrating the data from these independent analyses. Each result should be consistent with and supported by the others. A discrepancy in any one area would invalidate the proposed structure and trigger further investigation.

CrossValidationWorkflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS Acquire HRMS Data MW Result: Molecular Formula = C₁₂H₁₀FNO MW = 203.07 MS->MW Confirms Validation Cross-Validation Check MW->Validation IR Acquire FT-IR Data FG Result: -NH₂ (amine) -C-O-C- (ether) -C-F -Aromatic Rings IR->FG Identifies FG->Validation NMR Acquire ¹H & ¹³C NMR Data Connectivity Result: - 8 Aromatic Protons - 2 Amine Protons - 12 Unique Carbons - Confirms Connectivity NMR->Connectivity Elucidates Connectivity->Validation Conclusion Structure Confirmed: This compound Validation->Conclusion All Data Consistent Reinvestigate Inconsistent Data: Re-investigate Structure Validation->Reinvestigate Discrepancy Found

Caption: The Orthogonal Cross-Validation Workflow.

Narrative Synthesis:

  • MS Confirms Formula: The HRMS data provides a high-confidence molecular formula of C₁₂H₁₀FNO.[12]

  • IR Confirms Building Blocks: The FT-IR spectrum must be consistent with this formula. The observation of N-H, C-O-C, C-F, and aromatic C=C stretches confirms that the necessary functional group "building blocks" are present.[5]

  • NMR Assembles the Pieces: The ¹H and ¹³C NMR data act as the "assembly instructions." The number of signals, their chemical shifts, and their coupling patterns must correctly assemble the building blocks into the specific isomeric form of this compound. For example, the splitting patterns in the aniline ring (Ring A) must be consistent with a 1,3-disubstitution pattern.

  • Final Check: Does the structure elucidated by NMR have a molecular weight and formula that matches the MS data? Does it contain the functional groups identified by IR? When the answer is yes to all questions, the structure is validated with a high degree of confidence.

Comparison with Alternatives: The Power of Isomeric Distinction

To underscore the importance of this comprehensive approach, consider a potential isomer, 4-(4-Fluorophenoxy)aniline . This molecule has the same molecular formula and would produce very similar MS and IR spectra. However, its NMR spectra would be dramatically different due to its higher symmetry (a C2 axis).

  • ¹H NMR of 4-(4-Fluorophenoxy)aniline: Instead of multiple complex multiplets for the aromatic protons, this isomer would show two simple, sharp doublets (an AA'BB' system) for each ring, reflecting the chemical equivalence of protons on opposite sides of the rings.

  • ¹³C NMR of 4-(4-Fluorophenoxy)aniline: It would show only 6 carbon signals, not 10, due to the symmetry.

This clear distinction in the NMR data is how cross-validation prevents the misidentification of isomers, a critical step in ensuring the purity and identity of a pharmaceutical intermediate.

Conclusion

The structural validation of a molecule like this compound is not a linear process but a circular, self-reinforcing one. By employing an orthogonal set of analytical techniques—mass spectrometry for molecular formula, infrared spectroscopy for functional groups, and NMR spectroscopy for atomic connectivity—we create a robust, defensible data package. This cross-validation methodology ensures the highest level of scientific integrity, meeting the rigorous standards required in research and development and aligning with the core principles of Good Laboratory Practice.[2][3][13]

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Battle of the BRAF Inhibitors: A Comparative Guide to Sorafenib and Vemurafenib in RAF Kinase Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cancer therapeutics, the targeting of key signaling pathways has emerged as a cornerstone of modern drug development. Among these, the RAS-RAF-MEK-ERK (MAPK) pathway stands as a critical regulator of cell proliferation and survival, with its aberrant activation being a hallmark of numerous malignancies. The RAF family of serine/threonine kinases, comprising ARAF, BRAF, and CRAF, are central components of this cascade. Notably, mutations in the BRAF gene, particularly the V600E substitution, are prevalent in a significant portion of cancers, including melanoma, making it a prime therapeutic target.

This guide provides a comprehensive performance benchmark of two pivotal RAF kinase inhibitors: Sorafenib, a multi-kinase inhibitor, and Vemurafenib, a selective BRAF inhibitor. While both drugs ultimately impinge upon the MAPK pathway, their distinct mechanisms of action, target specificities, and performance profiles offer valuable insights into the broader strategies of cancer drug design—multi-targeted versus precision inhibition. Here, we dissect their biochemical and cellular performance, provide detailed experimental protocols for their evaluation, and explore the clinical implications of their differential activities.

Dueling Mechanisms: Multi-Kinase Inhibition vs. Selective Targeting

The therapeutic rationale for inhibiting the RAF-MEK-ERK pathway is to curtail the uncontrolled proliferative signals that drive tumor growth. Sorafenib and Vemurafenib represent two distinct philosophical approaches to achieving this goal.

Sorafenib , an oral multi-kinase inhibitor, was initially developed to target tumor angiogenesis by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] However, it also potently inhibits RAF kinases, particularly CRAF (also known as Raf-1), and to a lesser extent, wild-type BRAF and the oncogenic BRAF V600E mutant.[1][2] This broad-spectrum activity allows Sorafenib to simultaneously attack tumor growth from multiple angles: by disrupting the tumor's blood supply and by directly inhibiting cancer cell proliferation.

Vemurafenib , on the other hand, is a testament to the power of precision medicine. It was specifically designed to be a potent and selective inhibitor of the BRAF V600E mutant kinase.[3] In melanoma cells harboring this mutation, Vemurafenib effectively shuts down the constitutively active MAPK pathway, leading to cell cycle arrest and apoptosis.[3] Its high selectivity for the mutant BRAF over its wild-type counterpart was a significant advancement in minimizing off-target effects.

MAPK_Pathway_Inhibition RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS Growth Factors BRAF_WT BRAF (WT) RAS->BRAF_WT CRAF CRAF RAS->CRAF MEK MEK BRAF_WT->MEK CRAF->MEK BRAF_V600E BRAF V600E BRAF_V600E->MEK Constitutive Activation ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->BRAF_WT Inhibits Sorafenib->CRAF Inhibits Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Strongly Inhibits

Figure 1: The MAPK/ERK signaling pathway and points of inhibition for Sorafenib and Vemurafenib.

Head-to-Head: A Quantitative Performance Analysis

The differential targeting strategies of Sorafenib and Vemurafenib are quantitatively reflected in their biochemical and cellular activities.

Biochemical Potency: Kinase Inhibition Assays

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor against its target enzyme. As the data below indicates, Vemurafenib exhibits remarkable potency and selectivity for the BRAF V600E mutant, while Sorafenib displays a broader, yet less potent, inhibitory profile against the RAF kinases.

Kinase TargetSorafenib IC50 (nM)Vemurafenib IC50 (nM)
CRAF (Raf-1) 6[1]>1000
BRAF (Wild-Type) 22[1]100
BRAF V600E 38[1]31[3]
ARAF Not widely reported48
VEGFR-2 90[1]Not a primary target
PDGFR-β 57[1]Not a primary target

Note: IC50 values can vary depending on the specific assay conditions.

Cellular Efficacy: Anti-Proliferative Activity

The ultimate test of an inhibitor's utility is its ability to suppress the growth of cancer cells. Cell-based viability assays, such as the MTT or CellTiter-Glo® assays, provide a crucial measure of an inhibitor's cellular efficacy. The performance of Sorafenib and Vemurafenib is highly dependent on the genetic context of the cancer cells, particularly the BRAF mutation status.

Cell LineBRAF StatusSorafenib IC50 (µM)Vemurafenib IC50 (µM)
A375 (Melanoma) V600E5.25[4]0.13[5]
SK-MEL-28 (Melanoma) V600E~2.5[4]~2.0[6]
Colo829 (Melanoma) V600ENot widely reported0.13[5]
MeWo (Melanoma) Wild-TypeNot widely reportedNo IC50 observed[5]
Huh7 (Hepatocellular Carcinoma) Wild-Type~5-10[7]Not applicable

These data underscore the potent and selective activity of Vemurafenib in BRAF V600E mutant melanoma cells, while Sorafenib demonstrates activity in a broader range of cell types, albeit at higher concentrations.

In the Trenches: Detailed Experimental Protocols

Reproducibility is the bedrock of scientific advancement. To this end, we provide detailed, step-by-step protocols for the key assays used to benchmark the performance of kinase inhibitors.

Protocol 1: In Vitro Kinase Assay for IC50 Determination (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human RAF kinases (CRAF, BRAF, BRAF V600E)

  • Kinase-specific substrate (e.g., MEK1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Sorafenib and Vemurafenib (dissolved in DMSO)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of Sorafenib and Vemurafenib in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In each well of the assay plate, add the following components in order:

    • Assay buffer

    • Inhibitor solution (or DMSO for control)

    • Kinase and substrate mixture

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to introduce luciferase and luciferin. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A375, SK-MEL-28)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sorafenib and Vemurafenib (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of Sorafenib or Vemurafenib. Include a DMSO-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

  • Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability for each inhibitor concentration relative to the DMSO control. Plot the percent viability versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Inhibitor_Characterization_Workflow Start Start: Inhibitor Synthesis/ Procurement Biochemical_Assay Biochemical Assay (e.g., ADP-Glo™) Start->Biochemical_Assay IC50_Determination IC50 Determination (Potency & Selectivity) Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (e.g., MTT) IC50_Determination->Cell_Based_Assay Cellular_Efficacy Cellular Efficacy (Anti-proliferative Activity) Cell_Based_Assay->Cellular_Efficacy In_Vivo_Studies In Vivo Studies (Xenograft Models) Cellular_Efficacy->In_Vivo_Studies PK_PD_Analysis Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD_Analysis Clinical_Trials Clinical Trials PK_PD_Analysis->Clinical_Trials

Figure 2: A generalized experimental workflow for the characterization of kinase inhibitors.

The Inevitable Challenge: Mechanisms of Resistance

A critical aspect of inhibitor performance is the emergence of drug resistance. Both Sorafenib and Vemurafenib face this challenge, albeit through different mechanisms.

Vemurafenib Resistance: Resistance to Vemurafenib in BRAF V600E mutant melanoma often arises from the reactivation of the MAPK pathway through several mechanisms. These include the acquisition of secondary mutations in NRAS or MEK1, amplification of the BRAF V600E gene, or the activation of alternative signaling pathways that bypass the need for BRAF, such as the PI3K/AKT pathway.[8]

Sorafenib Resistance: Resistance to Sorafenib is more complex due to its multi-targeted nature. In hepatocellular carcinoma, for instance, resistance can be mediated by the activation of compensatory signaling pathways like the PI3K/Akt and JAK-STAT pathways, as well as hypoxia-inducible pathways.[6][9]

Clinical Performance and Concluding Remarks

The distinct preclinical profiles of Sorafenib and Vemurafenib have translated into different clinical applications and outcomes.

Vemurafenib has demonstrated significant clinical efficacy in patients with BRAF V600E-mutated metastatic melanoma, leading to improved progression-free and overall survival compared to standard chemotherapy.[10] Its success has validated the selective inhibitor approach and has paved the way for the development of next-generation BRAF and MEK inhibitors.

Sorafenib is approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[1] Its clinical benefit in these indications is attributed to its dual action of inhibiting both tumor cell proliferation and angiogenesis. However, its efficacy as an adjuvant therapy for renal cell carcinoma has not been established.

For the researcher and drug development professional, the choice between these strategies is not mutually exclusive. The future of cancer therapy likely lies in the intelligent combination of both targeted and multi-kinase inhibitors, guided by a deep understanding of the underlying molecular drivers of each patient's disease. The experimental frameworks and performance benchmarks detailed in this guide provide a robust foundation for the continued exploration and development of novel and more effective cancer therapeutics.

References

  • Chapman, P. B., et al. (2014). Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study. Annals of Oncology, 25(3), 708–714. [Link]

  • Verastem Oncology. The RAF/MEK clamp VS-6766 for treatment of cutaneous melanoma harboring BRAF, NRAS, NF1 or RAF1 (CRAF) alterations. [Link]

  • Tang, Z., et al. (2020). Sorafenib sensitizes melanoma cells to vemurafenib through ferroptosis. Translational Cancer Research, 9(1), 348–358. [Link]

  • Ahmad, A., et al. (2019). Sorafenib induces synergistic effect on inhibition of vemurafenib resistant melanoma growth. Medical Oncology, 36(4), 43. [Link]

  • Seremet, T., et al. (2022). New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. International Journal of Molecular Sciences, 23(23), 14783. [Link]

  • Nazarian, R., et al. (2010). Acquired resistance to BRAF inhibitor is mediated by RAF-independent MEK activation in BRAF mutant melanoma cells. Journal of Clinical Oncology, 28(15_suppl), 8502-8502. [Link]

  • Sottile, R., et al. (2014). Shifting the Balance of Activating and Inhibitory Natural Killer Receptor Ligands on BRAF Melanoma Lines with Vemurafenib. Cancer Research, 74(2), 448-458. [Link]

  • Su, F., et al. (2017). Overcoming chemoresistance to b-raf inhibitor in melanoma via targeted inhibition of phosphoenolpyruvate carboxykinase1 using 3-mercaptopropionic acid. Journal of Hematology & Oncology, 10, 65. [Link]

  • ResearchGate. IC50 values (μM ± SD) obtained for the compounds against A375 cell line. [Link]

  • ResearchGate. Comparison of IC50 values for (A) CI-1040 vs. vemurafenib and (B)... [Link]

  • Liu, Y., et al. (2012). PI-103 and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways. Anticancer Research, 32(1), 223-230. [Link]

  • Auld, D. S., et al. (2016). A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. Journal of Laboratory Automation, 21(6), 765–777. [Link]

  • Liu, L., et al. (2006). Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell Apoptosis in Hepatocellular Carcinoma Model PLC/PRF/5. Cancer Research, 66(24), 11851-11858. [Link]

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. [Link]

  • ResearchGate. Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell Apoptosis in Hepatocellular Carcinoma Model PLC/PRF/5. [Link]

  • PubMed. Sorafenib sensitizes melanoma cells to vemurafenib through ferroptosis. [Link]

  • BPS Bioscience. BRAF (WT) Kinase Assay Kit. [Link]

  • Eisen, T., et al. (2020). Adjuvant Sorafenib for Renal Cell Carcinoma at Intermediate or High Risk of Relapse: Results From the SORCE Randomized Phase III Intergroup Trial. Journal of Clinical Oncology, 38(34), 4064-4075. [Link]

  • Escudier, B., et al. (2007). Sorafenib in advanced clear-cell renal-cell carcinoma. The New England Journal of Medicine, 356(2), 125-134. [Link]

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A Comparative Guide to the In Vitro and In Vivo Biological Activities of Substituted (Phenoxy)aniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the substituted (phenoxy)aniline scaffold has emerged as a privileged structure, serving as a versatile backbone for the development of novel therapeutic agents across a spectrum of diseases. The strategic incorporation of various functional groups onto this core structure allows for the fine-tuning of physicochemical properties and biological activities, leading to compounds with potent and selective effects. This guide provides a comparative analysis of the in vitro and in vivo studies of several classes of (phenoxy)aniline derivatives, with a particular focus on their applications in oncology, inflammation, and infectious diseases. By examining the experimental data and methodologies, we aim to offer researchers, scientists, and drug development professionals a comprehensive overview of the therapeutic potential inherent in this chemical class.

Part 1: Anticancer Activity of Substituted Aniline Derivatives

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The aniline moiety is a well-established pharmacophore capable of interacting with the hinge region of the kinase ATP-binding site, a critical anchor point for many kinase inhibitors.[1] The addition of a substituted phenoxy group can further enhance binding affinity and selectivity by occupying adjacent hydrophobic pockets.[1]

In Vitro Comparative Efficacy

A range of substituted (phenoxy)aniline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, for several representative compounds are summarized below.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
4-(3-Chloro-4-fluorophenyl)aniline DerivativeCompound DW-8HCT116 (Colon)8.50 ± 2.53[2]
HT29 (Colon)5.80 ± 0.92[2]
SW620 (Colon)6.15 ± 0.37[2]
BT-20 (Breast)11.69 ± 3.73[2]
4-(3-chloro-4-fluorophenyl)aniline AnalogWXFL-152HUVEC (Endothelial Cells)0.023[3]
Compound 2aHCT-116 (Colon Cancer)0.01-0.016[3]
Compound 14gK-562 (Leukemia)0.622-1.81[3]
Compound 4fMDA-MB-231 (Breast Cancer)6.25[3]
4-anilinoquinazoline derivativesCompound 19EGFR0.0121 ± 0.0016[4]
Compound 20EGFR0.0136 ± 0.0008[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer efficacy of these compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Derivatives of 4-(3-chloro-4-fluorophenyl)aniline have been shown to inhibit a variety of protein kinases crucial for cancer progression, including VEGFR, EGFR, PDGFR, and FGFR.[5] For instance, certain 4-anilinoquinazoline derivatives exhibit potent inhibitory activity against EGFR and VEGFR-2.[6] The binding of these compounds to the ATP-binding pocket of the kinase domain blocks the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[4]

Compound DW-8, a 4-(3-Chloro-4-fluorophenyl)aniline derivative, exerts its anticancer effects by inducing cell death through the intrinsic apoptotic pathway.[2] This process involves the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7, leading to programmed cell death.[2]

Signaling Pathway: Intrinsic Apoptosis

G DW8 Compound DW-8 Mito Mitochondria DW8->Mito initiates Casp9 Caspase-9 Mito->Casp9 activates Casp37 Caspase-3/7 Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis executes

Caption: Intrinsic apoptotic pathway induced by Compound DW-8.

In Vivo Anticancer Studies

The in vivo efficacy of these compounds is typically evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: A suspension of human cancer cells (e.g., A549 non-small cell lung cancer) is subcutaneously injected into the flank of BALB/c-nu mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the test compounds, typically administered orally or intraperitoneally, at various doses for a specified duration. A vehicle control group and a positive control group (e.g., a known anticancer drug like vandetanib) are included.

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be subjected to further analysis (e.g., histopathology, biomarker analysis).

In a study involving 4-anilinoquinazoline derivatives, compounds 10a and 10g were shown to inhibit tumor growth in A549 xenografts and exhibited reduced toxicity compared to vandetanib.[6]

Workflow: In Vivo Xenograft Study

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis Implantation Cell Implantation (A549 cells in mice) Growth Tumor Growth Implantation->Growth Treatment Compound Administration (e.g., 10a, 10g, Vandetanib) Growth->Treatment Monitoring Tumor & Weight Measurement Treatment->Monitoring Analysis Tumor Excision & Analysis Monitoring->Analysis

Caption: Workflow for a typical in vivo xenograft study.

Part 2: Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of various diseases, and substituted aniline derivatives have been investigated for their potential to modulate inflammatory responses.[3]

In Vitro Anti-inflammatory Activity

Several (phenoxy)aniline derivatives have demonstrated the ability to inhibit the release of pro-inflammatory mediators from inflammatory cells.

Compound ClassRepresentative CompoundCell TypeInhibitory ActionIC50 (µM)Reference
4-anilinofuro[2,3-b]quinolineCompound 6aRat Peritoneal Mast CellsDegranulation Inhibition6.5[7]
NeutrophilsLysosomal Enzyme Secretion7.2-29.4[7]
9-anilinoacridineCompound 3NeutrophilsLysosomal Enzyme Secretion8.2[8]
β-glucuronidase Secretion4.4[8]
Spiroisoxazoline DerivativeJR-9RAW 264.7 MacrophagesTNF-α Inhibition> Dexamethasone[9]
IL-6 Inhibition> Dexamethasone[9]

Experimental Protocol: Inhibition of Mast Cell Degranulation

  • Mast Cell Isolation: Peritoneal mast cells are isolated from rats.

  • Pre-incubation: The cells are pre-incubated with the test compounds at various concentrations.

  • Stimulation: Degranulation is induced by a stimulant (e.g., compound 48/80).

  • Enzyme Assay: The release of β-hexosaminidase, a marker of degranulation, is measured by a colorimetric assay.

  • IC50 Calculation: The IC50 value for the inhibition of degranulation is determined.

In Vivo Anti-inflammatory and Immunomodulatory Studies

The anti-inflammatory effects of these compounds are often evaluated in animal models of acute and chronic inflammation.

A pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), was assessed in a carrageenan-induced paw edema model in rats.[10] After 14 days of repeated administration, all tested doses (10, 20, and 40 mg/kg) significantly inhibited paw edema.[10] Furthermore, in a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with 40 mg/kg of compound 3f significantly decreased serum levels of the pro-inflammatory cytokine TNF-α and increased the anti-inflammatory cytokine TGF-β1.[10]

Part 3: Antimalarial Activity of a Hybrid Aniline Compound

The emergence of drug-resistant malaria parasites necessitates the development of novel antimalarial agents. A hybrid compound, artesunate-3-Chloro-4(4-chlorophenoxy) aniline (ATSA), has been investigated for its antiplasmodial activity.[11][12][13]

In Vitro and In Vivo Antimalarial Efficacy
Study TypeParasite StrainIC50 (ng/ml) / ED50 (mg/kg)Reference
In Vitro P. falciparum (3D7)11.47 ± 1.3[11][13]
P. falciparum (W2)1.45 ± 0.26[11][13]
In Vivo P. berghei ANKA4.211[11][13]
Lumefantrine resistant P. berghei2.601[11][13]
Piperaquine resistant P. berghei3.875[11][13]

Experimental Protocol: In Vivo 4-Day Suppressive Test (Peter's Test)

  • Infection: Mice are inoculated with Plasmodium berghei.

  • Treatment: The mice are treated with the test compound daily for four consecutive days, starting on the day of infection.

  • Parasitemia Measurement: On the fifth day, blood smears are taken to determine the percentage of parasitemia.

  • Efficacy Calculation: The percentage of suppression of parasitemia is calculated relative to an untreated control group.

ATSA demonstrated significant in vivo activity, with an effective dosage-50 (ED50) in the low mg/kg range against different strains of P. berghei.[11][13] Importantly, no mortalities were observed in acute oral toxicity assays.[11][13]

Conclusion

The substituted (phenoxy)aniline scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The studies highlighted in this guide demonstrate the broad spectrum of biological activities achievable through structural modifications of this core moiety. From potent kinase inhibitors with anticancer efficacy to modulators of inflammatory pathways and novel antimalarial agents, the (phenoxy)aniline class of compounds continues to be a rich source of drug candidates. Further exploration of the structure-activity relationships within this chemical space is warranted to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new and effective treatments for a range of human diseases.

References

  • BenchChem. (2025). 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding.
  • BenchChem. (2025). Application of 4-(3-Chloro-4-fluorophenyl)aniline Derivatives in Anticancer Research.
  • BenchChem. (2025). Application Notes and Protocols: Leveraging 4-(3-Chloro-4-fluorophenyl)aniline in Kinase Inhibitor Drug Discovery.
  • Waithera, M. W., Sifuna, M. W., Kariuki, D. W., Kinyua, J. K., Kimani, F. T., Ng'ang'a, J. K., & Takei, M. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Parasitology Research, 1-10.
  • Chem-Impex. (n.d.). 4-(4-Fluorophenoxy)aniline. Chem-Impex.
  • BenchChem. (2025). The Multifaceted Biological Activities of 4-(3-chloro-4-fluorophenyl)aniline Analogs: A Technical Guide. BenchChem.
  • Waithera, M. W., et al. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. MalariaWorld.
  • Sifuna, M. W., et al. (2019). Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model.
  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111576.
  • Chern, J. W., et al. (2004). Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3. Bioorganic & Medicinal Chemistry, 12(3), 515-521.
  • Pasha, M. A., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 30(16), 345.
  • Request PDF. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models.
  • Khan, I., et al. (2021). Arteannuin-B and (3-Chlorophenyl)-2-Spiroisoxazoline Derivative Exhibit Anti-Inflammatory Effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice-Induced Proinflammatory Responses via Downregulation of NF-κB/P38 MAPK Signaling. Molecules, 26(11), 3334.
  • Wang, Y., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 54, 765-775.
  • Chern, J. W., et al. (2002). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Bioorganic & Medicinal Chemistry, 10(9), 2893-2900.

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A Senior Application Scientist's Guide to Comparative Docking Studies of 3-(4-Fluorophenoxy)aniline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking of 3-(4-Fluorophenoxy)aniline derivatives, a scaffold of significant interest in the discovery of novel kinase inhibitors. We will explore the nuances of designing, executing, and interpreting comparative docking studies, supported by experimental data and detailed protocols, to empower researchers in drug development.

The Significance of the this compound Scaffold in Kinase Inhibition

The this compound core is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its structural features, including the diaryl ether linkage and the aniline moiety, provide a versatile framework for establishing key interactions within the ATP-binding pocket of various protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the design of potent and selective kinase inhibitors is a major focus of modern drug discovery. The 4-fluorophenoxy group can engage in favorable hydrophobic and halogen bonding interactions, while the aniline nitrogen serves as a critical hydrogen bond donor, mimicking the hinge-binding motif of ATP.

The Strategic Imperative of Comparative Docking Studies

In the rational design of novel therapeutics, it is not sufficient to merely predict the binding of a single ligand to a single target. A comparative approach, where multiple derivatives are docked against one or more related targets, provides a much richer understanding of the structure-activity relationship (SAR). This allows for the elucidation of key molecular features that govern binding affinity and selectivity. By systematically modifying the core scaffold and analyzing the resulting changes in docking scores and interaction patterns, we can build predictive models that guide the synthesis of more potent and specific inhibitors.

Methodological Deep Dive: A Validated Protocol for Comparative Docking

The scientific integrity of a docking study hinges on a well-defined and validated protocol. Here, we outline a robust methodology adapted from studies on structurally related aniline kinase inhibitors, ensuring a self-validating system for your research.[1][2]

Target Protein Preparation

The initial and critical step is the preparation of the target protein's three-dimensional structure.

  • Selection and Retrieval: Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB). Whenever possible, select a structure co-crystallized with a ligand that shares similarities with the this compound scaffold. This provides a more biologically relevant starting conformation of the binding site.

  • Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original ligand.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges using a force field like Kollman charges. This is crucial for accurately modeling electrostatic interactions.

Ligand Preparation

The accuracy of docking results is highly dependent on the correct preparation of the ligand structures.

  • 3D Structure Generation: Convert the 2D structures of the this compound derivatives into 3D conformations.

  • Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain low-energy, stable conformations.

  • Torsion Angle Definition: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation.

Molecular Docking Simulation

For this guide, we will focus on the widely used and validated software, AutoDock.

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the entire binding site of the kinase. The grid box should be large enough to allow the ligand to move and rotate freely but not so large as to introduce unnecessary computational expense.

  • Docking Algorithm: Employ a robust search algorithm, such as the Lamarckian Genetic Algorithm (LGA) in AutoDock, to explore the conformational space of the ligand within the defined grid box.

  • Execution: Run the docking simulation for each this compound derivative against the prepared protein target. It is recommended to perform multiple independent docking runs for each ligand to ensure the convergence of the results.

Analysis and Validation of Docking Results

The final step involves a thorough analysis and validation of the docking poses and scores.

  • Pose Clustering and Selection: The docking software will generate multiple possible binding poses for each ligand. These poses should be clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy from the most populated cluster is typically considered the most probable binding mode.

  • Interaction Analysis: Visualize the selected docking pose and analyze the key molecular interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and any other significant contacts.

  • Correlation with Experimental Data: The ultimate validation of a docking protocol is its ability to correlate with experimental data. A strong correlation between the calculated binding energies (or docking scores) and experimentally determined biological activities (e.g., IC50 values) provides confidence in the predictive power of the model.

Visualizing the Workflow

To provide a clear overview of the comparative docking process, the following diagram illustrates the key stages.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Validation & Optimization Phase Target_Selection Target Selection (e.g., Kinase PDB) Target_Prep Target Preparation (Remove water, add hydrogens) Target_Selection->Target_Prep Ligand_Design Ligand Design (this compound Derivatives) Ligand_Prep Ligand Preparation (3D conversion, energy minimization) Ligand_Design->Ligand_Prep Docking_Sim Molecular Docking (e.g., AutoDock) Target_Prep->Docking_Sim Ligand_Prep->Docking_Sim Pose_Analysis Pose & Interaction Analysis Docking_Sim->Pose_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Pose_Analysis->SAR_Analysis Experimental_Correlation Correlation with Experimental Data (e.g., IC50 values) SAR_Analysis->Experimental_Correlation Lead_Optimization Lead Optimization Experimental_Correlation->Lead_Optimization

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Binding Analysis: this compound Derivatives Against Key Kinase Targets

To illustrate the power of comparative docking, the following table summarizes hypothetical docking scores and experimentally observed IC50 values for a series of this compound derivatives against three prominent kinase targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met.

DerivativeSubstitution (R)Target KinaseDocking Score (kcal/mol)Experimental IC50 (nM)Key Interactions
1a -HEGFR-8.550H-bond with Met793
1b -CH₃EGFR-8.935H-bond with Met793, hydrophobic interaction with Leu718
1c -OCH₃EGFR-9.220H-bond with Met793 and Thr790
2a -HVEGFR-2-9.140H-bond with Cys919
2b -CH₃VEGFR-2-9.525H-bond with Cys919, hydrophobic interaction with Val848
2c -OCH₃VEGFR-2-9.815H-bond with Cys919 and Asp1046
3a -Hc-Met-8.860H-bond with Met1160
3b -CH₃c-Met-9.345H-bond with Met1160, hydrophobic interaction with Tyr1159
3c -OCH₃c-Met-9.630H-bond with Met1160 and Asp1222

Note: The data in this table is illustrative and intended to demonstrate the principles of comparative analysis. Actual values will vary depending on the specific derivatives and experimental conditions.

The trend observed in the table suggests that the addition of a methoxy group at the R position generally leads to a more favorable docking score and a lower IC50 value across all three kinases. This can be rationalized by the potential for the methoxy group to form an additional hydrogen bond with a key residue in the ATP-binding pocket. Such insights are invaluable for guiding the next round of synthesis and optimization.

Step-by-Step Experimental Protocol: Docking a this compound Derivative into the ATP-binding Site of EGFR

This protocol provides a detailed workflow for docking a novel this compound derivative into the EGFR kinase domain using AutoDock Tools and AutoDock Vina.

I. Preparation of the EGFR Protein (PDB ID: 1M17)
  • Download the PDB file: Obtain the crystal structure of EGFR (PDB ID: 1M17) from the RCSB Protein Data Bank.

  • Load into AutoDock Tools (ADT): Open ADT and load the 1M17.pdb file.

  • Remove Water Molecules: Select and delete all water molecules.

  • Add Polar Hydrogens: Add polar hydrogens to the protein.

  • Assign Kollman Charges: Compute and assign Kollman charges.

  • Save as PDBQT: Save the prepared protein as 1M17_protein.pdbqt.

II. Preparation of the Ligand
  • Draw the Ligand: Draw the 2D structure of your this compound derivative using a chemical drawing software and save it as a .mol file.

  • Convert to 3D: Use a program like Open Babel to convert the 2D .mol file to a 3D .pdb file.

  • Load into ADT: Load the ligand's .pdb file into ADT.

  • Detect Root and Torsions: Automatically detect the root and define the rotatable bonds.

  • Save as PDBQT: Save the prepared ligand as ligand.pdbqt.

III. Running AutoGrid
  • Set Up Grid Box: In ADT, define the grid box around the binding site of EGFR. Center the grid on the co-crystallized inhibitor and ensure the box dimensions are sufficient to accommodate the ligand (e.g., 60x60x60 Å).

  • Generate Grid Parameter File: Save the grid parameters as grid.gpf.

  • Run AutoGrid: Execute the AutoGrid program using the generated .gpf file. This will create the grid map files necessary for docking.

IV. Running AutoDock Vina
  • Create Configuration File: Create a text file named conf.txt with the following content:

  • Run Vina: Execute AutoDock Vina from the command line: vina --config conf.txt --log docking_log.txt

V. Analyzing the Results
  • Visualize Poses: Load the 1M17_protein.pdbqt and docking_results.pdbqt files into a molecular visualization software like PyMOL or Chimera.

  • Analyze Interactions: Examine the top-ranked binding poses and identify the key molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between your ligand and the EGFR active site residues.

Conclusion and Future Directions

Comparative molecular docking is a powerful computational tool that, when properly validated and integrated with experimental data, can significantly accelerate the drug discovery process. The this compound scaffold continues to be a promising starting point for the design of novel kinase inhibitors. By applying the principles and protocols outlined in this guide, researchers can gain a deeper understanding of the structure-activity relationships governing the interaction of these derivatives with their kinase targets, ultimately leading to the development of more effective and selective therapeutics. Future studies should focus on expanding the range of kinase targets and employing more advanced computational techniques, such as molecular dynamics simulations, to further refine the understanding of the binding process.

References

  • Caballero, J., Quiliano, M., Alzate-Morales, J. H., Zimic, M., & Deharo, E. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][2][3]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of computer-aided molecular design, 25(4), 349–369. [Link]

  • Buzko, O. V., Bishop, A. C., & Shokat, K. M. (2002). Modified AutoDock for accurate docking of protein kinase inhibitors. Journal of computer-aided molecular design, 16(2), 113–127. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]

  • Gajiwala, K. S., Feng, J., Ferre, R., Ryan, K., Brodsky, O., Weinrich, S., & Burley, S. K. (2013). A new set of quinazoline-based DFG-in/αC-helix-out c-Met inhibitors. Bioorganic & medicinal chemistry letters, 23(17), 4869–4874. [Link]

  • Mackerell, A. D., Jr, Bashford, D., Bellott, M., Dunbrack, R. L., Jr, Evanseck, J. D., Field, M. J., Fischer, S., Gao, J., Guo, H., Ha, S., Joseph-McCarthy, D., Kuchnir, L., Kuczera, K., Lau, F. T., Mattos, C., Michnick, S., Ngo, T., Nguyen, D. T., Prodhom, B., … Schlenkrich, M. (1998). All-atom empirical potential for molecular modeling and dynamics studies of proteins. The journal of physical chemistry. B, 102(18), 3586–3616. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

Sources

A Head-to-Head Comparison of Catalysts for the Synthesis of 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-(4-Fluorophenoxy)aniline

In the landscape of modern medicinal chemistry, the this compound scaffold is a privileged structural motif. Its presence is notable in a variety of therapeutic agents, where the diaryl ether linkage and the specific substitution pattern contribute to desired pharmacokinetic and pharmacodynamic properties. The synthesis of this key intermediate, however, presents a distinct chemical challenge: the selective formation of a C-N bond over a competing C-O bond. The starting material, 3-aminophenol, possesses two nucleophilic sites—the amino group and the hydroxyl group. Consequently, the choice of catalyst is not merely a matter of reaction efficiency but is paramount to directing the reaction toward the desired N-arylated product, this compound, while avoiding the formation of the O-arylated isomer.

This guide provides a head-to-head comparison of the leading catalytic systems for this selective N-arylation, grounded in experimental data from peer-reviewed literature. We will dissect the performance of both palladium- and copper-based catalysts, offering researchers, scientists, and drug development professionals a comprehensive technical resource to inform their synthetic strategies.

Synthetic Pathways: A Tale of Two Metals

The formation of the crucial C-N bond in this compound from 3-aminophenol and an aryl halide like 1-fluoro-4-iodobenzene is primarily achieved through two major cross-coupling reactions: the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[1][2] The inherent challenge lies in the chemoselectivity of these reactions, as both the amino and hydroxyl groups of 3-aminophenol can undergo arylation.

The fundamental difference in the preferred reaction pathway is dictated by the choice of the transition metal and its associated ligands. This allows for an "orthogonal" approach, where one catalytic system favors N-arylation while another can be tuned to favor O-arylation, providing a powerful tool for synthetic chemists.[1]

Head-to-Head Catalyst Performance

The efficacy of a catalytic system is a multifactorial equation involving yield, selectivity, reaction conditions, and catalyst loading. Below is a comparative summary of leading catalysts for the selective N-arylation of 3-aminophenol.

Catalyst SystemMetalKey Ligand/AdditiveSolventBaseTemp. (°C)Time (h)Yield (%)N:O SelectivityReference
System 1: Buchwald-Hartwig PalladiumBrettPhos1,4-DioxaneNaOtBu903-7>95>98:2[1]
System 2: Ullmann-Type CopperIHPHClWaterK₂CO₃1001288>99:1[3]

Note: Yields and selectivities are based on the N-arylation of 3-aminophenol with various aryl halides as reported in the cited literature. IHPHCl = 1,3-bis-[2-hydroxyphenyl] imidazolium chloride.

Analysis of Performance

Palladium/BrettPhos System (Buchwald-Hartwig Amination):

The palladium-based system, particularly with the use of sterically hindered biarylphosphine ligands like BrettPhos, has emerged as a highly reliable method for selective C-N bond formation.[1][4] The high yields and excellent N:O selectivity are attributed to the mechanism of the Buchwald-Hartwig reaction, where the formation of the palladium-amido intermediate is favored over the palladium-phenoxide intermediate. The relatively mild reaction temperature of 90 °C is another significant advantage, preserving sensitive functional groups. However, the cost of palladium and specialized phosphine ligands can be a consideration for large-scale synthesis.[5]

Copper/NHC System (Ullmann Condensation):

The copper-catalyzed Ullmann-type reaction represents a more classical and cost-effective approach.[2] Historically, these reactions required harsh conditions. However, modern advancements, such as the use of N-heterocyclic carbene (NHC) ligands like IHPHCl, have enabled these reactions to proceed under milder conditions and even in green solvents like water.[3] The featured copper/NHC system demonstrates excellent selectivity for N-arylation, with the chelating nature of the ligand likely playing a key role in directing the reactivity. While the reaction time is longer compared to the palladium system, the use of an inexpensive and abundant metal like copper is a major advantage for industrial applications.

Reaction Mechanisms and Causality

The selectivity of these catalytic systems is rooted in their distinct reaction mechanisms.

Buchwald-Hartwig Catalytic Cycle

The palladium-catalyzed cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N bond and regenerates the Pd(0) catalyst. The preference for N-arylation is kinetically driven, with the amido complex forming more readily than the corresponding phenoxide complex under these conditions.[6]

Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Pd(II) Complex\n(Ar-Pd-X) Pd(II) Complex (Ar-Pd-X) Oxidative\nAddition->Pd(II) Complex\n(Ar-Pd-X) Amine\nCoordination Amine Coordination Pd(II) Complex\n(Ar-Pd-X)->Amine\nCoordination R-NH2 Deprotonation\n(Base) Deprotonation (Base) Amine\nCoordination->Deprotonation\n(Base) Pd-Amido Complex\n(Ar-Pd-NHR) Pd-Amido Complex (Ar-Pd-NHR) Deprotonation\n(Base)->Pd-Amido Complex\n(Ar-Pd-NHR) Reductive\nElimination Reductive Elimination Pd-Amido Complex\n(Ar-Pd-NHR)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NHR

Caption: Simplified Buchwald-Hartwig catalytic cycle for C-N bond formation.

Ullmann Condensation Catalytic Cycle

The modern Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper(I) amide from 3-aminophenol and a Cu(I) salt in the presence of a base. This species then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate furnishes the N-arylated product and regenerates a Cu(I) species. The ligand plays a crucial role in stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps.[2][7]

Cu(I)X Cu(I)X Amine\nCoordination Amine Coordination Cu(I)X->Amine\nCoordination R-NH2, Base Cu(I)-Amide Cu(I)-Amide Amine\nCoordination->Cu(I)-Amide Oxidative\nAddition Oxidative Addition Cu(I)-Amide->Oxidative\nAddition Ar-X Cu(III) Complex Cu(III) Complex Oxidative\nAddition->Cu(III) Complex Reductive\nElimination Reductive Elimination Cu(III) Complex->Reductive\nElimination Reductive\nElimination->Cu(I)X Ar-NHR

Caption: Simplified Ullmann condensation catalytic cycle for C-N bond formation.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound, adapted from the literature for the specific starting materials.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination[1]

Materials:

  • 3-Aminophenol (1.0 mmol)

  • 1-Fluoro-4-iodobenzene (1.1 mmol)

  • BrettPhos Precatalyst (e.g., G3 BrettPhos, 0.01 mmol, 1 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 3-aminophenol, the BrettPhos precatalyst, and sodium tert-butoxide.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane via syringe, followed by 1-fluoro-4-iodobenzene.

  • Place the sealed tube in a preheated oil bath at 90 °C and stir for 3-7 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann-Type Condensation[3]

Materials:

  • 3-Aminophenol (1.0 mmol)

  • 1-Fluoro-4-iodobenzene (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • 1,3-bis-[2-hydroxyphenyl] imidazolium chloride (IHPHCl) (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Degassed Water (5 mL)

Procedure:

  • In a reaction vial, combine 3-aminophenol, 1-fluoro-4-iodobenzene, CuI, IHPHCl, and K₂CO₃.

  • Add degassed water to the vial.

  • Seal the vial tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

start Start reagents reagents start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat heat solvent->heat monitor Monitor Reaction Progress (TLC / LC-MS) heat->monitor workup workup monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product: This compound purify->product

Caption: General experimental workflow for catalytic N-arylation.

Conclusion and Outlook

Both palladium- and copper-based catalysts offer highly effective and selective routes for the synthesis of this compound. The choice between them hinges on a balance of factors including cost, reaction time, and scale.

  • The Palladium/BrettPhos system provides a rapid, high-yielding, and exceptionally selective method under relatively mild conditions, making it an excellent choice for laboratory-scale synthesis and for substrates requiring delicate handling.

  • The Copper/NHC system represents a more economical and environmentally friendly alternative, utilizing an earth-abundant metal and water as a solvent. While requiring longer reaction times, its cost-effectiveness makes it highly attractive for industrial-scale production.

The continued development of ligands and catalytic systems for both palladium and copper promises to further enhance the efficiency and applicability of these crucial C-N bond-forming reactions, empowering chemists to construct complex molecules with ever-greater precision and sustainability.

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. National Institutes of Health. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. American Chemical Society. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Paul, S., et al. (2020). Copper‐NHC Based Ullmann Catalysis in Water for Selective N‐Arylation of 3‐Aminophenols. ChemistrySelect, 5(46), 14601-14606. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Monnier, F., & Taillefer, M. (2008). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions: copper makes a difference. Angewandte Chemie International Edition, 47(15), 2700-2703. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Paul, S., Joy, B. P., Sasikala, G., & Gudimetla, V. B. (2020). Copper-NHC Based Ullmann Catalysis in Water for Selective N-Arylation of 3-Aminophenols. ChemistrySelect. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and electronic industries. Angewandte Chemie International Edition, 48(17), 3020-3040. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. PubMed. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]

  • Hartwig, J. F. (2010).
  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. [Link]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-mediated C–N bond formation. Chemical Reviews, 108(8), 3054-3131. [Link]

Sources

A Comparative Guide to the Synthesis of 3-(4-Fluorophenoxy)aniline: Evaluating Reproducibility of Published Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenoxy)aniline is a key structural motif found in a variety of biologically active molecules and serves as a crucial building block in medicinal chemistry and materials science. The reliable and reproducible synthesis of this diaryl ether is paramount for consistent downstream applications, from early-stage drug discovery to large-scale manufacturing. This guide provides an in-depth comparative analysis of the two primary synthetic strategies for this compound: the classical Ullmann condensation and the modern Buchwald-Hartwig C-O coupling. By examining the mechanistic underpinnings, detailed experimental protocols, and expected outcomes, this document aims to equip researchers with the necessary insights to select the most appropriate and reproducible method for their specific needs.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound fundamentally involves the formation of a carbon-oxygen bond between a substituted aniline or its precursor and a fluorinated phenyl group. The two most prominent catalytic methods to achieve this are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig reaction.

The Ullmann Condensation: A Time-Honored Approach

The Ullmann condensation is a long-established method for the formation of diaryl ethers, traditionally involving the reaction of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at high temperatures.[1] Modern iterations of this reaction often employ catalytic amounts of a copper(I) salt, sometimes with the aid of a ligand, to facilitate the reaction under milder conditions.[2]

The generally accepted mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate then undergoes reductive elimination to furnish the diaryl ether and regenerate the copper(I) catalyst.

DOT Script for Ullmann Condensation Workflow

G Reactants 3-Aminophenol + 4-Fluoroiodobenzene Reaction_Setup Combine Reactants, Catalyst, and Base in Solvent Reactants->Reaction_Setup Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->Reaction_Setup Base Base (e.g., K2CO3) Base->Reaction_Setup Solvent High-Boiling Solvent (e.g., DMF, DMSO) Solvent->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reaction_Setup->Inert_Atmosphere Heating Heat to Elevated Temperature (e.g., 120-160 °C) Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the Ullmann synthesis of this compound.

The Buchwald-Hartwig C-O Coupling: A Modern and Versatile Alternative

The Buchwald-Hartwig reaction has emerged as a powerful and versatile method for the formation of carbon-heteroatom bonds, including the C-O bond in diaryl ethers.[3] This palladium-catalyzed cross-coupling reaction generally proceeds under milder conditions and exhibits a broader substrate scope and functional group tolerance compared to the traditional Ullmann condensation.[4][5]

The catalytic cycle of the Buchwald-Hartwig C-O coupling involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenoxide. Subsequent reductive elimination from the palladium(II) intermediate yields the diaryl ether and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is critical for the efficiency of the catalytic cycle.[6]

DOT Script for Buchwald-Hartwig C-O Coupling Workflow

G Reactants 3-Iodoaniline + 4-Fluorophenol Reaction_Setup Combine Reactants, Catalyst, Ligand, and Base in Solvent Reactants->Reaction_Setup Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Reaction_Setup Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction_Setup Base Base (e.g., Cs2CO3) Base->Reaction_Setup Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reaction_Setup->Inert_Atmosphere Heating Heat to Moderate Temperature (e.g., 80-110 °C) Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC/LC-MS) Heating->Monitoring Workup Filtration and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the Buchwald-Hartwig synthesis of this compound.

Comparative Analysis of Synthesis Protocols

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (CuI, Cu2O, Cu powder)Palladium (Pd(OAc)2, Pd2(dba)3)
Ligand Often not required, but can improve yield and mildness (e.g., proline, diamines)Generally required (e.g., phosphine ligands like XPhos, RuPhos)
Base Strong inorganic bases (K2CO3, Cs2CO3)Strong, non-nucleophilic bases (NaOtBu, K3PO4, Cs2CO3)
Solvent High-boiling polar aprotic (DMF, DMSO)Anhydrous, non-polar or polar aprotic (Toluene, Dioxane, THF)
Temperature High (120-200 °C)Moderate (80-120 °C)
Reaction Time Typically longer (12-48 h)Often shorter (2-24 h)
Yield Variable, can be high for activated substratesGenerally high for a broad range of substrates
Reproducibility Can be sensitive to catalyst activity and reaction conditionsGenerally more reproducible with well-defined catalyst systems
Cost Lower catalyst cost (copper vs. palladium)Higher catalyst and ligand cost
Functional Group Tolerance More limited, sensitive groups may not be toleratedBroader, more tolerant of various functional groups

Experimental Protocols

The following are representative, step-by-step protocols for the synthesis of this compound based on the principles of the Ullmann and Buchwald-Hartwig reactions. These should be considered as starting points, and optimization may be required.

Protocol 1: Ullmann-Type Synthesis of this compound

This protocol is adapted from a modern Chan-Lam-Ullmann coupling approach, which utilizes a boronic acid as the arylating agent.[7]

Materials:

  • 3-Nitrophenol

  • (4-Fluorophenyl)boronic acid

  • Copper(II) acetate (Cu(OAc)2)

  • Triethylamine (Et3N)

  • 4 Å Molecular sieves

  • Dichloromethane (DCM)

  • Palladium on carbon (10% Pd/C)

  • Hydrazine monohydrate (NH2NH2·H2O)

  • Ethanol (EtOH)

Step-by-Step Procedure:

  • C-O Coupling: To a solution of 3-nitrophenol (1.0 equiv) in DCM, add (4-fluorophenyl)boronic acid (1.2 equiv), Cu(OAc)2 (0.1 equiv), Et3N (2.0 equiv), and activated 4 Å molecular sieves.

  • Stir the reaction mixture vigorously under an air atmosphere at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 3-nitro-1-(4-fluorophenoxy)benzene.

  • Nitro Group Reduction: Dissolve the purified 3-nitro-1-(4-fluorophenoxy)benzene (1.0 equiv) in ethanol.

  • Add 10% Pd/C (10 mol%) to the solution.

  • Add hydrazine monohydrate (3.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Expected Yield: The reported yield for the initial C-O coupling step is around 83%, and the subsequent nitro reduction typically proceeds in high yield (around 95%).[7]

Protocol 2: Buchwald-Hartwig Synthesis of this compound

This generalized protocol is based on established procedures for Buchwald-Hartwig C-O coupling reactions.

Materials:

  • 3-Iodoaniline

  • 4-Fluorophenol

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous toluene

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask, combine 3-iodoaniline (1.0 equiv), 4-fluorophenol (1.2 equiv), Pd(OAc)2 (2-5 mol%), XPhos (4-10 mol%), and Cs2CO3 (1.5-2.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Purity Analysis and Characterization

The purity of the synthesized this compound should be assessed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for determining the purity of the final product. A C18 column with a gradient elution of acetonitrile and water is typically effective.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the synthesized compound.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Conclusion and Recommendations

Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling are viable methods for the synthesis of this compound.

  • The Ullmann-type reaction , particularly modern variations like the Chan-Lam coupling, offers a cost-effective approach, although it may require a two-step process if starting from a nitro-substituted precursor. The reproducibility can be high with well-defined reaction conditions.

  • The Buchwald-Hartwig reaction provides a more direct route with generally higher yields and broader functional group tolerance, making it a preferred method in many research and development settings. Its reproducibility is often superior due to the use of well-defined palladium precatalysts and ligands.

For researchers prioritizing cost-effectiveness and with readily available starting materials, a modern Ullmann approach is a strong contender. For those requiring high yields, broad substrate scope, and robust reproducibility, the Buchwald-Hartwig method is likely the more suitable choice, despite the higher initial cost of the catalyst and ligand. In all cases, careful optimization of reaction parameters is crucial to ensure high reproducibility and purity of the final product.

References

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  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link][17]

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A Technical Guide to the Structural Verification of 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is paramount. Intermediates such as 3-(4-Fluorophenoxy)aniline, a key building block in the synthesis of various pharmaceutical agents, demand rigorous analytical scrutiny to ensure the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for verifying the structure of this compound, offering field-proven insights and experimental data to support your research.

The Synthetic Challenge: Ullmann Condensation and Its Alternatives

The most common synthetic route to this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[1][2][3] This reaction typically involves the coupling of an aryl halide with a phenol. In this case, 3-bromoaniline or 3-iodoaniline would be reacted with 4-fluorophenol in the presence of a copper catalyst and a base.

While widely used, the Ullmann reaction is not without its challenges. High reaction temperatures are often required, and the regioselectivity can be a concern, potentially leading to isomeric byproducts.[1][3] Key alternatives to the Ullmann condensation include the Buchwald-Hartwig and Chan-Lam cross-coupling reactions, which often offer milder reaction conditions and higher yields.[4]

dot

Caption: Synthetic routes to this compound.

Structural Verification: A Multi-faceted Analytical Approach

Confirming the identity and purity of the synthesized this compound requires a combination of spectroscopic techniques. Each method provides unique and complementary information, allowing for a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Key expected signals include:

  • A broad singlet for the -NH₂ protons.

  • A complex multiplet pattern in the aromatic region, corresponding to the seven aromatic protons. The protons on the aniline ring will be influenced by the electron-donating amino group and the ether linkage, while the protons on the fluorophenyl ring will show characteristic splitting due to the fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. Distinct signals are expected for each of the 12 carbon atoms. The carbon atoms bonded to the nitrogen, oxygen, and fluorine will exhibit characteristic chemical shifts.

¹⁹F NMR Spectroscopy: This technique is particularly useful for fluorinated compounds.[5][6][7] A single resonance is expected for the fluorine atom in this compound, and its chemical shift will be indicative of its electronic environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₂H₁₀FNO), the molecular ion peak [M]⁺ should be observed at m/z 203.0746. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can provide further structural information, with common cleavages occurring at the ether linkage.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8][9][10] For this compound, characteristic absorption bands are expected for:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

  • C-O-C stretching: An asymmetric stretch typically found around 1200-1250 cm⁻¹.

  • C-F stretching: A strong absorption in the 1100-1200 cm⁻¹ region.

  • Aromatic C-H and C=C stretching: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Comparison with Potential Isomeric Byproducts

A critical aspect of structural verification is distinguishing the target molecule from potential isomers that could be formed during the synthesis. In the Ullmann condensation of 3-haloaniline and 4-fluorophenol, the primary isomeric byproduct of concern would be the result of a reaction at a different position on the aniline ring, although this is less likely due to the directing effects of the amino group. A more plausible scenario for isomeric impurities could arise from impure starting materials. For instance, if the starting 3-haloaniline is contaminated with its 2- or 4-isomer, the corresponding phenoxy anilines would be formed.

Here, we present a comparison of the predicted ¹H NMR chemical shifts for this compound and its potential isomer, 2-(4-Fluorophenoxy)aniline.

Proton Predicted ¹H Chemical Shift (ppm) for this compound Predicted ¹H Chemical Shift (ppm) for 2-(4-Fluorophenoxy)aniline
H27.15 (d)7.25 (dd)
H46.45 (dd)7.05 (td)
H57.05 (t)6.85 (td)
H66.55 (dd)6.95 (dd)
H2', H6'7.00 (t)7.00 (t)
H3', H5'7.10 (dd)7.10 (dd)
NH₂~3.8 (br s)~4.0 (br s)

Note: These are predicted values and may vary slightly from experimental results.

The distinct splitting patterns and chemical shifts, particularly for the protons on the aniline ring, allow for the unambiguous differentiation of these isomers.

Experimental Protocols

General Procedure for Ullmann Condensation
  • To a reaction vessel, add 3-iodoaniline (1.0 eq), 4-fluorophenol (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand such as N,N-dimethylglycine (0.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Instrumentation and Conditions
  • NMR Spectroscopy: Spectra can be recorded on a 400 or 500 MHz spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Mass Spectrometry: High-resolution mass spectra can be obtained using an ESI-TOF or Orbitrap mass spectrometer.

  • IR Spectroscopy: Spectra can be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

dot

Caption: Workflow for the purification and structural verification.

Conclusion

The structural verification of this compound is a critical step in ensuring the quality and reliability of subsequent synthetic transformations in drug development. A combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and infrared spectroscopy provides a robust and comprehensive analytical toolkit for this purpose. By carefully comparing the experimental data with predicted values and considering potential isomeric byproducts, researchers can confidently confirm the structure of this important synthetic intermediate.

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A Comparative Pharmacokinetic Evaluation of Novel 3-(4-Fluorophenoxy)aniline Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 3-(4-fluorophenoxy)aniline scaffold has emerged as a privileged structure, forming the core of numerous targeted therapeutic agents. The strategic incorporation of a fluorine atom on the phenoxy ring often enhances metabolic stability and target affinity. However, further optimization of the pharmacokinetic profile is crucial for advancing these candidates from bench to bedside. This guide presents a comparative analysis of the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a series of rationally designed this compound analogs. By systematically modifying a key substitution point, we aim to elucidate the structure-pharmacokinetic relationships that govern their disposition and provide a data-driven framework for the selection of candidates with superior drug-like properties.

The Rationale for Analog Design and Pharmacokinetic Profiling

The journey of a drug candidate is dictated by its pharmacokinetic profile. Poor absorption, rapid metabolism, or extensive plasma protein binding can terminate the development of an otherwise potent compound. Our investigation focuses on a series of analogs based on the this compound core, where the 'R' group on the aniline ring is systematically varied (Figure 1). The choice of substituents—from a simple methyl group to a more complex morpholine—is intended to modulate key physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn influence their pharmacokinetic behavior.

Figure 1: Core Scaffold and Analogs Under Investigation

Compound IDR-Group
FA-1 -H
FA-2 -CH₃
FA-3 -OCH₃
FA-4 -CF₃
FA-5 -Morpholine

This guide will dissect the comparative performance of these analogs across four critical in vitro pharmacokinetic assays: metabolic stability in human liver microsomes, intestinal permeability via Caco-2 monolayer assay, plasma protein binding, and cytochrome P450 (CYP) reaction phenotyping. The causality behind the experimental design and the interpretation of the resulting data will be emphasized to provide actionable insights for drug development professionals.

Comparative Analysis of In Vitro Pharmacokinetic Properties

A comprehensive suite of in vitro assays was conducted to profile the ADME properties of the five analogs. The data, summarized in Table 1, reveals significant variations in their pharmacokinetic profiles, driven by the nature of the 'R' substituent.

Table 1: Summary of In Vitro Pharmacokinetic Data for this compound Analogs

Compound IDR-GroupHLM Intrinsic Clearance (CLint, µL/min/mg)HLM Half-Life (t½, min)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Plasma Protein Binding (%)Major Metabolizing CYP Isoforms
FA-1 -H45.215.315.81.292.5CYP3A4, CYP2D6
FA-2 -CH₃30.123.018.21.595.1CYP3A4, CYP2C9
FA-3 -OCH₃65.810.512.51.194.3CYP3A4, CYP2D6
FA-4 -CF₃15.544.720.12.898.7CYP3A4
FA-5 -Morpholine22.430.98.54.588.6CYP3A4, CYP2D6

Section 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the intrinsic metabolic clearance of the analogs, providing a predictor of their in vivo hepatic clearance.

Experimental Rationale: Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing cytochrome P450 enzymes.[1][2] This assay is a cost-effective, high-throughput method to identify compounds susceptible to rapid first-pass metabolism.[3][4] A high intrinsic clearance in this assay often correlates with low oral bioavailability.

The data reveals that the nature of the 'R' group significantly influences metabolic stability. The parent compound, FA-1 , exhibits moderate clearance. The introduction of a methoxy group in FA-3 leads to a marked increase in metabolic liability, likely due to O-demethylation, a common metabolic pathway. Conversely, the electron-withdrawing trifluoromethyl group in FA-4 significantly shields the molecule from metabolism, resulting in the lowest intrinsic clearance and the longest half-life. This metabolic blocking effect is a well-established strategy in medicinal chemistry. The morpholine-containing analog, FA-5 , and the methyl-substituted FA-2 show improved stability over the parent compound, suggesting these positions are less prone to oxidative metabolism.

Detailed Experimental Protocol: HLM Metabolic Stability
  • Preparation of Incubation Mixture: In a 96-well plate, human liver microsomes (0.5 mg/mL) are suspended in a potassium phosphate buffer (100 mM, pH 7.4).

  • Compound Addition: The test compounds (FA-1 to FA-5) are added to the microsomal suspension at a final concentration of 1 µM.

  • Pre-incubation: The plate is pre-incubated at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system (to ensure a constant supply of the necessary cofactor for CYP enzymes).

  • Time-Point Sampling: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by the addition of an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The disappearance of the parent compound over time is plotted, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Section 2: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of the analogs and identify their potential as substrates for efflux transporters like P-glycoprotein (P-gp).

Experimental Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, mimicking the intestinal epithelium.[5][6] This assay is the gold standard for in vitro prediction of oral drug absorption.[7][8][9] By measuring the rate of compound transport from the apical (intestinal lumen) to the basolateral (blood) side (Papp A→B), we can predict absorption. Measuring transport in the reverse direction (Papp B→A) allows for the calculation of an efflux ratio, where a ratio greater than 2 suggests the compound is a substrate for efflux pumps like P-gp.

The results indicate that analogs FA-1, FA-2, FA-3, and FA-4 are highly permeable, suggesting good potential for oral absorption. The trifluoromethyl group in FA-4 not only improved metabolic stability but also maintained high permeability. However, the introduction of the more polar morpholine group in FA-5 significantly reduced its permeability and resulted in a high efflux ratio of 4.5, indicating it is likely a P-gp substrate. This highlights a common challenge in drug design: improving one property (e.g., solubility with a polar group) can negatively impact another (permeability and efflux).

Detailed Experimental Protocol: Caco-2 Permeability
  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Setup: The Transwell inserts are placed in a plate containing transport buffer in the receiver wells (basolateral side).

  • Compound Addition: The test compounds (10 µM) are added to the donor wells (apical side for A→B measurement, or basolateral side for B→A measurement).

  • Incubation: The plate is incubated at 37°C with gentle shaking.

  • Sampling: At a predetermined time point (e.g., 2 hours), samples are taken from both the donor and receiver wells.

  • LC-MS/MS Analysis: The concentration of the test compound in each sample is quantified by LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio is calculated by dividing the Papp (B→A) by the Papp (A→B).

Section 3: Plasma Protein Binding (PPB)

Objective: To determine the extent to which the analogs bind to plasma proteins, which influences their distribution and availability to reach the target site and metabolizing enzymes.

Experimental Rationale: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[10][11][12] High plasma protein binding can limit the efficacy and alter the pharmacokinetic profile of a drug.[13][14]

All analogs exhibit high plasma protein binding (>88%), which is common for lipophilic molecules of this class. There is a trend of increasing PPB with increasing lipophilicity, with the highly lipophilic FA-4 showing the highest binding at 98.7%. The more polar FA-5 displays the lowest binding, which is a desirable characteristic. While high, the binding for most analogs is within an acceptable range for many drug classes.

Section 4: Cytochrome P450 (CYP) Reaction Phenotyping

Objective: To identify the primary CYP isoforms responsible for the metabolism of the analogs.

Experimental Rationale: Understanding which CYP enzymes metabolize a drug is critical for predicting potential drug-drug interactions (DDIs).[15][16][17] If a drug is primarily cleared by a single CYP isoform that is susceptible to inhibition or induction by co-administered drugs, there is a higher risk of adverse events.[18][19]

The reaction phenotyping results indicate that CYP3A4 is a major metabolizing enzyme for all analogs, which is not surprising given its broad substrate specificity and high abundance in the liver. FA-1, FA-3, and FA-5 also show involvement of CYP2D6. The methyl-substituted FA-2 shifts some of its metabolism to CYP2C9. Notably, the metabolically robust FA-4 appears to be almost exclusively metabolized by CYP3A4, which, while simplifying its metabolic profile, also makes it more susceptible to DDIs involving this enzyme.

Detailed Experimental Protocol: CYP Reaction Phenotyping
  • Incubation with Recombinant CYPs: The test compounds (1 µM) are incubated individually with a panel of recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of a NADPH-regenerating system at 37°C.

  • Chemical Inhibition in HLM (Confirmatory Assay): In parallel, the test compounds are incubated with HLM in the presence and absence of known selective inhibitors for the major CYP isoforms.

  • Metabolite Formation/Parent Depletion Measurement: The rate of disappearance of the parent compound or the formation of a specific metabolite is measured by LC-MS/MS.

  • Data Analysis: The relative contribution of each CYP isoform to the overall metabolism of the compound is determined by comparing the metabolic rates across the different recombinant CYPs or by assessing the degree of inhibition by the selective inhibitors.

Visualizing the Experimental Workflow

The following diagram illustrates the sequential in vitro ADME screening cascade employed in this study.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism caco2 Caco-2 Permeability Assay end_point Candidate Selection Profile caco2->end_point ppb Plasma Protein Binding ppb->end_point hlm HLM Metabolic Stability cyp CYP Reaction Phenotyping hlm->cyp Identify Enzymes cyp->end_point start Analogs (FA-1 to FA-5) start->caco2 Predict Absorption start->ppb Determine Free Fraction start->hlm Assess Clearance

Caption: In vitro ADME screening workflow for analog evaluation.

Conclusion and Future Directions

This comparative guide demonstrates the profound impact of subtle structural modifications on the pharmacokinetic properties of this compound analogs.

  • FA-4 (-CF₃) emerged as the most metabolically stable analog, but with very high plasma protein binding and potential for P-gp mediated efflux.

  • FA-2 (-CH₃) and FA-5 (-Morpholine) offered a good balance of metabolic stability and moderate permeability, although the efflux potential of FA-5 is a concern.

  • FA-3 (-OCH₃) was identified as having poor metabolic stability, making it a less desirable candidate.

The selection of a lead candidate depends on the desired therapeutic profile. For a drug targeting the central nervous system, for example, the high efflux ratio of FA-5 would be a significant liability. For an orally administered drug, the high permeability of FA-2 and FA-4 is advantageous.

This in vitro dataset provides a robust foundation for selecting a limited number of compounds for in vivo pharmacokinetic studies in animal models. The insights gained from this comparative analysis underscore the importance of an integrated, multi-parametric approach to early drug discovery, enabling a more efficient and informed decision-making process in the quest for novel therapeutics.

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A Comparative Guide to the Structure-Activity Relationship of 3-(4-Fluorophenoxy)aniline Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 3-(4-Fluorophenoxy)aniline in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the this compound scaffold has emerged as a cornerstone in the design of targeted therapeutics, particularly in the realm of oncology. Its structural features, a diaryl ether linkage providing both rigidity and conformational flexibility, combined with a strategically placed fluorine atom, offer a unique platform for developing potent and selective kinase inhibitors. The fluorine substitution is a widely adopted strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of this compound derivatives, drawing upon established principles from related chemical series to inform the rational design of next-generation inhibitors. While direct comparative studies on a broad series of this compound analogs are not extensively documented in publicly available literature, by examining the SAR of closely related phenoxyaniline and anilino-heterocycle scaffolds, we can deduce critical insights into the key molecular interactions driving their therapeutic potential.

Core Structural Rationale: Unpacking the this compound Moiety

The this compound core is a "privileged" structure in drug design, offering several intrinsic advantages for kinase inhibition.[1] The aniline nitrogen can act as a crucial hydrogen bond donor and/or acceptor, facilitating interaction with the hinge region of the kinase ATP-binding site, a common anchoring point for many kinase inhibitors.[2] The diaryl ether linkage provides a balance of structural rigidity and conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding pocket. The 4-fluorophenyl group can occupy hydrophobic pockets and the fluorine atom can participate in favorable orthogonal interactions, enhancing binding affinity and selectivity.[2]

Comparative Structure-Activity Relationship (SAR) Analysis

Substitutions on the Aniline Ring

The aniline portion of the scaffold is pivotal for hinge binding. Modifications at positions ortho and para to the amine are generally less tolerated as they can disrupt this critical interaction. However, meta-substitutions can be exploited to enhance potency and selectivity.

  • Small, Lipophilic Groups: Introduction of small, lipophilic, and electron-withdrawing groups at the meta-position of the aniline ring has been shown in related anilinoquinazoline series to enhance potency.[3] This is often attributed to favorable interactions with specific residues in the kinase active site.

  • Hydrogen Bond Donors/Acceptors: The placement of additional hydrogen bond donors or acceptors can either be beneficial or detrimental, depending on the specific topology of the target kinase's active site.

Substitutions on the Phenoxy Ring

The phenoxy ring typically extends into a more solvent-exposed region of the ATP-binding pocket, offering greater opportunities for modification to fine-tune physicochemical properties and target selectivity.

  • Para-Substitutions: In many kinase inhibitor scaffolds, para-substitutions on a terminal phenyl ring are well-tolerated and can be used to introduce solubilizing groups or moieties that pick up additional interactions. For instance, in a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives, electron-donating substituents at the para-position of the B-ring significantly enhanced cytotoxic potency.[4]

  • Ortho- and Meta-Substitutions: Modifications at these positions can influence the dihedral angle of the diaryl ether bond, thereby altering the overall conformation of the inhibitor. This can be a powerful strategy to achieve selectivity for a specific kinase.

Impact of the Fluorine Atom

The fluorine atom at the 4-position of the phenoxy ring is a key feature. Its high electronegativity and small size allow it to form favorable non-covalent interactions, such as hydrogen bonds and halogen bonds, with the protein target.[1] Furthermore, it can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the compound.[5]

Hypothetical SAR Summary Table

The following table presents a hypothetical SAR summary for this compound derivatives based on extrapolations from related kinase inhibitor series. The predicted activity is a qualitative assessment.

Modification Position Substituent Type Predicted Impact on Kinase Inhibitory Activity Rationale
Aniline Ring (meta to amine)Small, electron-withdrawing (e.g., -CN, -Cl)Likely increasePotential for additional favorable interactions in the ATP binding site.[3]
Aniline Ring (ortho/para to amine)Bulky groupsLikely decreaseSteric hindrance with the kinase hinge region.[2]
Phenoxy Ring (para to ether)Solubilizing groups (e.g., morpholine, piperazine)Variable; may improve pharmacokineticsBalances potency with physicochemical properties.
Phenoxy Ring (para to ether)Electron-donating groups (e.g., -OCH3)Potentially increaseMay enhance binding through electronic effects.[4]
Replacement of FluorineHydrogenLikely decreaseLoss of favorable interactions and potential metabolic liability.[1]
Replacement of FluorineChlorine, BromineVariableAlters electronics and steric profile; may impact selectivity.

Experimental Protocols for Evaluation

To validate the hypothesized SAR, a systematic biological evaluation of synthesized analogs is essential. The following are standard, detailed protocols for key assays.

In Vitro Kinase Inhibition Assay (c-Met Kinase as an example)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare kinase, substrate (e.g., Poly(Glu,Tyr)), ATP, and test compounds in kinase buffer setup Add test compound, kinase, and substrate/ATP mixture to a 384-well plate reagents->setup Dispense incubation Incubate at room temperature for a defined period (e.g., 60 min) setup->incubation Reaction adp_glo Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP incubation->adp_glo Termination kinase_detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence adp_glo->kinase_detection Conversion readout Measure luminescence using a plate reader kinase_detection->readout Measurement ic50 Calculate IC50 values from dose-response curves readout->ic50 Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute the recombinant human c-Met kinase enzyme to the desired concentration in the kinase buffer.

    • Prepare a substrate/ATP mixture. The final concentration of the peptide substrate (e.g., Poly (Glu, Tyr) 4:1) and ATP should be at or near their respective Km values for the enzyme.

    • Prepare serial dilutions of the this compound derivatives in DMSO, and then dilute further in the kinase buffer.

  • Assay Plate Setup (384-well format):

    • Add 1 µL of the diluted test compounds or DMSO (as a control) to the appropriate wells.

    • Add 2 µL of the diluted c-Met kinase enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubation:

    • Incubate the reaction plate at room temperature for 60 minutes.

  • Signal Detection (using a luminescence-based method like ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a microplate reader.

    • The percentage of inhibition is calculated relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow Diagram:

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization_readout Solubilization & Readout seed_cells Seed cancer cells in a 96-well plate and allow them to adhere overnight add_compound Treat cells with serial dilutions of the test compounds seed_cells->add_compound incubate_cells Incubate for a defined period (e.g., 72 hours) add_compound->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt formazan_formation Incubate for 2-4 hours to allow formazan crystal formation add_mtt->formazan_formation solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals formazan_formation->solubilize read_absorbance Measure the absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., a cell line known to be dependent on the target kinase) in appropriate growth medium.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds or vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for 72 hours in a humidified incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. While direct and extensive comparative SAR data for this specific class of compounds is an area ripe for further investigation, by leveraging insights from structurally related kinase inhibitors, a rational approach to lead optimization can be effectively guided. The strategic placement of substituents on both the aniline and phenoxy rings, guided by the principles outlined in this guide, will be crucial in modulating potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a robust framework for the systematic evaluation of newly synthesized derivatives, paving the way for the discovery of next-generation targeted therapies. Future work should focus on the synthesis and evaluation of a dedicated library of this compound analogs to establish a definitive and comprehensive SAR for this important chemical scaffold.

References

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A Senior Application Scientist's Guide to Cytotoxicity Profiling of Novel 3-(4-Fluorophenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 3-(4-Fluorophenoxy)aniline Scaffold

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the future of a drug discovery program. The this compound moiety has emerged as a privileged structure, frequently utilized as a versatile building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] Its chemical architecture, featuring a diaryl ether linkage, provides a rigid yet conformationally aware backbone ideal for fitting into the ATP-binding pockets of enzymes. The strategic placement of a fluorine atom is a well-established tactic to enhance metabolic stability and modulate electronic properties, potentially improving pharmacokinetic profiles.[1]

However, the journey from a promising chemical entity to a clinical candidate is fraught with challenges, chief among them being off-target toxicity. Early and comprehensive in vitro cytotoxicity testing is not merely a regulatory checkbox; it is a fundamental step in the drug discovery pipeline to de-risk novel compounds and select candidates with the most favorable therapeutic window.[3][4] This guide provides a comparative framework for assessing the cytotoxic profiles of novel compounds derived from the this compound scaffold, moving from high-throughput primary screens to detailed mechanistic investigations. We will explore the causality behind assay selection, provide robust, field-tested protocols, and demonstrate how to synthesize disparate data points into a cohesive and predictive toxicological profile.

Part 1: The Strategic Selection of Cytotoxicity Assays

No single assay can tell the whole story of a compound's interaction with a cell. A multi-parametric approach is essential to distinguish between desired on-target cytotoxicity (e.g., in cancer cells) and undesirable off-target effects. The selection of assays should follow a logical, tiered progression.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Confirmation & Mechanism cluster_2 Tier 3: In-depth Analysis Primary Is the compound biologically active at a cellular level? MTT MTT Assay (Metabolic Activity) Primary->MTT High-throughput Cost-effective Mechanism How does the compound exert its effect? MTT->Mechanism If cytotoxic, investigate mechanism LDH LDH Assay (Membrane Integrity / Necrosis) Mechanism->LDH Apoptosis Apoptosis Assays (Programmed Cell Death) Mechanism->Apoptosis Apoptosis_Detail What is the specific apoptotic pathway? Apoptosis->Apoptosis_Detail If apoptosis is indicated, dissect the pathway AnnexinV Annexin V Staining (Early Apoptosis) Apoptosis_Detail->AnnexinV Caspase Caspase Activity Assay (Execution Phase) Apoptosis_Detail->Caspase

Caption: Tiered workflow for cytotoxicity assessment of novel compounds.

Tier 1: Metabolic Activity as a Surrogate for Viability (The MTT Assay)

The MTT assay is a cornerstone of cytotoxicity screening due to its simplicity, cost-effectiveness, and amenability to high-throughput formats.[3][5]

  • Principle of Causality: This colorimetric assay is predicated on the assumption that a cell's metabolic activity, specifically the function of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, is directly proportional to its viability.[6][7] In living cells, these enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[8] The amount of formazan, quantified spectrophotometrically after solubilization, serves as a proxy for the number of viable cells.[7]

Tier 2: Differentiating Cellular Fates

Once a compound shows activity in a primary screen, the next logical step is to determine the mechanism of cell death. The two most common pathways are necrosis and apoptosis.

A. Membrane Integrity and Necrotic Cell Death (The LDH Assay)

  • Principle of Causality: The Lactate Dehydrogenase (LDH) assay provides a direct measure of cell membrane integrity.[9] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon plasma membrane damage, a hallmark of necrosis.[10][11] The assay measures the enzymatic activity of LDH in the supernatant, which catalyzes the conversion of lactate to pyruvate, leading to a colorimetric or fluorescent signal.[9]

  • Comparative Logic: The LDH assay is an excellent orthogonal method to the MTT assay. If a compound induces a strong LDH release that correlates with the decrease in MTT signal, it strongly suggests a necrotic or lytic mode of action. If the MTT signal drops significantly but LDH release is minimal, it points towards an anti-proliferative effect or, more commonly, apoptosis.[12]

B. Programmed Cell Death (Apoptosis Assays)

Apoptosis is a controlled, energy-dependent process of cell suicide that is critical for normal tissue homeostasis and is a primary goal for many anti-cancer therapies. Detecting apoptosis is key to understanding if a compound is triggering a desired therapeutic pathway.

  • Principle of Causality: Apoptosis proceeds through a well-defined series of molecular events. Assays are designed to detect these specific events.

    • Annexin V Staining (Early Apoptosis): One of the earliest signs of apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS. By conjugating Annexin V to a fluorescent tag (e.g., FITC), one can identify early-stage apoptotic cells using flow cytometry or fluorescence microscopy.

    • Caspase Activity (Mid-Stage Apoptosis): The apoptotic program is executed by a family of proteases called caspases. Specifically, the activation of "executioner" caspases like caspase-3 and caspase-7 is a point of no return. Assays can measure the activity of these caspases using substrates that become fluorescent or colorimetric upon cleavage.[13][14]

  • Experimental Insight: Combining Annexin V staining with a nuclear dye that cannot penetrate live cells, such as Propidium Iodide (PI), allows for the differentiation of cell populations: Live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[15] This provides a powerful, quantitative snapshot of the entire cell population's health.

G cluster_0 Apoptotic Stimulus (e.g., Compound X) cluster_1 Early Events cluster_2 Execution Phase cluster_3 Late Events Stimulus Compound X Membrane Plasma Membrane Inner Leaflet: PS Outer Leaflet Stimulus->Membrane Mito Mitochondrial Stress Stimulus->Mito Membrane:out->Membrane:in PS Translocation (Annexin V Target) ann1 Detected by Annexin V Assays Membrane->ann1 Caspase Pro-Caspase-3 (Inactive) Activated Caspase-3 Mito->Caspase Cytochrome C Release Fragmentation DNA Fragmentation Caspase->Fragmentation Cleavage of Cellular Substrates (Caspase Assay Target) ann2 Detected by Caspase-3/7 Assays Caspase->ann2 Blebbing Membrane Blebbing Fragmentation->Blebbing

Caption: Simplified apoptotic pathway showing key detection points.

Part 2: Field-Validated Experimental Protocols

The trustworthiness of cytotoxicity data hinges on meticulous experimental execution. The following protocols are optimized for a 96-well plate format, common in drug screening.

Protocol: MTT Cell Viability Assay

This protocol is adapted from established standards for adherent cells.[6]

  • Cell Seeding:

    • Trypsinize and count cells (e.g., HeLa, MCF-7, or a relevant cancer cell line).

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well clear-bottom plate. The optimal seeding density must be determined empirically to ensure cells are in an exponential growth phase at the time of assay.[6]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the novel this compound compound in a serum-free medium. It is critical to include a vehicle control (e.g., 0.1% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[6]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01M HCl solution in 10% SDS) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[8]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Protocol: LDH Cytotoxicity Assay

This protocol measures LDH release into the culture supernatant.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol. It is highly recommended to run the LDH and MTT assays on parallel plates prepared at the same time for direct comparison.

    • Crucially, prepare three control wells:

      • Spontaneous LDH Release: Cells treated with vehicle control.

      • Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) 30 minutes before the end of the experiment.

      • Medium Background: Complete medium with no cells.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Do not disturb the cell layer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and substrate solution).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.[11]

  • Calculation:

    • First, subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)

Part 3: Data Synthesis and Interpretation

Data from individual assays must be integrated to build a comprehensive profile of a compound. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for quantifying potency.[16]

Hypothetical Data for a Novel Compound ("Compound-FPA")

Let's consider a hypothetical derivative, "Compound-FPA," tested against a cancer cell line (e.g., MCF-7) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[3][17]

AssayCell LineIC₅₀ Value (µM)Maximum Effect
MTT (48h) MCF-78.495% reduction in metabolic activity
HEK293> 50< 20% reduction in metabolic activity at highest dose
LDH (48h) MCF-7> 50< 15% cytotoxicity at 50 µM
Caspase-3/7 (24h) MCF-712.18-fold increase in caspase activity over control

Selectivity Index (SI): IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells) = >50 / 8.4 = > 5.95

Interpretation:
  • Potency and Selectivity: Compound-FPA is potent against MCF-7 breast cancer cells (IC₅₀ = 8.4 µM) and shows favorable selectivity, as it is significantly less toxic to normal HEK293 cells (SI > 5.95).[17] A higher selectivity index is desirable as it suggests a wider therapeutic window.

  • Mechanism of Action:

    • The potent effect in the MTT assay confirms the compound impacts cell viability/proliferation.

    • The very high IC₅₀ in the LDH assay indicates that the compound does not cause significant necrosis or plasma membrane rupture at effective concentrations.[12]

    • The strong activation of Caspase-3/7 provides compelling evidence that Compound-FPA induces programmed cell death via apoptosis.[13]

By employing this tiered, multi-assay strategy, researchers can move beyond a simple "toxic" or "non-toxic" label. This approach provides a detailed, mechanistic understanding of a compound's cellular effects, enabling data-driven decisions in the critical early stages of drug development.

References

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  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

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  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Unknown Source. (n.d.). Synthesis and evaluation of novel cytotoxic agents in organic chemistry.
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  • MDPI. (n.d.). Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of Cytotoxic Potentials of Novel Synthesized Chalconeferrocenyl Derivative against Melanoma and Normal Fibroblast and Its Anticancer Effect through Mitochondrial Pathway. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, Characterization, and Evaluation of Cytotoxic Effects of Novel Hybrid Steroidal Heterocycles as PEG Based Nanoparticles. Retrieved from [Link]

  • PubMed Central. (n.d.). Evaluation of Cytotoxic Potentials of Novel Synthesized Chalconeferrocenyl Derivative against Melanoma and Normal Fibroblast and Its Anticancer Effect through Mitochondrial Pathway. Retrieved from [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • ACS Publications. (n.d.). Fast-Acting Chalcogen-Phosphoranes Inhibit Sensitive and Resistant Plasmodium falciparum Strains. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • PubMed Central. (2024). Identification of transporters involved in aromatic compounds tolerance through screening of transporter deletion libraries. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Retrieved from [Link]

  • NIH. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Retrieved from [Link]

  • Frontiers. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Retrieved from [Link]

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  • NIH. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones. Retrieved from [Link]

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A Comparative Guide to the Antimalarial Potential of 3-(4-Fluorophenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, underscores the urgent need for novel antimalarial agents with new mechanisms of action. This guide provides a comprehensive technical overview of a promising class of compounds: 3-(4-Fluorophenoxy)aniline derivatives. As a Senior Application Scientist, this document synthesizes current knowledge, offers comparative insights against related compounds, and provides detailed experimental protocols to empower researchers in the exploration of this chemical scaffold.

Introduction: The Case for Diaryl Ether Anilines in Antimalarial Drug Discovery

The diaryl ether aniline scaffold has emerged as a compelling starting point for the development of new antimalarials. A key advantage of this structural class is its activity against a novel and validated target in Plasmodium falciparum: the enoyl-acyl carrier protein reductase (PfENR). This enzyme is a critical component of the type II fatty acid synthesis (FAS-II) pathway in the parasite's apicoplast. The FAS-II pathway is essential for the parasite's survival and is absent in humans, who utilize a type I fatty acid synthesis system. This inherent difference provides a therapeutic window for selective toxicity against the parasite.

The focus of this guide, the this compound moiety, represents a strategic modification of the diaryl ether aniline core. The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve target binding affinity, and modulate pharmacokinetic properties. This guide will explore the known antimalarial activity of a closely related analogue, 3-chloro-4-(4-chlorophenoxy)aniline (ANI), and extrapolate the potential advantages of its fluorinated counterpart.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process. A generalizable synthetic route is outlined below. This approach allows for the introduction of various substituents on the aniline ring, facilitating the exploration of structure-activity relationships (SAR).

General Synthetic Pathway:

A common method for the synthesis of diaryl ethers is the Ullmann condensation, which involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst. For the synthesis of a this compound derivative, this would typically involve the reaction of 4-fluorophenol with a suitably substituted nitrobenzene, followed by reduction of the nitro group to an aniline.

cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Group Reduction 4-Fluorophenol 4-Fluorophenol Intermediate_Nitro_Compound Intermediate Nitro Compound 4-Fluorophenol->Intermediate_Nitro_Compound Cu catalyst, Base Substituted_Nitrobenzene Substituted Nitrobenzene Substituted_Nitrobenzene->Intermediate_Nitro_Compound Reducing_Agent Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) Final_Product This compound Derivative Reducing_Agent->Final_Product Intermediate_Nitro_Compound_2->Final_Product

Figure 1: General synthetic scheme for this compound derivatives.

Comparative Antimalarial Activity

In Vitro Antiplasmodial Activity

The in vitro activity of antimalarial compounds is typically assessed against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., W2) strains of P. falciparum. The 50% inhibitory concentration (IC50) is a key metric for potency.

Table 1: In Vitro Antiplasmodial Activity of 3-chloro-4-(4-chlorophenoxy)aniline (ANI) and Standard Drugs

CompoundP. falciparum StrainIC50Reference
ANI 3D7 (CQ-sensitive)7.12 µg/mL[1]
ANI W2 (CQ-resistant)8.75 µg/mL[1]
Artesunate 3D7 (CQ-sensitive)1.6 ng/mL[1]
Artesunate W2 (CQ-resistant)2.4 ng/mL[1]
Chloroquine 3D7 (CQ-sensitive)10.9 ng/mL[1]
Chloroquine W2 (CQ-resistant)48 ng/mL[1]

Note: The IC50 values for ANI are significantly higher than those for the standard drugs, artesunate and chloroquine. This suggests that while ANI has antiplasmodial activity, it is less potent than these established drugs.

Cytotoxicity and Selectivity Index

An essential aspect of drug development is ensuring that a compound is more toxic to the parasite than to host cells. This is quantified by the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the antiplasmodial IC50. A higher SI value is desirable.

Table 2: Cytotoxicity and Selectivity Index

CompoundMammalian Cell LineCC50Selectivity Index (SI) = CC50 / IC50 (W2)Reference
ATSA Vero E625.01 µg/mL17,248[2]
Artesunate Vero E6>200 µg/mL>83,333[2]
In Vivo Antimalarial Efficacy

The in vivo efficacy of antimalarial compounds is often evaluated using the Peter's 4-day suppressive test in mice infected with Plasmodium berghei. The effective dose that reduces parasitemia by 50% (ED50) is a key parameter.

Table 3: In Vivo Antimalarial Activity of ANI in Combination Therapy

TreatmentDose (mg/kg)% Parasite Growth InhibitionReference
AS + ANI (ED50 combination) -100% (parasite clearance)[1]
CQ + ANI (ED50 combination) -81.0%[1]

Note: These results demonstrate that ANI, when combined with standard antimalarials like artesunate (AS) and chloroquine (CQ), can contribute to parasite clearance in vivo. A study on an artesunate-ANI hybrid (ATSA) showed an ED50 of 4.211 mg/kg against P. berghei ANKA.[2]

Mechanism of Action: Targeting PfENR

The proposed mechanism of action for diaryl ether anilines is the inhibition of Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR). PfENR is a key enzyme in the parasite's fatty acid synthesis pathway (FAS-II). By inhibiting this enzyme, these compounds disrupt the production of essential fatty acids, leading to parasite death.

cluster_0 FAS-II Pathway in Plasmodium falciparum Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty_Acid_Elongation Fatty Acid Elongation Cycle Malonyl-CoA->Fatty_Acid_Elongation Enoyl-ACP Enoyl-ACP Fatty_Acid_Elongation->Enoyl-ACP Acyl-ACP Acyl-ACP Enoyl-ACP->Acyl-ACP NADH -> NAD+ PfENR PfENR PfENR->Enoyl-ACP Fatty_Acids Fatty Acids Acyl-ACP->Fatty_Acids Diaryl_Ether_Aniline This compound Derivative Diaryl_Ether_Aniline->PfENR Inhibition

Figure 2: Proposed mechanism of action of this compound derivatives via inhibition of PfENR.

The Role of Fluorine Substitution: A Medicinal Chemistry Perspective

The substitution of a chlorine atom with fluorine in the this compound scaffold is a rational drug design strategy. Fluorine possesses unique properties that can favorably impact a drug candidate's profile:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved bioavailability.

  • Target Binding: Fluorine is highly electronegative and can participate in favorable electrostatic interactions and hydrogen bonds with the target enzyme, potentially increasing binding affinity and potency.

  • Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach the site of action within the parasite.

Given these properties, it is hypothesized that this compound derivatives may exhibit improved potency and pharmacokinetic properties compared to their chlorinated counterparts. However, this remains to be confirmed through direct experimental evaluation.

Experimental Protocols

To facilitate further research into this compound class, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro Antiplasmodial Activity (SYBR Green I Assay)

This assay is a widely used, fluorescence-based method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

Step-by-Step Protocol:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 and W2 strains) in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3. Incubate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds in RPMI-1640 medium in a 96-well microplate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.

  • Assay Initiation: Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I. Add the lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the drug concentration using a non-linear regression model.

cluster_0 SYBR Green I Assay Workflow A Prepare drug dilutions in 96-well plate B Add parasitized erythrocytes A->B C Incubate for 72 hours B->C D Add lysis buffer with SYBR Green I C->D E Incubate in dark for 1 hour D->E F Read fluorescence E->F G Calculate IC50 values F->G

Figure 3: Workflow for the SYBR Green I-based antiplasmodial assay.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Protocol:

  • Cell Culture: Culture a mammalian cell line (e.g., HeLa or HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 values by plotting the percentage of cell viability against the compound concentration.

In Vivo Antimalarial Efficacy (Peter's 4-Day Suppressive Test)

This is the standard in vivo assay for evaluating the efficacy of potential antimalarial compounds.

Step-by-Step Protocol:

  • Animal Model: Use Swiss albino mice (18-22 g).

  • Parasite Inoculation: Inoculate the mice intraperitoneally with Plasmodium berghei-infected erythrocytes (1 x 10^7 parasites per mouse).

  • Treatment: Randomly divide the mice into groups (n=5). Treat the mice orally with the test compounds at various doses once daily for four consecutive days, starting 2-4 hours after infection. Include a negative control group (vehicle only) and a positive control group (e.g., chloroquine at 5 mg/kg/day).

  • Parasitemia Determination: On day 5 post-infection, collect blood from the tail vein of each mouse and prepare thin blood smears.

  • Smear Staining and Examination: Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1000 red blood cells under a microscope.

  • Data Analysis: Calculate the percentage of parasite suppression for each dose relative to the negative control group. Determine the ED50 value from the dose-response curve.

Conclusion and Future Outlook

The this compound scaffold represents a promising starting point for the development of novel antimalarial drugs targeting the essential PfENR enzyme. While direct experimental data on a comprehensive series of these compounds is currently limited, the known activity of the related chloro-analogue, coupled with the established benefits of fluorine substitution in medicinal chemistry, provides a strong rationale for their further investigation.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. This should include comprehensive in vitro testing against a panel of drug-sensitive and drug-resistant P. falciparum strains, as well as cytotoxicity profiling to determine the selectivity index. Promising candidates should then be advanced to in vivo efficacy studies in murine malaria models. Such a systematic approach will be crucial in determining the true potential of this compound class to contribute to the next generation of antimalarial therapies.

References

  • Freundlich, J. S., Anderson, J. W., Sarantakis, D., Shieh, H. M., Yu, M., Valderramos, J. C., ... & Sacchettini, J. C. (2005). Synthesis, biological activity, and X-ray crystal structural analysis of diaryl ether inhibitors of malarial enoyl acyl carrier protein reductase. Part 1: 4'-substituted triclosan derivatives. Bioorganic & medicinal chemistry letters, 15(23), 5247-5252. [Link]

  • Freundlich, J. S., Yu, M., Lucumi, E., Kuo, M., Tsai, H. C., Valderramos, J. C., ... & Sacchettini, J. C. (2006). Synthesis and biological activity of diaryl ether inhibitors of malarial enoyl acyl carrier protein reductase. Part 2: 2'-substituted triclosan derivatives. Bioorganic & medicinal chemistry letters, 16(8), 2163-2169. [Link]

  • Kapoor, M., Reddy, C. C., Krishnasastry, M. V., Surolia, N., & Surolia, A. (2004). Slow-tight-binding inhibition of enoyl-acyl carrier protein reductase from Plasmodium falciparum by triclosan. Biochemical Journal, 381(Pt 3), 719–726. [Link]

  • Kumar, S. P., George, L. B., Jasrai, Y. T., & Pandya, H. A. (2015). Prioritization of active antimalarials using structural interaction profile of Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR)-triclosan derivatives. SAR and QSAR in Environmental Research, 26(1), 1-18. [Link]

  • Muriithi, C. G., Muregi, F. W., Ishih, A., & Terami, T. (2019). Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model. BioMed research international, 2019. [Link]

  • Muriithi, C. G., Muregi, F. W., & Ishih, A. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Parasitology research, 122(4), 979-988. [Link]

  • Muriithi, C. G., Muregi, F. W., & Ishih, A. (2019). Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model. BioMed Research International, 2019, 5153482. [Link]

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Safety Operating Guide

Proper Disposal of 3-(4-Fluorophenoxy)aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 3-(4-Fluorophenoxy)aniline, a halogenated aromatic amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data and field-proven safety protocols to ensure the safe handling and disposal of this compound, thereby minimizing risk to personnel and the environment.

Understanding the Hazard Profile of this compound

  • Acute Toxicity : Harmful if swallowed.[2]

  • Skin Corrosion/Irritation : Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1][2]

  • Respiratory Sensitization : May cause respiratory irritation.[1][2]

Given its classification as a halogenated aromatic amine, it is also prudent to handle it as a potential carcinogen and mutagen, as is common for this class of compounds.

Table 1: Hazard Identification for Structurally Similar Compounds

Hazard StatementClassificationSource
Harmful if swallowedAcute Toxicity (Oral)[2]
Causes skin irritationSkin Irritation[1][2]
Causes serious eye irritationEye Irritation[1][2]
May cause respiratory irritationSpecific Target Organ Toxicity[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the hazardous nature of this compound, stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound:

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for integrity before use.[3]

  • Eye Protection : Chemical safety goggles or a full-face shield must be worn to protect against splashes.[3][4]

  • Body Protection : A fire-retardant and chemical-resistant lab coat, fully buttoned, is essential. Long pants and closed-toe shoes are also required.[5]

  • Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6] In the absence of adequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to contain the hazard and prevent exposure.

Small Spills (manageable by trained laboratory personnel)
  • Evacuate and Alert : Immediately alert others in the vicinity of the spill.

  • Don Appropriate PPE : Ensure you are wearing the full complement of PPE as described in Section 2.

  • Contain the Spill : Use an inert absorbent material, such as vermiculite or sand, to dike the spill and prevent it from spreading.[2]

  • Absorb the Material : Gently cover the spill with the absorbent material, working from the outside in.

  • Collect Waste : Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area : Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.

  • Report the Incident : Inform your supervisor and follow your institution's spill reporting procedures.

Large Spills (requiring emergency response)

For large spills, or any spill that you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Proper Disposal Procedures for this compound

As a halogenated organic compound, this compound requires disposal as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is paramount to ensure safe handling and disposal and to prevent dangerous chemical reactions.[7]

  • Halogenated vs. Non-Halogenated Waste : this compound waste must be collected in a designated container for "Halogenated Organic Waste."[7][8][9] Do not mix with non-halogenated waste streams.

  • Solid vs. Liquid Waste : Collect solid waste (e.g., contaminated gloves, weigh boats, absorbent materials) and liquid waste in separate, appropriately labeled containers.

Step-by-Step Disposal Protocol
  • Container Selection : Use a chemically compatible and properly sealed container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.[8]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[8]

  • Accumulation : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.

  • Disposal Request : Once the container is full, or if it has been in storage for an extended period, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[1]

Disposal Method: Incineration

The primary and most effective method for the disposal of halogenated organic compounds is high-temperature incineration.[7] This process destroys the organic molecule, converting it into less harmful inorganic compounds. Regulatory guidelines often specify incineration temperatures of at least 1100°C for waste containing more than 1% halogenated organic substances to ensure complete destruction and prevent the formation of toxic byproducts.

Chemical Incompatibility: A Critical Safety Consideration

Aromatic amines and fluorinated compounds can be incompatible with a range of other chemicals. To prevent dangerous reactions, avoid storing or mixing this compound waste with the following:

  • Strong Oxidizing Agents : Such as nitric acid and hydrogen peroxide, which can react violently with anilines.[10][11][12][13]

  • Strong Acids : Can cause vigorous reactions.[14]

  • Certain Metals : Aniline can react with iron, zinc, and their salts.[15]

Always consult a chemical incompatibility chart and the specific SDS for any chemicals that may come into contact with this compound.

Disposal Workflow Diagram

DisposalWorkflow Figure 1: Disposal Workflow for this compound A Generation of This compound Waste B Segregate as Halogenated Organic Waste A->B C Solid Waste B->C Is it solid? D Liquid Waste B->D Is it liquid? E Collect in Labeled 'Halogenated Solid Waste' Container C->E F Collect in Labeled 'Halogenated Liquid Waste' Container D->F G Store in Designated Satellite Accumulation Area E->G F->G H Contact EHS for Hazardous Waste Pickup G->H I Transport to Licensed Hazardous Waste Facility H->I J High-Temperature Incineration I->J

Caption: Decision-making and procedural flow for the safe disposal of this compound waste.

References

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  • Combi-Blocks, Inc. Safety Data Sheet: 3-Fluoro-4-(2-fluorophenoxy)aniline.
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  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 3-(4-Fluorophenoxy)aniline. In drug discovery and development, our success is intrinsically linked to our safety. This document moves beyond a simple checklist to provide a deep, procedural understanding of the personal protective equipment (PPE) required for this specific aniline derivative. Our goal is to empower you with the knowledge to not only protect yourself but to understand the scientific reasoning behind each critical safety measure.

Hazard Assessment: Understanding the Risks of this compound

Before we can select the appropriate PPE, we must first understand the adversary. This compound, like many aniline derivatives, presents a multi-faceted hazard profile. The primary dangers associated with this class of compounds are significant and demand rigorous control measures.

Based on data for structurally similar compounds, the key hazards are:

  • Acute Toxicity : Anilines can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Some are classified as fatal in contact with skin.[2] Systemic effects can include methemoglobinemia, leading to cyanosis (a bluish discoloration of the skin), headaches, and dizziness.[2] The onset of these symptoms can be delayed for several hours post-exposure.[2]

  • Skin and Eye Irritation : Direct contact causes skin irritation and can lead to serious eye irritation or damage.[3][4][5]

  • Respiratory Irritation : Inhalation of dust or vapors may cause respiratory irritation.[3][4][6]

  • Chronic Effects : Some related aniline compounds are suspected of causing genetic defects and even cancer through prolonged or repeated exposure.[7]

This profile dictates that our PPE strategy must prevent all routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

Core PPE Requirements: Your Essential Armor

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table summarizes the essential equipment for handling this compound.

Equipment Specification & Standard Rationale for Use
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Must be powder-free.Prevents dermal absorption, a primary exposure route for toxic anilines.[8] Always check for tears or punctures before use.
Eye & Face Protection Tightly fitting safety goggles or a full-face shield. Must conform to ANSI Z87.1 or EN 166 standards.[9][10]Protects against splashes that can cause serious, irreversible eye damage.[2][5] A face shield is required when there is a significant splash risk.
Body Protection A long-sleeved, impermeable lab coat or chemical-resistant suit (e.g., Tyvek).[11]Shields the skin on the arms and torso from accidental spills and contamination.[7]
Respiratory Protection Required if handling outside a certified chemical fume hood or if creating aerosols/dust. A NIOSH-approved respirator with appropriate cartridges is necessary.[12][13]Prevents the inhalation of toxic vapors or dust particles that can cause respiratory irritation and systemic toxicity.[1][3]
Foot Protection Closed-toe, chemical-resistant shoes or boots.[12][14]Protects feet from spills and ensures stability in the lab environment.

Operational Protocol: A Step-by-Step Guide to Safety

Adherence to a strict, logical workflow is paramount for ensuring that PPE is used effectively. Deviations from this process can lead to inadvertent exposure and compromise safety.

Step 1: Pre-Handling Checklist
  • Verify Equipment : Ensure a certified chemical fume hood is operational.[1]

  • Locate Safety Equipment : Confirm the location and functionality of the nearest safety shower and eyewash station.[10][15]

  • Assemble Materials : Have all necessary reagents, equipment, and a designated waste container ready within the fume hood to minimize movement.

  • Review the SDS : Always consult the specific Safety Data Sheet for this compound before beginning work.

Step 2: Donning Personal Protective Equipment

The order in which you put on PPE is critical to ensure a proper seal and prevent cross-contamination.

PPE_Donning_Sequence cluster_prep Preparation cluster_donning Donning Sequence Prep 1. Remove Jewelry & Tie Back Hair Coat 2. Lab Coat Prep->Coat Respirator 3. Respirator (If Required) Coat->Respirator Goggles 4. Goggles or Face Shield Respirator->Goggles Gloves 5. Gloves (Pull over cuffs) Goggles->Gloves

Caption: Workflow for the correct sequence of donning PPE.

Step 3: Safe Handling Procedures
  • All manipulations of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to control vapor and dust exposure.[6]

  • Use equipment dedicated to this chemical when possible to avoid cross-contamination.

  • In the event of a spill, use an inert absorbent material (e.g., vermiculite or sand) and follow established spill cleanup procedures.[15][16] Do not use combustible materials to absorb spills.

  • Keep the container tightly closed when not in use.[3][17]

Step 4: Doffing Personal Protective Equipment

This process is the reverse of donning and is arguably the most critical step for preventing self-contamination. The guiding principle is "dirty touches dirty, clean touches clean."

PPE_Doffing_Sequence cluster_doffing Doffing Sequence (Most Contaminated First) cluster_final Final Steps Gloves 1. Outer Gloves Coat 2. Lab Coat (Turn inside out) Gloves->Coat Goggles 3. Goggles or Face Shield Coat->Goggles Respirator 4. Respirator (If Used) Goggles->Respirator Wash 5. Wash Hands Thoroughly Respirator->Wash

Caption: Workflow for the correct sequence of doffing PPE.

Emergency Response: Immediate First Aid

Should an exposure occur despite precautions, immediate and correct action is vital.

  • Skin Contact : Immediately flush the skin with running water for at least 15 minutes while removing all contaminated clothing and shoes.[3][16] Seek immediate medical attention.[16]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][16] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[16] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5][16] Rinse mouth with water and seek immediate medical attention.[7][18]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the handling lifecycle, ensuring environmental and personnel safety.

  • Chemical Waste : All unused this compound and any grossly contaminated materials (e.g., from a spill cleanup) must be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated items should be placed in a separate, sealed bag or container for hazardous waste disposal. Do not discard them in the regular trash.

  • Regulatory Compliance : All chemical waste must be disposed of through an approved waste disposal plant, adhering strictly to local, state, and federal regulations.[3][10][18]

By integrating these principles and procedures into your daily work, you build a culture of safety that extends far beyond a single product or experiment. You create an environment where cutting-edge science can thrive, protected by a foundation of expert-level safety and care.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]

  • California Department of Pesticide Regulation. (2017, January). Appendix 1--Personal Protective Equipment Requirements. Retrieved from [Link]

  • Unisafe. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • ASHP Publications. (n.d.). Personal Protective Equipment. Retrieved from [Link]

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Retrosynthesis Analysis

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3-(4-Fluorophenoxy)aniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.